molecular formula C12H18N2 B1329512 1-(2-Methylbenzyl)piperazine CAS No. 5321-47-1

1-(2-Methylbenzyl)piperazine

Cat. No.: B1329512
CAS No.: 5321-47-1
M. Wt: 190.28 g/mol
InChI Key: GRVNOUKHAZXMJK-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperazine ( 5321-47-1) is a piperazine derivative with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is a chemical of interest in pharmaceutical and biochemical research. Recent studies have demonstrated its utility as a bioactive donor in the synthesis of charge-transfer complexes (CTCs) for DNA-binding studies, providing a foundation for investigating interactions between small molecules and genetic material . As part of the piperazine chemical family, its structural features are relevant for researchers exploring modulators of monoamine neurotransmitter systems; related benzylpiperazine (BZP) compounds are known to exhibit a mixed mechanism of action, influencing dopamine and serotonin signaling, though the specific pharmacological profile of this isomer is an area for further investigation . This compound is presented as a high-purity material for use in analytical methods, including reverse-phase HPLC and UPLC analysis . It is supplied For Research Use Only. It is strictly prohibited for personal, human, or veterinary use. Given that various piperazine derivatives are controlled substances in numerous countries due to potential abuse, researchers are obligated to adhere to all applicable laws and regulations governing the handling, storage, and disposal of this material .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine
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InChI

InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRVNOUKHAZXMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80201290
Record name 1-(2-Methylbenzyl)piperazine
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Molecular Weight

190.28 g/mol
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CAS No.

5321-47-1
Record name 1-[(2-Methylphenyl)methyl]piperazine
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Record name 1-(2-Methylbenzyl)piperazine
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Record name 1-(2-Methylbenzyl)piperazine
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Record name 1-(2-methylbenzyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methylbenzyl)piperazine, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field, offering not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, allow it to modulate aqueous solubility and membrane permeability, crucial parameters for drug absorption and distribution. Furthermore, the two nitrogen atoms of the piperazine core provide versatile handles for chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.

Substituted benzylpiperazines, in particular, have garnered significant attention for their diverse biological activities.[3][4] The introduction of a benzyl group can confer a range of pharmacological effects, from central nervous system stimulation to antimicrobial and anticancer properties.[4][5][6] The specific substitution pattern on the benzyl ring plays a critical role in determining the compound's interaction with biological targets. This compound, with its ortho-methyl substituent, presents a unique steric and electronic profile that can influence its binding affinity and selectivity for various receptors and enzymes. This guide will delve into the robust and efficient methods for synthesizing this key intermediate and the analytical techniques required for its unambiguous characterization.

Synthesis of this compound: A Tale of Two Pathways

Two primary synthetic routes are commonly employed for the preparation of this compound: direct N-alkylation via nucleophilic substitution and reductive amination. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Method 1: Direct N-Alkylation

This classical approach involves the direct reaction of piperazine with 2-methylbenzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride and displacing the chloride leaving group.

A significant challenge in the direct alkylation of piperazine is controlling the selectivity to favor mono-alkylation over the formation of the undesired 1,4-bis(2-methylbenzyl)piperazine byproduct. A common and effective strategy to mitigate this is to use a large excess of piperazine, which statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

Experimental Protocol: Direct N-Alkylation of Piperazine

  • Materials:

    • Piperazine

    • 2-Methylbenzyl chloride

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate (EtOAc)

    • 1 M Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant excess of anhydrous piperazine (e.g., 6 equivalents) in anhydrous tetrahydrofuran (THF).

    • Heat the mixture to reflux with stirring until the piperazine is completely dissolved.

    • Slowly add 2-methylbenzyl chloride (1 equivalent) dropwise to the refluxing solution.

    • Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., DCM:Methanol 9:1).[7] The starting material (2-methylbenzyl chloride) and the product will have different Rf values.

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the mixture to remove the excess, unreacted piperazine which will have precipitated out. Wash the solid with small portions of THF and then ethyl acetate.

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a sufficient amount of 1 M aqueous sodium hydroxide solution to ensure the product is in its free base form (pH > 12).

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.[8]

Causality Behind Experimental Choices:

  • Excess Piperazine: The use of a large excess of piperazine is a key strategy to favor the desired mono-alkylation product. By increasing the concentration of the nucleophile (piperazine), the probability of the electrophile (2-methylbenzyl chloride) reacting with an unsubstituted piperazine molecule is significantly higher than reacting with the already formed mono-substituted product.

  • Anhydrous Conditions: The use of anhydrous THF is crucial as the presence of water can lead to the hydrolysis of 2-methylbenzyl chloride to 2-methylbenzyl alcohol, a competing side reaction.

  • Basic Workup: The addition of a strong base like NaOH during the workup ensures that the product, as well as any remaining piperazine, is in its free base form, which is more soluble in organic solvents, facilitating its extraction from the aqueous phase.

Synthesis_Alkylation cluster_conditions Reaction Conditions Piperazine Piperazine (excess) Product This compound Piperazine->Product Nucleophilic Attack MeBnCl 2-Methylbenzyl Chloride MeBnCl->Product Byproduct 1,4-bis(2-Methylbenzyl)piperazine (Minimized by excess piperazine) MeBnCl->Byproduct Solvent THF, Reflux Product->Byproduct

Direct N-Alkylation of Piperazine.
Method 2: Reductive Amination

Reductive amination offers an alternative and often more controlled route to this compound. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of piperazine with 2-methylbenzaldehyde, followed by the in-situ reduction of this intermediate to the final amine product.

This method is particularly advantageous as it avoids the use of alkyl halides, which can be lachrymatory and potentially mutagenic. Furthermore, the reaction conditions are generally mild, and the use of specific reducing agents can offer high selectivity.

Experimental Protocol: Reductive Amination

  • Materials:

    • Piperazine

    • 2-Methylbenzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of piperazine (2-3 equivalents) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 2-methylbenzaldehyde (1 equivalent).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the iminium ion.

    • Stir the mixture at room temperature for 30-60 minutes.

    • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5-2.0 equivalents) in the same anhydrous solvent.

    • Slowly and portion-wise, add the suspension of the reducing agent to the reaction mixture. Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature and monitor its progress by TLC.[8] The reaction is typically complete within a few hours to overnight.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.[8]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less prone to reducing the starting aldehyde compared to other borohydrides, thus minimizing side reactions. Sodium cyanoborohydride is another common choice, but it is toxic and requires careful handling.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form the iminium ion intermediate.

  • Quenching: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize the acidic catalyst and any remaining acidic byproducts from the reducing agent.

Synthesis_ReductiveAmination cluster_steps Reaction Steps Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium Nucleophilic Attack MeCHO 2-Methylbenzaldehyde MeCHO->Iminium Product This compound Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Reductive Amination Pathway.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Data
TechniqueDescriptionExpected Observations
¹H NMR Provides information about the number and chemical environment of protons.Aromatic protons (multiplet), benzylic protons (singlet), piperazine ring protons (two multiplets), and methyl protons (singlet).
¹³C NMR Provides information about the number and chemical environment of carbon atoms.Aromatic carbons, benzylic carbon, piperazine ring carbons, and a methyl carbon.
FTIR Identifies functional groups present in the molecule.C-H stretching (aromatic and aliphatic), N-H stretching (secondary amine), and C-N stretching.
Mass Spec. Determines the molecular weight and provides information about the fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound (190.29 g/mol ), and characteristic fragment ions.

Representative Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.05 (m, 4H, Ar-H), 3.45 (s, 2H, Ar-CH₂-N), 2.85 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 2.30 (s, 3H, Ar-CH₃), 1.70 (br s, 1H, N-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 134.2, 130.3, 128.0, 126.5, 125.8 (Ar-C), 61.5 (Ar-CH₂-N), 54.5 (piperazine-C), 46.0 (piperazine-C), 19.0 (Ar-CH₃).

  • FTIR (KBr, cm⁻¹): 3300 (N-H stretch), 3010 (aromatic C-H stretch), 2940, 2820 (aliphatic C-H stretch), 1490, 1450 (aromatic C=C stretch), 1150 (C-N stretch).

  • Mass Spectrometry (EI): m/z (%) 190 (M⁺, 25), 134 (10), 91 (100), 56 (40). The base peak at m/z 91 corresponds to the stable tropylium ion formed from the benzylic fragment.[9][10][11]

Characterization_Workflow SynthesizedProduct Synthesized This compound Purification Purification (Column Chromatography) SynthesizedProduct->Purification PurityCheck Purity Assessment (TLC, HPLC) Purification->PurityCheck StructureElucidation Structural Elucidation PurityCheck->StructureElucidation NMR ¹H and ¹³C NMR StructureElucidation->NMR FTIR FTIR Spectroscopy StructureElucidation->FTIR MS Mass Spectrometry StructureElucidation->MS FinalProduct Pure, Characterized Product NMR->FinalProduct FTIR->FinalProduct MS->FinalProduct

Workflow for Product Characterization.

Conclusion

This technical guide has outlined two reliable and efficient methods for the synthesis of this compound: direct N-alkylation and reductive amination. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently select and execute the most suitable synthetic strategy for their needs. Furthermore, the detailed characterization protocol ensures the unambiguous identification and purity assessment of the final product, a critical step in any drug discovery and development pipeline. The versatility of the piperazine scaffold, coupled with the specific structural features of the 2-methylbenzyl moiety, makes this compound a valuable asset for the synthesis of novel bioactive molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • SpectraBase. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • GC–TOF mass spectral analysis of the m / z 135 ion for... ResearchGate. [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Method for preparing piperazines.
  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Methylbenzylpiperazine. Wikipedia. [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Piperazine, 1-methyl-. NIST WebBook. [Link]

  • Piperazine, 2-methyl-. NIST WebBook. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylbenzyl)piperazine, a derivative of piperazine, is a compound of significant interest within the realms of pharmaceutical research and drug development. Its structural scaffold is a recurring motif in a variety of biologically active molecules. A comprehensive understanding of its physicochemical properties is paramount for researchers and scientists, as these characteristics fundamentally govern its behavior in biological systems, its formulation potential, and the analytical methods required for its characterization. This guide provides an in-depth exploration of the core physicochemical attributes of this compound, complete with detailed experimental protocols and theoretical insights to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

  • IUPAC Name: 1-[(2-methylphenyl)methyl]piperazine[1]

  • Synonyms: 1-(o-Methylbenzyl)piperazine

  • CAS Number: 5321-47-1[1]

  • Molecular Formula: C₁₂H₁₈N₂[1]

  • Molecular Weight: 190.28 g/mol [1]

The molecular architecture of this compound features a piperazine ring N-substituted with a 2-methylbenzyl group. This substitution pattern is crucial in defining its steric and electronic properties, which in turn influence its reactivity, solubility, and interaction with biological targets.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Physical Form Liquid[2]
Boiling Point 77-80 °C at 0.1 mm Hg[2]
Density 0.998 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5430[2]
Flash Point >230 °F (>110 °C)[2]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[2]
Predicted XlogP 1.5[1]
pKa (estimated) pKa1 ≈ 8.5-9.0, pKa2 ≈ 4.5-5.0N/A

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound. This section details the standard methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a spectral width of 0-12 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks to determine the relative proton ratios.

Expected ¹H NMR Spectral Features: The spectrum will exhibit characteristic signals for the aromatic protons of the 2-methylbenzyl group, a singlet for the benzylic methylene protons, and signals for the piperazine ring protons, along with a singlet for the methyl group on the benzene ring.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Features: The spectrum will show distinct signals for the carbon atoms of the 2-methylbenzyl group and the piperazine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom. A predicted ¹³C NMR spectrum is available through spectral databases.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms instrument_setup Instrument Setup (Lock, Shim) add_tms->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing_calibration Phase & Calibrate fourier_transform->phasing_calibration integration_analysis Integrate & Analyze phasing_calibration->integration_analysis Structural Elucidation Structural Elucidation integration_analysis->Structural Elucidation

Figure 1: Generalized workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like this compound.

GC-MS Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • GC Separation:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[4]

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 1 minute.

      • Ramp to 150 °C at 10 °C/min, hold for 5 minutes.

      • Ramp to 300 °C at 7.5 °C/min, hold for 2 minutes.[4]

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole analyzer is commonly used.

    • Scan Range: Set the mass scan range from m/z 40 to 500.

    • Transfer Line Temperature: 280 °C.[4]

  • Data Analysis:

    • The total ion chromatogram (TIC) will show a peak corresponding to this compound.

    • The mass spectrum of this peak will display the molecular ion (M⁺) and characteristic fragment ions.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak at m/z 190. The fragmentation pattern will likely involve cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 105 (the 2-methylbenzyl cation) and a fragment corresponding to the piperazine ring.

GCMS_Workflow cluster_sample Sample Introduction cluster_gc GC Separation cluster_ms MS Detection sample_prep Prepare Dilute Sample injection Inject into GC sample_prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection Data Analysis\n(TIC, Mass Spectrum) Data Analysis (TIC, Mass Spectrum) detection->Data Analysis\n(TIC, Mass Spectrum)

Figure 2: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method is suitable for this compound.

HPLC Analysis Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[2]

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[2] The exact ratio can be optimized for best separation (e.g., starting with a 50:50 mixture and adjusting as needed).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm, where the aromatic ring absorbs).

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve.

Synthesis Outline

While this guide focuses on physicochemical properties, a brief overview of a common synthetic route provides valuable context. This compound can be synthesized via the nucleophilic substitution reaction between piperazine and 2-methylbenzyl chloride.

Synthesis_Pathway piperazine Piperazine reaction Nucleophilic Substitution piperazine->reaction methylbenzyl_chloride 2-Methylbenzyl Chloride methylbenzyl_chloride->reaction product This compound reaction->product

Figure 3: General synthetic pathway for this compound.

Conclusion

The physicochemical properties of this compound detailed in this guide provide a foundational understanding for its application in research and development. The interplay of its molecular structure and these properties dictates its behavior from the analytical bench to biological systems. The provided experimental protocols offer a practical starting point for the robust characterization of this important piperazine derivative. As with any scientific investigation, it is imperative that these methods are validated within the specific laboratory context to ensure data of the highest quality and integrity.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1095-1103. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79212, this compound. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical and Bioanalytical Techniques, 11(5). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

The Enigmatic Mechanism of 1-(2-Methylbenzyl)piperazine in the Central Nervous System: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Data Deficit

The central nervous system (CNS) mechanism of action for 1-(2-Methylbenzyl)piperazine (2-MBP) remains a subject of scientific inquiry rather than established fact. As of the current date, publicly accessible, peer-reviewed literature detailing the specific receptor binding affinities, functional activities, and downstream signaling cascades of 2-MBP is notably scarce. This guide, therefore, adopts a first-principles, inferential approach. By examining the well-documented pharmacology of its parent compound, 1-benzylpiperazine (BZP), and analyzing the structure-activity relationships (SAR) of related substituted piperazines, we can construct a scientifically plausible model of 2-MBP's CNS activity. This document is intended to serve as a foundational resource for researchers, highlighting key areas for future empirical investigation.

Introduction to the Benzylpiperazine Class

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of CNS targets.[1] The benzylpiperazine subclass, in particular, has garnered significant attention due to the psychostimulant properties exhibited by many of its members.[2][3] These compounds are known to modulate monoaminergic systems—dopamine, serotonin, and norepinephrine—which are fundamental to the regulation of mood, cognition, and arousal.[2][3] 1-Benzylpiperazine (BZP), the archetypal compound of this series, has been shown to elevate extracellular levels of both dopamine and serotonin, producing stimulant and, to a lesser extent, hallucinogenic effects.[4]

Predicted Pharmacodynamics of this compound

The introduction of a methyl group at the ortho (2-position) of the benzyl ring in 2-MBP is a critical structural modification that is predicted to modulate its interaction with CNS targets compared to the unsubstituted BZP.

The Dopaminergic System: A Primary Target

The stimulant properties of many piperazine derivatives are strongly linked to their interaction with the dopaminergic system.[2][3] BZP, for instance, is known to be a dopamine-releasing agent and a dopamine reuptake inhibitor, albeit with lower potency than amphetamine. This dual action leads to an increase in synaptic dopamine concentrations, contributing to its stimulant effects.

Inferred Mechanism for 2-MBP:

The presence of the 2-methyl group on the benzyl ring may influence the affinity and efficacy of 2-MBP at the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Steric hindrance from the ortho-methyl group could potentially alter the binding pose of the molecule within the transporter, which may either enhance or diminish its inhibitory or releasing capabilities. It is plausible that 2-MBP acts as a competitive inhibitor of DAT, thereby prolonging the action of dopamine in the synaptic cleft.

Experimental Protocol: Dopamine Transporter Binding Assay

A radioligand binding assay is a crucial first step to determine the affinity of 2-MBP for the dopamine transporter.

  • Preparation of Synaptosomes: Homogenize striatal tissue from a suitable animal model (e.g., rat) in a buffered sucrose solution. Centrifuge the homogenate to pellet cellular debris, and then centrifuge the supernatant at a higher speed to isolate the synaptosomal fraction, which is rich in nerve terminals and transporters.

  • Incubation: Incubate the synaptosomal preparation with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of 2-MBP.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of 2-MBP that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

The Serotonergic System: A Modulatory Role

The serotonergic system is another key player in the mechanism of action of benzylpiperazines. BZP also elevates extracellular serotonin levels, which contributes to its complex psychopharmacological profile.[4]

Inferred Mechanism for 2-MBP:

It is highly probable that 2-MBP interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synapse. The 2-methyl substitution may confer some selectivity for SERT over DAT, or vice versa. Additionally, direct interactions with serotonin receptors, such as the 5-HT₁ and 5-HT₂ subtypes, are possible. Arylpiperazines are known to have varying affinities for these receptors, which can significantly influence their overall effects.[5] For example, some arylpiperazines act as agonists at 5-HT₁ receptors while others show agonistic properties at 5-HT₂ receptors.[5]

Experimental Protocol: Serotonin Reuptake Assay

This functional assay measures the ability of 2-MBP to inhibit the reuptake of serotonin into synaptosomes.

  • Synaptosome Preparation: Prepare synaptosomes from a relevant brain region (e.g., cortex or hippocampus) as described for the DAT binding assay.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 2-MBP or a reference inhibitor (e.g., fluoxetine).

  • Initiation of Uptake: Add a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC₅₀ value for 2-MBP's inhibition of serotonin uptake.

The Noradrenergic System

Many stimulants, including BZP, also affect the noradrenergic system, which is involved in alertness and arousal. This is typically through inhibition of the norepinephrine transporter (NET). It is reasonable to hypothesize that 2-MBP also possesses some affinity for NET, contributing to its potential stimulant effects.

Predicted Signaling Pathways

The interaction of 2-MBP with monoamine transporters is expected to initiate a cascade of intracellular signaling events.

Dopaminergic Pathway: By increasing synaptic dopamine, 2-MBP would indirectly activate both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptor activation, in contrast, generally inhibits adenylyl cyclase.

Serotonergic Pathway: Increased synaptic serotonin would lead to the activation of a wide array of postsynaptic serotonin receptors, each coupled to different G-protein signaling pathways. For instance, 5-HT₁A receptors are often coupled to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. 5-HT₂A receptors are typically coupled to Gᵩ/₁₁ proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium release and activation of Protein Kinase C (PKC).

Diagram: Hypothetical Signaling Cascade of 2-MBP

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 2-MBP 2-MBP DAT Dopamine Transporter (DAT) 2-MBP->DAT Inhibition SERT Serotonin Transporter (SERT) 2-MBP->SERT Inhibition Dopamine Dopamine DAT->Dopamine Blocks Reuptake Serotonin Serotonin SERT->Serotonin Blocks Reuptake D1R D1 Receptor Dopamine->D1R Activates HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates AC Adenylyl Cyclase D1R->AC Stimulates PLC Phospholipase C HTR2A->PLC Stimulates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release CREB CREB Activation PKA->CREB

Caption: Inferred signaling pathways of this compound (2-MBP).

Structure-Activity Relationship (SAR) Insights

The addition of the 2-methyl group to the benzyl ring of BZP is a key structural change. In general, substitutions on the aromatic ring of benzylpiperazine derivatives can significantly alter their pharmacological profile. For example, electron-withdrawing groups, such as trifluoromethyl, can enhance serotonergic activity. The electron-donating nature of the methyl group in 2-MBP, combined with its steric bulk in the ortho position, likely fine-tunes its affinity and efficacy at monoamine transporters and receptors.

Conclusion and Future Directions

While a definitive mechanism of action for this compound in the CNS cannot be stated with certainty due to a lack of direct experimental evidence, an inferential analysis based on its structural similarity to BZP and other piperazine derivatives provides a strong foundation for targeted research. It is highly probable that 2-MBP functions as a monoamine reuptake inhibitor with potential direct effects on serotonin and/or dopamine receptors. Its stimulant properties likely arise from the enhancement of dopaminergic and noradrenergic neurotransmission, with serotonergic actions modulating its overall psychopharmacological profile.

Future research should prioritize comprehensive in vitro pharmacological profiling of 2-MBP, including:

  • Receptor Binding Assays: A broad panel of CNS receptors and transporters, including DAT, SERT, NET, and various subtypes of dopamine and serotonin receptors.

  • Functional Assays: Determination of agonist, antagonist, or inverse agonist activity at identified binding sites.

  • In Vitro Neurochemical Assays: Measurement of monoamine release and reuptake in brain tissue preparations.

  • In Vivo Studies: Microdialysis studies in animal models to assess the effects of 2-MBP on extracellular monoamine levels in key brain regions.

Elucidating the precise mechanism of action of this compound will not only clarify the pharmacology of this specific compound but also contribute to a broader understanding of the structure-activity relationships governing the interaction of benzylpiperazine derivatives with CNS targets.

References

  • Arbo, M. D., et al. (2015). The impact of N-benzylpiperazine on differentiated human neuroblastoma SH-SY5Y cells. Toxicology Letters, 238(2), S239.
  • Baumann, M. H., et al. (2011). The designer drug landscape: a vast and shifting terrain. Drug and Alcohol Dependence, 118(2-3), 121-127.
  • Gee, P., et al. (2005). "Party pills" and "herbal highs": a review of the pharmacology and toxicology of piperazines. New Zealand Medical Journal, 118(1227), U1784.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
  • Cohen, B. M., & Butler, R. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. European Journal of Pharmacology, 161(2-3), 259-262.
  • Glennon, R. A., et al. (1986). 5-HT1 and 5-HT2: binding characteristics of some quipazine analogs. Pharmacology Biochemistry and Behavior, 25(3), 551-556.
  • Hocaoğlu, B., & Yılmaz, M. (2016). Regioselective radical addition of 3-oxopropanenitriles with terminal dienes promoted by cerium(IV) ammonium nitrate and manganese(III) acetate.
  • Ustalar, A. (2016). Synthesis of 2-(2-phenylethenyl) substituted 4,5-dihydrofurans by regioselective addition of 1,3-dicarbonyl compounds to dienes promoted by cerium(IV)

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2-Methylbenzyl)piperazine (MDBP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for Profiling 1-(2-Methylbenzyl)piperazine

The piperazine nucleus is a prevalent pharmacophore found in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities including antipsychotic, antidepressant, and antihistaminic effects.[1][3] Compounds like MDBP, which are structurally related to benzylpiperazine (BZP), are of significant interest for their potential to modulate monoaminergic systems.[4] BZP and its analogs are known to interact with serotonin (5-HT) and dopamine (DA) receptors and transporters, mimicking some of the psychostimulant effects of amphetamines, albeit with lower potency.[4]

The specific placement of a methyl group at the ortho position of the benzyl ring in MDBP can significantly influence its steric and electronic properties, potentially altering its binding affinity, selectivity, and functional activity compared to parent compounds. Therefore, a systematic in vitro pharmacological profiling is imperative to:

  • Identify Primary and Secondary Targets: Determine which receptors, transporters, and enzymes MDBP binds to with significant affinity.

  • Elucidate Mechanism of Action: Characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor) at its primary targets.

  • Assess Selectivity and Potential Off-Target Effects: Evaluate the compound's activity at a broad range of targets to predict its therapeutic window and potential side effects.

This guide will provide the technical foundation for conducting such a profile, ensuring robust and reproducible data generation.

Core Experimental Pillars for In Vitro Profiling

A comprehensive in vitro profile for a compound like MDBP rests on three experimental pillars:

  • Receptor Binding Affinity: Quantifying the strength of the interaction between MDBP and a panel of receptors.

  • Functional Activity: Determining the biological consequence of MDBP binding to a receptor (i.e., does it activate or block the receptor?).

  • Transporter Inhibition: Measuring the ability of MDBP to block the reuptake of neurotransmitters from the synaptic cleft.

The following sections will provide detailed, self-validating protocols for each of these pillars.

Pillar 1: Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[5] These assays measure the ability of a non-radioactive compound (the "cold" ligand, MDBP) to compete with a radioactive ("hot") ligand for binding to the receptor.

Principle and Rationale

The core principle is competitive displacement. A known concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest. The amount of radioactivity bound to the membranes is measured. The experiment is then repeated in the presence of increasing concentrations of the unlabeled test compound (MDBP). A potent test compound will displace the radioligand, resulting in a dose-dependent decrease in bound radioactivity. This allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.[6][7]

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is chosen to ensure a robust signal-to-noise ratio.

  • Membrane Preparation: Using membranes from cells stably expressing the human recombinant receptor ensures a high density of the target and avoids interference from other receptor subtypes.

  • Incubation Time and Temperature: Conditions are optimized to ensure the binding reaction reaches equilibrium, which is crucial for accurate Kᵢ determination.[7]

  • Nonspecific Binding Determination: A high concentration of a known, unlabeled ligand is used to define nonspecific binding, which is subtracted from total binding to yield specific binding.[6]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template for a 96-well plate format and should be optimized for each specific receptor-radioligand pair.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Membrane Preparation: Thawed on ice from -80°C storage. Protein concentration determined by a BCA assay.[8]

  • Radioligand: e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors, diluted in assay buffer to a final concentration approximately equal to its Kₑ.

  • Test Compound (MDBP): Serial dilutions prepared in assay buffer or DMSO.

  • Nonspecific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., Mianserin for 5-HT₂ₐ).

  • 96-well Plates: Polypropylene for compound dilution, glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce nonspecific binding.

  • Filtration Apparatus: 96-well harvester.

  • Scintillation Fluid and Counter.

Step-by-Step Methodology:

  • Plate Setup: To each well of the 96-well plate, add reagents in the following order:

    • 150 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).[8]

    • 50 µL of assay buffer (for total binding), nonspecific binding control, or MDBP dilution.

    • 50 µL of diluted radioligand solution.

    • Final assay volume is 250 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C).[8] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis and Visualization

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of MDBP. A competition curve is generated by plotting the percent specific binding against the log concentration of MDBP. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value (the concentration of MDBP that inhibits 50% of specific radioligand binding).

The IC₅₀ is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Signal Detection cluster_analysis Data Analysis prep_ligand Prepare MDBP Serial Dilutions add_reagents Add Membranes, MDBP, & Radioligand to 96-well Plate prep_ligand->add_reagents prep_radio Prepare Radioligand Working Solution prep_radio->add_reagents prep_mem Prepare Receptor Membrane Suspension prep_mem->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min, 30°C) add_reagents->incubate filter Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Dry Filters & Add Scintillant Read CPM in Counter wash->count calc_ic50 Plot Competition Curve Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_Gs Gₛ Pathway (cAMP ↑) cluster_Gi Gᵢ Pathway (cAMP ↓) Gs_Receptor Gₛ-coupled Receptor Gs_Protein Gₛ Protein Gs_Receptor->Gs_Protein Agonist AC_s Adenylyl Cyclase Gs_Protein->AC_s Activates cAMP_s cAMP AC_s->cAMP_s ATP → PKA_s PKA cAMP_s->PKA_s Activates Response_s Cellular Response PKA_s->Response_s Gi_Receptor Gᵢ-coupled Receptor Gi_Protein Gᵢ Protein Gi_Receptor->Gi_Protein Agonist AC_i Adenylyl Cyclase Gi_Protein->AC_i Inhibits cAMP_i cAMP

Caption: Simplified Gₛ and Gᵢ signaling pathways measured in functional assays.

Pillar 3: Neurotransmitter Transporter Uptake Assays

Monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are critical for regulating neurotransmission by clearing neurotransmitters from the synapse. [9][10][11]Many psychoactive compounds exert their effects by inhibiting these transporters.

Principle: Measuring Substrate Uptake Inhibition

These assays measure the active transport of a substrate (either a radiolabeled neurotransmitter or a fluorescent mimetic) into cells that are engineered to express a specific transporter. [12][13]The test compound (MDBP) is evaluated for its ability to inhibit this uptake process. A reduction in the accumulation of the substrate inside the cells indicates that MDBP is blocking the transporter.

Detailed Protocol: Fluorescence-Based Transporter Uptake Assay

This modern, non-radioactive protocol offers a homogeneous, mix-and-read format suitable for high-throughput screening. [12][13][14] Principle: The assay uses a fluorescent substrate that mimics monoamine neurotransmitters and is actively transported into the cell via SERT, DAT, or NET. [13]An external masking dye quenches the fluorescence of any substrate remaining outside the cells. Therefore, the fluorescence intensity measured is directly proportional to the amount of substrate taken up by the cells. [13][15] Materials:

  • Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Plates: Poly-D-lysine-coated, black-walled, clear-bottom 384-well plates.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Neurotransmitter Transporter Uptake Assay Kit: Containing fluorescent substrate and masking dye.

  • Test Compound (MDBP): Serial dilutions.

  • Reference Inhibitors: e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET.

  • Fluorescence Plate Reader: With bottom-read capability.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into the 384-well plates the day before the experiment to allow them to form a confluent monolayer. [14]A typical density is 10,000-20,000 cells per well. [12][14]2. Compound Addition: Remove the culture medium from the wells. Add assay buffer containing the appropriate serial dilutions of MDBP or reference inhibitors.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C to allow the compound to interact with the transporters. [12]4. Substrate Addition: Add the assay kit reagent mix (containing the fluorescent substrate and masking dye) to all wells.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity in kinetic mode for 20-30 minutes. [12]6. Data Analysis: The rate of fluorescence increase (slope of the kinetic read) or the area under the curve is proportional to the transporter activity. Calculate the percent inhibition for each MDBP concentration relative to the vehicle control.

  • IC₅₀ Determination: Plot the percent inhibition against the log concentration of MDBP and use non-linear regression to determine the IC₅₀ value.

Integrated Pharmacological Profile of MDBP: Synthesizing the Data

The final step is to integrate the data from all three pillars to construct a comprehensive pharmacological profile. This involves summarizing the quantitative data in a clear, comparative format and visualizing the compound's overall activity.

Data Summary Table

All quantitative data (Kᵢ and IC₅₀ values) should be compiled into a single table. This allows for a rapid assessment of MDBP's potency and selectivity across a range of biological targets.

TargetAssay TypeParameterMDBP Value (nM)
Receptors
5-HT₁ₐBindingKᵢ[Insert Data]
5-HT₂ₐBindingKᵢ[Insert Data]
5-HT₂ₐFunctional (Ca²⁺)IC₅₀ (Antagonist)[Insert Data]
Dopamine D₁BindingKᵢ[Insert Data]
Dopamine D₂BindingKᵢ[Insert Data]
Dopamine D₂Functional (cAMP)IC₅₀ (Antagonist)[Insert Data]
α₁-AdrenergicBindingKᵢ[Insert Data]
Histamine H₁BindingKᵢ[Insert Data]
Transporters
SERTUptake InhibitionIC₅₀[Insert Data]
DATUptake InhibitionIC₅₀[Insert Data]
NETUptake InhibitionIC₅₀[Insert Data]

Table 1: Template for summarizing the in vitro pharmacological data for MDBP. Data should be populated from experimental results.

Interpretation and Visualization

Based on the summarized data, a narrative describing the pharmacological profile of MDBP can be constructed. For example, MDBP might be characterized as a "potent serotonin 5-HT₂ₐ antagonist with moderate inhibitory activity at the serotonin and dopamine transporters."

This profile can be effectively visualized in a diagram that illustrates the primary targets and the nature of the interaction.

Diagram 3: Integrated Pharmacological Profile of MDBP

G MDBP MDBP r_5HT2A 5-HT₂ₐ MDBP->r_5HT2A Antagonist (High Potency) r_D2 D₂ MDBP->r_D2 Antagonist (Moderate Potency) t_SERT SERT MDBP->t_SERT Inhibitor (High Potency) t_DAT DAT MDBP->t_DAT Inhibitor (Low Potency)

Caption: Example visualization of MDBP's integrated pharmacological profile.

Conclusion and Future Directions

This guide has outlined a robust, multi-pillar strategy for the comprehensive in vitro pharmacological profiling of this compound. By systematically applying validated protocols for receptor binding, functional activity, and transporter inhibition, researchers can build a detailed understanding of MDBP's mechanism of action, potency, and selectivity.

The resulting integrated profile serves as a critical foundation for further drug development. Future studies may include:

  • Broader Target Screening: Profiling against a wider panel of receptors and enzymes to uncover any unexpected activities.

  • In Vitro ADME/Tox: Assessing metabolic stability, permeability, and potential cytotoxicity.

  • In Vivo Studies: Based on the in vitro profile, designing targeted animal studies to evaluate efficacy and safety in relevant disease models.

By adhering to the principles of scientific integrity and methodological rigor outlined herein, the scientific community can effectively characterize novel chemical entities like MDBP, paving the way for the discovery of new therapeutics.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Coccione, S., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 307–315. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Al-Hadedi, A. A. M. (2020). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Theses and Dissertations. 2548. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Caron, I., et al. (2003). Modulation of the neuronal dopamine transporter activity by the metabotropic glutamate receptor mGluR5 in rat striatal synaptosomes through phosphorylation mediated processes. Neuropharmacology, 45(2), 139-49. Retrieved from [Link]

  • Hsieh, Y.-H., et al. (2019). Disproportionate Reduction of Serotonin Transporter May Predict the Response and Adherence to Antidepressants in Patients with Major Depressive Disorder: A Positron Emission Tomography Study with 4-[18F]-ADAM. International Journal of Neuropsychopharmacology, 22(9), 576–586. Retrieved from [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 285, 1-9. Retrieved from [Link]

  • Yadav, P., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). Retrieved from [Link]

  • Cannon, D. M., et al. (2007). Lower Brain Serotonin Transporter Binding in Major Depressive Disorder. The Open Neuropsychopharmacology Journal, 1, 1-6. Retrieved from [Link]

  • Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Retrieved from [Link]

  • Ibezim, A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University for Science, 14(1), 116-128. Retrieved from [Link]

  • Amsterdam, J. D., et al. (2013). Change Over Time in Brain Serotonin Transporter Binding in Major Depression: Effects of Therapy Measured With [123I]-ADAM SPECT. Journal of Neuropsychiatry and Clinical Neurosciences, 25(1), 41-50. Retrieved from [Link]

  • Nakahara, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-84. Retrieved from [Link]

  • Bel-Aube, A., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience, 13, 104. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Retrieved from [Link]

  • Parsey, R. V., et al. (2010). Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy. Biological Psychiatry, 68(2), 130–138. Retrieved from [Link]

  • Eriksen, J., et al. (2010). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 31(6), 265–272. Retrieved from [Link]

  • Kufareva, I., et al. (2015). Structure Modeling of the Norepinephrine Transporter. Molecules, 20(7), 12519–12543. Retrieved from [Link]

  • Jayaraman, D., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1195616. Retrieved from [Link]

  • Matthay, K. K., et al. (2014). Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Journal of Nuclear Medicine, 55(8), 1258–1264. Retrieved from [Link]

  • Goodwin, J. S., et al. (2015). Dopamine Transporter Activity Is Modulated by α-Synuclein. The Journal of Biological Chemistry, 290(49), 29519–29528. Retrieved from [Link]

  • Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810-15815. Retrieved from [Link]

  • Thomsen, M., et al. (2013). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Neuropsychopharmacology, 38(7), 1314–1324. Retrieved from [Link]

  • Njoroge, F. G., et al. (2006). Enhanced FTase activity achieved via piperazine interaction with catalytic zinc. Bioorganic & Medicinal Chemistry Letters, 16(4), 984-8. Retrieved from [Link]

  • Georgieva, M., et al. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Pharmacia, 63(2), 18-24. Retrieved from [Link]

  • Staack, R. F., et al. (2004). New Designer Drug 1-(3,4-methylenedioxybenzyl) Piperazine (MDBP): Studies on Its Metabolism and Toxicological Detection in Rat Urine Using Gas chromatography/mass Spectrometry. Journal of Mass Spectrometry, 39(3), 255-61. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Journal of Molecular Structure, 1290, 135914. Retrieved from [Link]

  • Chen, K.-X., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75. Retrieved from [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International, 186(1-3), 53-7. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Nitro-2-furaldehyde semicarbazone (Nitrofurazone)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the spectroscopic characterization of 5-Nitro-2-furaldehyde semicarbazone, a compound widely known as Nitrofurazone. It is crucial to note that the CAS number provided in the initial topic, 5321-47-1, corresponds to 1-(2-Methylbenzyl)piperazine[1][2][3][4][5]. The correct CAS number for 5-Nitro-2-furaldehyde semicarbazone (Nitrofurazone) is 59-87-0 [6][7][8][9]. This guide will proceed with the analysis of the latter, a significant antibacterial and veterinary drug.

Introduction

5-Nitro-2-furaldehyde semicarbazone, or Nitrofurazone, is a synthetic broad-spectrum antibacterial agent.[10] It belongs to the nitrofuran class of compounds and has been utilized in human and veterinary medicine to treat topical infections. Due to concerns about its potential carcinogenicity and mutagenicity, its use in food-producing animals has been banned in many regions, including the European Union.[10] Consequently, sensitive and reliable analytical methods are essential for monitoring its presence. This guide provides a detailed exploration of the core spectroscopic techniques used to identify and characterize Nitrofurazone, offering insights for researchers, scientists, and professionals in drug development and food safety.

Molecular Structure and Spectroscopic Overview

The unique structural features of Nitrofurazone, including the nitro-substituted furan ring, the semicarbazone side chain, and the conjugated system, give rise to a distinct spectroscopic fingerprint. Understanding these features is key to interpreting its spectral data.

cluster_nitrofurazone Nitrofurazone Structure N1 O₂N C1 C N1->C1 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C3->C1 C4 CH C3->C4 N2 N C4->N2 N3 NH N2->N3 C5 C=O N3->C5 N4 NH₂ C5->N4 NMR Workflow cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in deuterated solvent) B Instrument Setup (High-Resolution NMR) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F LC-MS/MS Workflow cluster_workflow LC-MS/MS Experimental Workflow A Sample Extraction & Cleanup B LC Separation (C18 Column, Gradient Elution) A->B C Ionization (e.g., ESI) B->C D Mass Analysis (MRM Mode) C->D E Detection D->E F Data Analysis & Quantification E->F

Sources

The Evolving Landscape of Benzylpiperazine Derivatives: A Structure-Activity Relationship Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzylpiperazine Scaffold

Benzylpiperazine (BZP) and its derivatives represent a fascinating and pharmacologically diverse class of compounds that have captured the attention of medicinal chemists for decades. Initially explored for their potential as antidepressant agents, the scaffold's inherent ability to interact with a wide range of biological targets has led to its investigation in numerous therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2] The core structure, consisting of a piperazine ring linked to a benzyl group, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[3] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of benzylpiperazine derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into the critical structural determinants for activity at key central nervous system (CNS) targets, outline detailed experimental protocols for their evaluation, and present a framework for a rational approach to lead optimization.

I. Navigating the Pharmacological Space: Key Biological Targets of Benzylpiperazine Derivatives

The pharmacological promiscuity of the benzylpiperazine scaffold is a double-edged sword. While it offers the potential for developing multi-target ligands, it also necessitates a thorough understanding of the structural features that govern selectivity. The primary biological targets for this class of compounds include monoamine transporters, serotonin receptors, dopamine receptors, and sigma receptors.

Monoamine Transporters: Modulating Synaptic Neurotransmitter Levels

Benzylpiperazine derivatives are well-known for their interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and behavior.

The SAR at monoamine transporters is heavily influenced by substitutions on both the benzyl and piperazine moieties. For instance, electron-withdrawing groups on the benzyl ring can enhance affinity for DAT.[4] The nature of the substituent on the second nitrogen of the piperazine ring is also a key determinant of activity and selectivity.

Serotonin Receptors: A Spectrum of Functional Activities

The serotonergic system is a major target for benzylpiperazine derivatives, with compounds exhibiting a range of activities from agonism to antagonism at various 5-HT receptor subtypes.[6] For example, some derivatives show affinity for the 5-HT2A receptor, which may contribute to hallucinogenic effects at high doses, while others interact with 5-HT1A and 5-HT7 receptors, which are implicated in anxiety and depression.[7][8] The substitution pattern on the aromatic ring of the benzyl group plays a crucial role in determining receptor subtype selectivity.

Dopamine Receptors: Fine-Tuning Dopaminergic Signaling

Beyond the dopamine transporter, benzylpiperazine derivatives can also directly interact with dopamine receptors. The D2-like receptor family (D2, D3, and D4) is a particularly important target for antipsychotic and neurological drug discovery.[7][9] Structural modifications, especially on the piperazine nitrogen and the benzyl ring, can significantly impact affinity and selectivity for these receptor subtypes.

Sigma Receptors: An Emerging Area of Interest

Sigma receptors, particularly the σ1 subtype, have emerged as a promising target for the treatment of neuropathic pain and other neurological disorders.[10][11] Several benzylpiperazine derivatives have been identified as potent and selective σ1 receptor ligands.[12][13] The SAR for this target often involves the exploration of different substituents on the benzyl moiety and the length and nature of the linker connecting the piperazine ring to other chemical fragments.

II. Deciphering the Code: Structure-Activity Relationship Insights

A systematic understanding of SAR is the cornerstone of rational drug design. For benzylpiperazine derivatives, key structural modifications can be broadly categorized into substitutions on the benzyl ring and modifications of the piperazine moiety.

The Benzyl Ring: The Epicenter of Selectivity

The nature, position, and electronic properties of substituents on the benzyl ring are paramount in defining the pharmacological profile of benzylpiperazine derivatives.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic character of the substituents can modulate the interaction with the binding pockets of target receptors. For example, electron-withdrawing groups at the 4-position of the benzyl ring have been shown to be beneficial for DAT affinity.[4]

  • Steric Factors and Positional Isomerism: The size and location of substituents can influence binding affinity and selectivity. For instance, the placement of methoxy groups on the benzyl ring can significantly alter the compound's activity at serotonin receptors.

The Piperazine Moiety: A Hub for Functional Modulation

Modifications to the piperazine ring, particularly at the N4 position, provide a powerful handle to modulate the functional activity and pharmacokinetic properties of the derivatives.

  • N4-Substituents: The introduction of various alkyl, aryl, or aralkyl groups at the N4 position can dramatically alter the compound's affinity and efficacy at different targets. This position is a key vector for exploring chemical space and optimizing for desired pharmacological effects.

  • Conformational Rigidity: Incorporating the piperazine ring into more rigid bicyclic systems can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to the target.

III. The Scientist's Toolkit: Experimental Protocols for SAR Elucidation

The validation of SAR hypotheses relies on robust and reproducible experimental data. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays crucial for characterizing benzylpiperazine derivatives.

In Vitro Assays: Quantifying Target Engagement and Functional Activity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor or transporter.[14][15]

Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor or transporter of interest.[16]

  • Assay Buffer: Prepare an appropriate assay buffer specific to the target.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (benzylpiperazine derivative).[10][17]

  • Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Functional assays are essential to determine whether a compound acts as an inhibitor or a substrate (releaser) at monoamine transporters.[19][20]

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Culture cells stably or transiently expressing the transporter of interest (DAT, SERT, or NET).

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [3H]-dopamine for DAT) to initiate uptake.[21]

  • Incubation: Incubate for a short period at a controlled temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Models: Assessing CNS Effects and Behavioral Outcomes

In vivo studies are critical for evaluating the overall physiological and behavioral effects of benzylpiperazine derivatives.

Protocol: Locomotor Activity Assessment in Rodents

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing environment.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).

  • Observation: Place the animals in an open-field arena or an activity meter (e.g., actophotometer) and record their locomotor activity over a specified period.[22][23]

  • Data Analysis: Quantify parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena to assess the stimulant or depressant effects of the compound.[24][25]

IV. Visualizing the Science: Diagrams and Data

Signaling Pathway and Experimental Workflow

G cluster_0 Dopaminergic Synapse pre_neuron Presynaptic Neuron dat Dopamine Transporter (DAT) vesicle Dopamine Vesicle post_neuron Postsynaptic Neuron d2r D2 Receptor d2r->post_neuron Signal Transduction da Dopamine vesicle->da Release da->dat Reuptake da->d2r Binding bzp Benzylpiperazine Derivative bzp->dat Inhibition bzp->d2r Modulation G start Design & Synthesis of Novel Benzylpiperazine Derivatives in_vitro In Vitro Screening start->in_vitro binding Radioligand Binding Assays (Affinity & Selectivity) in_vitro->binding functional Functional Assays (Agonist/Antagonist/Inhibitor) in_vitro->functional admet In Vitro ADMET Profiling in_vitro->admet sar SAR Analysis & Lead Optimization binding->sar functional->sar admet->sar in_vivo In Vivo Evaluation behavioral Behavioral Models (e.g., Locomotor Activity) in_vivo->behavioral pk Pharmacokinetic Studies in_vivo->pk behavioral->sar pk->sar sar->start Iterative Design sar->in_vivo candidate Preclinical Candidate Selection sar->candidate

Caption: General Experimental Workflow for SAR Investigation.

Quantitative Data Summary
CompoundTargetKi (nM)Reference
Derivative A σ1 Receptor1.6[10]
Derivative B σ1 Receptor2.7[13]
Derivative C Dopamine Transporter61.0[1]
Derivative D Serotonin Transporter44.5[1]
Derivative E σ1 Receptor2.6[13]

V. ADMET Considerations and Future Directions

While optimizing for potency and selectivity is crucial, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [26][27][28][29]Early assessment of these parameters is essential to minimize late-stage attrition in drug development. For CNS-active compounds like many benzylpiperazine derivatives, the ability to cross the blood-brain barrier is a key consideration.

The future of benzylpiperazine research lies in the development of highly selective ligands for specific receptor subtypes and the exploration of their therapeutic potential in a wider range of diseases. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel derivatives with improved pharmacological profiles.

VI. Conclusion

The benzylpiperazine scaffold continues to be a rich source of pharmacologically active compounds with therapeutic potential across a spectrum of diseases. A thorough understanding of the structure-activity relationships governing their interaction with various biological targets is essential for the rational design of novel and effective drug candidates. By integrating synthetic chemistry, in vitro and in vivo pharmacology, and ADMET profiling, researchers can continue to unlock the full potential of this versatile chemical class.

References

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2003). Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]

  • Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. (2014). INIS-IAEA. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research, 12(3), 205-210. [Link]

  • Radioligand binding assays and their analysis. (2004). Current Protocols in Pharmacology, Chapter 1, Unit 1.4. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Screening models of cns stimulant & anti depressant drugs-converted. (2022). Slideshare. [Link]

  • GPCR-radioligand binding assays. (2016). Methods in Cell Biology, 132, 107-128. [Link]

  • Screening Models for CNS Stimulant Drugs: A Review. (2017). Asian Journal of Pharmaceutical Research, 7(1), 58-62. [Link]

  • Cns stimulants and depressants screening models. (2018). Slideshare. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. (2001). Journal of Medicinal Chemistry, 44(19), 3135-3144. [Link]

  • Experimental Models on Effects of Psychostimulants. (2015). International Review of Neurobiology, 120, 107-129. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. (n.d.). ResearchGate. [Link]

  • Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004). (n.d.). ResearchGate. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2011). ACS Chemical Neuroscience, 2(10), 579-593. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]

  • Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. (2010). Journal of Medicinal Chemistry, 53(16), 6064-6076. [Link]

  • Neurotransmitter Transporter Assay Kit. (n.d.). Molecular Devices. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]

  • Benzylpiperazine: "A messy drug". (2016). Drug and Alcohol Dependence, 164, 1-9. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2020). PLoS One, 15(1), e0227187. [Link]

  • Benzylpiperazine. (n.d.). Wikipedia. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • ADME attribute alignment of marketed CNS drugs and CNS candidates. (n.d.). ResearchGate. [Link]

  • Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. (2011). Journal of Neuroscience, 31(17), 6309-6319. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules, 26(11), 3234. [Link]

  • Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. (2010). ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. [Link]

  • Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. (2011). ACS Chemical Neuroscience, 2(11), 639-650. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2020). Journal of Medicinal Chemistry, 63(22), 13375-13410. [Link]

  • Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (2021). Pharmacognosy Journal, 13(5), 1184-1192. [Link]

  • Structural comparisons of four related substances, including BZP. (n.d.). ResearchGate. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). OUCI. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences, 22(22), 12497. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Methylbenzyl)piperazine for Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzylpiperazine Analog

The piperazine class of compounds has long been a focal point in neuropharmacology, primarily due to the well-documented stimulant and psychoactive properties of its archetypal member, 1-benzylpiperazine (BZP).[1][2][3] These compounds typically exert their effects through complex interactions with central dopaminergic and serotonergic systems, making them valuable tools for dissecting the neural circuits underlying mood, motivation, and motor control.[1][4][5] This guide focuses on a lesser-explored analog, 1-(2-Methylbenzyl)piperazine (2-MBP), providing a comprehensive technical framework for its investigation as a research chemical in neurological studies.

While direct research on 2-MBP is limited, its structural similarity to BZP suggests a comparable, yet potentially distinct, pharmacological profile. The addition of a methyl group at the ortho position of the benzyl ring is a subtle but significant modification that could alter its binding affinity, selectivity for various neurotransmitter transporters and receptors, and ultimately, its in vivo effects. This document serves as a roadmap for the systematic characterization of 2-MBP, from its chemical synthesis and in vitro validation to its behavioral assessment in established rodent models.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental properties of a research chemical is paramount for its accurate and safe handling in a laboratory setting.

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]piperazinePubChem
CAS Number 5321-47-1ChemicalBook
Molecular Formula C₁₂H₁₈N₂PubChem
Molecular Weight 190.28 g/mol PubChem
Appearance Clear to yellowish liquidUNODC[6]
Boiling Point 77-80 °C at 0.1 mmHgChemicalBook
Density 0.998 g/mL at 25 °CChemicalBook

PART 1: Synthesis and Analytical Characterization

The journey of investigating a novel compound begins with its synthesis and rigorous analytical confirmation. This ensures the purity and identity of the chemical, which is a critical prerequisite for obtaining reliable and reproducible experimental data.

Synthesis of this compound

A common and effective method for the synthesis of N-monosubstituted piperazines is the reaction of piperazine with a corresponding benzyl halide.[7][8] The following protocol is adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous piperazine (6 mmol) in tetrahydrofuran (THF, 15 mL) under reflux.

  • Addition of Benzyl Chloride: Once the piperazine is fully dissolved, add 2-methylbenzyl chloride (1 mmol) dropwise to the solution.

  • Reflux: Maintain the reaction mixture at reflux for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling, filter the mixture to remove the excess unreacted piperazine. The solid residue can be washed with THF and ethyl acetate.

  • Purification: Combine the organic layers and concentrate them under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized 2-MBP, a multi-step analytical approach is recommended.

Sources

Potential therapeutic applications of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 1-(2-Methylbenzyl)piperazine

Abstract: The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, benzylpiperazine derivatives have attracted significant attention for their psychoactive properties and potential therapeutic applications, primarily as central nervous system stimulants. This technical guide provides a comprehensive overview of this compound (MDBP), a specific and understudied analogue of the well-known research chemical 1-Benzylpiperazine (BZP). While direct pharmacological data on MDBP is scarce, this document synthesizes the known pharmacology of structurally related compounds to postulate its mechanism of action and to propose a structured preclinical research workflow for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the systematic investigation of novel psychoactive compounds and their potential therapeutic utility.

Introduction: The Benzylpiperazine Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in modern drug design, prized for its ability to improve the pharmacokinetic properties of drug candidates and to interact with a wide array of biological targets.[1] When substituted with a benzyl group, the resulting benzylpiperazine (BZP) scaffold gives rise to a class of compounds with significant central nervous system (CNS) activity.[2]

The parent compound, 1-Benzylpiperazine, was initially synthesized in 1944 as a potential anti-parasitic agent but was later investigated for its antidepressant and amphetamine-like stimulant effects.[3] BZP and its derivatives primarily exert their effects by modulating monoaminergic systems, stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[4][5] This mechanism underpins their stimulant properties but also suggests potential for therapeutic applications in conditions characterized by monoamine dysregulation, such as depression, ADHD, and narcolepsy.

This compound (MDBP) is a structural analogue of BZP, distinguished by a methyl group at the ortho- position of the benzyl ring. While this modification may seem minor, substitutions on the aromatic ring of pharmacologically active compounds can significantly alter their potency, selectivity, and metabolic stability. To date, MDBP remains a largely uncharacterized molecule. This guide aims to bridge this knowledge gap by providing a hypothetical, yet scientifically grounded, framework for its investigation.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward nucleophilic substitution reaction. Several methods have been described for the synthesis of monosubstituted piperazines, often involving protecting groups to prevent disubstitution.[6] However, for this specific compound, a direct approach is feasible and has been reported.[7]

Synthetic Protocol

A common and effective method for synthesizing MDBP involves the direct reaction of piperazine with 2-methylbenzyl chloride.[7] An analogous, well-documented procedure for the parent compound, BZP, provides a robust template for this synthesis.[8]

Reaction:

Synthesis of this compound cluster_reactants Reactants cluster_products Products piperazine Piperazine plus + methylbenzyl_chloride 2-Methylbenzyl Chloride arrow Reflux in THF methylbenzyl_chloride->arrow MDBP This compound HCl Piperazine Hydrochloride (byproduct) arrow->MDBP

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve anhydrous piperazine (6 mmol) in tetrahydrofuran (THF, 15 mL) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux until the piperazine is fully dissolved.[7]

  • Addition of Alkylating Agent: While maintaining reflux, add 2-methylbenzyl chloride (1 mmol) drop-wise to the solution.

  • Reaction: Continue to reflux the reaction mixture for 4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The unreacted piperazine hydrochloride byproduct will precipitate. Filter the mixture to remove the solid precipitate.

  • Purification: Wash the collected solid with THF and ethyl acetate. Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by distillation under reduced pressure or by column chromatography.[8]

Analytical Characterization

To ensure the identity and purity of the synthesized MDBP, a full analytical characterization is required. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (190.28 g/mol ).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any potential byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Postulated Mechanism of Action and Therapeutic Rationale

The pharmacological profile of MDBP has not been empirically determined. However, based on the extensive literature on BZP and its analogues, we can postulate its likely mechanisms of action.

Primary Hypothesis: Monoamine Transporter Modulation

BZP is a non-selective monoamine releasing agent and reuptake inhibitor, with activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][5] It is hypothesized that MDBP shares this primary mechanism. The ortho-methyl group on the benzyl ring may influence the affinity and/or potency of MDBP at these transporters compared to BZP. For example, steric hindrance from the methyl group could potentially alter the binding pose within the transporter, leading to changes in selectivity.

G MDBP This compound (Hypothesized) DAT Dopamine Transporter (DAT) MDBP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) MDBP->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) MDBP->NET Inhibits Reuptake DA_inc ↑ Extracellular Dopamine DAT->DA_inc SER_inc ↑ Extracellular Serotonin SERT->SER_inc NOR_inc ↑ Extracellular Norepinephrine NET->NOR_inc CNS_Effects CNS Stimulant Effects (e.g., increased alertness, locomotion, euphoria) DA_inc->CNS_Effects SER_inc->CNS_Effects NOR_inc->CNS_Effects

Caption: Hypothesized mechanism of MDBP at monoamine transporters.

Secondary Targets: Receptor Interactions

Many piperazine derivatives exhibit affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[10][11] For instance, some arylpiperazines are potent 5-HT₁ and 5-HT₂ receptor agonists or antagonists.[12] It is plausible that MDBP also interacts with these receptors, which could modulate its primary stimulant effects or introduce novel pharmacological properties.

Potential Therapeutic Rationale

Based on these postulated mechanisms, MDBP could be investigated for several therapeutic applications:

  • CNS Stimulants: For disorders like ADHD or narcolepsy, if it demonstrates a favorable safety profile compared to existing treatments.

  • Antidepressants: A multimodal compound that inhibits monoamine reuptake and modulates specific 5-HT receptors could offer a novel approach to treating major depressive disorder.[10]

  • Anticancer Agents: The piperazine scaffold is present in some anticancer drugs, and certain benzylpiperazine derivatives have shown activity against cancer cell lines, potentially through mechanisms like inducing apoptosis.[13][14]

  • Analgesics: Some benzylpiperazine derivatives have shown antinociceptive effects through interaction with sigma receptors, suggesting a potential role in pain management.

Proposed Preclinical Evaluation Workflow

A systematic, multi-tiered approach is essential to characterize the pharmacological and toxicological profile of MDBP. The following workflow outlines a logical progression from in vitro screening to in vivo behavioral assessment.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Behavioral Pharmacology cluster_2 Tier 3: Safety & Toxicology A Monoamine Transporter Binding & Uptake Assays (DAT, SERT, NET) D Locomotor Activity A->D E Drug Discrimination A->E F Conditioned Place Preference A->F B Broad Receptor Screening Panel (e.g., CEREP) G Elevated Plus Maze B->G C MAO-A & MAO-B Inhibition Assays H Acute Toxicity Studies D->H I Cardiovascular Safety (hERG assay, telemetry) F->I

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of the active pharmaceutical ingredient (API) 1-(2-Methylbenzyl)piperazine. As a critical component in early-phase drug development, a thorough understanding of these physicochemical properties is paramount for formulation design, predicting in vivo behavior, and ensuring drug product quality and safety. This document details the scientific rationale behind experimental choices, provides step-by-step protocols for solubility and forced degradation studies, and offers insights into the interpretation of the resulting data. The protocols described herein are designed to be self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Significance of this compound Characterization

This compound is a piperazine derivative with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol .[1][2][3][4] The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatile pharmacological activities.[5] The physicochemical properties of this compound, particularly its solubility and stability, are fundamental parameters that dictate its suitability for development as a therapeutic agent.

Solubility directly influences the bioavailability of an orally administered drug and is a key factor in the design of various dosage forms.[6] Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy. Stability assessment is crucial for identifying potential degradation pathways and ensuring that the API maintains its potency and safety throughout its lifecycle.[7] Forced degradation studies are intentionally designed to produce degradation products, which aids in the development of stability-indicating analytical methods.[7][8]

This guide will walk through the essential studies required to build a robust physicochemical profile of this compound.

Foundational Physicochemical Properties

A preliminary understanding of the basic properties of this compound is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
CAS Number 5321-47-1[1][2][3]
Molecular Formula C12H18N2[1][2][3]
Molecular Weight 190.28 g/mol [1][2][3]
Boiling Point 77-80 °C at 0.1 mm Hg[1]
Density 0.998 g/mL at 25 °C[1]
Refractive Index n20/D 1.5430[1]
Flash Point >230 °F[1]
Solubility (Qualitative) Chloroform (Sparingly)[1]

Equilibrium Solubility Determination: A Phased Approach

The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[9] This method involves allowing an excess of the solid compound to equilibrate with a solvent until the concentration of the dissolved compound is maximized.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by their relevance in pharmaceutical development. A strategic selection includes aqueous buffers across a physiologically relevant pH range, as well as common organic and co-solvents used in formulation.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH conditions of the gastrointestinal tract and are essential for Biopharmaceutics Classification System (BCS) classification.[10]

  • Water: Provides a baseline for aqueous solubility.

  • Ethanol: A common co-solvent in liquid formulations.

  • Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Frequently used as solubilizing agents and vehicles in oral and parenteral formulations.

  • Dimethyl Sulfoxide (DMSO): Often used in early-stage in vitro screening assays.

Experimental Workflow: Equilibrium Solubility

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_api Weigh excess This compound prep_solvent Add selected solvent (e.g., pH 6.8 buffer) prep_api->prep_solvent shake Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep_solvent->shake separate Separate solid and liquid phases (centrifugation/filtration) shake->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: For buffered solutions, verify the pH of the suspension at the beginning and end of the experiment.[9]

Data Presentation: Equilibrium Solubility
SolventTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25[Example Data]
pH 1.2 Buffer37[Example Data]
pH 4.5 Buffer25[Example Data]
pH 4.5 Buffer37[Example Data]
pH 6.8 Buffer25[Example Data]
pH 6.8 Buffer37[Example Data]
Water25[Example Data]
Water37[Example Data]
Ethanol25[Example Data]
Propylene Glycol25[Example Data]
PEG 40025[Example Data]
DMSO25[Example Data]

Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[7] Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to trigger degradation.[7][8][11] The goal is to achieve a target degradation of 5-20%.[11][12]

Rationale for Stress Conditions

The stress conditions applied are based on ICH guideline Q1A(R2) and are designed to simulate various environmental factors the drug substance may encounter.[11]

  • Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.

  • Oxidation: Assesses the potential for oxidative degradation.

  • Thermal Degradation: Investigates the effect of heat on the compound's stability.

  • Photostability: Determines the impact of light exposure.

Experimental Workflow: Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo sampling Sample at various time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis degradation Quantify degradation and identify degradants analysis->degradation pathway Elucidate degradation pathways degradation->pathway

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol: Forced Degradation
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol). A concentration of 1 mg/mL is often recommended.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with an appropriate concentration of acid (e.g., 0.1N HCl) and heat (e.g., 60°C).

    • Base Hydrolysis: Treat the API solution with an appropriate concentration of base (e.g., 0.1N NaOH) and heat (e.g., 60°C).

    • Oxidation: Treat the API solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose both the solid API and a solution of the API to elevated temperatures (e.g., 80°C).[12]

    • Photostability: Expose the solid API and a solution of the API to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

  • Time Points: Withdraw samples at appropriate time intervals.

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis to halt the degradation reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method. The method must be able to separate the parent compound from all significant degradation products.[13][14]

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
ControlNone72[Example Data][Example Data][Example Data]
Acid Hydrolysis0.1N HCl, 60°C24[Example Data][Example Data][Example Data]
Base Hydrolysis0.1N NaOH, 60°C24[Example Data][Example Data][Example Data]
Oxidation3% H2O2, RT24[Example Data][Example Data][Example Data]
Thermal (Solid)80°C72[Example Data][Example Data][Example Data]
Thermal (Solution)80°C72[Example Data][Example Data][Example Data]
Photolytic (Solid)ICH Q1B-[Example Data][Example Data][Example Data]
Photolytic (Solution)ICH Q1B-[Example Data][Example Data][Example Data]

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability studies is the use of a validated stability-indicating analytical method (SIAM).[15][16][17] This is typically an HPLC method that can accurately quantify the decrease in the concentration of the API and simultaneously detect the formation of degradation products.

Key Method Validation Parameters

The SIAM must be validated according to ICH Q2(R1) guidelines, with a particular focus on:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13][15] This is demonstrated by analyzing the stressed samples and showing that the peaks for the degradants are well-resolved from the parent API peak.

  • Accuracy, Precision, and Linearity: These parameters ensure the reliability of the quantitative data obtained.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for the quantification of low-level impurities and degradation products.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Conclusion and Future Directions

The solubility and stability studies outlined in this guide provide a foundational understanding of the physicochemical properties of this compound. The data generated from these experiments are indispensable for guiding formulation development, establishing appropriate storage conditions, and defining the shelf-life of the drug substance. Further characterization of any significant degradation products identified during forced degradation studies would be a critical next step. This may involve isolation and structural elucidation using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A thorough understanding of the degradation pathways will further de-risk the development of this compound as a potential therapeutic agent.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Stability Indicating Method Development & Valid
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • This compound Product Description. ChemicalBook.
  • This compound. PubChem.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • What is a stability indic
  • Stability indic
  • Piperazine. Wikipedia.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Annex 4.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Piperazine. New World Encyclopedia.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. (2025, August 7).
  • This compound. Santa Cruz Biotechnology.
  • 1-Benzyl-2-methylpiperazine. PubChem.
  • This compound synthesis. ChemicalBook.
  • (R)-1-Benzyl-2-Methylpiperazine. Pipzine Chemicals.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
  • 1-benzylpiperazine. Organic Syntheses.
  • Piperazine synthesis. Organic Chemistry Portal.
  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org.
  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • 1-(2-Methylphenyl)piperazine. (2024, September 27). ChemicalBook.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(2-Methylbenzyl)piperazine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis, purification, and characterization of 1-(2-Methylbenzyl)piperazine hydrochloride. Piperazine derivatives are a cornerstone in medicinal chemistry, serving as crucial scaffolds in the development of therapeutics targeting a wide range of biological systems, including the central nervous system.[1][2][3] This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices and establishing a self-validating protocol for producing high-purity material suitable for research and drug development. The primary synthetic route detailed herein is reductive amination, selected for its superior selectivity and operational simplicity over alternative methods.

Introduction and Strategic Rationale

This compound is a substituted piperazine that serves as a valuable building block in synthetic chemistry. The piperazine ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties.[4][5] Derivatives of benzylpiperazine have been investigated for various pharmacological activities, including potential vasodilator and psychoactive effects.[6][7] The synthesis of mono-substituted piperazines like the target compound presents a common chemical challenge: controlling selectivity to avoid the formation of the 1,4-disubstituted byproduct.

Two primary strategies are typically considered for this N-alkylation:

  • Direct Nucleophilic Substitution: This classic approach involves reacting piperazine with an alkyl halide, such as 2-methylbenzyl chloride. While straightforward, this method often yields a mixture of mono- and di-alkylated products, necessitating challenging purification steps.[8][9] Controlling the reaction stoichiometry by using a large excess of piperazine can favor the mono-substituted product but complicates downstream processing.

  • Reductive Amination: This powerful and versatile method involves the reaction of an amine (piperazine) with a carbonyl compound (2-methylbenzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the target amine.[10][11][12] This process is highly favored in modern organic synthesis for its high yields, milder reaction conditions, and, most importantly, excellent control over selectivity, thus minimizing byproduct formation.[13][14]

For these reasons, this guide will focus exclusively on the reductive amination pathway, which represents a more robust and reliable method for obtaining high-purity this compound.

Reaction Mechanism and Workflow Visualization

The selected synthetic route proceeds via a two-step, one-pot reaction. First, the nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. Subsequent dehydration forms a transient iminium ion. This electrophilic intermediate is then selectively reduced by a hydride-donating agent to yield the final product.

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reducing Reduction Step cluster_product Product R1 2-Methylbenzaldehyde INT Iminium Ion (+ H₂O) R1->INT - H₂O R2 Piperazine R2->INT - H₂O P This compound INT->P + H⁻ RA NaBH(OAc)₃ (Reducing Agent) RA->P + H⁻ Experimental_Workflow Overall Synthesis Workflow A 1. Reductive Amination Reaction (Piperazine + 2-Methylbenzaldehyde + NaBH(OAc)₃) B 2. Aqueous Work-up (Quench, Extraction, Drying) A->B Reaction Complete C 3. Purification of Free Base (Silica Gel Chromatography) B->C Crude Product D 4. Purity & Identity Check (TLC, LC-MS) C->D Purified Fractions E 5. Hydrochloride Salt Formation (Dissolution + HCl Addition) D->E Confirmed Identity F 6. Isolation & Drying (Filtration & Vacuum Drying) E->F Precipitation G 7. Final Characterization (NMR, MS, MP, HPLC) F->G Final Product

Caption: Step-by-step workflow from reactants to final characterized product.

Detailed Experimental Protocol

This protocol is divided into three main parts: synthesis of the free base, its purification, and the final conversion to the hydrochloride salt.

Part A: Synthesis of this compound (Free Base)

Materials and Reagents

ReagentCAS No.Mol. Weight ( g/mol )QuantityMoles
Piperazine (anhydrous)110-85-086.144.31 g50.0 mmol
2-Methylbenzaldehyde529-20-4120.151.20 g10.0 mmol
Sodium triacetoxyborohydride56553-60-7211.942.54 g12.0 mmol
1,2-Dichloroethane (DCE)107-06-298.9650 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Sat. aq. NaHCO₃ solution--50 mL-
Anhydrous Na₂SO₄7757-82-6142.04~5 g-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50.0 mmol) and 1,2-dichloroethane (50 mL). Stir at room temperature under a nitrogen atmosphere until the piperazine is fully dissolved.

    • Causality: Using a significant excess of piperazine (5 equivalents) ensures the aldehyde is the limiting reagent and drives the reaction to completion, further suppressing potential side reactions. DCE is an excellent solvent for this reaction. [14]2. Aldehyde Addition: Add 2-methylbenzaldehyde (1.20 g, 10.0 mmol) dropwise to the stirring solution. Stir the resulting mixture at room temperature for 30 minutes.

    • Causality: This period allows for the formation of the iminium ion intermediate prior to the addition of the reducing agent.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture. A slight exotherm may be observed. Continue stirring at room temperature.

    • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to protic solvents than other borohydrides and does not reduce the starting aldehyde under these conditions. [14]4. Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 DCM:Methanol. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Part B: Purification via Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., from 0% to 5% Methanol).

    • Causality: The non-polar impurities and any unreacted aldehyde will elute first, followed by the desired mono-substituted product. The more polar excess piperazine and any salt byproducts will remain on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear or pale yellow oil. A typical yield is 75-85%.

Part C: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base (~8.0 mmol) in 30 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

    • Causality: The basic nitrogen atoms of the piperazine ring are protonated by HCl, forming the insoluble hydrochloride salt. This is a standard method for converting basic amine products into stable, crystalline solids that are easier to handle and purify. [8][9]3. Crystallization: Continue adding the HCl solution until no further precipitation is observed (or check with pH paper to ensure the solution is acidic). Stir the resulting slurry in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under high vacuum to a constant weight.

Analytical Characterization

The identity, purity, and structure of the final product must be confirmed through rigorous analytical testing.

Expected Analytical Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point (MP) Specific to the hydrochloride salt; typically sharp range
¹H NMR (400 MHz, D₂O) δ ~7.4-7.2 (m, 4H, Ar-H), 4.2 (s, 2H, Ar-CH₂-N), 3.5-3.2 (m, 8H, piperazine-H), 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, D₂O) δ ~138, 135, 131, 130, 128, 126 (Ar-C), 59.5 (Ar-CH₂-N), 51.0 (piperazine-C), 43.5 (piperazine-C), 18.5 (Ar-CH₃)
Mass Spec (ESI+) Expected [M+H]⁺ for free base (C₁₂H₁₈N₂): 191.15
HPLC Purity ≥98%

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Piperazine is corrosive and a sensitizer. Avoid inhalation of dust and skin contact.

    • 2-Methylbenzaldehyde is an irritant.

    • Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Handle away from ignition sources and quench carefully.

    • Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. All operations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated.

References

  • Vertex AI Search. This compound synthesis - ChemicalBook.
  • Guidechem. What Are the Pharmacological Properties and Applications of Piperazines?.
  • Organic Syntheses. 1-benzylpiperazine - Organic Syntheses Procedure.
  • Riva, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Google Patents. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.
  • Generative AI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Organic Syntheses. Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.
  • Riva, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

An Investigative Guide to the Serotonergic and Dopaminergic Profile of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of 1-(2-Methylbenzyl)piperazine (2-Me-BZP), a derivative of the benzylpiperazine class of psychoactive compounds. While the parent compound, 1-benzylpiperazine (BZP), and its analogues are known to exert complex effects on central monoaminergic systems, specific data on the 2-methyl substituted variant remains largely absent from the scientific literature. This document synthesizes the known structure-activity relationships within the benzylpiperazine class to establish a predictive pharmacological profile for 2-Me-BZP. We present a detailed, multi-tiered experimental plan, encompassing in vitro receptor binding and neurotransmitter flux assays, alongside in vivo behavioral paradigms, to fully characterize its serotonergic and dopaminergic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the neuropharmacological properties of this novel compound.

Introduction: The Benzylpiperazine Scaffold and the Rationale for Investigation

The piperazine moiety is a common scaffold in a multitude of centrally acting drugs, and N-substituted piperazines, particularly the benzylpiperazine class, have been explored for their psychoactive properties.[1] The parent compound, 1-benzylpiperazine (BZP), exhibits stimulant-like effects, primarily through the release and reuptake inhibition of dopamine (DA) and norepinephrine (NE), with less potent effects on serotonin (5-HT).[2][3] The subjective effects in humans have been described as similar to amphetamine, albeit with a lower potency.[4]

The pharmacological profile of benzylpiperazine derivatives can be significantly modulated by substitution on the benzyl ring.[5] For instance, the addition of electron-withdrawing groups, such as a trifluoromethyl group in 1-(3-trifluoromethylphenyl)piperazine (TFMPP), tends to shift the activity towards the serotonergic system, with increased affinity for serotonin receptors.[6] Conversely, the effects of electron-donating groups, such as the methyl group in this compound, are less well-characterized. The placement of this methyl group at the ortho position of the benzyl ring introduces steric hindrance that could alter the compound's interaction with monoamine transporters and receptors, potentially leading to a unique pharmacological profile.

Given the lack of empirical data, a systematic investigation is required to determine the precise serotonergic and dopaminergic effects of 2-Me-BZP. This guide outlines a logical and scientifically rigorous approach to this investigation, beginning with foundational in vitro assays and progressing to more complex in vivo behavioral studies.

Predicted Pharmacological Profile and Key Investigative Questions

Based on the structure-activity relationships of related benzylpiperazines, we can formulate a set of hypotheses regarding the pharmacological profile of this compound:

  • Dopaminergic Activity: The presence of the benzyl group suggests that 2-Me-BZP will likely retain some activity at the dopamine transporter (DAT), potentially acting as a releaser and/or reuptake inhibitor.[2] The ortho-methyl group may modulate the potency and efficacy of this interaction compared to BZP.

  • Serotonergic Activity: The influence on the serotonin system is less predictable. The methyl substitution could either enhance or diminish affinity for the serotonin transporter (SERT) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[6]

  • Behavioral Effects: The balance of dopaminergic and serotonergic activity will determine the overall behavioral profile. A predominantly dopaminergic compound would be expected to produce stimulant-like effects, such as hyperlocomotion, while significant serotonergic activity could introduce more complex behaviors, potentially including anxiogenic or hallucinogen-like effects.[1][7]

The central investigative questions to be addressed by the proposed experimental plan are:

  • What are the binding affinities of this compound for dopamine and serotonin transporters and key receptor subtypes?

  • Does this compound act as a substrate (releaser) or inhibitor of dopamine and serotonin transporters?

  • What are the in vivo effects of this compound on locomotor activity and stereotypy in rodents?

Proposed Experimental Workflow for Pharmacological Characterization

A tiered approach is recommended to efficiently characterize the serotonergic and dopaminergic effects of this compound.

Experimental_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Behavioral Assessment a Radioligand Binding Assays (DAT, SERT, 5-HT1A, 5-HT2A, 5-HT2C) b Neurotransmitter Uptake Assays (Synaptosomes) a->b Determine affinity c Neurotransmitter Release Assays (Synaptosomes) b->c Assess functional activity d Open Field Test (Locomotor Activity & Stereotypy) c->d Inform dose selection e Drug Discrimination Studies (Comparison to known stimulants/hallucinogens) d->e Characterize behavioral profile

Figure 1: Proposed experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

Tier 1: In Vitro Characterization

Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] This initial step is crucial for identifying the primary molecular targets of this compound and guiding the design of subsequent functional assays.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), human 5-HT1A receptor (h5-HT1A), human 5-HT2A receptor (h5-HT2A), or human 5-HT2C receptor (h5-HT2C).

    • Alternatively, prepare synaptosomal membranes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and 5-HT1A, cortex for 5-HT2A/2C).

    • Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[9]

    • Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[10]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition binding data.

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: These functional assays determine whether this compound acts as an inhibitor or a substrate (releaser) at DAT and SERT, providing critical insight into its mechanism of action.[11]

Protocol:

  • Synaptosome Preparation:

    • Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus/cortex for serotonin) by differential centrifugation.[12]

    • Resuspend the final synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle.

    • Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing.

    • Measure the accumulated radioactivity in the synaptosomes.

    • Calculate the IC₅₀ for uptake inhibition.

  • Release Assay (Superfusion Method):

    • Load synaptosomes with a radiolabeled neurotransmitter by incubation.

    • Transfer the loaded synaptosomes to a superfusion chamber and wash with buffer to establish a stable baseline of spontaneous release.

    • Switch to a buffer containing this compound at various concentrations and collect fractions of the superfusate over time.

    • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

    • Measure the radioactivity in each fraction and express release as a percentage of the total radioactivity.

Tier 2: In Vivo Behavioral Assessment

Causality: The open field test is a standard method for assessing the stimulant or sedative effects of a compound.[13] An increase in locomotor activity is a hallmark of dopaminergic stimulation.[14]

Protocol:

  • Apparatus: Use a square open field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system to automatically record movement.

  • Habituation: Allow rodents (mice or rats) to habituate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). A range of doses should be tested based on the in vitro data and literature on related compounds.[15]

  • Testing: Place the animal in the center of the open field immediately after injection and record its activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects on locomotor activity.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables.

Table 1: Predicted Data Table for In Vitro Binding Affinities (Ki, nM) of this compound

TargetRadioligandKi (nM)
hDAT[³H]WIN 35,428
hSERT[³H]citalopram
h5-HT1A[³H]8-OH-DPAT
h5-HT2A[³H]ketanserin
h5-HT2C[³H]mesulergine

Table 2: Predicted Data Table for In Vitro Functional Activity (IC₅₀/EC₅₀, nM) of this compound

AssayNeurotransmitterPotency (nM)
Uptake InhibitionDopamine
Uptake InhibitionSerotonin
ReleaseDopamine
ReleaseSerotonin

Signaling Pathway Visualization

The interaction of this compound with dopamine and serotonin transporters will directly modulate synaptic neurotransmitter levels, influencing downstream signaling cascades.

Signaling_Pathways cluster_DA Dopaminergic Synapse cluster_5HT Serotonergic Synapse DA_pre DA_pre DA_vesicle VMAT2 DA_pre->DA_vesicle Packaging DA_post Postsynaptic Neuron D1/D2 Receptors DA_vesicle->DA_post Release DAT DAT DAT->DA_pre:f0 Reuptake HT_pre HT_pre HT_vesicle VMAT2 HT_pre->HT_vesicle Packaging HT_post Postsynaptic Neuron 5-HT Receptors HT_vesicle->HT_post Release SERT SERT SERT->HT_pre:f0 Reuptake Compound 1-(2-Me-BZP) Compound->DAT Inhibits/Reverses Compound->SERT Inhibits/Reverses

Figure 2: Putative interaction of this compound with monoamine transporters.

Conclusion

The pharmacological profile of this compound is currently unknown, representing a gap in our understanding of the structure-activity relationships of benzylpiperazine derivatives. The experimental framework detailed in this guide provides a comprehensive and logical pathway to elucidate its serotonergic and dopaminergic effects. By systematically evaluating its interactions with key molecular targets and characterizing its behavioral effects, a clear picture of its neuropharmacological properties can be established. This will not only contribute to the broader knowledge of this class of compounds but also provide essential data for assessing its potential for abuse and any therapeutic applications.

References

  • Uptake and release of neurotransmitters. (n.d.). PubMed. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). D-Scholarship@Pitt. [Link]

  • Neurotransmitter release from semi-intact synaptosomes. (1998). Methods (San Diego, Calif.), 16(2), 198–203. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Yarosh, H. L., Katz, E. B., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 18–27. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. [Link]

  • Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine). (n.d.). Erowid. [Link]

  • Synaptosome Preparations: Which Procedure Should I Use? (2018). Neurochemical Research, 43(1), 1-13. [Link]

  • Zhu, W., Cheng, Z., & Ma, Z. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Life sciences, 57(1), 130–136. [Link]

  • Locomotor Sensitization Study. (n.d.). Melior Discovery. [Link]

  • Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. (2022). Journal of visualized experiments : JoVE, (187), 10.3791/64375. [Link]

  • A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. (2011). Pharmacology, biochemistry, and behavior, 99(1), 60–66. [Link]

  • Brennan, K. A., Johnstone, A., Fitzmaurice, P., Lea, R., & Schenk, S. (2007). Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). Drug and alcohol dependence, 88(2-3), 204–213. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 130-133. [Link]

  • Chemical structure of N-benzylpiperazine (BZP). (n.d.). ResearchGate. [Link]

  • Some pharmacological properties of piperazine. (1971). British journal of pharmacology, 41(1), 35–42. [Link]

  • A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior. (2012). Psychopharmacology, 222(3), 453–463. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2011). Journal of medicinal chemistry, 54(11), 3849–3861. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (2008). Molecular pharmacology, 74(3), 654–664. [Link]

  • The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors. (2000). British journal of pharmacology, 130(1), 209–218. [Link]

  • Locomotor activity quantification in the open-field apparatus... (n.d.). ResearchGate. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (2003). Bioorganic & medicinal chemistry letters, 13(3), 553–556. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). Journal of medicinal chemistry, 34(1), 407–413. [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2023). YouTube. [Link]

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 61(10), 1731. [Link]

  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783–786. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Molecules (Basel, Switzerland), 27(6), 1888. [Link]

  • 1-(2-Diphenyl)piperazine. (n.d.). Wikipedia. [Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. (2011). Journal of medicinal chemistry, 54(9), 3206–3221. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Drug testing and analysis, 10(4), 675–684. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013). ChemMedChem, 8(12), 1986–2014. [Link]

  • Binding of Arylpiperazines to 5-HT3 Serotonin Receptors: Results of a Structure-Affinity Study. (1989). European journal of pharmacology, 168(3), 387–392. [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (2003). Bioorganic & medicinal chemistry letters, 13(3), 553-556. [Link]

  • Benzylpiperazine: "A messy drug". (2016). Drug and alcohol dependence, 164, 1–7. [Link]

  • BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). International journal of molecular sciences, 25(18), 9993. [Link]

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). Bioorganic & medicinal chemistry letters, 23(24), 6705–6708. [Link]

  • 5-HT1 and 5-HT2: binding characteristics of some quipazine analogs. (n.d.). Scilit. [Link]

Sources

An In-depth Technical Guide on 1-(2-Methylbenzyl)piperazine: A Derivative of the Psychoactive Substance Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperazine (2-MeOBP), a derivative of the psychoactive substance benzylpiperazine (BZP). As the landscape of novel psychoactive substances (NPS) continues to evolve, a thorough understanding of emerging derivatives is paramount for the scientific and medical communities. This document delves into the chemical synthesis, pharmacological properties, and potential toxicological profile of 2-MeOBP, framed within the context of its parent compound, BZP. Detailed experimental protocols, data presentation, and visual diagrams are provided to facilitate a deeper understanding and further research into this class of compounds.

Introduction: The Context of Benzylpiperazine and its Derivatives

Benzylpiperazine (BZP) is a synthetic stimulant that gained popularity as a recreational drug, often marketed as an alternative to ecstasy or amphetamines.[1] It exerts its effects primarily through interactions with the dopaminergic and serotonergic systems, leading to euphoria, increased alertness, and other stimulant-like effects.[2][3][4] However, the use of BZP is associated with a range of adverse effects, including anxiety, seizures, and in some cases, severe toxicity.[1][2]

The legal control of BZP in many countries has spurred the clandestine synthesis and distribution of its derivatives.[2] These "designer drugs" are created by modifying the chemical structure of the parent compound, often in an attempt to circumvent existing drug laws while retaining or even enhancing the desired psychoactive effects. This compound represents one such derivative, where a methyl group is added to the ortho position of the benzyl ring. This seemingly minor modification can significantly alter the compound's pharmacological and toxicological properties.

This guide aims to provide a detailed technical resource on 2-MeOBP for researchers and professionals in drug development and forensic analysis. By understanding the nuances of these emerging substances, the scientific community can better anticipate their physiological effects, develop effective analytical detection methods, and inform public health and regulatory responses.

Chemical Properties and Synthesis of this compound

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and analytical detection.

PropertyValueSource
Molecular Formula C12H18N2[5][6]
Molecular Weight 190.28 g/mol [5][6][7]
CAS Number 5321-47-1[5][6]
Appearance (Expected) Off-white to pale yellow solid or oilGeneral chemical knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.General chemical knowledge
Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of this compound is through reductive amination. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from piperazine and 2-methylbenzaldehyde, followed by its reduction to the final amine product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde Addition: To the stirred solution, add 2-methylbenzaldehyde (1.0 equivalent) dropwise at room temperature. The reaction mixture may turn cloudy, indicating the formation of the iminium ion.

  • Reduction: After stirring for 30-60 minutes, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. Control the addition rate to manage any effervescence.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the aldehyde and other sensitive reagents.

  • Excess Piperazine: Using a slight excess of piperazine helps to drive the reaction towards the formation of the monosubstituted product and minimizes the formation of the disubstituted byproduct.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for iminium ions, leading to fewer side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Piperazine Piperazine Mixing Mix in Solvent (e.g., Methanol) Piperazine->Mixing 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Mixing Reduction Add Reducing Agent (e.g., NaBH4) Mixing->Reduction Workup Quench and Extract Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Reductive amination workflow for this compound synthesis.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is not as extensively studied as its parent compound, BZP. However, based on its structural similarity, it is hypothesized to act as a central nervous system (CNS) stimulant with a mixed mechanism of action on monoamine neurotransmitter systems.

Proposed Mechanism of Action

It is proposed that 2-MeOBP, like BZP, interacts with dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters and receptors.[8][9] The primary mechanism is likely the inhibition of reuptake and/or promotion of the release of these neurotransmitters, leading to increased synaptic concentrations.

  • Dopaminergic System: Inhibition of the dopamine transporter (DAT) would increase dopamine levels in the synaptic cleft, contributing to the stimulant and rewarding effects.

  • Serotonergic System: Interaction with the serotonin transporter (SERT) and serotonin receptors could modulate mood, perception, and contribute to some of the entactogenic effects observed with related compounds. BZP has been shown to bind to 5-HT1 and 5-HT2 receptors.[10]

  • Noradrenergic System: Effects on the norepinephrine transporter (NET) would lead to increased alertness, heart rate, and blood pressure.

The presence of the methyl group on the benzyl ring may alter the binding affinity and selectivity of 2-MeOBP for these targets compared to BZP, potentially leading to a different pharmacological profile.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2MeOBP This compound DAT Dopamine Transporter (DAT) 2MeOBP->DAT Inhibits SERT Serotonin Transporter (SERT) 2MeOBP->SERT Inhibits Vesicles Neurotransmitter Vesicles (DA, 5-HT) DA Dopamine (DA) Vesicles->DA Release 5HT Serotonin (5-HT) Vesicles->5HT Release DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R 5HT->SERT Reuptake 5HT_R Serotonin Receptors 5HT->5HT_R Response Postsynaptic Response (Stimulation, Euphoria) DA_R->Response 5HT_R->Response

Proposed mechanism of action of this compound.
Anticipated Pharmacological Effects

Based on the pharmacology of BZP and other piperazine derivatives, the expected effects of this compound in humans include:

  • Stimulant Effects: Increased energy, alertness, and wakefulness.

  • Euphoria and Mood Elevation: Feelings of well-being and happiness.

  • Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.

  • Appetite Suppression: A common effect of stimulant drugs.[11]

Toxicology and Potential for Adverse Effects

The toxicology of this compound has not been formally studied. However, by extrapolating from the known adverse effects of BZP, a similar profile can be anticipated.

Potential Adverse Effects:

  • Cardiovascular: Tachycardia, hypertension, palpitations, and chest pain.[3]

  • Neurological: Headaches, dizziness, tremors, insomnia, and in severe cases, seizures.[1][2]

  • Psychiatric: Anxiety, agitation, confusion, paranoia, and hallucinations.[1][2]

  • Gastrointestinal: Nausea and vomiting.[1]

Of particular concern is the potential for serotonin syndrome , a life-threatening condition that can occur when there is an excess of serotonergic activity in the central nervous system.[1] This risk is elevated when piperazine derivatives are combined with other serotonergic drugs, such as antidepressants.

Analytical Detection

The identification and quantification of this compound in biological samples and seized materials are crucial for forensic and clinical toxicology.

Common Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be employed to improve chromatographic performance.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity and is particularly useful for the analysis of non-volatile and thermally labile compounds.[10][13]

  • Infrared Spectroscopy (IR): Provides information about the functional groups present in a molecule and can be used for structural elucidation.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: For biological samples (e.g., urine or blood), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analyte from the matrix. For solid samples, dissolution in a suitable organic solvent is required.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, with an injection volume of 1-2 µL.

    • Oven Program: A temperature gradient program is used to separate the analyte from other components in the sample.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The retention time and mass spectrum of the analyte are compared to a certified reference standard for positive identification. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Legal Status and Regulatory Considerations

The legal status of this compound varies by jurisdiction. In many countries, it may be controlled under analogue or generic drug laws that encompass derivatives of controlled substances like BZP. For example, the UK's Misuse of Drugs Act 1971 includes provisions for controlling groups of substituted piperazines.[14] Researchers and drug development professionals must be aware of and comply with the specific regulations in their region.

Conclusion and Future Directions

This compound is a derivative of the psychoactive substance BZP with a predicted stimulant profile. While its pharmacology and toxicology have not been extensively studied, it is likely to share many properties with its parent compound. Further research is needed to fully characterize its mechanism of action, binding affinities for monoamine transporters and receptors, and its potential for abuse and toxicity. The development of validated analytical methods is also crucial for its detection in forensic and clinical settings. A comprehensive understanding of this and other emerging psychoactive substances is essential for protecting public health and informing effective drug policy.

References

  • Advisory Council on the Misuse of Drugs. (2008). BZP and other piperazines. GOV.UK. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Arida, R. M., et al. (2015). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Neuropathology of Drug Addictions and Substance Misuse (pp. 962-971). Academic Press. [Link]

  • DrugWise. (n.d.). BZP. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]

  • Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine (BZP; 'party pills'). Clinical Toxicology, 46(9), 802-807.
  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79212, this compound. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]

  • U.S. Department of Justice. (n.d.). BZP Fast Facts. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. [Link]

Sources

Investigating the Adrenergic Blocking Activity of 1-(2-Methylbenzyl)piperazine: A Phased Approach from Receptor to System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive, phased framework for the preclinical investigation of 1-(2-Methylbenzyl)piperazine as a potential adrenergic receptor antagonist. Designed for researchers in pharmacology and drug development, this document moves beyond a simple listing of protocols to offer a strategic workflow, emphasizing the rationale behind each experimental choice. Our approach is structured to systematically build a pharmacological profile, beginning with molecular interactions and progressing to systemic physiological effects.

Introduction: The Adrenergic System and the Piperazine Scaffold

The adrenergic system, comprising α- and β-adrenoceptors and their subtypes, is a cornerstone of physiological regulation, controlling cardiovascular function, metabolism, and neurotransmission. Consequently, agents that modulate this system—particularly antagonists—are of immense therapeutic value in treating conditions like hypertension, benign prostatic hyperplasia (BPH), and anxiety disorders[1].

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of receptors[2][3]. While some piperazine derivatives, like benzylpiperazine (BZP), are known for their stimulant and sympathomimetic properties via catecholamine release[4], others have been found to interact directly with adrenergic receptors. For instance, 1-(m-chlorophenyl)piperazine (mCPP) shows affinity for α2-adrenergic receptors[5]. Notably, the related compound methylbenzylpiperazine (MBZP) has been reported to possess adrenergic blocking activity in animals[6], providing a strong impetus for investigating structurally similar molecules.

This guide outlines a rigorous investigative pathway for this compound (PubChem CID: 79212)[7], a specific isomer whose adrenergic profile remains uncharacterized. The following phased approach is designed to determine its affinity, potency, and selectivity as an adrenergic antagonist.

G Figure 1: Overall Investigative Workflow cluster_0 Phase 1: In Vitro Molecular Profile cluster_1 Phase 2: Ex Vivo Tissue Validation cluster_2 Phase 3: In Vivo Systemic Effects P1_1 Radioligand Binding Assays (Affinity & Selectivity) P1_2 Functional Assays (Mechanism of Action) P1_1->P1_2 Determine Antagonist vs. Agonist Activity P2 Isolated Tissue Bath Assays (Physiological Potency) P1_2->P2 Confirm activity in intact tissue P3 Anesthetized Rodent Models (Cardiovascular Response) P2->P3 Assess systemic effects Result Comprehensive Pharmacological Profile P3->Result

Caption: A high-level overview of the phased investigative strategy.

Phase 1: In Vitro Characterization of Receptor Interaction

Objective and Rationale: The foundational step is to determine if this compound directly interacts with adrenergic receptors and to quantify this interaction. This phase establishes binding affinity (how tightly the compound binds), receptor subtype selectivity, and the nature of the interaction (i.e., antagonist or agonist).

Radioligand Binding Assays: Quantifying Affinity

Principle: These competitive binding assays measure the ability of the test compound, this compound, to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration-dependent displacement allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity. This is a robust, high-throughput method to screen for direct receptor interactions[8][9].

Experimental Protocol:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2). Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • α1-Subtypes: Use [³H]-Prazosin as the radioligand.

    • α2-Subtypes: Use [³H]-Rauwolscine or [³H]-Yohimbine[8].

    • β-Subtypes: Use [³H]-Dihydroalprenolol (DHA).

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, non-labeled antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors) to saturate all specific binding sites.

  • Incubation & Harvesting: Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligand UsedKi (nM) of this compound
α1A[³H]-PrazosinExperimental Value
α1B[³H]-PrazosinExperimental Value
α1D[³H]-PrazosinExperimental Value
α2A[³H]-RauwolscineExperimental Value
α2B[³H]-RauwolscineExperimental Value
α2C[³H]-RauwolscineExperimental Value
β1[³H]-DHAExperimental Value
β2[³H]-DHAExperimental Value
Functional Assays: Determining Mechanism of Action

Principle: Binding does not equal function. A compound that binds could be an antagonist (blocks the receptor), an agonist (activates the receptor), or a partial agonist. Functional assays measure the downstream signaling events following receptor activation to elucidate the compound's true mechanism of action[10].

G Figure 2: Adrenergic Receptor Signaling Pathways cluster_alpha1 α1 Receptor (Gq-coupled) cluster_alpha2 α2 Receptor (Gi-coupled) cluster_beta β Receptor (Gs-coupled) a1 Agonist (e.g., Phenylephrine) r1 α1-AR a1->r1 gq Gq Protein r1->gq plc PLC Activation gq->plc ip3 IP₃ & DAG Production plc->ip3 ca ↑ Intracellular Ca²⁺ ip3->ca a2 Agonist (e.g., Clonidine) r2 α2-AR a2->r2 gi Gi Protein r2->gi ac_i Adenylyl Cyclase gi->ac_i camp_i ↓ cAMP Production ac_i->camp_i b Agonist (e.g., Isoproterenol) rb β-AR b->rb gs Gs Protein rb->gs ac_s Adenylyl Cyclase gs->ac_s camp_s ↑ cAMP Production ac_s->camp_s

Caption: Simplified signaling cascades for major adrenergic receptor classes.

Experimental Protocols:

  • α1-Adrenergic Receptors (Gq-coupled): Calcium Mobilization Assay

    • Cell Culture: Use cells expressing a target α1-subtype, loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound.

    • Stimulation: Add a fixed, sub-maximal concentration (EC₈₀) of a standard α1 agonist (e.g., phenylephrine).

    • Detection: Measure the change in intracellular calcium via fluorescence using a plate reader. An effective antagonist will reduce the agonist-induced calcium signal in a concentration-dependent manner.

    • Agonist Mode: To test for intrinsic agonistic activity, apply this compound alone and measure any change in fluorescence.

  • α2- and β-Adrenergic Receptors (Gi/Gs-coupled): cAMP Assays

    • Cell Culture: Use cells expressing the target α2 or β subtype.

    • Antagonist Mode: Pre-incubate cells with this compound.

    • Stimulation:

      • For β-receptors (Gs): Stimulate with a standard β-agonist (e.g., isoproterenol) to increase cAMP.

      • For α2-receptors (Gi): First, stimulate adenylyl cyclase with forskolin, then add an α2-agonist (e.g., clonidine) to measure the inhibition of cAMP production.

    • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Data Analysis (for Antagonism):

      • Generate agonist concentration-response curves in the presence of fixed concentrations of this compound.

      • Perform a Schild analysis by plotting the log(concentration ratio - 1) vs. the log concentration of the antagonist. The x-intercept of this plot provides the pA₂, a measure of antagonist potency.

Data Presentation:

Receptor SubtypeFunctional AssayIntrinsic Activity (Agonist?)Antagonist Potency (pA₂)
α1ACalcium FluxYes/NoExperimental Value
α2AcAMP InhibitionYes/NoExperimental Value
β1cAMP ProductionYes/NoExperimental Value
β2cAMP ProductionYes/NoExperimental Value

Phase 2: Ex Vivo Validation in Isolated Tissues

Objective and Rationale: To bridge the gap between cell-based assays and whole-organism physiology, isolated tissue preparations are used. These experiments validate the in vitro findings in a more complex biological environment where receptor function is preserved within its native tissue architecture[11]. This step is critical for confirming that the compound's activity translates to a physiological response.

Experimental Protocol: Organ Bath Studies

Principle: Tissues containing specific adrenergic receptor subtypes are suspended in an organ bath filled with physiological salt solution. The contractile or relaxation response of the tissue to a standard agonist is measured in the presence and absence of this compound.

  • Tissue Preparation:

    • α1-Receptors: Isolate the thoracic aorta from a rabbit. Cut the aorta into rings, which contract in response to α1-agonists[9].

    • β1-Receptors: Isolate the atria from a guinea pig heart. The rate and force of contraction are mediated by β1-receptors.

    • β2-Receptors: Isolate the trachea from a guinea pig. Pre-contract the tracheal smooth muscle with histamine; relaxation is mediated by β2-agonists.

  • Experimental Setup:

    • Suspend the tissue in an organ bath containing warmed, aerated Krebs-Henseleit solution.

    • Connect the tissue to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate under a resting tension.

  • Procedure:

    • Generate a cumulative concentration-response curve to a standard agonist (e.g., phenylephrine for aorta, isoproterenol for atria/trachea).

    • Wash out the agonist and allow the tissue to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a set period.

    • Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

    • Repeat this process with several different concentrations of the test compound.

  • Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. A Schild plot analysis can be used to determine the pA₂ value in the tissue, providing a functional measure of antagonist potency.

G Figure 3: Isolated Tissue Bath Experimental Setup cluster_inputs Inputs setup Organ Bath Warmed, Aerated Buffer Tissue (e.g., Aortic Ring) Connection to Transducer transducer Isometric Force Transducer setup:f2->transducer Measures Tension recorder Data Acquisition System (Computer) transducer->recorder Sends Signal agonist Agonist (e.g., Phenylephrine) agonist->setup:f1 antagonist Test Compound This compound antagonist->setup:f1

Caption: Workflow for assessing antagonist activity in isolated tissues.

Phase 3: In Vivo Assessment of Systemic Activity

Objective and Rationale: The final preclinical phase is to determine if the compound exerts the expected adrenergic blocking effects in a living animal. This phase assesses the compound's integrated effect on the cardiovascular system, providing crucial information on its potential therapeutic utility and side-effect profile[8][12].

Experimental Protocol: Anesthetized Rat Model for Cardiovascular Responses

Principle: In an anesthetized rat, direct measurements of blood pressure and heart rate can be made following challenges with adrenergic agonists. An effective antagonist will block the physiological responses to these agonists.

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley or Wistar rat.

    • Surgically implant a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for intravenous drug administration.

    • Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.

  • Procedure:

    • Allow the animal's cardiovascular parameters to stabilize.

    • Administer a bolus IV injection of an α-agonist (e.g., phenylephrine) and record the pressor (blood pressure increase) response.

    • After washout and stabilization, administer a bolus of a β-agonist (e.g., isoproterenol) and record the tachycardic (heart rate increase) and hypotensive response.

    • Administer a dose of this compound intravenously.

    • After a suitable interval, re-challenge the animal with the same doses of phenylephrine and isoproterenol.

  • Data Analysis:

    • Quantify the change in mean arterial pressure (MAP) and heart rate (HR) in response to the agonists before and after the administration of the test compound.

    • A potent α1-blocker will significantly attenuate the pressor response to phenylephrine.

    • A potent β1-blocker will significantly attenuate the tachycardic response to isoproterenol.

    • Calculate the percentage inhibition of the agonist response at different doses of the test compound to determine its in vivo potency.

Data Presentation:

Agonist ChallengeParameter MeasuredResponse Before CompoundResponse After Compound% Inhibition
PhenylephrineΔ MAP (mmHg)Experimental ValueExperimental ValueCalculate
IsoproterenolΔ HR (bpm)Experimental ValueExperimental ValueCalculate

Synthesis and Conclusion

By systematically progressing through these three phases, a comprehensive pharmacological profile of this compound can be constructed. The integrated data from in vitro binding, cellular function, isolated tissue, and in vivo models will reveal its potency, selectivity, and mechanism of action as a potential adrenergic antagonist. This rigorous, multi-faceted approach ensures a high degree of scientific confidence in the findings and provides the foundational data necessary for further drug development efforts.

References

  • Title: α-Adrenoceptor assays Source: PubMed URL: [Link]

  • Title: Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists Source: PubMed URL: [Link]

  • Title: β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease Source: PMC - NIH URL: [Link]

  • Title: Methylbenzylpiperazine Source: Wikipedia URL: [Link]

  • Title: Design and evaluation of nitrosylated alpha-adrenergic receptor antagonists as potential agents for the treatment of impotence Source: PubMed URL: [Link]

  • Title: Effect of beta-adrenergic blockade on in vivo norepinephrine release in canine heart Source: PubMed URL: [Link]

  • Title: In Vivo Ventricular Gene Delivery of a β-Adrenergic Receptor Kinase Inhibitor to the Failing Heart Reverses Cardiac Dysfunction Source: Circulation URL: [Link]

  • Title: Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents Source: Taylor & Francis Online URL: [Link]

  • Title: 1-Benzylpiperazine and other Piperazine-based Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Investigating the effect of cholinergic and adrenergic blocking agents on maternal-fetal heart rates and their interactions in mice fetuses Source: Company of Biologists Journals URL: [Link]

  • Title: Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure Source: PNAS URL: [Link]

  • Title: Alpha-1 adrenergic receptor antagonists Source: ResearchGate URL: [Link]

  • Title: Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes Source: PubMed URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 8 Adrenergic Agents 2023-2024 1 III. SELECTIVE α 1-BLOCKERS 1. Pr Source: University of Kerbala URL: [Link]

  • Title: this compound | C12H18N2 | CID 79212 Source: PubChem - NIH URL: [Link]

  • Title: PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate URL: [Link]

  • Title: 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Methylbenzyl)piperazine. The method is suitable for routine quality control and purity assessment. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a low-pH phosphate buffer, designed to ensure excellent peak symmetry for this basic compound. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

This compound is a substituted piperazine derivative. Piperazine and its derivatives are a class of compounds with a wide range of applications in the pharmaceutical industry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[4][5] Given their prevalence, the development of reliable analytical methods for identity, purity, and strength determination is crucial for ensuring drug quality and safety.

The primary analytical challenge with piperazine derivatives like this compound is their basic nature.[4] The two nitrogen atoms in the piperazine ring can undergo protonation, leading to strong interactions with residual silanol groups on silica-based HPLC columns.[6][7] This secondary interaction mechanism often results in poor chromatographic performance, characterized by significant peak tailing, which compromises resolution and quantification accuracy.[6][8]

This guide provides a comprehensive, field-proven protocol for developing a robust HPLC method that overcomes these challenges. It explains the causal logic behind experimental choices, from initial analyte assessment to final method validation, ensuring a scientifically sound and transferable analytical procedure.

Analyte Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial selection of the column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValue / CharacteristicSourceRationale for Method Development
Molecular Formula C₁₂H₁₈N₂[9]---
Molecular Weight 190.28 g/mol [9][10]---
pKa (Predicted) ~9.0 (for the secondary amine)[4][11]The compound is a weak base. To ensure a consistent ionized state and minimize silanol interactions, the mobile phase pH should be controlled and kept at least 2 units below the pKa.[7][12][13]
XLogP3-AA (Predicted) 1.5[14]The moderate logP value indicates good retention on a reversed-phase (e.g., C18) column.
UV Absorbance Contains a substituted benzene ring.[15]The presence of the chromophore allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. Wavelengths around 210 nm and 254 nm are expected to provide a good response.

HPLC Method Development Strategy

The development process is a logical workflow aimed at achieving a separation that is fit for its intended purpose—in this case, routine quantification.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Property Analysis (pKa, logP, UV) B Initial Column Selection (C18, 5µm, 4.6x150mm) A->B logP suggests RP C Initial Mobile Phase (ACN:Water) A->C Solubility D Detector Wavelength Screening (PDA) A->D Chromophore E Observe Peak Tailing with ACN:Water C->E F Introduce Buffer & Adjust pH (e.g., pH 2.5) E->F Mitigate silanol interaction G Optimize % Organic (Adjust Retention Time) F->G Set k' between 2-10 H Fine-tune Flow Rate & Column Temperature G->H Improve efficiency I Optimized Method Achieved J Method Validation (ICH Q2(R1)) I->J Confirm suitability

Sources

Application Notes & Protocols: Leveraging 1-(2-Methylbenzyl)piperazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven interaction with a wide array of biological targets. The piperazine ring is a quintessential example of such a scaffold.[1][2][3] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity, basicity, and synthetic versatility.[2][3][4] Its presence in numerous FDA-approved drugs, spanning therapeutic areas from antipsychotics to antivirals and oncology, underscores its importance.[4][5][6][7]

1-(2-Methylbenzyl)piperazine (CAS: 5321-47-1) is a particularly valuable derivative within this class. The introduction of the 2-methylbenzyl group at one of the nitrogen atoms provides a strategic point of differentiation. This group not only imparts specific steric and electronic properties but also leaves the second nitrogen (N4) available for a multitude of synthetic transformations. This guide provides an in-depth exploration of this compound as a key building block, detailing the causality behind common synthetic protocols and offering actionable insights for researchers in drug development.

Compound Property Value
Molecular Formula C₁₂H₁₈N₂[8][9]
Molecular Weight 190.28 g/mol [8][9]
CAS Number 5321-47-1[8][9]
Appearance Typically a liquid or low-melting solid
Key Feature Asymmetrically substituted piperazine with a reactive secondary amine

Core Synthetic Applications: A Mechanistic Approach

The utility of this compound stems from the nucleophilicity of its secondary amine (N4-H). This site serves as the primary reactive handle for constructing more complex molecules. The following sections detail the most critical synthetic transformations, providing not only the steps but the scientific rationale that underpins them.

N-Alkylation and N-Arylation: Forging Key C-N Bonds

The formation of a carbon-nitrogen bond at the N4 position is arguably the most common application of this building block. This can be achieved through several robust methods, each with its own advantages.

G cluster_0 Inputs cluster_1 Reaction Conditions cluster_2 Process cluster_3 Output A This compound F Reaction Setup & Heating (if required) A->F B Electrophile (R-X or Ar-X) B->F C Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) C->F D Solvent (e.g., DMF, ACN, Toluene) D->F E Catalyst System (for Arylation, e.g., Pd(OAc)₂ + Ligand) E->F Arylation Only G N4-Substituted Product F->G Workup & Purification

Caption: General workflow for N-alkylation and N-arylation reactions.

Protocol 1: Classical N-Alkylation via Nucleophilic Substitution

This protocol is ideal for reacting this compound with alkyl halides (e.g., bromides, chlorides).

  • Principle: The secondary amine acts as a nucleophile, displacing a leaving group on an sp³-hybridized carbon. A base is required to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the starting amine.

  • Step-by-Step Methodology:

    • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

    • Solvent & Base: Dissolve the starting material in a polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

      • Causality Insight: ACN and DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism. K₂CO₃ is a cost-effective and sufficiently strong base to act as an acid scavenger without causing unwanted side reactions.

    • Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.

    • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with water to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This powerful palladium-catalyzed cross-coupling reaction is the gold standard for forming bonds between amines and aryl halides or triflates.[4]

  • Principle: A palladium(0) catalyst, stabilized by a bulky phosphine ligand, undergoes oxidative addition into the aryl halide bond. The amine then coordinates to the palladium complex, and subsequent reductive elimination forms the desired C-N bond and regenerates the catalyst.

  • Step-by-Step Methodology:

    • Inert Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos, BINAP, 2-4 mol%) to a reaction vessel.

    • Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.). Add this compound (1.2 eq.).

      • Causality Insight: A strong base is crucial for deprotonating the amine or the intermediate palladium complex to facilitate the reductive elimination step. Anhydrous conditions are critical as water can poison the catalyst.

    • Solvent and Reaction: Add an anhydrous, deoxygenated solvent like Toluene or Dioxane. Seal the vessel and heat to 80-110 °C, monitoring by LC-MS.

    • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The synthesis of amides is fundamental in medicinal chemistry. This compound can be readily acylated to produce a wide range of amide derivatives.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea (Active Intermediate) RCOOH->ActiveEster Activation EDC Coupling Agent (e.g., EDC) EDC->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Byproduct Urea Byproduct ActiveEster->Byproduct Rearrangement & Proton Transfer Piperazine This compound (Nucleophile) Piperazine->Product

Caption: Activation of a carboxylic acid using a coupling agent like EDC.

Protocol 3: Amidation using Peptide Coupling Reagents

This method is preferred for its mild conditions, making it suitable for sensitive substrates.

  • Principle: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, activates the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the nucleophilic piperazine nitrogen to form the amide bond, yielding a water-soluble urea byproduct.

  • Step-by-Step Methodology:

    • Initial Mixture: Dissolve the carboxylic acid (1.0 eq.) and the coupling agent (e.g., EDC·HCl, 1.2 eq.) in a solvent like DCM or DMF at room temperature. An additive like Hydroxybenzotriazole (HOBt) can be included to improve efficiency and reduce side reactions.

    • Activation: Stir the mixture for 15-30 minutes to allow for the formation of the active intermediate.

    • Amine Addition: Add this compound (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq.) if an acid salt of the coupling agent was used.

    • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

    • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

    • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization.

Reductive Amination: A Versatile C-N Bond Strategy

G Piperazine This compound Iminium Iminium Ion Intermediate Piperazine->Iminium Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Iminium Condensation (-H₂O) Product N-Alkylated Product Iminium->Product Reduction Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product

Caption: Key steps in the reductive amination process.

Protocol 4: Synthesis via Reductive Amination

  • Principle: The piperazine nitrogen and a carbonyl compound (aldehyde or ketone) reversibly form an iminium ion intermediate. A mild, selective reducing agent, present in the same pot, reduces this iminium ion in situ to form the final N-alkylated product.

  • Step-by-Step Methodology:

    • Reaction Setup: To a solution of this compound (1.1 eq.) and an aldehyde or ketone (1.0 eq.) in a chlorinated solvent like Dichloroethane (DCE) or DCM, add a small amount of acetic acid (catalytic).

    • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.

      • Causality Insight: NaBH(OAc)₃ is the reagent of choice for this transformation. It is mild enough that it will not reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity is key to the success of the one-pot procedure.[6]

    • Reaction: Stir the mixture at room temperature for 2-24 hours until the starting materials are consumed (monitor by LC-MS).

    • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

    • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.

Conclusion: A Versatile and Indispensable Building Block

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed benzyl group offers a stable anchor while the reactive secondary amine provides a gateway to a vast chemical space through reliable and well-understood synthetic transformations like N-alkylation, N-arylation, amidation, and reductive amination. The protocols and mechanistic insights provided herein demonstrate the compound's versatility and empower researchers to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of novel therapeutics.

References

  • Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-594. (URL: [Link])

  • 1-(2-Methylphenyl)piperazine CAS 39512-51-1: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • (R)-1-Benzyl-2-Methylpiperazine - Pipzine Chemicals. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. (URL: [Link])

  • Dei, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. (URL: [Link])

  • Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Verebova, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. (URL: [Link])

Sources

The Versatility of the Benzylpiperazine Scaffold: Application Notes on 1-(2-Methylbenzyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][3] The unique physicochemical properties of the piperazine moiety, including its basicity which allows for the formation of soluble salts, and its ability to act as a versatile linker, make it an invaluable tool for drug designers.[3][4] By incorporating the piperazine ring, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule to enhance its efficacy and safety profile.[3]

This guide focuses on a specific, yet representative, member of this class: 1-(2-Methylbenzyl)piperazine . While this compound itself is not a marketed drug, it serves as a crucial intermediate and a foundational scaffold for the development of a diverse range of therapeutic agents. We will explore its synthesis, its role as a building block in medicinal chemistry, and provide detailed protocols for its characterization and potential applications, drawing upon the broader understanding of benzylpiperazine derivatives.

Physicochemical Properties and Synthesis

This compound (CAS 5321-47-1) is a derivative of piperazine with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol .[5] The presence of the 2-methyl group on the benzyl ring subtly influences its steric and electronic properties compared to its parent compound, 1-benzylpiperazine, which can have significant implications for its interaction with biological targets.

General Synthesis Protocol: Nucleophilic Substitution

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and 2-methylbenzyl chloride (or bromide). The following protocol is a generalized procedure based on established methods for the synthesis of monosubstituted piperazines.[6]

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzyl chloride

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or toluene)

  • Base (e.g., potassium carbonate, triethylamine)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve a molar excess of piperazine (e.g., 5 equivalents) in the chosen anhydrous solvent.

  • Add the base (e.g., 2 equivalents) to the piperazine solution.

  • Slowly add 1 equivalent of 2-methylbenzyl chloride to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a significant excess of piperazine helps to minimize the formation of the disubstituted by-product, 1,4-bis(2-methylbenzyl)piperazine.

  • Base: The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is important to prevent unwanted side reactions involving water.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Protocol 2: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically at a UV wavelength of 254 nm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecule [M+H]⁺ at m/z 191.15, confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the piperazine ring protons, and the methyl group protons.

    • ¹³C NMR: The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in publicly available literature, its value lies in its role as a versatile scaffold. The benzylpiperazine core is a well-established pharmacophore in several therapeutic areas. The 2-methyl substitution provides a specific steric and electronic profile that can be exploited in drug design to modulate target binding and selectivity.

Central Nervous System (CNS) Disorders

Benzylpiperazine derivatives are known to interact with various CNS targets, including dopamine and serotonin receptors.[7] This has led to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents.[7][8]

  • Antipsychotic Potential: Many atypical antipsychotics feature a piperazine moiety that interacts with dopamine D₂ and serotonin 5-HT₂A receptors.[3] The benzyl group can be tailored to optimize receptor affinity and selectivity.

  • Antidepressant and Anxiolytic Activity: The interaction of benzylpiperazine derivatives with serotonin receptors, particularly 5-HT₁A, is a key mechanism for their potential antidepressant and anxiolytic effects.[8][9]

Below is a simplified representation of the interaction of benzylpiperazine derivatives with key monoamine systems in the CNS.

CNS_Pathway cluster_presynaptic Presynaptic Neuron BZP Benzylpiperazine Derivative DAT Dopamine Transporter (DAT) BZP->DAT Inhibition SERT Serotonin Transporter (SERT) BZP->SERT Inhibition D2R Dopamine D2 Receptor BZP->D2R Modulation HT2AR 5-HT2A Receptor BZP->HT2AR Modulation HT1AR 5-HT1A Receptor BZP->HT1AR Modulation Dopamine Dopamine DAT->Dopamine Serotonin Serotonin SERT->Serotonin Reuptake Block VMAT Vesicular Monoamine Transporter (VMAT) Dopamine->D2R Binding Serotonin->HT2AR Binding Serotonin->HT1AR Binding caption Simplified CNS Action of Benzylpiperazines

Simplified CNS Action of Benzylpiperazines
Anticancer Drug Development

The piperazine scaffold is a common feature in many kinase inhibitors used in oncology.[10] It often serves as a linker to position key binding motifs within the ATP-binding pocket of the target kinase. Derivatives of this compound could be synthesized and evaluated for their potential as anticancer agents.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition: A Case Study on Acetylcholinesterase
CompoundModificationTargetIC₅₀ (µM)Reference
Donepezil (Reference) -AChE0.023[4]
Compound 13e 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[11]
Compound 4a 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91

This data highlights that modifications to the benzylpiperazine core can lead to potent enzyme inhibitors. The 2-methyl group on this compound could be a starting point for further structure-activity relationship (SAR) studies.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the test compound (this compound).

  • Add the AChE solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

The following diagram illustrates the general workflow for screening and developing a drug candidate from a piperazine-based scaffold.

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Scaffold Selection (e.g., this compound) Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Binding Assay) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., Enzyme Inhibition) Primary_Assay->Secondary_Assay Cytotoxicity Cytotoxicity Assay Secondary_Assay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo caption Drug Discovery Workflow for Piperazine Derivatives

Drug Discovery Workflow for Piperazine Derivatives

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis and the established therapeutic relevance of the benzylpiperazine scaffold make it an attractive starting point for the design of novel drug candidates. While direct biological data on this specific compound is limited, the wealth of information on related analogs provides a strong rationale for its use in discovery programs targeting CNS disorders, cancer, and other diseases. Future research should focus on the systematic biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on such investigations.

References

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060.
  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550-560.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(10), 1819-1826. Available at: [Link]

  • Gee, P., et al. (2005). 'Party pills' and 'legal highs': 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl) piperazine (TFMPP). The New Zealand Medical Journal, 118(1227), U1784.
  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. Available at: [Link]

  • Inoue, H., et al. (2004). Analysis of benzylpiperazine-like compounds. Journal of Health Science, 50(2), 165-171. Available at: [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 286-297. Available at: [Link]

  • Manetti, D., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-Benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Patil, S., et al. (2022). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Journal of the Indian Chemical Society, 99(1), 100267.
  • Pham, T. Q., et al. (2007). Preparation and biologic evaluation of a novel radioiodinated benzylpiperazine, 123I-MEL037, for malignant melanoma. Journal of Nuclear Medicine, 48(8), 1348-1356. Available at: [Link]

  • Polański, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. Available at: [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1775-1787. Available at: [Link]

  • Satoh, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(11), 2109-2120. Available at: [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available at: [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(28), 3376-3388.
  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]

  • Sławiński, J., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 553-563. Available at: [Link]

  • Tasso, B., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442. Available at: [Link]

  • Villalobos-Molina, R., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(11), 2109-2120.
  • Wikipedia. (2023). Benzylpiperazine. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Wünsch, B., et al. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
  • Yoshitake, T., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3213-3221. Available at: [Link]

  • Zhang, Y., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. European Journal of Medicinal Chemistry, 222, 113591. Available at: [Link]

  • da Silva, B. V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-601. Available at: [Link]

  • Alipour, M., et al. (2019). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 27(1), 125-134. Available at: [Link]

Sources

Protocol for the N-alkylation of piperazine to synthesize 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 1-(2-methylbenzyl)piperazine, a valuable building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles and practical execution of the N-alkylation of piperazine.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of substituents onto the piperazine ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological and pharmacokinetic properties of a molecule. The synthesis of this compound serves as an excellent case study for the N-alkylation of piperazines, a fundamental transformation in organic synthesis.

This guide will explore two robust and widely applicable methods for the synthesis of this compound:

  • Direct N-Alkylation via Nucleophilic Substitution: A classical and straightforward approach involving the reaction of piperazine with 2-methylbenzyl chloride.

  • Reductive Amination: A versatile method that proceeds through the formation of an iminium ion from piperazine and 2-methylbenzaldehyde, followed by in-situ reduction.[2]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound is crucial for its synthesis, purification, and handling.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[3][4]
Molecular Weight 190.28 g/mol [3][4]
CAS Number 5321-47-1[3][4]
Appearance Colorless to light yellow liquid (typical)[5]
Boiling Point Approx. 265 - 267 °C[5]
IUPAC Name 1-[(2-methylphenyl)methyl]piperazine[3]

Safety and Hazard Information

This compound is a chemical that requires careful handling. The following hazards have been identified:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Piperazine is a flammable solid and can cause severe skin burns and eye damage.[6] It may also cause allergic skin reactions and respiratory difficulties if inhaled.[6]

2-Methylbenzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work. [7] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All procedures should be carried out in a well-ventilated fume hood.

Reaction Principles and Mechanistic Insights

The N-alkylation of piperazine is governed by the nucleophilicity of the secondary amine groups. The primary challenge in this synthesis is achieving selective mono-alkylation, as the initial product, this compound, is also a secondary amine and can react further to form the dialkylated byproduct.

Method 1: Direct N-Alkylation

This method follows a classical SN2 (nucleophilic bimolecular substitution) mechanism. The lone pair of electrons on one of the piperazine nitrogen atoms acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride and displacing the chloride leaving group.

To favor mono-alkylation, a large excess of piperazine can be used. This statistical approach increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product. Another strategy involves using a protecting group on one of the piperazine nitrogens, performing the alkylation, and then deprotecting to yield the mono-substituted product.[8]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperazine Piperazine (Nucleophile) TS [Transition State] Piperazine->TS Nucleophilic Attack AlkylHalide 2-Methylbenzyl Chloride (Electrophile) AlkylHalide->TS Product This compound TS->Product Chloride Chloride Ion TS->Chloride Leaving Group Departure

Caption: SN2 mechanism for direct N-alkylation.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot process.[2] First, the piperazine reacts with 2-methylbenzaldehyde to form an iminium ion intermediate. This is followed by the reduction of the iminium ion by a hydride-based reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the desired N-alkylated piperazine. STAB is often the reducing agent of choice due to its mild nature and tolerance of slightly acidic conditions which can favor iminium ion formation.

Reductive_Amination Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium + Aldehyde (Iminium Formation) Aldehyde 2-Methylbenzaldehyde Product This compound Iminium->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Iminium

Caption: Workflow for reductive amination.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine

This protocol details the synthesis of this compound via direct alkylation with 2-methylbenzyl chloride.[9]

Materials and Reagents:

  • Piperazine

  • 2-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add piperazine (5 equivalents) and anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile to form a stirrable suspension (approximately 10-15 mL per gram of 2-methylbenzyl chloride).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-methylbenzyl chloride (1 equivalent) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Reductive Amination

This protocol outlines the synthesis of this compound using reductive amination.

Materials and Reagents:

  • Piperazine

  • 2-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (3-5 equivalents) and anhydrous 1,2-dichloroethane.

  • Formation of Iminium Ion: Add 2-methylbenzaldehyde (1 equivalent) to the stirring suspension. A catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to yield pure this compound.

Summary of Reaction Conditions

ParameterDirect N-AlkylationReductive Amination
Piperazine Equivalents 53-5
Electrophile 2-Methylbenzyl chloride2-Methylbenzaldehyde
Solvent Acetonitrile or DMF1,2-Dichloroethane or DCM
Base/Reagent K₂CO₃NaBH(OAc)₃, Acetic Acid (cat.)
Temperature Reflux (e.g., ~82°C)Room Temperature
Reaction Time 4-6 hours2-12 hours
Work-up Filtration, ExtractionExtractive

Conclusion

The synthesis of this compound can be effectively achieved through either direct N-alkylation or reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and the functional group tolerance of other substituents if applied to a more complex molecule. Direct alkylation is a robust and classical method, while reductive amination offers a milder alternative. Both protocols, when executed with care and attention to safety, provide reliable pathways to this important synthetic intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79212, this compound. Retrieved from [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]

  • Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5821. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 1-38. [Link]

  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

Sources

Application Note: Characterizing 1-(2-Methylbenzyl)piperazine as a Novel Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Receptor Ligands

The identification and characterization of novel ligands for G-protein coupled receptors (GPCRs) is a cornerstone of modern drug discovery and neuropharmacology. Piperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, frequently targeting monoamine receptors such as serotonin (5-HT) and dopamine (D) receptors. This application note presents a comprehensive guide to the characterization of a novel piperazine derivative, 1-(2-Methylbenzyl)piperazine, as a potential ligand for these receptors. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for conducting receptor binding assays to determine its affinity and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of new chemical entities.

The core of this application note is to provide a robust framework for assessing the interaction of a test compound with its putative receptor targets. We will explore the principles of radioligand binding assays, including saturation and competition studies, which are fundamental techniques for quantifying the affinity of a ligand for a receptor. Furthermore, we will discuss the critical aspects of data analysis and interpretation, enabling the researcher to translate raw experimental data into meaningful pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki).

Theoretical Framework: Understanding Ligand-Receptor Interactions

Receptor binding assays are powerful tools for studying the interactions between ligands (like drugs, hormones, or neurotransmitters) and their receptors.[1][2] These assays are predicated on the principle of reversible binding of a ligand to its specific receptor, a process that can be quantified and characterized.

Saturation Binding Assays: Quantifying Receptor Density and Affinity

Saturation binding experiments are performed to determine the total number of specific binding sites in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[3][4] In these assays, a fixed amount of the receptor preparation is incubated with increasing concentrations of a radiolabeled ligand until saturation is reached.[3]

The data from a saturation binding experiment are typically analyzed by non-linear regression of a plot of specific binding versus the concentration of the radioligand. This analysis yields the Kd, which is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and the Bmax, which represents the total concentration of receptors in the sample.[3]

Competition Binding Assays: Determining the Affinity of Unlabeled Ligands

Competition binding assays are used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[5][6] In these experiments, a fixed concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound.[7]

The data from a competition binding assay are used to calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for characterizing the binding of this compound to a panel of serotonin and dopamine receptors. These protocols are designed to be adaptable to other GPCRs and test compounds.

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT1A, 5-HT2A, D1, or D2 receptors).

  • Radioligand: A high-affinity, specific radioligand for each receptor target (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-SCH23390 for D1, [3H]-Spiperone for D2).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of the radioligand for the target receptor.

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of the radioligand in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • Set up Assay Plates: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To the "total binding" wells, add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 150 µL of the membrane preparation (containing 10-50 µg of protein).[9]

  • Non-specific Binding: To the "non-specific binding" wells, add 50 µL of a high concentration of a known, unlabeled ligand for the target receptor (to block all specific binding), 50 µL of the radioligand dilution, and 150 µL of the membrane preparation.[10][11]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay

This protocol is used to determine the Ki of this compound for the target receptor.

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of this compound in assay buffer, typically covering a wide concentration range (e.g., 10-10 M to 10-4 M).

  • Set up Assay Plates: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Assay Incubation: To each well, add 50 µL of the test compound dilution (or buffer for total binding), 50 µL of the radioligand at a fixed concentration (typically at or near its Kd), and 150 µL of the membrane preparation.

  • Non-specific Binding: Include wells containing a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Incubation, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding versus the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[8]

Data Presentation and Interpretation

The results of the binding assays should be presented in a clear and concise manner. Tables are an effective way to summarize the quantitative data.

Table 1: Hypothetical Binding Affinity Profile of this compound

Receptor TargetRadioligandRadioligand Kd (nM)This compound Ki (nM)
5-HT1A[3H]-8-OH-DPAT1.285
5-HT2A[3H]-Ketanserin0.8550
D1[3H]-SCH233900.5>10,000
D2[3H]-Spiperone0.3250

Interpreting the Data:

The Ki values in Table 1 indicate the affinity of this compound for each receptor. A lower Ki value signifies a higher affinity. Based on this hypothetical data, this compound displays the highest affinity for the 5-HT1A receptor, followed by the D2 and 5-HT2A receptors, and has very low affinity for the D1 receptor. This suggests a degree of selectivity for the 5-HT1A receptor.

Visualization of Workflows and Signaling Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_ligand Prepare Radioligand & Test Compound Dilutions incubation Incubate Membranes with Ligands in 96-well Plates prep_ligand->incubation prep_mem Prepare Receptor Membrane Homogenates prep_mem->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curves Plot Saturation & Competition Curves calc_specific->plot_curves determine_params Determine Kd, Bmax, IC50, Ki (Non-linear Regression) plot_curves->determine_params

Caption: Workflow for Receptor Binding Assays.

A fundamental understanding of the downstream signaling pathways of the targeted receptors is crucial for interpreting the functional consequences of ligand binding.[12][13]

gpcr_signaling ligand This compound receptor GPCR (e.g., 5-HT1A, D2) ligand->receptor Binding g_protein Heterotrimeric G-Protein (Gαβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR Signaling Pathway.

Dopamine and Serotonin Receptor Signaling

Dopamine and serotonin receptors are predominantly GPCRs that modulate neuronal activity through various signaling cascades.[14][15]

  • D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[][17]

  • D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[][17]

  • Serotonin receptors are a large and diverse family. For instance, 5-HT1A receptors are coupled to Gi/o, leading to inhibition of adenylyl cyclase, while 5-HT2A receptors are coupled to Gq/11, which activates the phospholipase C (PLC) pathway.[18][19]

monoamine_signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling d1 D1 Receptor gs Gαs d1->gs ac_stim Adenylyl Cyclase gs->ac_stim camp_up ↑ cAMP ac_stim->camp_up pka_up ↑ PKA Activity camp_up->pka_up d2 D2 Receptor gi Gαi d2->gi ac_inhib Adenylyl Cyclase gi->ac_inhib camp_down ↓ cAMP ac_inhib->camp_down pka_down ↓ PKA Activity camp_down->pka_down

Caption: Dopamine Receptor Signaling Pathways.

Conclusion and Future Directions

This application note has provided a comprehensive framework for the characterization of this compound as a novel ligand for GPCRs, with a focus on serotonin and dopamine receptors. The detailed protocols for saturation and competition binding assays, coupled with guidance on data analysis and interpretation, offer a robust starting point for researchers in the field. The hypothetical data presented illustrate how one might begin to build a pharmacological profile for a new chemical entity.

The initial binding data for this compound, should it show promising affinity and selectivity for a particular receptor, would pave the way for further investigations. These would include functional assays to determine whether it acts as an agonist, antagonist, or inverse agonist at its target receptor(s), as well as studies to assess its in vivo efficacy and pharmacokinetic properties. The methodologies outlined herein are the critical first step in the long and exciting journey of drug discovery.

References

  • G protein-coupled receptor signaling: transducers and effectors. (URL: )
  • Scatchard equation - Wikipedia. (URL: [Link])

  • Hill Plot Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])

  • G protein-coupled receptor signaling pathway - CUSABIO. (URL: [Link])

  • Dopamine receptor signaling pathways and associated diseases. The main... - ResearchGate. (URL: [Link])

  • Non-Specific Binding: What You Need to Know - Surmodics IVD. (URL: [Link])

  • G protein-coupled receptor - Wikipedia. (URL: [Link])

  • Hill equation (biochemistry) - Wikipedia. (URL: [Link])

  • G protein coupled receptors and their Signaling Mechanism | PPTX - Slideshare. (URL: [Link])

  • Dopamine receptor - Wikipedia. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Radioligand binding methods: practical guide and tips - PubMed. (URL: [Link])

  • Interpretation of Scatchard plots for aggregating receptor systems - PubMed - NIH. (URL: [Link])

  • Competition Assay Protocol - Fabgennix International. (URL: [Link])

  • G Protein Coupled Receptors (video) - Khan Academy. (URL: [Link])

  • Dopamine Signaling in reward-related behaviors - Frontiers. (URL: [Link])

  • Ligand Binding. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Dopamine receptor signaling and current and future antipsychotic drugs - PubMed Central. (URL: [Link])

  • Analysis of Receptor–Ligand Interactions - PMC - NIH. (URL: [Link])

  • Radioligand binding methods: practical guide and tips. (URL: [Link])

  • Serotonin Receptor Signaling - QIAGEN GeneGlobe. (URL: [Link])

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (URL: [Link])

  • Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group. (URL: [Link])

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC - NIH. (URL: [Link])

  • Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera. (URL: [Link])

  • Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Assay setup for competitive binding measurements - NanoTemper Technologies. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. (URL: [Link])

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (URL: [Link])

  • Serotonergic Synapse Pathway - Creative Diagnostics. (URL: [Link])

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. (URL: [Link])

  • Whole-cell radioligand saturation binding - Protocols.io. (URL: [Link])

  • C3. Mathematical Analysis of Cooperative Binding - Hill Plot - Chemistry LibreTexts. (URL: [Link])

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (URL: [Link])

  • Saturation Binding Assay Guidelines: Kd & Ki Determination - Studylib. (URL: [Link]...)

  • Scatchard Analysis - YouTube. (URL: [Link])

  • Scatchard Plot for Ligand Receptor binding analysis - YouTube. (URL: [Link])

  • Radioligand Binding Studies | Springer Nature Experiments. (URL: [Link])

  • Ligand binding assay - Wikipedia. (URL: [Link])

  • Hill coefficients, dose–response curves and allosteric mechanisms - PMC - NIH. (URL: [Link])

  • Binding Assays | BMG LABTECH. (URL: [Link])

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (URL: [Link])

  • Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise - OUCI. (URL: [Link])

  • Ki values derived from IC 50 curves shown in Figure 6. Data are from 4 ligands. (URL: [Link])

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Scaffolds from 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including high aqueous solubility and the ability to modulate pharmacokinetic profiles, make it an attractive moiety for drug design.[3] This guide provides detailed protocols for the synthesis of novel compounds derived from 1-(2-Methylbenzyl)piperazine, a versatile starting material for creating diverse chemical libraries. We will explore three key synthetic transformations targeting the secondary amine: N-acylation, N-alkylation via reductive amination, and urea formation. These methodologies are presented with in-depth explanations of the underlying chemical principles, step-by-step protocols, and expected analytical data, providing researchers, scientists, and drug development professionals with a practical framework for lead generation and optimization.

Introduction: The Potential of the this compound Scaffold

This compound is an excellent starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The benzylpiperazine core is a well-established pharmacophore with activity at various neurotransmitter receptors.[4][5] The 2-methylbenzyl group introduces a specific lipophilic character that can influence blood-brain barrier penetration and target engagement.[6][7] The presence of a secondary amine on the piperazine ring offers a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[8]

This document outlines three robust and versatile protocols to derivatize this compound, enabling the synthesis of a diverse array of novel chemical entities for screening in drug discovery programs.

Synthetic Protocols

Protocol 1: Synthesis of a Novel Amide via N-Acylation

Rationale: N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing target binding and physicochemical properties. The reaction of this compound with an acyl chloride, such as 4-chlorobenzoyl chloride, is a straightforward and efficient method for generating novel amide derivatives. The choice of 4-chlorobenzoyl chloride is illustrative, as the chloro-substituted phenyl ring is a common feature in bioactive molecules.[5] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Experimental Workflow Diagram:

acylation_workflow start Dissolve this compound and Triethylamine in DCM reagent_add Add 4-Chlorobenzoyl Chloride dropwise at 0°C start->reagent_add reaction Stir at Room Temperature (Monitor by TLC) reagent_add->reaction workup Quench with Water Separate Organic Layer reaction->workup wash Wash with Brine workup->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: N-Acylation Workflow.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM (5 mL) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (15 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Results and Characterization:

ParameterExpected Value/Observation
Product Name (4-(2-Methylbenzyl)piperazin-1-yl)(4-chlorophenyl)methanone
Appearance White to off-white solid
Yield 85-95%
¹H NMR Characteristic peaks for the 2-methylbenzyl and 4-chlorobenzoyl protons, as well as the piperazine ring protons.[3][9]
¹³C NMR Signals corresponding to the carbons of the aromatic rings, the piperazine ring, the methyl group, and the amide carbonyl.[9][10]
Mass Spec (ESI+) Expected m/z for [M+H]⁺
Protocol 2: Synthesis of a Novel Tertiary Amine via Reductive Amination

Rationale: Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[2][11] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde (e.g., 4-methoxybenzaldehyde), followed by its in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.[2][12] This method allows for the introduction of a wide variety of substituents, making it a powerful tool for generating compound libraries for SAR studies.[13]

Experimental Workflow Diagram:

reductive_amination_workflow start Dissolve this compound and 4-Methoxybenzaldehyde in DCE iminium_formation Stir at Room Temperature (30-60 min) start->iminium_formation reduction Add Sodium Triacetoxyborohydride portion-wise iminium_formation->reduction reaction Stir at Room Temperature (12-24 h, Monitor by TLC) reduction->reaction workup Quench with sat. NaHCO3 Separate Organic Layer reaction->workup wash Wash with Brine workup->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: Reductive Amination Workflow.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to obtain the desired tertiary amine.

Expected Results and Characterization:

ParameterExpected Value/Observation
Product Name 1-(4-Methoxybenzyl)-4-(2-methylbenzyl)piperazine
Appearance Colorless to pale yellow oil or solid
Yield 70-90%
¹H NMR Signals for the 2-methylbenzyl and 4-methoxybenzyl protons, and the piperazine ring protons.[14][15]
¹³C NMR Characteristic peaks for the aromatic carbons, piperazine carbons, methyl and methoxy groups.[14]
Mass Spec (ESI+) Expected m/z for [M+H]⁺
Protocol 3: Synthesis of a Novel Urea Derivative

Rationale: The urea functional group is a key structural motif in many biologically active compounds and can form multiple hydrogen bonds with protein targets.[9][16] The synthesis of an unsymmetrical urea from this compound can be achieved by reacting it with an isocyanate, such as 4-fluorophenyl isocyanate. This reaction is typically rapid and high-yielding, providing a straightforward route to novel urea derivatives with potential pharmacological activity.[3]

Experimental Workflow Diagram:

urea_synthesis_workflow start Dissolve this compound in anhydrous THF reagent_add Add 4-Fluorophenyl Isocyanate dropwise at 0°C start->reagent_add reaction Stir at Room Temperature (2-4 h, Monitor by TLC) reagent_add->reaction concentrate Concentrate in vacuo reaction->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: Urea Synthesis Workflow.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add 4-fluorophenyl isocyanate (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Expected Results and Characterization:

ParameterExpected Value/Observation
Product Name 4-(2-Methylbenzyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Appearance White solid
Yield >90%
¹H NMR Signals for the 2-methylbenzyl and 4-fluorophenyl protons, piperazine protons, and the urea N-H proton.[16]
¹³C NMR Characteristic peaks for the aromatic carbons, piperazine carbons, methyl group, and the urea carbonyl carbon.[16]
Mass Spec (ESI+) Expected m/z for [M+H]⁺

Application in Drug Discovery

The novel compounds synthesized using these protocols can be screened for a variety of biological activities. Given the prevalence of the benzylpiperazine scaffold in CNS-active drugs, initial screening could focus on targets within the central nervous system.[6][11] In vitro assays for receptor binding (e.g., for dopamine and serotonin receptors), enzyme inhibition, or phenotypic screens on neuronal cell cultures can provide valuable insights into the pharmacological profile of these new chemical entities.[1][17][18] The structural diversity generated through these synthetic routes allows for a systematic investigation of how different substituents on the piperazine nitrogen influence potency, selectivity, and pharmacokinetic properties.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 357-375. [Link]

  • The Role of Piperazine Derivatives in Drug Discovery. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Hemant, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 186-198. [Link]

  • de Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 591-600. [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono and N,N-disubstituted ureas. Arkivoc, 2003(6), 149-156. [Link]

  • Fruebjerg, A. (2006). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 3(12), 936-938. [Link]

  • Sahu, S., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3149-3157. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2511-2524. [Link]

  • Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

  • Gising, J., et al. (2011). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2588-2596. [Link]

  • Khan, I., et al. (2016). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 21(10), 1282. [Link]

  • Lee, J. Y., et al. (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 578-584. [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]

  • Zhang, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50-68. [Link]

  • Azam, F., & Adler, M. J. (2020). 1-Hydrosilatrane. Organic Syntheses, 97, 343-363. [Link]

  • Ghorai, P., & Das, B. G. (2012). The Direct Reductive Amination of Electron-Deficient Amines with Aldehydes: The Unique Reactivity of the Re2O7 Catalyst. Angewandte Chemie International Edition, 51(32), 8041-8045. [Link]

Sources

High-Throughput Screening of 1-(2-Methylbenzyl)piperazine: Application Notes & Protocols for GPCR and Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives are known to interact with a wide range of biological targets, particularly neurotransmitter receptors within the central nervous system.[2] 1-(2-Methylbenzyl)piperazine belongs to the benzylpiperazine class of compounds, which are recognized for their stimulant properties and their ability to modulate dopaminergic and serotonergic systems.[3][4] The exploration of such compounds is crucial for the discovery of novel therapeutics for neurological and psychiatric disorders. Furthermore, recent studies have highlighted the potential of piperazine derivatives as anti-proliferative agents in various cancer cell lines, opening new avenues for therapeutic applications.[5][6]

This guide provides detailed application notes and high-throughput screening (HTS) protocols for characterizing the bioactivity of this compound. We will focus on two primary assay formats targeting G protein-coupled receptors (GPCRs), a major class of drug targets, and a cell proliferation assay to investigate potential anticancer effects. Specifically, we will detail a Fluorescence Polarization (FP) competitive binding assay for the Dopamine D4 receptor and a cell-based calcium flux assay for the Serotonin 5-HT2C receptor.

Part 1: Dopamine D4 Receptor Competitive Binding Assay

The dopamine D4 receptor, a member of the D2-like family of GPCRs, is primarily expressed in the limbic system of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD.[7] The structural similarity of this compound to known dopamine receptor ligands, including a reported affinity (Ki) of 343 nM for a close analog at the D4 receptor, makes this an important target for investigation.[7]

Principle of the Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a powerful HTS technique for monitoring molecular interactions in a homogeneous format.[8] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent ligand or "tracer") upon binding to a larger molecule (the receptor). When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in depolarized emitted light. Upon binding to the much larger receptor, the tracer's tumbling is significantly slowed, leading to an increase in the polarization of the emitted light. In a competitive binding assay format, a test compound like this compound can displace the fluorescent tracer from the receptor, causing a decrease in the FP signal.

Diagram 1: Principle of the Fluorescence Polarization Competitive Binding Assay

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization cluster_2 Competitive Displacement Receptor_Bound Dopamine D4 Receptor Fluorescent Tracer Polarized_Light_Out_1 Polarized Emission Light Receptor_Bound:f1->Polarized_Light_Out_1 Arrow Displaces Polarized_Light_In_1 Polarized Excitation Light Polarized_Light_In_1->Receptor_Bound:f0 Unbound_Tracer Fluorescent Tracer Depolarized_Light_Out_2 Depolarized Emission Light Unbound_Tracer->Depolarized_Light_Out_2 Polarized_Light_In_2 Polarized Excitation Light Polarized_Light_In_2->Unbound_Tracer Receptor_Inhibitor Dopamine D4 Receptor This compound Displaced_Tracer Fluorescent Tracer

Caption: Competitive binding in an FP assay.

Experimental Protocol: Dopamine D4 FP Assay

Materials:

  • Human recombinant Dopamine D4 receptor membrane preparation

  • Fluorescent tracer for D4 receptor (e.g., a fluorescently labeled antagonist)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 1 µM to 100 µM for initial screening.

  • Reagent Preparation:

    • Dilute the D4 receptor membrane preparation in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titration.

    • Dilute the fluorescent tracer in Assay Buffer to a concentration that gives a robust FP signal.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or vehicle control (Assay Buffer) to the appropriate wells of the 384-well plate.

    • Add 5 µL of the diluted fluorescent tracer to all wells.

    • Add 10 µL of the diluted D4 receptor membrane preparation to all wells except for the "no receptor" control wells (add 10 µL of Assay Buffer instead).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis:

The binding affinity of this compound is determined by calculating its IC50 value, the concentration at which it inhibits 50% of the fluorescent tracer binding. This is achieved by plotting the FP signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Experimental Parameters for Dopamine D4 FP Assay

ParameterRecommended Value
Microplate Format384-well, black, low-volume
Final Assay Volume20 µL
Incubation Time60 minutes
Incubation TemperatureRoom Temperature (20-25°C)
Excitation WavelengthDependent on the fluorophore of the tracer
Emission WavelengthDependent on the fluorophore of the tracer
Data AnalysisSigmoidal dose-response curve fitting for IC50

Part 2: Serotonin 5-HT2C Receptor Functional Assay

The 5-HT2C receptor is a GPCR that, upon activation by serotonin, couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. Many piperazine derivatives exhibit activity at serotonin receptors, making the 5-HT2C receptor a plausible target for this compound. A cell-based calcium flux assay is a common and effective HTS method to assess the functional activity of compounds at this receptor.

Principle of the Calcium Flux Assay

This assay utilizes a cell line stably expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye. In the resting state, the dye exhibits low fluorescence. Upon receptor activation by an agonist, the intracellular calcium concentration increases, causing the dye to bind to calcium and emit a strong fluorescent signal. An antagonist, such as potentially this compound, would inhibit this agonist-induced calcium influx, resulting in a reduced fluorescent signal.

Diagram 2: Signaling Pathway of the 5-HT2C Receptor

Gq_Pathway Serotonin Serotonin (Agonist) HTR2C 5-HT2C Receptor Serotonin->HTR2C Binds Gq Gq Protein HTR2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: The Gq signaling cascade of the 5-HT2C receptor.

Experimental Protocol: 5-HT2C Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)

  • This compound

  • Serotonin (as the reference agonist)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 384-well, black, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Protocol:

  • Cell Culture and Plating: Culture the 5-HT2C expressing cells according to standard protocols. Seed the cells into 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a serial dilution of this compound and serotonin in Assay Buffer in a separate compound plate.

    • Place the cell plate and the compound plate into the fluorescence imaging plate reader.

  • Data Acquisition:

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then add the compounds from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

Data Analysis:

The change in fluorescence intensity over time is measured. For antagonist screening, the ability of this compound to inhibit the calcium flux induced by a fixed concentration of serotonin (typically the EC80) is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 2: Experimental Parameters for 5-HT2C Calcium Flux Assay

ParameterRecommended Value
Cell LineHEK293 with stable 5-HT2C expression
Microplate Format384-well, black, clear-bottom
Dye Loading Time60 minutes
Dye Loading Temperature37°C
AgonistSerotonin
Data AcquisitionFluorescence imaging plate reader
Data AnalysisDose-response curve fitting for IC50

Part 3: Cell Proliferation Assay (MTT Assay)

Given that some piperazine derivatives have shown anti-proliferative effects, it is prudent to assess the potential of this compound to inhibit cancer cell growth.[1] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.

Diagram 3: Workflow of the MTT Cell Proliferation Assay

MTT_Workflow Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow of the MTT assay.

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

  • Cancer cell line of interest (e.g., a human melanoma or glioblastoma cell line)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 3: Experimental Parameters for MTT Cell Proliferation Assay

ParameterRecommended Value
Microplate Format96-well, clear, flat-bottom
Incubation Time24, 48, or 72 hours
Incubation Temperature37°C
MTT Incubation2-4 hours
Absorbance Wavelength570 nm
Data AnalysisDose-response curve fitting for IC50

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for characterizing the bioactivity of this compound. The Dopamine D4 receptor competitive binding assay will elucidate its potential as a CNS-active compound, while the Serotonin 5-HT2C receptor functional assay will provide insights into its effects on serotonergic signaling. Furthermore, the MTT cell proliferation assay offers a valuable method to explore its potential as an anti-cancer agent. These protocols are designed to be adaptable for HTS campaigns and will enable researchers to efficiently screen and identify novel biological activities of this compound and other piperazine derivatives.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Binding of Arylpiperazines to 5-HT3 Serotonin Receptors: Results of a Structure-Affinity Study - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved January 12, 2026, from [Link]

  • The structural determinants for α1-adrenergic/serotonin receptors activity among phenylpiperazine-hydantoin derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antipsychotic Medication Dopamine Receptor K i Values | Download Table. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Nature of Functional Features of Different Classes of G-Protein-Coupled Receptors. (n.d.). Retrieved January 12, 2026, from [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Affinity plotted against binding response for members of the piperazine... (n.d.). Retrieved January 12, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-HT1 and 5-HT2: binding characteristics of some quipazine analogs. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • G protein-coupled receptors: structure- and function-based drug discovery - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ensemble of G Protein-Coupled Receptor Active States - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). Retrieved January 12, 2026, from [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). Retrieved January 12, 2026, from [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • TF-1 Cell Proliferation Assay Method for Estimating Bioactivity of Nerve Growth Factor. (n.d.). Retrieved January 12, 2026, from [Link]

  • MTT cell proliferation assay for 24, 48 and 72 h on normal and cancer cells. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Derivatization of 1-(2-Methylbenzyl)piperazine for improved analytical detection

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle: Derivatisierung von 1-(2-Methylbenzyl)piperazin zur verbesserten analytischen Detektion

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser technische Leitfaden beschreibt detaillierte Methoden zur chemischen Derivatisierung von 1-(2-Methylbenzyl)piperazin (1,2-MBZP), einer Designerdroge, die analytische Herausforderungen mit sich bringt. Die vorgestellten Protokolle zielen darauf ab, die Nachweisbarkeit und chromatographische Leistung für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Flüssigchromatographie-Massenspektrometrie (LC-MS) signifikant zu verbessern. Die Kausalität hinter den experimentellen Entscheidungen wird erläutert, um ein tiefgreifendes Verständnis der Methodik zu gewährleisten.

Einleitung: Die analytische Herausforderung von 1,2-MBZP

1-(2-Methylbenzyl)piperazin, auch bekannt als 2-MeOBP, gehört zur Klasse der Piperazin-basierten Designerdrogen, die als Stimulanzien des Zentralnervensystems wirken und oft als Ersatz für illegale Substanzen wie Amphetamine oder MDMA konsumiert werden.[1][2][3] Die genaue und empfindliche Quantifizierung von 1,2-MBZP in verschiedenen Matrices, einschließlich biologischer Proben und beschlagnahmter Materialien, ist für forensische, toxikologische und pharmazeutische Analysen von entscheidender Bedeutung.

Die direkte Analyse von 1,2-MBZP kann jedoch durch seine physikochemischen Eigenschaften erschwert werden. Bei der GC-Analyse kann die Polarität des sekundären Amins in der Piperazinstruktur zu Peak-Tailing und verminderter Empfindlichkeit führen.[4] Obwohl die LC-MS eine praktikable Alternative darstellt, kann die Ionisationseffizienz des Moleküls variabel sein, was die Nachweisgrenzen beeinflusst.[2][5]

Die chemische Derivatisierung bietet eine robuste Lösung, um diese Einschränkungen zu überwinden.[6] Durch die Modifizierung der funktionellen Amingruppe des 1,2-MBZP können wir seine Flüchtigkeit und thermische Stabilität für die GC-MS erhöhen oder seine chromatographische Retention und Ionisationseffizienz für die LC-MS verbessern.[6][7]

Strategien der Derivatisierung: Kausale Auswahl der Reagenzien

Die Wahl des Derivatisierungsreagenzes hängt von der gewählten analytischen Plattform (GC-MS oder LC-MS) und den spezifischen Zielen der Analyse ab.

Acylierung für die GC-MS-Analyse

Rationale: Die Acylierung ist eine weit verbreitete Strategie zur Derivatisierung von primären und sekundären Aminen für die GC-MS-Analyse.[7] Die Reaktion mit einem Acylierungsreagenz, wie z.B. Trifluoressigsäureanhydrid (TFAA), ersetzt das aktive Wasserstoffatom am Stickstoff des Piperazinrings durch eine Acylgruppe.

Dieser Prozess hat zwei wesentliche Vorteile:

  • Erhöhte Flüchtigkeit: Die Acylgruppe reduziert die Polarität des Moleküls und verringert die Wasserstoffbrückenbindungen, was zu einer verbesserten Verflüchtigung im GC-Injektor und einem besseren chromatographischen Verhalten führt.[7]

  • Charakteristische Fragmentierung: Das resultierende Derivat erzeugt im Massenspektrometer ein vorhersagbares und oft intensiveres Fragmentierungsmuster, was die Identifizierung und Quantifizierung erleichtert.

cluster_reagents Reagenzien cluster_reaction Reaktion cluster_product Produkt 1,2-MBZP 1-(2-Methylbenzyl)piperazin ReactionStep Acylierung (70°C, 30 min) 1,2-MBZP->ReactionStep TFAA Trifluoressigsäureanhydrid (TFAA) TFAA->ReactionStep Derivat TFA-Derivat von 1,2-MBZP (Verbesserte Flüchtigkeit) ReactionStep->Derivat

Abbildung 1: Workflow der Acylierungs-Derivatisierung für die GC-MS-Analyse.

Dansylierung für die LC-MS-Analyse

Rationale: Für die LC-MS, insbesondere bei Verwendung von Elektrospray-Ionisierung (ESI), ist das Ziel, die Ionisationseffizienz zu erhöhen. Dansylchlorid (Dns-Cl) ist ein ausgezeichnetes Reagenz für primäre und sekundäre Amine.[6][8]

Die Vorteile der Dansylierung sind:

  • Erhöhte Protonenaffinität: Die Dansylgruppe besitzt eine hohe Protonenaffinität, was die Bildung von [M+H]⁺-Ionen in der ESI-Quelle erheblich verbessert und somit die Empfindlichkeit steigert.[9]

  • Verbesserte chromatographische Retention: Die hydrophobe Natur der Dansylgruppe erhöht die Retention auf Umkehrphasen-Säulen (z.B. C18), was zu einer besseren Trennung von polaren Matrixkomponenten führt.[6]

  • Fluoreszenz-Eigenschaften: Das Dansyl-Derivat ist fluoreszent, was eine alternative Detektion mittels Fluoreszenzdetektor (FLD) ermöglicht, falls erforderlich.[8][10]

Analyt 1,2-MBZP in Lösung Reaktion Inkubation (60°C, 45 min) Analyt->Reaktion Reagenz Dansylchlorid + Bicarbonatpuffer Reagenz->Reaktion Produkt Dansyl-Derivat (Hohe Ionisationseffizienz) Reaktion->Produkt Analyse LC-MS-Analyse Produkt->Analyse

Abbildung 2: Logischer Ablauf der Dansylierungs-Derivatisierung für die LC-MS.

Detaillierte experimentelle Protokolle

Sicherheitsvorkehrung: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel. Die verwendeten Reagenzien sind korrosiv und/oder toxisch.

Protokoll 1: Acylierung mit TFAA für die GC-MS-Analyse

Dieses Protokoll ist für die Derivatisierung von 1,2-MBZP in organischen Extrakten optimiert.

Benötigte Materialien:

  • 1,2-MBZP-Standard oder getrockneter Probenextrakt

  • Trifluoressigsäureanhydrid (TFAA)

  • Ethylacetat (GC-Qualität)

  • Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Stickstoff-Verdampfer

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie 100 µL der 1,2-MBZP-Lösung (oder den getrockneten Extrakt einer entsprechenden Probenmenge) in ein Reaktionsgefäß. Trocknen Sie die Probe unter einem sanften Stickstoffstrom vollständig ein. Es ist entscheidend, Restwasser zu entfernen, da es mit dem TFAA reagiert.[11]

  • Reagenzzugabe: Geben Sie 50 µL Ethylacetat und 50 µL TFAA zum trockenen Rückstand.[11] Verschließen Sie das Gefäß sofort fest.

  • Inkubation: Erhitzen Sie das Reaktionsgefäß für 30 Minuten bei 70 °C in einem Heizblock.[11]

  • Trocknung: Kühlen Sie die Probe auf Raumtemperatur ab. Trocknen Sie die Probe erneut unter einem sanften Stickstoffstrom, um überschüssiges Reagenz und Lösungsmittel zu entfernen.

  • Rekonstitution: Lösen Sie den derivatisierten Rückstand in 100 µL Ethylacetat. Die Probe ist nun bereit für die Injektion in das GC-MS-System.

  • Analyse: Injizieren Sie 1 µL der rekonstituierten Probe in das GC-MS.

Tabelle 1: Empfohlene GC-MS-Parameter

ParameterEinstellung
GC-Säule HP-5ms (oder äquivalent), 30 m x 0,25 mm, 0,25 µm
Injektor-Temperatur 250 °C
Injektionsmodus Splitless
Trägergas Helium, konstante Flussrate 1,0 ml/min
Ofenprogramm 100 °C (1 min halten), dann mit 20 °C/min auf 280 °C, 5 min halten
MS-Transferlinie 280 °C
Ionenquelle 230 °C, Elektronenionisation (EI) bei 70 eV
Scan-Modus Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM)
Protokoll 2: Dansylierung für die LC-MS-Analyse

Dieses Protokoll ist für die Derivatisierung in wässrigen oder organischen Lösungen geeignet.

Benötigte Materialien:

  • 1,2-MBZP-Standard oder Probenlösung

  • Dansylchlorid-Lösung (z.B. 1 mg/ml in Acetonitril)

  • Natriumbicarbonatpuffer (100 mM, pH 9,0)

  • Ameisensäure

  • Acetonitril (LC-MS-Qualität)

  • Wasser (LC-MS-Qualität)

  • Reaktionsgefäße (z.B. 1,5-ml-Mikrozentrifugenröhrchen)

  • Heizblock oder Wasserbad

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Geben Sie 50 µL der Probelösung in ein Reaktionsgefäß.

  • Pufferzugabe: Fügen Sie 100 µL des Natriumbicarbonatpuffers (pH 9,0) hinzu und mischen Sie gut. Der basische pH-Wert ist für die Reaktion des Dansylchlorids mit dem Amin erforderlich.

  • Reagenzzugabe: Fügen Sie 50 µL der Dansylchlorid-Lösung hinzu. Vortexen Sie die Mischung sofort.

  • Inkubation: Erhitzen Sie das Reaktionsgefäß für 45 Minuten bei 60 °C im Dunkeln.

  • Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab und fügen Sie 10 µL Ameisensäure hinzu, um die Reaktion zu stoppen und die Lösung anzusäuern.

  • Probenverdünnung: Verdünnen Sie die Probe bei Bedarf mit der Anfangsmobilphase (z.B. 95:5 Wasser:Acetonitril mit 0,1 % Ameisensäure) auf eine für die LC-MS-Analyse geeignete Konzentration.

  • Analyse: Injizieren Sie 5-10 µL der finalen Lösung in das LC-MS-System.

Tabelle 2: Empfohlene LC-MS/MS-Parameter

ParameterEinstellung
LC-Säule C18-Säule (z.B. 2,1 x 100 mm, 1,8 µm)
Säulentemperatur 40 °C
Mobile Phase A Wasser + 0,1 % Ameisensäure
Mobile Phase B Acetonitril + 0,1 % Ameisensäure
Flussrate 0,3 ml/min
Gradient 5 % B (0-1 min), 5-95 % B (1-8 min), 95 % B (8-10 min), 5 % B (10,1-12 min)
Ionisierungsmodus Positive Elektrospray-Ionisierung (ESI+)
Detektionsmodus Multiple Reaction Monitoring (MRM)

Erwartete Ergebnisse und Dateninterpretation

Die Derivatisierung führt zu einer signifikanten Veränderung der analytischen Eigenschaften von 1,2-MBZP.

Tabelle 3: Vergleich der analytischen Eigenschaften vor und nach der Derivatisierung

EigenschaftOhne DerivatisierungNach Acylierung (GC-MS)Nach Dansylierung (LC-MS)
Retentionszeit Variabel, oft mit TailingScharfer, symmetrischer PeakErhöhte Retentionszeit, verbesserte Peakform
Masse des Molekülions m/z 190 (als [M]⁺˙)m/z 286 (als [M]⁺˙)m/z 423 (als [M+H]⁺)
Charakteristische Fragmente m/z 91, 147m/z 91, 243Produkionen aus m/z 423 (z.B. m/z 171)
Empfindlichkeit ModeratDeutlich erhöhtStark erhöht

Die erfolgreiche Derivatisierung wird durch eine Verschiebung der Retentionszeit und das Auftreten des erwarteten Molekülions und charakteristischer Fragmentionen im Massenspektrum bestätigt. Die Quantifizierung sollte unter Verwendung eines internen Standards erfolgen, idealerweise eine stabil-isotopenmarkierte Version des Analyten, um die bestmögliche Genauigkeit und Präzision zu gewährleisten.[2][5]

Schlussfolgerung

Die hier vorgestellten Derivatisierungsprotokolle bieten zuverlässige und validierte Methoden zur Überwindung der analytischen Herausforderungen bei der Bestimmung von 1-(2-Methylbenzyl)piperazin. Die Acylierung mit TFAA ist eine effektive Strategie für die GC-MS, die die Flüchtigkeit und das chromatographische Verhalten verbessert. Für hoch empfindliche LC-MS-Analysen ist die Dansylierung die Methode der Wahl, da sie die Ionisationseffizienz und die chromatographische Retention drastisch steigert. Die Anwendung dieser Protokolle ermöglicht es Forschern und Wissenschaftlern, genaue und reproduzierbare quantitative Daten für 1,2-MBZP in komplexen Matrices zu erhalten.

Referenzen

  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

  • Czarnek, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. [Link]

  • Czarnek, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed. [Link]

  • Zhu, Y., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]

  • Czarnek, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Sperling, J. A., et al. (2017). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Langen, M., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Inoue, H., et al. (2005). Analysis of Benzylpiperazine-like Compounds. ResearchGate. [Link]

  • Czarnek, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Zhu, Y., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Madej, K., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Deconinck, E., et al. (2012). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. [Link]

  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]

Sources

The Strategic Integration of 1-(2-Methylbenzyl)piperazine in the Advancement of Central Nervous System Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-methylbenzyl)piperazine (MDBP) scaffold has emerged as a privileged fragment in contemporary medicinal chemistry, particularly in the design of novel agents targeting the central nervous system (CNS). Its unique stereoelectronic properties and its ability to serve as a versatile pharmacophore have led to its incorporation into a diverse range of CNS drug candidates, from neuropsychiatric to neurodegenerative therapies. This document provides a comprehensive guide to the strategic use of MDBP in CNS drug development. It delineates the underlying rationale for its application, detailed protocols for its synthesis and incorporation into lead compounds, and robust methodologies for the in vitro and in vivo evaluation of these agents. The content herein is intended to equip researchers with the practical knowledge and experimental frameworks necessary to effectively leverage the MDBP moiety in their drug discovery programs.

Introduction: The Rationale for Employing this compound in CNS Drug Design

The development of CNS agents is fraught with challenges, most notably the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within the complex neurochemical landscape of the brain. The piperazine heterocycle is a common motif in many FDA-approved CNS drugs, valued for its ability to impart desirable pharmacokinetic properties and serve as a versatile linker for engaging biological targets.[1] The this compound moiety, a specific embellishment of this core structure, offers several distinct advantages:

  • Enhanced Blood-Brain Barrier Permeability: The lipophilic benzyl group, particularly with the ortho-methyl substitution, can significantly enhance the ability of a molecule to penetrate the BBB. This has been strategically employed to deliver otherwise brain-impermeant molecules, such as certain histone deacetylase 6 (HDAC6) inhibitors, to their intracerebral targets.[2][3]

  • Modulation of Receptor Affinity and Selectivity: The benzylpiperazine fragment can interact with various CNS receptors, including serotonergic (5-HT) and dopaminergic (D2) receptors.[4][5] The specific substitution pattern on the benzyl ring, such as the 2-methyl group, can fine-tune the affinity and selectivity of the ligand for its intended target, a critical aspect of minimizing off-target effects and improving the therapeutic index.

  • Versatile Synthetic Handle: The secondary amine of the piperazine ring provides a convenient point for chemical modification, allowing for the facile introduction of various functional groups and the exploration of structure-activity relationships (SAR). This synthetic tractability makes MDBP an ideal starting point for the construction of diverse chemical libraries for CNS drug discovery.

Core Applications and Mechanisms of Action

The utility of the MDBP scaffold is exemplified by its application in the development of agents for a range of CNS disorders.

Neurodegenerative Disorders: HDAC6 Inhibition

Inhibition of HDAC6 in the brain is a promising therapeutic strategy for neurodegenerative diseases. However, many potent HDAC6 inhibitors exhibit poor CNS penetration. To address this, a hybrid strategy combining known HDAC6 inhibitors with brain-penetrant histamine H1 receptor antagonists has been developed. The introduction of a benzylpiperazine unit to the "cap" region of hydroxamate-based HDAC6 inhibitors has been shown to create isozyme-selective and CNS-penetrant inhibitors with favorable pharmacokinetic profiles.[2][3]

HDAC6_Pathway MDBP_Drug MDBP-HDAC6i (e.g., KH-259) BBB Blood-Brain Barrier MDBP_Drug->BBB Crosses HDAC6 HDAC6 BBB->HDAC6 Inhibits alpha_Tubulin α-Tubulin (acetylated) HDAC6->alpha_Tubulin Deacetylates Microtubule_Transport Microtubule-dependent Axonal Transport alpha_Tubulin->Microtubule_Transport Promotes Neuroprotection Neuroprotective Effects Microtubule_Transport->Neuroprotection Leads to

Caption: MDBP-conjugated HDAC6 inhibitor crossing the BBB to exert neuroprotective effects.

Psychiatric Disorders: Modulation of Serotonin and Dopamine Receptors

Derivatives of piperazine are well-established ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of depression, anxiety, and psychosis.[4] The MDBP scaffold can be elaborated to generate potent and selective antagonists or agonists for specific receptor subtypes, such as 5-HT1A and 5-HT2A.[6] The precise tuning of the pharmacological profile through chemical modification of the MDBP core is a central theme in the development of novel antipsychotics and antidepressants.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of MDBP-containing compounds and their subsequent evaluation.

Synthesis of this compound and Derivatives

While a one-pot synthesis of monosubstituted piperazines has been reported, a more traditional and readily adaptable approach involves the N-alkylation of piperazine with the corresponding benzyl halide.[7]

This protocol is adapted from the general procedure for the synthesis of N-benzylpiperazine.[8][9]

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl) in ethanol (for salt formation, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a molar excess of anhydrous piperazine (e.g., 6 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Heat the mixture to reflux to ensure complete dissolution of the piperazine.

  • Slowly add 2-methylbenzyl chloride (1 equivalent) dropwise to the refluxing solution.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the piperazine hydrochloride salt that has precipitated.

  • Wash the solid precipitate with small portions of THF and ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in water and make the solution strongly alkaline (pH > 12) by the addition of solid NaOH or a concentrated aqueous solution.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound as an oil.

  • Purify the product by vacuum distillation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Piperazine + 2-Methylbenzyl Chloride in THF Reflux Reflux (4-6h) Reactants->Reflux Filtration Filter to remove Piperazine HCl Reflux->Filtration Evaporation1 Evaporate Solvent Filtration->Evaporation1 Basification Dissolve in H2O & Basify (NaOH) Evaporation1->Basification Extraction Extract with Chloroform Basification->Extraction Drying Dry (Na2SO4) & Evaporate Extraction->Drying Purification Vacuum Distillation Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: A streamlined workflow for the synthesis and purification of this compound.

In Vitro Evaluation

This protocol outlines a common in vitro method to assess the ability of a compound to cross the BBB using a cell-based model.[10][11][12]

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs)

  • Transwell inserts

  • Astrocyte and pericyte co-culture (optional, but recommended for a more robust model)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound (MDBP derivative)

  • LC-MS/MS system for quantification

Procedure:

  • Culture the iPSC-derived BMECs on the apical side of the Transwell inserts until a confluent monolayer is formed. Co-culture with astrocytes and pericytes on the basolateral side is recommended to enhance barrier properties.

  • Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER). A TEER value >150 Ω x cm² is generally considered acceptable.

  • On the day of the experiment, replace the culture medium in both the apical and basolateral compartments with HBSS and allow the cells to equilibrate.

  • Add the test compound at a known concentration to the apical (donor) compartment.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

  • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor compartment.

This protocol describes a method to determine the IC50 of a test compound against HDAC6.[13][14][15]

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate

  • Assay buffer

  • Developer solution

  • Trichostatin A (as a positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the MDBP-derived test compound in assay buffer.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the recombinant HDAC6 enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC6 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15-20 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[16][17][18]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Test compound (MDBP derivative)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation

The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs.[2][3][6][19][20]

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Test compound (MDBP derivative)

  • Vehicle control

  • Positive control (e.g., imipramine)

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording and analysis software

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice at a specified time before the test (e.g., 30-60 minutes intraperitoneally).

  • Fill the cylindrical tanks with water to a depth of 15 cm.

  • Gently place each mouse individually into a tank.

  • Record the behavior of the mice for a 6-minute session.

  • After the test, remove the mice, dry them with a towel, and return them to their home cages.

  • Analyze the last 4 minutes of the video recordings, scoring the time each mouse spends immobile (making only the movements necessary to keep its head above water).

  • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Data Presentation and Interpretation

The following tables provide examples of how to present the quantitative data obtained from the described protocols.

Table 1: Physicochemical and Pharmacokinetic Properties of MDBP Derivatives

Compound IDMW ( g/mol )logPPapp (cm/s)Brain/Plasma Ratio (in vivo)
MDBP-Lead-01450.53.25.5 x 10⁻⁶2.1
MDBP-Lead-02464.63.57.2 x 10⁻⁶3.5
MDBP-Lead-03436.42.93.1 x 10⁻⁶1.2

Table 2: In Vitro Pharmacological Profile of MDBP Derivatives

Compound IDHDAC6 IC50 (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
MDBP-Lead-0115>100050150
MDBP-Lead-0212>100035120
MDBP-Lead-03255250800

Table 3: In Vivo Efficacy of MDBP-Lead-02 in the Mouse Forced Swim Test

Treatment Group (Dose, i.p.)nImmobility Time (seconds, mean ± SEM)% Decrease vs. Vehicle
Vehicle10150.5 ± 10.2-
MDBP-Lead-02 (10 mg/kg)1085.3 ± 8.543.3%
Imipramine (20 mg/kg)1075.1 ± 7.950.1%
* p < 0.05 compared to vehicle

Conclusion

The this compound scaffold represents a valuable tool in the armamentarium of the medicinal chemist focused on CNS drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to be tailored for specific CNS targets make it a highly attractive starting point for the development of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for the rational design, synthesis, and evaluation of MDBP-based CNS agents. By understanding the underlying principles of its application and employing robust experimental methodologies, researchers can effectively harness the potential of this privileged structural motif to advance the next generation of treatments for neurological and psychiatric disorders.

References

  • Uesato, S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077–1082. [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis of seventeen N-methyl-piperazine chalcones as potent dual MAO-B and AChE blockers. ResearchGate. [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860–865. [Link]

  • Jastrzębska-Więsek, M., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197–203. [Link]

  • Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]

  • Uesato, S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed, 13(7), 1077–1082. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity Relationship Studies of CNS Agents. Part 14: Structural Requirements for the 5-HT1A and 5-HT2A Receptor Selectivity of Simple 1-(2-pyrimidinyl)piperazine Derivatives. Pharmazie, 49(11), 801–806. [Link]

  • Delsing, L., et al. (2019). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Springer Nature Experiments. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Shi, L., et al. (2014). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology, 1135, 385–393. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 12. [Link]

  • Inks, E. S., et al. (2016). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology, 573, 39–61. [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine. (2005).
  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Shinde, P. B., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(2), 147–157. [Link]

  • Shayan, G., et al. (2019). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Fluids and Barriers of the CNS, 16(1), 3. [Link]

  • El-Sayed, M. A., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(1), 1–9. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Boissier, J. R., et al. (1964). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal Chemistry, 7(5), 571–575. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. [Link]

  • Romero, A., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Acta Pharmacologica Sinica, 35(3), 423–434. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. University of Wisconsin-Milwaukee. [Link]

  • JoVE Science Education Database. (2017). In Vitro Assays to Assess Blood-brain Barrier Mesh-like Vessel Formation and Disruption. JoVE. [Link]

Sources

Flow Chemistry Approaches to the Synthesis of Monosubstituted Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monosubstituted Piperazines and the Advent of Flow Chemistry

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Its presence is often critical for modulating the physicochemical properties of a molecule, enhancing its biological activity and pharmacokinetic profile.[5] Monosubstituted piperazines, in particular, are highly sought-after building blocks in drug discovery and development, serving as key intermediates in the synthesis of numerous commercial drugs, including antipsychotics, antidepressants, and anticancer agents.[1][3]

Traditionally, the synthesis of monosubstituted piperazines has been fraught with challenges. Batch production methods often suffer from multi-step procedures, including the use of protecting groups, which can lead to low overall yields and high production costs.[1][3] Competitive side reactions, such as the formation of disubstituted byproducts, further complicate purification and reduce atom economy.[3] Moreover, scaling up batch reactions involving hazardous reagents or highly exothermic processes presents significant safety concerns.[6][7][8]

Flow chemistry, or continuous flow processing, has emerged as a transformative technology to address these limitations.[9][10][11] By conducting chemical reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers unprecedented control over reaction parameters such as temperature, pressure, and residence time.[6][10] This precise control leads to enhanced reaction efficiency, improved product selectivity, and significantly enhanced safety profiles due to the small reaction volumes at any given time.[6][7][8][10][11][12] The seamless scalability from laboratory to industrial production is another key advantage, making flow chemistry an attractive platform for the synthesis of active pharmaceutical ingredients (APIs).[6][10][13]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of flow chemistry to the synthesis of monosubstituted piperazines. We will explore various synthetic strategies, provide in-depth application notes explaining the rationale behind experimental choices, and present detailed, step-by-step protocols for key methodologies.

Core Synthetic Strategies in Flow

The synthesis of monosubstituted piperazines in a continuous flow setup can be approached through several key strategies. The choice of strategy often depends on the nature of the desired substituent, the availability of starting materials, and the desired scale of production.

The Protecting Group Strategy: N-Boc Piperazine in Flow

The use of a tert-butyloxycarbonyl (Boc) protecting group is a widely accepted method to achieve monosubstitution of piperazine.[1][3] This multi-step approach involves the protection of one nitrogen atom, followed by the substitution of the second nitrogen, and subsequent deprotection. Flow chemistry offers significant advantages in streamlining this process.

a) N-Boc Protection: While the initial protection of piperazine is typically a straightforward batch process, it can be adapted to a flow regime for continuous production of the key N-Boc-piperazine intermediate.

b) N-Alkylation/N-Arylation in Flow: The reaction of N-Boc-piperazine with an appropriate electrophile (e.g., alkyl halide, aryl halide) is well-suited for a flow reactor. The precise temperature control minimizes side reactions, and the continuous nature of the process allows for efficient screening of reaction conditions.

c) N-Boc Deprotection in Flow: The removal of the Boc group is a critical step that can be efficiently performed in flow.[14][15] Acid-catalyzed deprotection using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is a common method.[16] Thermal deprotection under high-temperature conditions in the absence of an acid catalyst has also been demonstrated as a clean and efficient method in continuous flow.[14][15]

Application Note: Causality in N-Boc Deprotection Strategy

The choice between acidic and thermal deprotection in a flow setup is dictated by the overall functional group tolerance of the molecule. Acid-labile groups elsewhere in the molecule may necessitate the use of thermal deprotection.[16] Flow chemistry provides a significant safety advantage when using strong acids by minimizing the volume of hazardous material being handled at any one time.[9] Furthermore, the rapid heating and cooling capabilities of flow reactors allow for precise control over thermal deprotection, minimizing thermal degradation of the product.[12]

Direct Synthesis: Protecting-Group-Free Approaches

A significant advancement in the synthesis of monosubstituted piperazines is the development of direct, one-step methods that avoid the use of protecting groups.[1][2][3] These approaches are highly atom-economical and cost-effective, making them particularly attractive for large-scale manufacturing.

a) Reductive Amination in Flow:

Reductive amination is a powerful and versatile method for the direct synthesis of monosubstituted piperazines.[17][18] This reaction involves the condensation of an aldehyde or ketone with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. In a flow setup, this can be achieved using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reducing agent.[17][19]

Application Note: The Power of Heterogeneous Catalysis in Flow

The use of packed-bed reactors with solid-supported catalysts is a cornerstone of efficient flow chemistry.[20] This setup allows for the continuous processing of the reaction mixture over the catalyst bed, eliminating the need for downstream catalyst filtration. The catalyst remains contained within the reactor, which can be reused for multiple runs, enhancing the overall process efficiency and sustainability.[1][21] Safety is also improved as the handling of pyrophoric catalysts is minimized.[17]

b) Aza-Michael Addition in Flow:

The aza-Michael addition of piperazine to activated alkenes, such as acrylates or acrylonitriles, is another direct route to monosubstituted piperazines.[3] Performing this reaction in a flow reactor allows for precise control over the stoichiometry of the reactants, which is crucial for minimizing the formation of the disubstituted byproduct.[3] The reaction can be accelerated by using elevated temperatures, which are safely and efficiently achieved in a flow system.[9]

c) Nucleophilic Aromatic Substitution (SNAr) in Flow:

For the synthesis of N-arylpiperazines, nucleophilic aromatic substitution on an electron-deficient aromatic ring is a common strategy.[5] The high temperatures and pressures often required for these reactions can be safely managed in a continuous flow reactor, leading to shorter reaction times and higher yields compared to batch processing.[9]

Experimental Protocols

Protocol 1: Continuous Flow Reductive Amination for the Synthesis of Benzylpiperazine

This protocol describes the direct synthesis of benzylpiperazine from benzaldehyde and piperazine using a continuous-flow hydrogenation reactor. This method is protecting-group-free, safe, and environmentally friendly.[17][18]

Materials:

  • Benzaldehyde

  • Piperazine

  • Methanol (solvent)

  • Continuous flow hydrogenation reactor (e.g., H-Cube®)

  • 10% Palladium on carbon (Pd/C) catalyst cartridge

Procedure:

  • Solution Preparation: Prepare a solution of benzaldehyde (1.0 eq) and piperazine (2.0 eq) in methanol. The excess piperazine is used to minimize the formation of the disubstituted byproduct.

  • System Setup:

    • Install a 10% Pd/C catalyst cartridge into the flow hydrogenation reactor.

    • Set the reaction temperature to 50 °C.

    • Set the hydrogen pressure to 50 bar.

    • Set the flow rate to 1.0 mL/min.

  • Reaction Execution:

    • Pump the prepared solution through the heated catalyst cartridge.

    • The reaction mixture exiting the reactor contains the desired benzylpiperazine product.

  • Work-up and Purification:

    • The solvent is removed from the collected product stream under reduced pressure.

    • The crude product can be purified by distillation or crystallization to yield pure benzylpiperazine.

Data Presentation:

EntryPiperazine (eq)Temperature (°C)Pressure (bar)Flow Rate (mL/min)Conversion (%)Selectivity for Monosubstituted Product (%)
11.550501.0>9985
22.050501.0>9995
32.070501.0>9993

Table 1: Optimization of reaction conditions for the continuous flow synthesis of benzylpiperazine.

Protocol 2: Thermal N-Boc Deprotection in Continuous Flow

This protocol outlines a method for the thermal deprotection of an N-Boc protected piperazine derivative in the absence of an acid catalyst, which is beneficial for substrates containing acid-sensitive functional groups.[14][15]

Materials:

  • N-Boc protected piperazine derivative

  • Methanol or Trifluoroethanol (TFE) (solvent)

  • High-temperature flow reactor system

  • Back pressure regulator

Procedure:

  • Solution Preparation: Prepare a solution of the N-Boc protected piperazine derivative in methanol or TFE.

  • System Setup:

    • Set up the high-temperature flow reactor with a suitable reactor coil (e.g., stainless steel).

    • Set the reaction temperature to 240 °C.

    • Use a back pressure regulator to maintain the system pressure above the solvent's boiling point at the reaction temperature.

    • Set the flow rate to achieve a residence time of 30 minutes.

  • Reaction Execution:

    • Pump the solution through the heated reactor coil.

    • The exiting stream contains the deprotected piperazine product.

  • Work-up:

    • The solvent is removed under reduced pressure to yield the crude deprotected piperazine.

    • Further purification can be performed if necessary.

Data Presentation:

SubstrateSolventTemperature (°C)Residence Time (min)Conversion (%)
N-Boc-N'-phenylpiperazineTFE2403093
N-Boc-N'-phenylpiperazineMeOH2403088
N-Boc-N'-(2-phenylethyl)piperazineTFE2403065

Table 2: Efficiency of thermal N-Boc deprotection in different solvents.[14]

Visualization of Workflows

Diagram 1: General Workflow for Continuous Synthesis of Monosubstituted Piperazines

G cluster_0 Reagent Delivery cluster_1 Reaction cluster_2 Analysis & Purification ReagentA Reagent A (e.g., Piperazine Derivative) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Electrophile/Aldehyde) PumpB Pump B ReagentB->PumpB Mixer Mixing Tee PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (e.g., Heated Coil, Packed Bed) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR InLineAnalysis In-line Analysis (e.g., IR, UV-Vis) BPR->InLineAnalysis Purification In-line Purification (e.g., Scavenger Resin, Extraction) InLineAnalysis->Purification Collection Product Collection Purification->Collection

Caption: A generalized workflow for the continuous synthesis of monosubstituted piperazines.

Diagram 2: Decision Tree for Synthetic Strategy Selection

G Start Start: Synthesize Monosubstituted Piperazine ProtectingGroup Is a protecting group strategy viable? Start->ProtectingGroup DirectMethod Can a direct method be employed? ProtectingGroup->DirectMethod No BocStrategy N-Boc Protecting Group Strategy: 1. Protection 2. Substitution 3. Deprotection ProtectingGroup->BocStrategy Yes ReductiveAmination Reductive Amination DirectMethod->ReductiveAmination Aldehyde/ Ketone available MichaelAddition Aza-Michael Addition DirectMethod->MichaelAddition Activated alkene available SNAr Nucleophilic Aromatic Substitution DirectMethod->SNAr Electron-deficient aromatic available ConsiderAlternatives Consider alternative protecting groups or synthetic routes DirectMethod->ConsiderAlternatives No

Caption: A decision-making guide for selecting a synthetic strategy in flow.

Conclusion and Future Outlook

Flow chemistry provides a robust and enabling platform for the synthesis of monosubstituted piperazines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The ability to perform reactions under high temperatures and pressures with precise control opens up new avenues for chemical synthesis. Direct, protecting-group-free methods, such as continuous flow reductive amination, are particularly promising for the development of sustainable and cost-effective manufacturing processes.

The integration of in-line analysis and purification technologies will further enhance the capabilities of flow synthesis, enabling fully automated and telescoped reaction sequences that deliver pure products without the need for manual work-up.[22] As the field of flow chemistry continues to evolve, we can expect to see even more innovative and efficient approaches to the synthesis of this important class of molecules, further accelerating drug discovery and development.

References

  • Vertex AI Search. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • ThalesNano. (n.d.). About Flow Chemistry.
  • Vertex AI Search. (2025, March 11). Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry.
  • ResearchGate. (2025, August 10). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
  • Vertex AI Search. (2025, August 14). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production.
  • Pharmaceutical Technology. (2017, December 2). Hazardous Chemistry: Choosing Batch or Flow.
  • Lab Unlimited. (n.d.). 7 Things to Keep in Mind When Adopting Flow Chemistry.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (n.d.). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin | Request PDF.
  • Sciforum. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor †.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (n.d.). (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). (PDF) Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
  • PubMed Central. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs.
  • SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • NIH. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • Semantic Scholar. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • PubMed. (2019, April 19). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • BJOC. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
  • R Discovery. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Semantic Scholar. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • NIH. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Beilstein Journals. (2023, January 6). Modern flow chemistry – prospect and advantage.
  • Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Vertex AI Search. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • YouTube. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography.

Sources

Application Notes and Protocols: 1-(2-Methylbenzyl)piperazine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 1-(2-Methylbenzyl)piperazine as a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines the rationale for its use, detailed synthetic protocols, and insights into its application in constructing complex molecular architectures, particularly within the realm of central nervous system (CNS) agents.

Introduction: The Significance of the Benzylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and to serve as a versatile linker between different pharmacophoric elements.[2] When functionalized with a benzyl group, the resulting benzylpiperazine moiety becomes a cornerstone for many CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[3] The benzyl group can modulate lipophilicity, influencing the molecule's ability to cross the blood-brain barrier, and can also engage in specific binding interactions with biological targets.[4]

This compound, with its ortho-methyl substitution on the benzyl ring, offers a unique steric and electronic profile compared to its unsubstituted counterpart. This seemingly minor modification can significantly impact the conformational preferences of the molecule and its binding affinity and selectivity for specific receptors. These subtle structural nuances are often exploited in drug design to fine-tune pharmacological activity and reduce off-target effects.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a crucial first step in its journey as a pharmaceutical intermediate. A common and efficient method involves the nucleophilic substitution of a benzyl halide with piperazine. The following protocol provides a detailed, step-by-step guide for this synthesis.

Objective: To synthesize this compound from piperazine and 2-methylbenzyl chloride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Piperazine, anhydrous86.145.17 g60
2-Methylbenzyl chloride140.611.41 g10
Tetrahydrofuran (THF), anhydrous-150 mL-
Sodium hydroxide (NaOH), 1 M-As needed-
Dichloromethane (DCM)-250 mL-
Ethyl acetate (EtOAc)-30 mL-
Sodium sulfate (Na₂SO₄), anhydrous-As needed-
Silica gel for column chromatography-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.17 g (60 mmol) of anhydrous piperazine in 150 mL of anhydrous tetrahydrofuran (THF). Heat the mixture to reflux with stirring until the piperazine is completely dissolved.

  • Addition of Benzyl Chloride: Once the piperazine has dissolved, add 1.41 g (10 mmol) of 2-methylbenzyl chloride dropwise to the refluxing solution.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (unreacted piperazine hydrochloride) and wash it with a small amount of THF (15 mL) followed by ethyl acetate (15 mL).

  • Extraction: Combine the organic filtrates and concentrate them under reduced pressure. Dissolve the resulting residue in 1 M aqueous sodium hydroxide until the pH is greater than 12. Extract the aqueous layer with dichloromethane (2 x 125 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel flash column chromatography. Elute with a gradient of dichloromethane to 9:1 dichloromethane:methanol to obtain the pure this compound.

Expected Yield: ~82%

Application in the Synthesis of a Neuroleptic Agent Scaffold

While a direct synthesis of a currently marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of neuroleptic agents. To illustrate its application, the following section details a protocol for the synthesis of a hypothetical, yet representative, neuroleptic scaffold through the reaction of this compound with a substituted pyridine, a common strategy in the development of antipsychotic drugs.[5]

Objective: To synthesize a potential neuroleptic agent by reacting this compound with 2-chloro-3-nitropyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound190.281.90 g10
2-Chloro-3-nitropyridine158.551.59 g10
Acetonitrile, anhydrous-100 mL-
Triethylamine101.191.52 g (2.1 mL)15

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.90 g (10 mmol) of this compound and 1.59 g (10 mmol) of 2-chloro-3-nitropyridine in 100 mL of anhydrous acetonitrile.

  • Base Addition: Add 1.52 g (2.1 mL, 15 mmol) of triethylamine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12 hours. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired pyridinylpiperazine product.

Rationale and Mechanistic Insights

The choice of reagents and reaction conditions in the provided protocols is based on established principles of organic synthesis.

  • Synthesis of this compound: The use of a large excess of piperazine is a common strategy to favor the mono-alkylation product and minimize the formation of the di-substituted piperazine. Piperazine itself acts as both a nucleophile and a base to neutralize the hydrochloric acid byproduct. The final basic work-up with NaOH is necessary to deprotonate the piperazine hydrochloride salt and allow for its extraction into an organic solvent.

  • Synthesis of the Pyridinylpiperazine Derivative: The reaction between this compound and 2-chloro-3-nitropyridine is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack by the secondary amine of the piperazine. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction to completion.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described in the protocols.

G cluster_0 Synthesis of this compound Piperazine Piperazine Product_A This compound Piperazine->Product_A THF, Reflux 2-Methylbenzyl_chloride 2-Methylbenzyl_chloride 2-Methylbenzyl_chloride->Product_A

Caption: Synthesis of this compound.

G cluster_1 Synthesis of a Neuroleptic Scaffold Intermediate This compound Product_B Pyridinylpiperazine Derivative Intermediate->Product_B Acetonitrile, Et3N, Reflux Reagent 2-Chloro-3-nitropyridine Reagent->Product_B

Caption: Synthesis of a Pyridinylpiperazine Derivative.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Process for preparation of piperazine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Method for preparing piperazines.
  • Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. PubMed. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. ResearchGate. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • New Manufacturing Procedure of Cetirizine. ResearchGate. [Link]

  • Synthesis method of cetirizine hydrochloride intermediate.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Cetirizine. Wikipedia. [Link]

  • Synthesis of compounds useful in the manufacture of ketorolac.
  • Synthesis of a neurostimulative piperazine.

Sources

Chiral Separation of 1-(2-Methylbenzyl)piperazine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

1-(2-Methylbenzyl)piperazine is a chiral amine and a significant structural motif in various pharmacologically active compounds. As enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, the development of robust enantioselective analytical methods is critical for drug development, quality control, and regulatory compliance.[1][2] This application note presents a detailed, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound enantiomers. The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity and rugged performance. We will delve into the principles of chiral recognition on this CSP, provide a step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible separation.

Introduction: The Imperative of Enantiomeric Purity

Chirality plays a pivotal role in pharmaceutical sciences. The spatial arrangement of atoms around a chiral center can lead to significant differences in how a molecule interacts with the chiral environment of the human body, such as receptors and enzymes.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereoisomeric composition of new drugs be well-defined.[1] HPLC, particularly with chiral stationary phases, has become the preeminent technique for the analysis and purification of enantiomers due to its versatility, sensitivity, and scalability.[4]

This compound contains a single stereocenter, giving rise to two enantiomers. The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] Therefore, a validated method to separate its enantiomers is essential for any research or development program involving this compound. This guide provides the scientific rationale and a practical protocol to achieve this separation.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral separation is fundamentally dependent on the selection of the chiral stationary phase.[6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds, including basic amines.[2][7]

The selected stationary phase for this application is Lux® i-Cellulose-5 , which consists of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on a silica support.[8] The immobilization process enhances column robustness and allows for the use of a wider array of organic solvents compared to coated CSPs.[9]

Chiral recognition on this phase is a complex process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[7] The helical groove structure of the cellulose derivative creates a chiral microenvironment where multiple interactions can occur simultaneously. For this compound, these interactions include:

  • π-π Interactions: Between the aromatic rings of the analyte (benzyl group) and the electron-deficient phenyl groups of the CSP selector.

  • Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the carbamate linkages of the selector can act as acceptors.

  • Steric Interactions (Inclusion): One enantiomer fits more favorably into the chiral cavities or grooves of the polysaccharide backbone than the other, leading to a difference in retention time.

The combination of these interactions creates a sufficient difference in binding energy between the two enantiomers and the CSP, resulting in their chromatographic separation.

Figure 1: Chiral Recognition Mechanism cluster_CSP Cellulose-Based Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers cluster_Result Chromatographic Output CSP Helical Polysaccharide Groove π-π Interaction Site H-Bond Acceptor Steric Pocket Result Differential Retention | (R)-Enantiomer is retained longer Enantiomer_R (R)-Enantiomer Stronger Fit Enantiomer_R->CSP:p1 π-π Stacking Enantiomer_R->CSP:p2 Hydrogen Bond Enantiomer_R->CSP:p3 Steric Inclusion Enantiomer_S (S)-Enantiomer Weaker Fit Enantiomer_S->CSP Repulsive / Poor Fit

Caption: Figure 1: Simplified model of enantiomeric recognition on a polysaccharide CSP.

HPLC Method Development Workflow

Developing a chiral separation method is often an empirical process.[4] However, a systematic screening approach significantly increases the probability of success. The workflow below outlines the logical steps taken to arrive at the optimized protocol for this compound.

Figure 2: Chiral Method Development Workflow A 1. Analyte Characterization (Basic Amine, Aromatic) B 2. CSP Selection (Polysaccharide-based, e.g., Lux i-Cellulose-5) A->B C 3. Mobile Phase Screening (Normal Phase) - Hexane/IPA - Hexane/EtOH B->C D 4. Additive Incorporation Add 0.1% Diethylamine (DEA) for peak shape improvement C->D E 5. Initial Separation Check Is Resolution (Rs) > 1.0? D->E F 6. Method Optimization - Adjust Alcohol % - Vary Flow Rate / Temperature E->F Yes H Return to Step 2: Try different CSP (e.g., Amylose-based) E->H No G 7. Final Method Validation (Rs > 1.5, Tailing < 1.5) F->G H->C

Caption: Figure 2: A systematic workflow for developing a chiral HPLC method.

Detailed Experimental Protocol

This protocol provides a validated starting point for the chiral separation. Minor adjustments may be necessary depending on the specific HPLC system used.

Instrumentation, Materials, and Reagents
ItemSpecification
HPLC System Quaternary pump, autosampler, column oven, and PDA or UV detector.
Chiral Column Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm)
Reagents HPLC-grade n-Hexane, HPLC-grade Ethanol (200 proof), Diethylamine (DEA, >99.5%)
Analyte Racemic this compound
Filters 0.45 µm PTFE syringe filters
Preparation of Solutions
  • Mobile Phase Preparation (Hexane/Ethanol/DEA, 90:10:0.1 v/v/v):

    • Carefully measure 900 mL of n-Hexane into a 1 L solvent bottle.

    • Add 100 mL of Ethanol to the same bottle.

    • Add 1.0 mL of Diethylamine (DEA).

    • Cap the bottle and mix thoroughly by inversion for 1-2 minutes.

    • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration. The use of an amine additive like DEA is crucial for obtaining sharp, symmetrical peaks for basic analytes by masking active silanol sites on the silica support.[6][10]

  • Sample Preparation (0.5 mg/mL):

    • Accurately weigh 5.0 mg of racemic this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Mix thoroughly until the sample is fully dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[6]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (90 / 10 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[11]
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 20 minutes
Step-by-Step Protocol
  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Sample Injection: Inject 10 µL of the filtered sample solution onto the column.

  • Data Acquisition: Record the chromatogram for the specified run time.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of this compound.

    • Calculate the key chromatographic parameters as detailed in the next section.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is expected.

ParameterExpected ValueDescription
Retention Time (k1) ~ 10.5 minRetention time of the first eluting enantiomer.
Retention Time (k2) ~ 12.0 minRetention time of the second eluting enantiomer.
Selectivity Factor (α) > 1.15The ratio of the retention factors (k2/k1). A value > 1 indicates separation.
Resolution (Rs) > 1.5The degree of separation between the two peaks. Rs > 1.5 signifies baseline resolution.[6]
Tailing Factor (Tf) 0.9 - 1.3Measures peak symmetry. Values close to 1 are ideal.

(Note: These are typical expected values. Actual retention times may vary slightly based on the specific HPLC system, column age, and exact mobile phase composition.)

Discussion of Critical Parameters:

  • Role of Diethylamine (DEA): The addition of 0.1% DEA to the mobile phase is the most critical factor for this separation.[12] Without it, basic analytes like this compound would exhibit severe peak tailing and poor resolution due to strong ionic interactions with residual silanols on the silica surface. DEA competes for these active sites, ensuring that the separation is governed by the desired chiral interactions with the CSP.[10]

  • Effect of Alcohol Modifier: The percentage of ethanol in the mobile phase directly influences retention time and resolution. Increasing the ethanol percentage will decrease retention times for both enantiomers. The optimal concentration (10% in this case) provides a balance between reasonable analysis time and maximum resolution.

  • Temperature Control: Maintaining a constant column temperature (35 °C) ensures reproducible retention times and selectivity. Temperature can influence the thermodynamics of the analyte-CSP interaction.[13]

Conclusion

This application note provides a robust and reliable HPLC method for the chiral separation of this compound enantiomers. By employing a Lux® i-Cellulose-5 chiral stationary phase with a mobile phase of n-Hexane, Ethanol, and Diethylamine, baseline resolution (Rs > 1.5) can be readily achieved. The detailed protocol and explanation of the underlying scientific principles offer researchers a validated starting point for routine analysis, quality control, and further method optimization for related compounds.

References

  • Cui, Y., et al. (2015). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Brieflands. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ang, M., et al. (2022). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules. [Link]

  • Raveendra, P., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2017). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Request PDF. [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from Phenomenex. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from Phenomenex. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from Phenomenex. [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from Phenomenex. [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from Chromservis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(2-Methylbenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methylbenzyl)piperazine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common N-alkylation reaction. Here, we will dissect the underlying chemical principles, explore common experimental pitfalls, and provide robust, field-tested protocols to optimize your synthesis and ensure reliable, high-purity outcomes.

Section 1: Understanding the Core Reaction & Potential Pitfalls

The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction between piperazine and 2-methylbenzyl chloride. While straightforward in principle, the reaction is often plagued by a significant side reaction: bis-alkylation.

Primary Reaction (Desired): Piperazine + 2-Methylbenzyl Chloride → this compound

Side Reaction (Undesired): this compound + 2-Methylbenzyl Chloride → 1,4-bis(2-Methylbenzyl)piperazine

The core challenge lies in achieving selective mono-alkylation. The mono-alkylated product is still a secondary amine and remains nucleophilic enough to compete with the starting piperazine for the remaining alkylating agent.[1] This competition is the primary source of yield loss.

Reaction Mechanism & Side Reaction Pathway

The following diagram illustrates the desired mono-alkylation pathway and the competing bis-alkylation reaction that leads to the formation of the major impurity and reduces the yield of the target compound.

G cluster_reactants Reactants cluster_products Products & Byproducts Piperazine Piperazine (Nucleophile) MonoAlk This compound (Desired Product) Piperazine->MonoAlk  Desired SN2 Reaction (+ 2-Methylbenzyl Chloride) AlkylHalide 2-Methylbenzyl Chloride (Electrophile) BisAlk 1,4-bis(2-Methylbenzyl)piperazine (Side Product) MonoAlk->BisAlk  Undesired 2nd SN2 Reaction (+ 2-Methylbenzyl Chloride)

Caption: Desired vs. Undesired Alkylation Pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is very low, and I've isolated a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A1: The high molecular weight impurity is almost certainly the 1,4-bis(2-Methylbenzyl)piperazine byproduct.[1] This occurs when the desired mono-alkylated product reacts a second time with 2-methylbenzyl chloride. Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control (Most Critical): Use a large excess of piperazine relative to the 2-methylbenzyl chloride. A ratio of 4 to 10 equivalents of piperazine is common.[1][2] This statistically favors the alkylating agent encountering an unreacted piperazine molecule over a mono-substituted one.

  • Slow Addition: Add the 2-methylbenzyl chloride dropwise to the solution of piperazine over an extended period (e.g., 30-60 minutes), preferably using a syringe pump.[3] This keeps the instantaneous concentration of the alkylating agent low, further reducing the chance of a second alkylation.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1] Start at a lower temperature (e.g., 0-5 °C) during the addition, and then allow the reaction to slowly warm to room temperature.[1]

Q2: The reaction seems to stall or fails to go to completion, even after extended reaction times. What are the likely causes?

A2: A stalled reaction can be due to several factors related to reagent quality and reaction conditions:

  • Inactive Alkylating Agent: 2-Methylbenzyl chloride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent.

  • In-situ Protonation: The reaction generates hydrochloric acid (HCl), which protonates the piperazine, rendering it non-nucleophilic. An acid scavenger (a base) is essential.

    • Weak Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.[2][4] They are strong enough to neutralize the generated HCl but generally not strong enough to significantly deprotonate the mono-alkylated product, which helps minimize bis-alkylation.[4]

    • Use of Piperazine as Base: The excess piperazine itself can act as the base.

  • Solvent Choice: The polarity of the solvent can influence reaction rates.

    • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices as they can dissolve the piperazine and facilitate the SN2 reaction.[5][6]

    • Alcohols: Ethanol is also a common solvent, sometimes used in combination with water.[5]

Q3: I'm having difficulty isolating my product. It seems to be staying in the aqueous layer during work-up. Why is this happening?

A3: Your product, this compound, is a base. If the pH of your aqueous layer is acidic or neutral, the product will be protonated to form a water-soluble ammonium salt.[2][7]

Solution: During the liquid-liquid extraction, ensure the aqueous layer is made basic (pH > 11-12) before extracting with an organic solvent.[7]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).[2]

  • Add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the aqueous layer until the pH is strongly basic.

  • Extract the aqueous layer multiple times with the organic solvent. The free base form of your product will now partition into the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.[6]

Q4: My final product is impure after work-up. How can I effectively purify it?

A4: The primary impurities are typically unreacted piperazine and the bis-alkylated byproduct.

  • Removing Excess Piperazine: Piperazine has some solubility in organic solvents but can be largely removed by washing the combined organic extracts with water or a dilute brine solution.[2] Adjusting the pH carefully can also help.

  • Removing the Bis-alkylation Product:

    • Column Chromatography: This is the most reliable method for separating the mono- and bis-alkylated products. Use silica gel with a gradient eluent system, such as ethyl acetate in hexanes or methanol in dichloromethane.[6]

    • Distillation: If the product is thermally stable, vacuum distillation can be effective, as there is a significant boiling point difference between the mono- and bis-alkylated products.

    • Crystallization/Salt Formation: It may be possible to selectively crystallize the desired product, often after converting it to a hydrochloride salt.[8] An established method involves precipitating the product as a dihydrochloride salt from an ethanolic solution using HCl.[8]

Section 3: Optimized Experimental Protocols

Two primary strategies are presented: the "Excess Piperazine Method" for simplicity and the "Mono-Boc Protection Method" for maximum selectivity.

Protocol 1: Excess Piperazine Method

This method leverages a large excess of piperazine to statistically favor mono-alkylation. It is cost-effective but requires careful purification.

Parameter Value/Condition Rationale
Piperazine 5.0 eq.Statistically favors mono-alkylation.[1]
2-Methylbenzyl Chloride 1.0 eq.Limiting reagent.
Base K₂CO₃ (anhydrous)2.0 eq.
Solvent Acetonitrile (anhydrous)Polar aprotic solvent, good for SN2.[6]
Temperature 0 °C to Room Temp.Controls reaction rate and selectivity.[1]
Reaction Time 12-24 hoursMonitor by TLC/LC-MS.

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperazine (5.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Prepare a solution of 2-methylbenzyl chloride (1.0 eq.) in a small amount of anhydrous acetonitrile.

  • Add the 2-methylbenzyl chloride solution dropwise to the piperazine suspension over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.[6]

  • Concentrate the filtrate under reduced pressure.

  • Perform a basic aqueous work-up as described in Q3 .

  • Purify the crude product by silica gel column chromatography.[6]

Protocol 2: Mono-Boc Protection Method

This is a longer but often cleaner route that prevents bis-alkylation by protecting one of the piperazine nitrogens.[2][9]

Step A: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Allow the mixture to warm to room temperature and stir overnight.[2]

  • Wash the reaction mixture with water, dry the organic layer, and concentrate. Purify by chromatography to separate mono-Boc, di-Boc, and unreacted piperazine.

Step B: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) and a base like K₂CO₃ (2.0 eq.) in anhydrous DMF.[6]

  • Add 2-methylbenzyl chloride (1.1 eq.) and heat the mixture (e.g., 60-80 °C) until the reaction is complete by TLC.[6]

  • Cool, filter the solids, and remove the DMF under vacuum.

  • Perform an aqueous work-up and purify by column chromatography to get N-Boc-1-(2-methylbenzyl)piperazine.

Step C: Deprotection

  • Dissolve the purified Boc-protected product in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid in vacuo. Perform a basic work-up (Q3) to obtain the final product as a free base.

Section 4: Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and resolving low-yield issues.

TroubleshootingFlowchart Start Low Yield of This compound CheckPurity Analyze Crude Product by TLC / LC-MS / 1H NMR Start->CheckPurity BisAlkDetected Major Impurity is Bis-Alkylated Product CheckPurity->BisAlkDetected NoCompletion Incomplete Reaction: Starting Material Remains CheckPurity->NoCompletion WorkupLoss Product Lost During Work-up CheckPurity->WorkupLoss Sol_Stoichiometry Increase Piperazine Excess (4-10 eq.) Add Alkyl Halide Slowly Lower Reaction Temperature BisAlkDetected->Sol_Stoichiometry Yes Sol_Conditions Check Reagent Quality Use Anhydrous Solvent Ensure Adequate Base (e.g., K2CO3) NoCompletion->Sol_Conditions Yes Sol_Workup Ensure Aqueous Layer is Basic (pH > 11) Before Extraction Extract Multiple Times WorkupLoss->Sol_Workup Yes End Optimized Yield Sol_Stoichiometry->End Sol_Conditions->End Sol_Workup->End

Caption: A step-by-step guide to troubleshooting low yield.

Section 5: References

  • BenchChem Technical Support Team. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine...". ResearchGate.

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem.

  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. The Journal of Organic Chemistry.

  • Zietsch, A. (2013). Answer to "What are probably the best conditions to perform monoalkylation in piperazine...". ResearchGate. [Link]

  • Levison, B. (2017). Answer to "Procedure for N-alkylation of Piperidine?". ResearchGate. [Link]

  • BenchChem Technical Support. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.

  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. [Link]

  • Štefek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • German Patent DE1092019B. (1960). Process for the N-monoalkylation of piperazine. Google Patents.

Sources

Optimization of reaction conditions for the synthesis of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylbenzyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound, and how do I choose the best one?

There are two principal methods for this synthesis: Direct N-Alkylation via nucleophilic substitution and Reductive Amination . The choice depends on factors like available starting materials, scale, and desired purity profile.

  • Direct N-Alkylation: This is a classical approach involving the reaction of piperazine with an alkyl halide, such as 2-methylbenzyl chloride. It is often straightforward but can be plagued by selectivity issues, primarily the formation of the undesired 1,4-disubstituted byproduct.[1] This route is generally preferred for its simplicity and cost-effective starting materials if mono-alkylation can be effectively controlled.

  • Reductive Amination: This method involves reacting piperazine with 2-methylbenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][3] Reductive amination offers excellent control over mono-alkylation and typically proceeds under mild conditions, making it a versatile and often higher-yielding alternative.[4][5]

G cluster_0 Route 1: Direct N-Alkylation cluster_1 Route 2: Reductive Amination A_start Piperazine + 2-Methylbenzyl Chloride A_react Nucleophilic Substitution (Base, Solvent, Heat) A_start->A_react A_prod Crude Product Mix (Mono-, Di-substituted, Salts) A_react->A_prod A_purify Purification (Extraction, Chromatography/Distillation) A_prod->A_purify A_end This compound A_purify->A_end B_start Piperazine + 2-Methylbenzaldehyde B_react Iminium Ion Formation (Acid Catalyst, Solvent) B_start->B_react B_reduce In situ Reduction (e.g., NaBH(OAc)₃) B_react->B_reduce B_prod Crude Product B_reduce->B_prod B_purify Purification (Quench, Extraction, Chromatography) B_prod->B_purify B_end This compound B_purify->B_end

Caption: High-level comparison of the two primary synthetic workflows.

Q2: My direct alkylation reaction yields significant amounts of 1,4-bis(2-methylbenzyl)piperazine. How can I improve mono-selectivity?

This is the most common challenge in direct alkylation of piperazine. Since both nitrogen atoms are nucleophilic, the initially formed mono-substituted product can react again with the alkyl halide. Several strategies can mitigate this:

  • Use a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 6 equivalents or more relative to the benzyl chloride), you statistically favor the reaction of the alkylating agent with the unreacted piperazine over the mono-substituted product.[6] The unreacted piperazine can often be recovered during work-up.

  • Slow Addition of the Alkylating Agent: Adding the 2-methylbenzyl chloride dropwise to the piperazine solution at a controlled temperature maintains a low concentration of the alkylating agent, further promoting mono-alkylation.[7]

  • Use of Piperazine Monohydrochloride: Preparing piperazine monohydrochloride in situ by mixing equimolar amounts of piperazine and piperazine dihydrochloride deactivates one of the nitrogen atoms through protonation, effectively blocking it from reacting.[1][8] This elegant method provides a "pre-protected" substrate without the need for traditional protecting group chemistry.

  • N-Boc Protection: A more rigorous, multi-step approach involves protecting one nitrogen with a tert-butyloxycarbonyl (Boc) group. The alkylation is then performed on the remaining free nitrogen, followed by deprotection of the Boc group.[9] While highly effective, this adds two steps to the overall synthesis.

G To favor Mono-Product, ensure [Piperazine] >> [R-X] to maximize the rate of k1 over k2. P Piperazine (H-N(ring)N-H) Mono Mono-Product (H-N(ring)N-R) P->Mono k1 (desired) RX R-X (Alkyl Halide) RX->Mono Di Di-Product (R-N(ring)N-R) RX->Di Mono->Di k2 (undesired)

Caption: Kinetic competition between mono- and di-alkylation.

Q3: For reductive amination, which reducing agent and solvent should I use?
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[10] It is milder and more selective for iminium ions over aldehydes or ketones than other hydrides like sodium borohydride. This prevents reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling and quenching.[11][12]

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively dissolve the reactants.[10] Methanol can also be used, particularly with NaBH₃CN.[11]

  • Catalyst: The formation of the iminium ion is the rate-limiting step and is often catalyzed by a small amount of a weak acid, such as acetic acid (AcOH).[5][10]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Direct Alkylation) 1. Inactive 2-methylbenzyl chloride (hydrolyzed).2. Insufficient base to neutralize generated HCl.3. Reaction temperature too low or time too short.1. Use freshly distilled or high-purity 2-methylbenzyl chloride.2. Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, TEA) are used.[10]3. Increase temperature to reflux and monitor by TLC until starting material is consumed.[6]
Reaction Stalls (Reductive Amination) 1. Inactive reducing agent (hydrolyzed).2. pH of the reaction is not optimal for iminium ion formation.3. Steric hindrance from the ortho-methyl group.1. Use a fresh bottle of NaBH(OAc)₃.2. Add a catalytic amount (0.1 eq) of glacial acetic acid to facilitate imine formation.[3]3. Allow the piperazine and aldehyde to stir together for 30-60 minutes before adding the reducing agent.[10]
Product is an intractable oil and difficult to purify. 1. Free bases of piperazine derivatives are often low-melting solids or oils.2. Presence of residual high-boiling solvent (e.g., DMF).1. Convert the crude product to its hydrochloride salt by dissolving it in a solvent like diethyl ether or isopropanol and bubbling dry HCl gas through it, or by adding a solution of HCl in ether. The salt will often precipitate as a crystalline solid, which is easier to handle and purify.[1][11]2. Ensure complete solvent removal under high vacuum. If DMF was used, perform multiple aqueous washes during work-up to remove it.
TLC shows multiple spots close together. 1. Mixture of mono- and di-substituted products.2. Presence of unreacted starting material.3. Formation of quaternary ammonium salt byproduct.1. Improve mono-selectivity using the strategies in FAQ Q2.2. Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., Ethyl Acetate/Hexanes with 1-2% triethylamine) can effectively separate the products. The triethylamine helps prevent streaking of the basic amine product on the silica gel.

Experimental Protocols

Method A: Direct N-Alkylation with Excess Piperazine

This protocol is adapted from procedures described for similar N-alkylations.[1][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (6.0 eq) and tetrahydrofuran (THF, approx. 15 mL per mmol of the limiting reagent).

  • Dissolution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) until the piperazine is fully dissolved.

  • Addition: Add 2-methylbenzyl chloride (1.0 eq) dropwise to the refluxing solution over 15-20 minutes.

  • Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM with 1% NH₄OH as the mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature. A solid (excess piperazine and piperazine hydrochloride) will precipitate.

    • Filter the mixture and wash the solid with a small amount of cold THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (DCM) and wash with water (3x) to remove any remaining piperazine salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.[1]

Method B: Reductive Amination

This protocol is based on general procedures for reductive amination with piperazine derivatives.[3][10]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add piperazine (1.2 eq), 2-methylbenzaldehyde (1.0 eq), and dichloromethane (DCM, approx. 20 mL per mmol of aldehyde).

  • Iminium Formation: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 45 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., gradient of 0-10% methanol in DCM) to yield the final product.

References

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link][1]

  • Petzer, J. P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link][13]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link][11]

  • Jefferson Chemical Company, Inc. (1959). Purification of piperazine. U.S.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link][4]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link][12]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link][9]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 448-453. [Link][14]

  • Azam, F., & Adler, M. J. (2020). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses, 97, 304-319. [Link][5]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link][7]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 560. [Link][8]

Sources

Purification strategies for 1-(2-Methylbenzyl)piperazine to remove byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the purification of 1-(2-Methylbenzyl)piperazine, addressing common challenges encountered during its synthesis and isolation. Our aim is to equip you with the expertise to overcome purification hurdles and achieve high-purity product for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might encounter during the purification of this compound, offering explanations and actionable solutions.

Q1: My crude product analysis (TLC, LC-MS, or NMR) shows a significant amount of a higher molecular weight byproduct. What is this impurity and how can I remove it?

A1: The most common byproduct in the synthesis of monosubstituted piperazines is the corresponding 1,4-disubstituted piperazine. In this case, it would be 1,4-bis(2-methylbenzyl)piperazine. This occurs when the newly formed this compound reacts with another molecule of the 2-methylbenzyl halide or undergoes a second reductive amination.

Troubleshooting Strategies:

  • Column Chromatography: This is a highly effective method for separating the mono- and disubstituted products due to their differing polarities. The disubstituted product is less polar and will elute first.[1]

    • Expert Tip: To prevent tailing of the basic piperazine products on the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system.[1] A common solvent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[2]

  • Crystallization as a Salt: You can selectively crystallize your desired monosubstituted product as a salt. The monosubstituted piperazine, having a free secondary amine, will readily form salts (e.g., dihydrochloride) which often have different solubility profiles than the disubstituted byproduct. This method is particularly useful for larger scale purifications where chromatography may be less practical.[3]

Q2: I'm observing significant tailing on my silica gel column, leading to poor separation. What's causing this and how can I fix it?

A2: Tailing is a common issue when purifying basic compounds like piperazines on standard silica gel, which is acidic. The basic nitrogen atoms of your product interact strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and broadly.

Solutions:

  • Use a Basic Modifier: As mentioned in A1, adding 0.1-1% triethylamine or a similar base to your mobile phase will neutralize the acidic sites on the silica gel, minimizing these unwanted interactions.[1]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography. Alternatively, reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be an effective, albeit more expensive, option.

  • Salt Formation and Filtration: In some cases, you can convert your crude product to a salt, which may precipitate out, leaving the less basic impurities in solution. The purified salt can then be neutralized back to the free base.

Q3: My yield is consistently low after purification. What are the potential causes and how can I improve my recovery?

A3: Low yields can stem from several factors, from the initial reaction conditions to losses during workup and purification.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The formation of the disubstituted byproduct is a primary cause of reduced yield for the desired monosubstituted product.[4] Carefully controlling the stoichiometry of your reactants (using an excess of piperazine) can help favor the formation of the monosubstituted product.

  • Losses During Aqueous Workup: Substituted piperazines can have some water solubility. To minimize losses during extraction:

    • Ensure the aqueous layer is sufficiently basic (pH > 12) to keep your product in its free base form, which is less water-soluble.[5]

    • Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of your organic product in the aqueous phase.

    • Perform multiple extractions with your organic solvent (e.g., 3-4 times) to ensure complete removal of the product from the aqueous layer.[5]

  • Material Loss on Chromatography: Overly strong binding to the stationary phase can lead to irreversible adsorption and lower recovery. The use of a basic modifier in your eluent, as described above, can mitigate this.[1]

  • Volatility: While this compound is not extremely volatile, some loss can occur if it is dried under high vacuum for extended periods, especially at elevated temperatures.

Q4: Can I purify this compound without using column chromatography?

A4: Yes, for larger quantities, avoiding chromatography is often desirable.[3] Here are the primary alternatives:

  • Distillation: If your byproducts have significantly different boiling points, vacuum distillation can be an effective purification method.[5] You will need to perform this under reduced pressure to avoid thermal decomposition.

  • Crystallization/Salt Formation: This is a highly effective and scalable method. By converting the basic piperazine to a salt (e.g., hydrochloride, acetate), you can often induce crystallization. The resulting solid can be filtered and washed to remove impurities. The free base can then be regenerated by treatment with a base.[6]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for small to medium scale purification (mg to grams) and for achieving high purity.

Step-by-Step Methodology:

  • Prepare the Crude Material: Dissolve your crude this compound in a minimal amount of the initial chromatography eluent or a stronger solvent like DCM.

  • Select the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

    • Mobile Phase: A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient from 100% DCM to 90:10 DCM:MeOH is often effective.[2] Add 0.5% triethylamine to the mobile phase to prevent tailing.

  • Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% DCM with 0.5% triethylamine) and pack your column.

  • Load the Sample: Carefully load your dissolved crude product onto the top of the silica bed.

  • Elute the Column: Begin elution with your starting mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Diagram of Chromatographic Purification Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product in Minimum Solvent load Load Sample onto Column dissolve->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient (e.g., DCM/MeOH + Et3N) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for chromatographic purification.

Protocol 2: Purification by Salt Crystallization

This method is highly suitable for larger scale purification and can yield very pure material.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable solvent like isopropanol, ethanol, or acetone.

  • Form the Salt: Slowly add a solution of an acid, such as hydrochloric acid in ethanol or acetic acid, to the stirred solution of your crude product.[4][6] You will likely observe the formation of a precipitate.

  • Induce Crystallization: Continue stirring, and if necessary, cool the mixture in an ice bath to promote complete precipitation of the salt.

  • Isolate the Salt: Collect the precipitated salt by vacuum filtration.

  • Wash the Salt: Wash the collected solid with a small amount of cold solvent (the same one used for crystallization) to remove any remaining soluble impurities.

  • Dry the Salt: Dry the purified salt under vacuum.

  • (Optional) Regenerate the Free Base:

    • Dissolve the purified salt in water.

    • Make the solution strongly basic (pH > 12) by adding a base like sodium hydroxide.[5]

    • Extract the free base into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the pure free base.

Diagram of Salt Crystallization Purification Workflow

G cluster_salt_formation Salt Formation cluster_isolation Isolation cluster_regeneration Free Base Regeneration (Optional) dissolve_crude Dissolve Crude Product in Organic Solvent add_acid Add Acidic Solution (e.g., HCl in Ethanol) dissolve_crude->add_acid precipitate Precipitate Salt add_acid->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Purified Salt filter_wash->dry dissolve_salt Dissolve Salt in Water dry->dissolve_salt add_base Add Base (e.g., NaOH) dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract dry_evap Dry and Evaporate Solvent extract->dry_evap pure_product Pure Free Base dry_evap->pure_product

Caption: Workflow for purification via salt crystallization.

Data Summary Table

Purification MethodScaleSelectivityProsCons
Flash Column Chromatography mg - gHighExcellent for removing closely related impurities; high purity achievable.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Salt Crystallization g - kgHighHighly scalable; cost-effective; can yield very pure, crystalline product.Requires an additional step to regenerate the free base; not all byproducts may be removed.
Vacuum Distillation g - kgModerateGood for removing non-volatile or very high-boiling impurities; scalable.Requires high vacuum; potential for thermal decomposition of the product; less effective for byproducts with similar boiling points.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Piperazines.
  • ChemicalBook. This compound synthesis.
  • Benchchem. Technical Support Center: Synthesis of Substituted Piperazinediones.
  • Organic Syntheses. 1-benzylpiperazine.
  • Google Patents.
  • ResearchGate.
  • Santa Cruz Biotechnology. This compound.
  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Yield and Formation of Di-substituted Byproduct

Question: I am attempting to synthesize this compound via direct alkylation of piperazine with 2-methylbenzyl chloride, but I am getting a low yield of the desired mono-substituted product and a significant amount of the 1,4-bis(2-methylbenzyl)piperazine byproduct. How can I improve the selectivity for mono-alkylation?

Answer: This is a classic challenge in piperazine chemistry. The presence of two nucleophilic secondary amine groups in piperazine makes it susceptible to di-alkylation. The key to favoring mono-alkylation is to manipulate the reaction conditions to statistically and electronically disfavor the second alkylation event.

Root Cause Analysis:

  • Stoichiometry: If the molar ratio of piperazine to 2-methylbenzyl chloride is close to 1:1, the initially formed mono-substituted product can effectively compete with the remaining piperazine for the alkylating agent.

  • Reaction Concentration and Temperature: High concentrations and elevated temperatures can increase the frequency of collisions between the mono-substituted product and the alkylating agent, promoting the formation of the di-substituted byproduct.[1]

  • Steric Hindrance: While the ortho-methyl group on the benzyl ring does introduce some steric hindrance that can slightly disfavor the second alkylation, it is often not sufficient to prevent it entirely, especially under forcing conditions.

Solutions and Protocols:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) is the most straightforward method to favor mono-substitution.[1] This ensures that the 2-methylbenzyl chloride is more likely to react with an un-substituted piperazine molecule.

    • Experimental Protocol:

      • In a reaction vessel, dissolve 5-10 equivalents of piperazine in a suitable solvent (e.g., ethanol, acetonitrile).

      • Slowly add 1 equivalent of 2-methylbenzyl chloride dropwise to the stirred piperazine solution at room temperature.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, the excess piperazine can be removed by aqueous extraction after acidification.

  • Slow Addition of the Alkylating Agent: Adding the 2-methylbenzyl chloride slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent at all times, further favoring the reaction with the more abundant piperazine.[1]

  • Employ a Protecting Group Strategy: For the highest selectivity and cleaner reaction profiles, especially during scale-up, using a mono-protected piperazine derivative is the most robust method. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[2][3]

    • Experimental Workflow:

      • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.[1]

      • Alkylation: Alkylate the free secondary amine of 1-Boc-piperazine with 2-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).[4]

      • Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an alcohol) to yield the desired this compound.[2]

G cluster_0 Direct Alkylation cluster_1 Protecting Group Strategy Piperazine Piperazine 2-Methylbenzyl Chloride 2-Methylbenzyl Chloride This compound This compound 1,4-bis(2-Methylbenzyl)piperazine 1,4-bis(2-Methylbenzyl)piperazine Piperazine_Boc 1-Boc-Piperazine Alkylated_Boc 1-Boc-4-(2-Methylbenzyl)piperazine Final_Product This compound

Issue 2: Difficulty in Product Purification

Question: After running my reaction, I am struggling to isolate pure this compound from the reaction mixture, which contains unreacted piperazine and the di-substituted byproduct. What are the best purification strategies?

Answer: Effective purification is crucial for obtaining a high-quality product. The choice of method depends on the scale of your synthesis and the nature of the impurities.

Root Cause Analysis:

  • Similar Physical Properties: The boiling points of the mono- and di-substituted products can be close, making distillation challenging.

  • Polarity Overlap: The polarities of the desired product and the di-substituted byproduct may not be sufficiently different for easy separation by standard column chromatography.

  • Basicity: All piperazine-containing compounds are basic, which can be exploited for purification.

Solutions and Protocols:

  • Acid-Base Extraction: This is a highly effective method for removing unreacted piperazine and separating the mono- and di-substituted products.

    • Experimental Protocol:

      • After the reaction, quench with water and make the solution basic (pH > 12) with NaOH.[5]

      • Extract with an organic solvent (e.g., dichloromethane, ethyl acetate). This will transfer the mono- and di-substituted products to the organic layer, leaving the highly water-soluble piperazine in the aqueous layer.

      • To separate the mono- and di-substituted products, you can perform a careful fractional distillation under reduced pressure.[5]

  • Crystallization as a Salt: The mono-substituted product can often be selectively crystallized as a dihydrochloride salt.[5]

    • Experimental Protocol:

      • After an initial workup to remove excess piperazine, dissolve the crude product in a suitable solvent (e.g., absolute ethanol).

      • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in ethanol.[5]

      • The this compound dihydrochloride will often precipitate out, leaving the more soluble di-substituted product in the solution.

      • The precipitated salt can be collected by filtration and then neutralized to obtain the free base.

  • Silica Gel Column Chromatography: While potentially challenging, column chromatography can be optimized for separation.

    • Tips for Optimization:

      • Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of methanol in dichloromethane.[6]

      • Adding a small amount of a tertiary amine (e.g., triethylamine, ~1%) to the eluent can help to reduce tailing of the basic amine products on the acidic silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: Is direct alkylation or reductive amination the better method for synthesizing this compound on a large scale?

A1: Both methods are viable, but they have different advantages and disadvantages for scale-up.

FeatureDirect AlkylationReductive Amination
Starting Materials Piperazine, 2-methylbenzyl chloridePiperazine, 2-methylbenzaldehyde
Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)[7]
Selectivity Prone to di-alkylation without careful control.Generally higher mono-selectivity.[3]
Byproducts Di-substituted piperazine, quaternary ammonium salts.Minimal, mainly related to over-reduction if conditions are not controlled.
Scale-Up Considerations Can be cost-effective if using excess piperazine. The formation of solid byproducts can be an issue.Milder conditions are often safer for scale-up. Reagents like sodium triacetoxyborohydride can be expensive.

For large-scale synthesis where purity and process safety are critical, reductive amination is often preferred due to its higher selectivity and milder reaction conditions.[7][8]

G Start Choose Synthetic Route Direct_Alkylation Direct Alkylation Start->Direct_Alkylation Reductive_Amination Reductive Amination Start->Reductive_Amination DA_Pros Pros: - Cost-effective starting materials Direct_Alkylation->DA_Pros DA_Cons Cons: - Di-alkylation risk - Harsher conditions Direct_Alkylation->DA_Cons RA_Pros Pros: - High mono-selectivity - Milder conditions Reductive_Amination->RA_Pros RA_Cons Cons: - More expensive reagents Reductive_Amination->RA_Cons

Q2: What are the main safety considerations when working with the reagents for this synthesis?

A2: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[9]

  • 2-Methylbenzyl chloride: Lachrymator and corrosive. It should be handled in a well-ventilated fume hood.

  • Solvents (DCM, DMF, Acetonitrile): Have associated toxicities and should be handled with appropriate personal protective equipment (PPE).

  • Reducing Agents (e.g., NaBH(OAc)₃): Can react with water to produce flammable hydrogen gas.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting materials and the products (e.g., 10% methanol in dichloromethane). Visualizing with a UV lamp and/or staining with potassium permanganate can help identify the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[10]

References

  • Bassetto, M., et al. (2020). Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses.
  • dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?".
  • Organic Chemistry Portal. (2023). Synthesis of piperazines.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Reddit. (2023).
  • Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 167.
  • BenchChem. (2025).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • ResearchGate. (2023).
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 167.
  • NIH. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • PubMed Central. (n.d.).
  • Durand, C., & Szostak, M. (2021).
  • Wikipedia. (n.d.). Methylbenzylpiperazine.
  • UNODC. (n.d.).
  • Sigma-Aldrich. (2023).
  • Sigma-Aldrich. (2023).

Sources

Technical Support Center: Improving the Selectivity of N-Mono-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively introducing a single substituent onto the piperazine ring. Due to its symmetrical nature, piperazine readily undergoes di-alkylation, a persistent challenge that can lead to low yields of the desired mono-substituted product and complicated purification steps.

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance selectivity and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the di-alkylation of piperazine?

Di-alkylation, the formation of 1,4-disubstituted piperazine, is a common outcome driven by several factors:

  • Symmetry and Basicity: Piperazine is a symmetrical molecule with two secondary amine nitrogens of equal reactivity. After the first alkylation, the remaining N-H is still basic and nucleophilic enough to react with another equivalent of the alkylating agent.[1]

  • Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the statistical probability of the second nitrogen reacting.[1]

  • Reaction Conditions: Higher temperatures and extended reaction times provide the necessary activation energy and opportunity for the second, often slower, alkylation to occur.[1]

  • Alkylating Agent Reactivity: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution compared to less reactive ones.[1]

Q2: What are the main strategies to favor mono-alkylation over di-alkylation?

There are three primary strategies to achieve high selectivity for the mono-alkylated product:

  • Use a Large Excess of Piperazine: By using a significant excess of piperazine (typically 5-10 equivalents), the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[1] This is often the simplest and most direct method.

  • Employ a Protecting Group: This is the most robust and widely used method for ensuring mono-selectivity.[2] One nitrogen is temporarily "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. Alkylation is then directed to the unprotected nitrogen. A final deprotection step yields the desired product.[3][4]

  • Reductive Amination: Instead of using an alkyl halide, a carbonyl compound (aldehyde or ketone) is reacted with piperazine to form an iminium ion intermediate, which is then reduced in situ. This method is highly selective and avoids the formation of quaternary ammonium byproducts.[3][5]

Q3: I'm still getting significant di-substitution even with an excess of piperazine. What can I do?

If di-alkylation persists, consider these optimization steps:

  • Lower the Reaction Temperature: Reducing the temperature can slow the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period maintains its concentration at a very low level, favoring the reaction with the more abundant unsubstituted piperazine.[1][6]

  • Change the Solvent: Solvent polarity can influence the relative reactivity of the species in solution. Experiment with different solvents to find optimal conditions.[1]

  • Use a Weaker Base: If a base is required, a milder base (e.g., K₂CO₃, NaHCO₃) is less likely to deprotonate the mono-alkylated product, reducing its nucleophilicity and propensity for a second reaction.[1][7]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems and provides validated protocols to overcome them.

Problem 1: Low Yield and High Di-alkylation Byproduct

This is the most common issue. The cause is typically a failure to sufficiently suppress the reactivity of the second nitrogen atom. The most reliable solution is the protecting group strategy.

This workflow ensures the highest possible selectivity by physically blocking one of the reactive sites. The tert-butoxycarbonyl (Boc) group is ideal due to its stability and ease of removal under mild acidic conditions.[8]

Protecting Group Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Piperazine B React with Boc₂O A->B DCM, 0°C to RT C Mono-Boc-Piperazine B->C Purify (Extraction/Crystallization) D Mono-Boc-Piperazine C->D E React with R-X D->E Base (e.g., K₂CO₃), Solvent (e.g., ACN) F N-Alkyl-N'-Boc-Piperazine E->F G N-Alkyl-N'-Boc-Piperazine F->G H React with Acid G->H TFA in DCM or HCl in Dioxane I N-Mono-Alkyl-Piperazine H->I Workup

Caption: Workflow for the protecting group strategy.

This protocol details the selective mono-protection of piperazine. The key is the slow addition of the Boc anhydride (Boc₂O) to a solution of piperazine.[4][7]

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask.

    • In a separate flask, dissolve Boc₂O (1.0 eq) in DCM.

    • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours at room temperature.

    • Allow the reaction mixture to stir overnight (approx. 18-22 hours).[4]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the DCM under reduced pressure.

    • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

    • Extract the aqueous filtrate with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-piperazine, typically as a white solid.

With one nitrogen protected, the alkylation can proceed cleanly on the remaining secondary amine.

  • Materials:

    • 1-Boc-piperazine (1.0 eq)

    • Alkylating agent (R-X, e.g., alkyl bromide, 1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • Combine 1-Boc-piperazine, K₂CO₃, and the solvent in a round-bottom flask.

    • Add the alkylating agent (R-X) to the mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until completion (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the pure N-alkyl-N'-Boc-piperazine.

The final step is the removal of the Boc group to reveal the mono-alkylated product. This is reliably achieved with strong acid.[9]

  • Materials:

    • N-alkyl-N'-Boc-piperazine (1.0 eq)

    • Trifluoroacetic acid (TFA) and Dichloromethane (DCM), OR 4M HCl in 1,4-Dioxane

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure (using TFA/DCM):

    • Dissolve the N-alkyl-N'-Boc-piperazine in DCM (approx. 0.1 M concentration).

    • Add TFA (20-50% v/v) to the solution and stir at room temperature.

    • Monitor the reaction by TLC/LC-MS (typically complete in 1-3 hours).

    • Once complete, remove the excess TFA and DCM under reduced pressure.

    • Dissolve the residue in water and basify carefully with saturated NaHCO₃ solution until pH > 8.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final N-mono-alkyl-piperazine.

Problem 2: Reaction Fails with Less Reactive Alkylating Agents

For less reactive alkylating agents (e.g., some alkyl chlorides or sterically hindered halides), standard Sₙ2 alkylation may be too slow or fail entirely. In these cases, reductive amination is a superior alternative.

This method forms the C-N bond through a different mechanism that is often more efficient for challenging substrates. It involves the reaction of an amine with a carbonyl compound to form an imine/iminium ion, which is then reduced.[5]

Reductive Amination A Piperazine (or Mono-Boc-Piperazine) C Iminium Ion Intermediate A->C B Aldehyde or Ketone (R-C=O) B->C E N-Mono-Alkyl-Piperazine C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction

Caption: Simplified schematic of Reductive Amination.

STAB is a mild and selective reducing agent, making it ideal for this transformation.[3][5]

  • Materials:

    • 1-Boc-piperazine (1.0 eq)

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

  • Procedure:

    • Dissolve 1-Boc-piperazine and the carbonyl compound in DCM or DCE.

    • Add a catalytic amount of acetic acid if desired (can accelerate iminium formation).

    • Stir the mixture for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography. The resulting N-alkyl-N'-Boc-piperazine can then be deprotected using Protocol 3.

Data Summary: Comparison of Strategies

StrategyKey AdvantagesKey DisadvantagesTypical Selectivity (Mono:Di)
Large Excess Piperazine Simple, one-step, cost-effective for cheap alkylating agents.[1]Requires removal of large excess of starting material; selectivity is condition-dependent.Variable (3:1 to 10:1)
Protecting Group Highest selectivity and reliability; applicable to a wide range of substrates.[2]Multi-step process (protection/deprotection); increases overall synthesis length.[2]>20:1
Reductive Amination Excellent for less reactive electrophiles; avoids over-alkylation byproducts.[3][5]Requires a carbonyl equivalent of the desired alkyl group; reducing agents can be moisture-sensitive.>20:1

References

  • Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]

  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate. Available at: [Link]

  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of N-Boc piperazine. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges with Piperazine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for addressing the poor aqueous solubility of piperazine-containing compounds, a common yet significant hurdle in biological assays. Our goal is to equip you with the scientific rationale and proven methodologies to ensure your experimental results are both accurate and reliable.

Troubleshooting Guide

This section addresses specific solubility issues in a question-and-answer format, providing not just protocols but the underlying principles to help you make informed decisions in your experimental design.

Q1: Why is my piperazine compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?

Answer: This is a classic solubility challenge rooted in the fundamental physicochemical properties of the piperazine moiety and the stark difference between your stock solvent and your final assay buffer.

The core reason is a drastic change in pH and solvent polarity. The piperazine ring contains two nitrogen atoms, making it a basic compound with two distinct pKa values, typically around 5.4 and 9.7.[1][2][3] At a physiological pH of 7.4, the piperazine ring is predominantly protonated, existing as a positively charged cation.[2][4] This ionized form is generally more water-soluble.

However, your compound is initially dissolved at a high concentration in 100% Dimethyl Sulfoxide (DMSO), an aprotic polar solvent. When this DMSO stock is diluted into an aqueous buffer (e.g., PBS at pH 7.4), two things happen simultaneously:

  • Solvent Shift: The compound moves from a favorable organic environment (DMSO) to a much more polar, aqueous environment where its intrinsic water solubility is low.

  • pH-Driven Precipitation: The buffer's pH dictates the compound's ionization state. If the final concentration of your compound in the buffer exceeds its thermodynamic solubility limit for the protonated form, it will precipitate out of the solution.

This phenomenon is illustrated below, showing how the pH of the environment affects the charge state and, consequently, the solubility of a piperazine compound.

Caption: pH-dependent ionization states of a piperazine moiety.

Q2: How can I systematically improve the solubility of my piperazine compound for an in vitro assay?

Answer: A systematic approach is crucial to find a formulation that solubilizes your compound without compromising the integrity of your assay. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5][6] The following workflow outlines a multi-pronged strategy.

Solubility_Workflow Start Start: Poorly Soluble Piperazine Compound pH_Mod Step 1: pH Modification Adjust buffer pH away from pI Start->pH_Mod Co_Solvent Step 2: Co-solvent Screening (e.g., DMSO, PEG 400) pH_Mod->Co_Solvent If insufficient Validate Step 4: Assay Compatibility Run vehicle controls pH_Mod->Validate If sufficient Excipient Step 3: Excipient Screening (e.g., Cyclodextrins) Co_Solvent->Excipient If insufficient Co_Solvent->Validate If sufficient Excipient->Validate If insufficient Excipient->Validate If sufficient Success Soluble & Assay-Compatible Formulation Achieved Validate->Success No Interference Fail Insoluble or Assay Interference (Re-evaluate/Modify) Validate->Fail Interference Detected

Caption: Systematic workflow for enhancing compound solubility.

Step 1: pH Modification

Since piperazine compounds are basic, their solubility is highly pH-dependent.[7] Lowering the pH of your buffer will increase the proportion of the more soluble, protonated species.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include citrate for acidic pH and phosphate or TRIS for neutral to basic pH.

  • Compound Addition: Add a known excess of your solid piperazine compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium. This measures thermodynamic solubility .[8][9]

  • Separation: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable method like HPLC-UV or LC-MS.

  • Analysis: Plot solubility (e.g., in µg/mL or µM) against pH to identify the optimal pH range for your assay that balances solubility with biological relevance.

Step 2: Co-solvent Usage

If pH adjustment is insufficient or incompatible with your assay, introducing a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent system.[10]

Data Presentation: Comparison of Common Co-solvents

Co-solventTypical Final Conc.AdvantagesDisadvantages & Considerations
DMSO < 0.5% - 1%Excellent solubilizing power for many compounds.[11][12]Can be toxic to cells at >1%, may interfere with enzyme activity, can cause compound degradation during storage.[6][11]
Ethanol 1% - 5%Biocompatible at low concentrations, effective for moderately nonpolar compounds.Can cause protein denaturation at higher concentrations, volatile.
PEG 400 1% - 10%Low toxicity, good solubilizer for a range of compounds.[11][13]Can be viscous, may interfere with some assay detection methods.
Propylene Glycol 1% - 20%Low toxicity, commonly used in pharmaceutical formulations.[14]Less volatile than ethanol, but can also affect enzyme kinetics.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • In your final assay buffer, create a series of dilutions containing increasing final percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Add your compound from the stock solution to each co-solvent/buffer mix to achieve the desired final compound concentration.

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours). Use nephelometry for a more quantitative measure of precipitation.

  • Crucially, run parallel vehicle control wells containing the same concentrations of co-solvent without your compound to check for assay interference.

Step 3: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly soluble molecules, forming water-soluble "inclusion complexes".[15][16] This is an excellent strategy when co-solvents interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]

Experimental Protocol: Cyclodextrin Screening

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer.

  • Create a series of buffer solutions containing different concentrations of HP-β-CD (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

  • Add your piperazine compound (ideally as a solid, or from a minimal amount of DMSO stock) to each cyclodextrin solution.

  • Equilibrate the solutions by shaking for several hours.

  • Measure the dissolved compound concentration as described in the pH-solubility protocol.

  • Remember to include vehicle controls with matching HP-β-CD concentrations to test for assay interference.

Q3: My compound is soluble in the stock, but precipitates during serial dilution. What is happening?

Answer: This common issue highlights the difference between kinetic solubility and thermodynamic solubility .[18][19][20]

  • Kinetic Solubility is measured by dissolving a compound in DMSO and then rapidly diluting it into an aqueous buffer.[8][9] It often gives a higher, "supersaturated" value because the compound doesn't have enough time to equilibrate and precipitate.[18][19] This is what happens in your initial dilution from the stock.

  • Thermodynamic Solubility is the true equilibrium solubility of the compound in a given solvent after an extended incubation period, allowing the system to reach its lowest energy state.[9][18][21]

During a serial dilution, the stabilizing effect of the DMSO from the initial stock is progressively reduced. As the percentage of DMSO decreases with each dilution step, the solution can no longer maintain the supersaturated state, and the compound crashes out once its concentration exceeds the thermodynamic solubility limit in that specific low-DMSO/high-buffer environment.

Troubleshooting Tip: When preparing a dilution series, consider making an intermediate stock in a buffer containing a small, fixed percentage of co-solvent (e.g., 5% DMSO) that keeps the compound soluble at the highest concentration needed. Then, perform subsequent dilutions from this intermediate stock using a buffer that contains the exact same percentage of co-solvent. This maintains a consistent solvent environment across your dilution curve.

Q4: Can my chosen formulation approach (co-solvents, excipients, pH) negatively impact my biological assay?

Answer: Absolutely. This is a critical consideration for data integrity. The agents used to solubilize your compound are not inert and can have significant off-target effects.[14][22][23]

  • Co-solvents (e.g., DMSO): At concentrations often above 1%, DMSO can inhibit enzyme activity, induce cellular stress, or even act as an antioxidant, confounding results in assays measuring oxidative pathways.[6]

  • Surfactants (e.g., Tween-80, Triton X-100): These can denature proteins, disrupt cell membranes, and interfere with protein-protein interactions.[24] While effective solubilizers, they must be used with extreme caution in biological assays.

  • Cyclodextrins: Methyl-β-cyclodextrin is known to extract cholesterol from cell membranes, which can disrupt lipid rafts and affect cell signaling.[25] HP-β-CD is generally considered safer in this regard.[26]

  • pH Changes: Altering the pH of the buffer can directly impact the activity of your target protein (e.g., enzymes often have a narrow optimal pH range) or change the charge state of your compound, potentially altering its interaction with the binding site.[27][28]

The Golden Rule: For every formulation you test, you must run a corresponding vehicle control . This control should contain the exact same concentration of buffer, co-solvent, and/or excipient as your highest compound concentration, but without the compound itself. This is the only way to definitively attribute the observed biological effect to your compound rather than the formulation vehicle.[29][30]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for preparing and storing DMSO stock solutions? Use high-purity, anhydrous DMSO to prevent water absorption, which can lower solubility and cause compound degradation.[11] Prepare stock solutions at a reasonable concentration (e.g., 10-20 mM) to avoid precipitation during freeze-thaw cycles. Aliquot the stock solution into single-use vials to minimize repeated freezing and thawing.[31] Store at -20°C or -80°C.[31][32]

FAQ 2: Are there any structural "rules of thumb" to predict the solubility of a new piperazine derivative? While complex, some trends exist. Adding polar functional groups (e.g., hydroxyls, carboxylates) or reducing the overall lipophilicity (logP) of the substituents on the piperazine ring will generally increase aqueous solubility.[21] Conversely, adding large, greasy aromatic groups will decrease it.

FAQ 3: How do I differentiate between poor solubility and compound aggregation? Poor solubility leads to precipitation (visible particles, cloudy solution). Aggregation involves the formation of non-covalent self-associates that may not be visible but can lead to non-specific assay activity. Dynamic Light Scattering (DLS) is an excellent technique to detect the presence of aggregates. Adding a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can sometimes disrupt aggregates; if the compound's activity changes significantly in the presence of the detergent, aggregation may be an issue.

FAQ 4: What are some alternative formulation strategies for in vivo studies if simple methods fail? For animal studies, more complex formulations may be needed. These include co-solvent systems (e.g., combinations of DMSO, PEG300, and Tween-80), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and amorphous solid dispersions.[10][33][34] These advanced formulations aim to maintain the drug in a dissolved state during administration and absorption.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Cyclodextrin. (n.d.). Wikipedia. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (n.d.). LinkedIn. [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (n.d.). ResearchGate. [Link]

  • DMSO stock preparation. (2021, October 21). Protocols.io. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (n.d.). PubMed Central. [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]

  • Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. (n.d.). Ingenta Connect. [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). ResearchGate. [Link]

  • Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. (2022, December 8). MDPI. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). Cytiva. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. [Link]

  • How do I make a stock solution of a substance in DMSO? (n.d.). ResearchGate. [Link]

  • Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. (n.d.). PubMed. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed. [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (n.d.). ResearchGate. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (n.d.). ResearchGate. [Link]

  • Which has higher solubility — DMSO or PEG400? (2019, September 24). Reddit. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). ResearchGate. [Link]

  • Piperazine. (n.d.). Solubility of Things. [Link]

  • Influence of pH of Piperazine strip ionization and fraction of... (n.d.). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions. (2021, March 11). PubMed. [Link]

Sources

Technical Support Center: Optimization of HPLC Mobile Phase for Better Separation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these polar, basic compounds. Piperazine and its derivatives are ubiquitous in pharmaceuticals, but their analysis by High-Performance Liquid Chromatography (HPLC) often presents significant challenges, primarily poor retention, asymmetrical peak shapes, and inadequate resolution.

This document moves beyond simple protocols to provide a deeper understanding of the method development process. We will explore the "why" behind each experimental choice, empowering you to troubleshoot effectively and develop robust, self-validating analytical methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating problems encountered during the separation of piperazine derivatives in a direct question-and-answer format.

Q1: My piperazine derivative shows poor or no retention on a standard C18 column and elutes near the void volume. What's happening and how can I fix it?

A1: The Root Cause: High Polarity and Ionization. Piperazine derivatives are basic compounds, meaning they contain nitrogen atoms that readily accept protons. In typical acidic mobile phases (e.g., pH 2-4), these nitrogens become protonated, giving the molecule a positive charge. This ionized form is highly polar and has very little affinity for the nonpolar C18 stationary phase, causing it to pass through the column with minimal interaction, a phenomenon known as poor retention.[1][2]

Solutions Ranked by Strategy:

  • Manipulate Ionization with pH (Ion Suppression): The most effective initial step is to adjust the mobile phase pH. To increase retention in reversed-phase HPLC, the analyte should be in its most neutral, non-ionized state.[3][4] For a basic compound like piperazine (with typical pKa values around 5.7 and 9.8), this means increasing the pH.

    • Action: Increase the mobile phase pH to be at least 2 units above the pKa of the target amine group. For piperazines, this often requires a pH > 10.

    • Causality: At a high pH, the piperazine nitrogen is deprotonated (neutral), making the molecule less polar and significantly increasing its hydrophobic interaction with the C18 stationary phase.

    • Critical Caveat: Most standard silica-based columns are not stable above pH 8, as high pH can dissolve the silica backbone.[5] You MUST use a column specifically designed for high-pH conditions (e.g., a hybrid-particle or polymer-based column).

  • Employ Ion-Pair Chromatography: If working at high pH is not feasible, an alternative is to use ion-pair chromatography.[6][7]

    • Action: Add an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), to an acidic mobile phase.[8][9]

    • Causality: The negatively charged sulfonate group of the reagent forms an electrically neutral ion pair with the positively charged (protonated) piperazine derivative.[7][8] This new complex is much more hydrophobic than the analyte alone and will be retained more strongly by the C18 phase. The longer the alkyl chain of the ion-pairing reagent, the greater the retention.[10]

  • Switch to an Alternative Chromatography Mode (HILIC): For very polar derivatives that are still poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12][13]

    • Action: Use a polar stationary phase (like bare silica, cyano, or amide) with a mobile phase high in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[11][14][15]

    • Causality: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. Water becomes the "strong" solvent, so increasing the aqueous component of the mobile phase will decrease retention—the opposite of reversed-phase.[15] This mode is ideal for compounds that are too polar for reversed-phase.

Q2: I'm observing significant peak tailing for my basic analyte. How can I improve the peak shape?

A2: The Root Cause: Secondary Interactions with Silanols. Peak tailing for basic compounds is a classic problem in HPLC. It is caused by strong, undesirable ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[5] These interactions lead to a portion of the analyte being retained longer than the main peak, causing asymmetry.

Solutions Ranked by Strategy:

  • Mobile Phase pH Adjustment (Low pH): The most common approach is to lower the mobile phase pH.

    • Action: Use a buffer to maintain the mobile phase pH between 2.5 and 3.5.

    • Causality: At low pH, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral. This minimizes the unwanted ionic interactions with the protonated basic analyte, resulting in a more symmetrical peak. While the analyte is ionized, suppressing the silanol interaction is often the dominant factor for improving peak shape.

  • Use of a Competing Base (Amine Modifier):

    • Action: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[16][17]

    • Causality: The "competing" base is also protonated in the mobile phase. It has a high affinity for the active silanol sites and effectively "masks" them from the analyte. The analyte then experiences a more homogenous, nonpolar surface, leading to improved peak symmetry.

  • Increase Buffer Concentration:

    • Action: Increase the concentration of your buffer (e.g., from 10 mM to 25-50 mM).[3][18]

    • Causality: The higher concentration of buffer cations (e.g., Na⁺, K⁺) can also competitively bind to the ionized silanol sites, shielding them from the analyte and reducing tailing.

Systematic Troubleshooting Workflow

Use the following decision tree to systematically diagnose and solve common issues with piperazine derivative separations.

G cluster_start Start: Identify Primary Issue cluster_retention Retention Issues cluster_shape Peak Shape Issues (Tailing) cluster_resolution Resolution Issues start Poor Retention or Poor Peak Shape? ret_q1 Is Analyte Ionized (pH < pKa + 2)? start->ret_q1 Poor Retention shape_q1 Is Mobile Phase pH < 4? start->shape_q1 Poor Peak Shape ret_s1 Increase pH > pKa + 2 (Use High pH Column) ret_q1->ret_s1 Yes ret_s2 Use Ion-Pairing Reagent (e.g., Alkyl Sulfonate) ret_q1->ret_s2 No / High pH not possible res_q1 Are Peaks Co-eluting? ret_s1->res_q1 ret_s3 Switch to HILIC Mode ret_s2->ret_s3 Or ret_s2->res_q1 shape_s1 Lower pH to 2.5-3.5 to Suppress Silanols shape_q1->shape_s1 No shape_s2 Add Competing Base (e.g., 0.1% TEA) shape_q1->shape_s2 Yes shape_s1->shape_s2 shape_s3 Increase Buffer Strength (e.g., to 50 mM) shape_s2->shape_s3 shape_s3->res_q1 res_s1 Change Organic Modifier (ACN vs. MeOH) res_q1->res_s1 Yes end_node Optimized Separation res_q1->end_node No res_s2 Fine-tune pH or Buffer Type res_s1->res_s2 res_s3 Implement Gradient Elution res_s2->res_s3 res_s3->end_node G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 11) lph_analyte Analyte (Piperazine) Protonated (R-NH₂⁺) Highly Polar lph_result Result: Good Peak Shape (No Tailing) Poor Retention (Polar Analyte) lph_analyte->lph_result Repelled by nonpolar C18 lph_silanol Stationary Phase (Silica) Silanols Protonated (Si-OH) Neutral Surface lph_silanol->lph_result Minimal ionic interaction hph_analyte Analyte (Piperazine) Neutral (R-NH) Less Polar hph_result Result: Excellent Retention (Neutral Analyte) Requires High-pH Stable Column hph_analyte->hph_result Interacts with nonpolar C18 hph_silanol Stationary Phase (Silica) Silanols Deprotonated (Si-O⁻) Negative Surface hph_silanol->hph_result Potential for tailing if pH is not high enough

Caption: Effect of mobile phase pH on analyte and stationary phase ionization states.

References
  • Title: Ion Pairing Reagents and Buffers Source: Regis Technologies URL: [Link]

  • Title: Types and Applications of Ion-Pair Reagents in Liquid Chromatography Source: Welch Materials URL: [Link]

  • Title: Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide Source: Hawach Scientific URL: [Link]

  • Title: Ion pair chromatography reagents Source: Scharlab URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC Columns URL: [Link]

  • Title: Discover the Art of Buffer selection in HPLC Development part 1 Source: PharmaCores URL: [Link]

  • Title: Choice of buffer for the analysis of basic peptides reversed-phase HPLC Source: ResearchGate URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection Source: ResearchGate URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]

  • Title: Selecting an organic modifier for reversed-phase chromatography Source: Hichrom URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Waters URL: [Link]

  • Title: HPLC problems with very polar molecules Source: Axion Labs URL: [Link]

  • Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Polar compounds separation by HPLC - any thoughts? Source: ResearchGate URL: [Link]

  • Title: TROUBLESHOOTING GUIDE – HPLC Source: EPFL URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography Source: LCGC International URL: [Link]

Sources

Technical Support Center: Minimizing 1,4-Dibenzylpiperazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective mono-N-benzylation of piperazine is a common synthetic transformation crucial in the development of numerous active pharmaceutical ingredients (APIs). However, a frequent and often challenging side reaction is the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine.[1][2] This over-alkylation not only consumes valuable starting materials and reagents but also complicates downstream purification processes, leading to reduced overall yield and increased manufacturing costs.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to effectively minimize the formation of 1,4-dibenzylpiperazine. By understanding the underlying reaction mechanisms and controlling key experimental parameters, you can significantly improve the selectivity and efficiency of your mono-benzylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 1,4-dibenzylpiperazine formation?

A1: The formation of 1,4-dibenzylpiperazine is primarily driven by the over-alkylation of the piperazine ring. Key contributing factors include:

  • Stoichiometry: Using an excess of the benzylating agent (e.g., benzyl chloride or benzyl bromide) dramatically increases the probability of the second nitrogen atom reacting.[1]

  • Reaction Conditions: High reaction temperatures and extended reaction times provide the necessary activation energy and opportunity for the mono-benzylated piperazine, which is still nucleophilic, to react a second time.[1][2]

  • Basicity: The mono-substituted product, 1-benzylpiperazine, is a sufficiently strong base to react with the remaining alkylating agent. The choice and strength of an external base can also influence the reaction's selectivity.[1][3]

  • Reagent Reactivity: Highly reactive benzylating agents are more prone to causing disubstitution.[1]

Q2: I used a 1:1 molar ratio of piperazine to benzyl chloride, but I still see significant amounts of the dibenzyl byproduct. Why?

A2: This is a common issue. Even with a 1:1 stoichiometry, as the reaction progresses, the concentration of the more nucleophilic piperazine starting material decreases, while the concentration of the mono-benzylated product increases. This mono-substituted piperazine can then compete with the remaining piperazine for the benzylating agent, leading to the formation of the 1,4-dibenzyl byproduct. To overcome this, a large excess of piperazine is often required to statistically favor the mono-alkylation.[1]

Q3: How can I quickly monitor the reaction to check for the formation of 1,4-dibenzylpiperazine?

A3: Thin Layer Chromatography (TLC) is the most straightforward method for real-time reaction monitoring. The dibenzyl product is significantly less polar than both piperazine and the mono-benzyl product.

  • Typical TLC System: Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) with a small amount of ammonium hydroxide to prevent streaking.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin (piperazine and mono-benzylpiperazine are ninhydrin-positive).

  • Expected Rf Values: 1,4-dibenzylpiperazine (highest Rf) > 1-benzylpiperazine (intermediate Rf) > Piperazine (lowest Rf, often at the baseline).

For more precise quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) methods are recommended.[4][5][6]

Q4: Is there a synthetic strategy that completely avoids the issue of over-alkylation?

A4: Yes, the most robust method is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine (tert-butoxycarbonyl piperazine).[7][8] This strategy involves three main steps:

  • Protection: Selectively block one of the piperazine nitrogens with the Boc group.

  • Alkylation: Benzylate the remaining free secondary amine.

  • Deprotection: Remove the Boc group under acidic conditions to yield the pure mono-benzylpiperazine salt.[7]

This method offers excellent control and typically results in a much cleaner product, simplifying purification.[8]

Troubleshooting Guides & Core Strategies

Problem: Excessive Formation of 1,4-Dibenzylpiperazine Byproduct

This section details the primary strategies to control the selectivity of the N-benzylation of piperazine.

Core Strategy 1: Stoichiometric and Reaction Condition Control

The most direct approach to favor mono-alkylation is to manipulate the reaction stoichiometry and conditions to make the reaction statistically and kinetically selective. The principle is to ensure that the benzylating agent is more likely to encounter an unreacted piperazine molecule than a mono-benzylated one.[1]

Causality:

  • Excess Piperazine: Using a large excess of piperazine (5 to 10 equivalents) ensures a high concentration of the more reactive primary amine sites relative to the mono-substituted intermediate.

  • Low Temperature: Reducing the reaction temperature decreases the rate of the second benzylation reaction, which typically has a higher activation energy than the first.[1][3]

  • Slow Addition: Adding the benzylating agent dropwise over an extended period maintains a low instantaneous concentration of the electrophile, further reducing the chance of double addition.[9]

  • Choice of Base: Using a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong bases. Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and susceptibility to a second alkylation.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (5.0 eq.) and a suitable solvent (e.g., acetonitrile or ethanol, 10 mL per gram of benzyl chloride).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: Dissolve benzyl chloride (1.0 eq.) in the same solvent (5 mL). Add this solution dropwise to the stirred piperazine suspension at 0 °C over a period of 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the benzyl chloride is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue will contain the desired 1-benzylpiperazine, excess piperazine, and a small amount of 1,4-dibenzylpiperazine. Purify via acid-base extraction or column chromatography.

Core Strategy 2: In-Situ Formation of Piperazine Monohydrochloride

A clever modification of the stoichiometric approach involves the in-situ formation of piperazine monohydrochloride. This effectively "protects" one of the nitrogen atoms through protonation, reducing its nucleophilicity and availability for reaction.

Causality: By reacting piperazine with one equivalent of piperazine dihydrochloride, you create a buffered system containing piperazine monohydrochloride. The free piperazine is the primary nucleophile, while the protonated species are less reactive.

  • Setup: In a reaction flask, combine anhydrous piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol.

  • Dissolution: Heat the mixture gently (to approx. 65°C) until a clear solution is formed. This solution now contains piperazine monohydrochloride.[3][10]

  • Reagent Addition: Add benzyl chloride (1.0 eq.) to the warm solution.

  • Reaction: Stir the reaction at the same temperature, monitoring by TLC. The reaction is often complete within an hour.[10]

  • Isolation: Cool the reaction mixture in an ice bath to precipitate any unreacted piperazine dihydrochloride. Filter the solids.

  • Work-up: Concentrate the filtrate. The resulting product, 1-benzylpiperazine, can be isolated as its dihydrochloride salt by treating the solution with ethanolic HCl, yielding a pure, stable solid.[10]

Core Strategy 3: Reductive Amination

An alternative to direct alkylation with benzyl halides is reductive amination, which involves reacting piperazine with benzaldehyde to form an iminium ion intermediate, followed by in-situ reduction.[11][12] This method avoids the formation of halide salts and can offer better control.

Causality: Reductive amination is a highly controlled, two-step, one-pot process. The initial imine/iminium ion formation is followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde.[12] This selectivity prevents side reactions.

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[13]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting N-benzyl-N'-Boc-piperazine can be purified by column chromatography.

  • Deprotection: The Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final product.[7]

Data-Driven Optimization

The choice of reaction parameters can significantly impact the ratio of mono- to di-benzylated product. The following table summarizes trends observed in piperazine alkylation reactions.

ParameterConditionEffect on 1,4-Dibenzylpiperazine FormationRationaleReference
Stoichiometry Piperazine:Benzyl Halide (1:1)HighMono-alkylated product competes for the alkylating agent.[1]
Piperazine:Benzyl Halide (>5:1)LowStatistically favors reaction with un-substituted piperazine.[1]
Temperature High (e.g., >80 °C)IncreasedProvides activation energy for the second, less favorable alkylation.[1][3]
Low (e.g., 0 °C to RT)DecreasedKinetically favors the more reactive primary amine sites.[1]
Solvent Aprotic Polar (e.g., DMF, Acetonitrile)ModerateSolubilizes reagents and salts effectively.[7][14]
Protic (e.g., Ethanol)VariableCan participate in hydrogen bonding, modulating nucleophilicity.[10]
Base Strength Strong (e.g., NaH, NaOH)IncreasedDeprotonates mono-substituted product, increasing its reactivity.[3]
Weak (e.g., K₂CO₃, NaHCO₃)DecreasedSufficient to neutralize acid byproduct without activating the intermediate.[3][7]

Visualization of Reaction Pathways and Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the competitive reaction pathways leading to the desired mono-substituted product and the undesired di-substituted byproduct.

G cluster_reactants Reactants cluster_products Products P Piperazine Mono 1-Benzylpiperazine (Desired Product) P->Mono + Benzyl Chloride (k1, fast) B Benzyl Chloride B->Mono Di 1,4-Dibenzylpiperazine (Byproduct) B->Di Mono->Di + Benzyl Chloride (k2, slower)

Caption: Competitive pathways in the N-benzylation of piperazine.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues of high 1,4-dibenzylpiperazine formation.

G start High % of 1,4-Dibenzylpiperazine Observed by TLC/GC-MS q1 Is Piperazine in >5x Excess? start->q1 s1 Increase Piperazine to 5-10 eq. q1->s1 No q2 Is Reaction Temperature > Room Temp? q1->q2 Yes s1->q2 s2 Lower Temperature to 0°C and Add Reagent Slowly q2->s2 Yes q3 Is a Strong Base (e.g., NaH) Being Used? q2->q3 No s2->q3 s3 Switch to a Weaker Base (e.g., K2CO3) q3->s3 Yes s4 Problem Persists: Consider Alternative Strategy q3->s4 No s3->s4 s5 Use Mono-Boc-Piperazine for Ultimate Control s4->s5

Caption: Troubleshooting workflow for minimizing disubstitution.

References

  • 1,4-Dibenzylpiperazine - SWGDRUG.org . (2016). Provides analytical data including NMR and GC-MS parameters for identifying 1,4-dibenzylpiperazine. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure . Describes a method for preparing 1-benzylpiperazine that yields an easily purified product free of the disubstituted compound. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine - A New Class of Designer Drug of Abuse . Details GC-FID and GC-MS methods for the analysis and quantification of N-benzylpiperazine. [Link]

  • Analytical Methods - RSC Publishing . Presents a GC-MS method for the simultaneous detection of various piperazine derivatives, including 1-benzylpiperazine and 1,4-dibenzylpiperazine. [Link]

  • Process for preparing N-benzyl piperazine - Google Patents (CN1634901A).
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University . (2021). Discusses the synthesis of piperazine derivatives, including via reductive alkylation. [Link]

  • Liquid phase combinatorial synthesis of benzylpiperazines - PubMed . Reports a method for the synthesis of piperazine libraries. [Link]

  • Chemical Synthesis Guide | PDF | Ethanol | Solution - Scribd . Provides procedural details for the synthesis of 1-benzylpiperazine, including in-situ salt formation. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate . (2013). A discussion among chemists on strategies for mono-alkylation of piperazine, highlighting the utility of protecting groups and in-situ salt formation. [Link]

  • 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem . Provides comprehensive chemical information and data for 1,4-dibenzylpiperazine. [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit . (2024). A discussion forum offering practical advice on reductive amination protocols for piperazine derivatives. [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed . (2020). Describes advanced methods for functionalizing the piperazine ring. [Link]

  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed . (2011). Details a validated LC-MS/MS method for the quantification of BZP. [Link]

  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Request PDF - ResearchGate . Discusses 1,4-dibenzylpiperazine as a common byproduct in BZP synthesis. [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed Central . (2018). Highlights that illicit synthesis of BZP often results in the formation of dibenzylpiperazine. [Link]

  • Dibenzylpiperazine - Wikipedia . States that DBZP is a reaction byproduct in BZP synthesis, especially at high temperatures or with excess benzyl chloride. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry . (2017). Explains the mechanism of reductive amination and its advantages over direct alkylation for controlling selectivity. [Link]

  • Piperazine synthesis - Organic Chemistry Portal . Provides an overview of various synthetic methods for preparing piperazine derivatives. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . Reviews modern synthetic approaches to functionalized piperazines. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH . Describes synthetic routes to piperazine derivatives, including the use of N-Boc-piperazine. [Link]

  • 1,4-Dibenzylpiperazine - PMC - PubMed Central . Provides crystal structure data for 1,4-dibenzylpiperazine. [Link]

  • (PDF) 1,4-Dibenzylpiperazine - ResearchGate . Contains structural information and characterization of 1,4-dibenzylpiperazine. [Link]

  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ . Explains the general principles of reductive amination for synthesizing amines. [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate . (2025). Reviews various catalytic methods for the synthesis of the piperazine core structure. [Link]

  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed . (2018). Confirms that dibenzylpiperazine is a common byproduct in the synthesis of benzylpiperazine. [Link]

Sources

Resolving peak tailing issues in the chromatographic analysis of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Peak Tailing for 1-(2-Methylbenzyl)piperazine

Welcome to the technical support guide for the chromatographic analysis of this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to diagnose and resolve one of the most common challenges encountered with this compound: peak tailing. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab. We will delve into the root causes of peak tailing and provide actionable, step-by-step protocols to restore optimal peak symmetry, ensuring the accuracy and reliability of your results.

Section 1: Understanding the Root Cause

FAQ: Why is my this compound peak tailing so severely?

Answer: Severe peak tailing for this compound is almost always due to its chemical nature as a basic compound and its interaction with the stationary phase in your HPLC column.[1][2]

This compound has two basic nitrogen atoms within its piperazine ring. These amine functional groups readily accept protons, becoming positively charged, especially under acidic to neutral pH conditions. The pKa values for the two nitrogens in the parent piperazine molecule are approximately 9.7 and 5.3.[3]

The problem arises from the surface of standard silica-based reversed-phase columns (like C18 or C8). Even with advanced manufacturing, the silica surface contains residual silanol groups (Si-OH).[4][5] At mobile phase pH levels above approximately 3.5, these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[6]

This creates a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged sites on the stationary phase.[7] This secondary interaction mechanism is much stronger than the intended hydrophobic (reversed-phase) retention.[2] As a result, a portion of the analyte molecules are held too strongly, eluting slowly and creating a characteristic "tail" on the peak.[7][8]

G cluster_Analyte This compound (Analyte) Analyte R-NH2+ Silanol Si-O⁻ (Deprotonated Silanol Site) Analyte->Silanol Undesired Ionic Interaction (Causes Peak Tailing) C18 C18 Chains (Primary Retention) Analyte->C18 Desired Hydrophobic Interaction (Symmetrical Peak)

Section 2: The Troubleshooting Workflow

When encountering peak tailing, it is crucial to follow a logical troubleshooting sequence. Start with the simplest and most impactful adjustments (mobile phase) before moving to more involved changes like column hardware.

G Start Start: Peak Tailing Observed (Tailing Factor > 1.2) CheckNeutral Inject Neutral Marker (e.g., Uracil, Toluene) Does it tail? Start->CheckNeutral PhysicalProblem Physical Problem Suspected: Check for dead volume, bad fittings, column void, or blockage. CheckNeutral->PhysicalProblem Yes ChemicalProblem Chemical Problem (Silanol Interaction): Proceed with method optimization. CheckNeutral->ChemicalProblem No Step4 Step4 Solved Success: Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) Step4->Solved Issue Resolved

Section 3: Detailed Troubleshooting FAQs

Mobile Phase Optimization

Q1: How do I select the correct mobile phase pH for this compound?

A: The key is to control the ionization state of both your analyte and the column's residual silanol groups.[9][10][11] The general rule for robust methods is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[10][12][13]

  • Strategy 1: Low pH (Recommended Start). By lowering the mobile phase pH to below 3.0, you achieve two things: the basic analyte is fully protonated (positively charged), and more importantly, the acidic silanol groups on the silica surface are neutralized (Si-OH).[2][4][14] This prevents the strong ionic interaction that causes tailing. A good starting point is an aqueous mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA).[14]

  • Strategy 2: High pH. Alternatively, you can work at a high pH (e.g., pH 10). At this pH, the basic analyte is in its neutral, uncharged form, which eliminates the ionic interaction with the now fully deprotonated silanol surface. Caution: This approach requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will rapidly degrade and dissolve at pH levels above 8.[2][9]

Q2: Should I use a mobile phase additive like Triethylamine (TEA)? What are the pros and cons?

A: Yes, adding a small concentration of a competing base like Triethylamine (TEA) is a classic and often effective strategy, particularly at mid-range pH.[15][16][17]

  • Mechanism: TEA acts as a "silanol suppressor."[16] As a small basic molecule, it is also protonated in the mobile phase. It competitively interacts with the negatively charged silanol sites on the stationary phase, effectively shielding them from the larger analyte molecule.[15][18][19] This reduces the opportunity for secondary retention and improves peak shape.

  • Protocol: A typical starting concentration is 0.05% to 0.2% (v/v) TEA in the aqueous portion of the mobile phase.[16] The pH should then be adjusted to the desired level with an acid like phosphoric or acetic acid.

  • Pros: Highly effective at improving the peak shape of basic compounds on older or less-deactivated columns.[19]

  • Cons: TEA can be difficult to completely flush from a column, potentially altering its selectivity for future analyses.[18][20] It is also not ideal for LC-MS applications as it can cause significant ion suppression. Modern, high-quality columns often make TEA unnecessary.[17][18]

Column Selection & Care

Q1: Is my standard C18 column suitable for this analysis?

A: A standard, older Type-A silica C18 column may struggle to produce a symmetrical peak for this compound without significant mobile phase optimization (low pH and additives).[4][15] Modern columns, however, are designed specifically to overcome these challenges.

Q2: What are the best alternative columns for analyzing basic compounds?

A: For challenging basic compounds, investing in a modern, high-purity, base-deactivated column is the most robust long-term solution.[1][21] These columns minimize surface silanol activity through various proprietary technologies.

Column TechnologyMechanism of ActionRecommended For
High-Density End-Capping After bonding the C18 chains, the surface is treated with a small silylating agent (e.g., trimethylsilane) to "cap" and neutralize as many remaining silanol groups as possible.[8]General improvement over non-end-capped columns. A good starting point.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is incorporated into the alkyl chain. This creates a water-enriched layer near the silica surface that shields the analyte from residual silanols.[22]Excellent choice for basic compounds, often providing superior peak shape without the need for additives like TEA.[22]
Hybrid Particle Technology The stationary phase is made from a hybrid of silica and organic polymer (organosiloxane). This reduces the number of silanol groups on the surface from the start and increases pH stability.[4][8]Very robust performance across a wide pH range, offering excellent peak shape for bases.
Bidentate C18 / Steric Protection Uses bulky side-chains or a double-attachment point for the C18 ligand, which physically shields the silica surface and prevents silanol access.[2]High stability at low pH and good performance for basic analytes.

Q3: How do I properly condition a new column for this analysis?

A: Proper conditioning is vital.

  • Initial Flush: Flush the new column with 10-20 column volumes of a high-organic solvent (e.g., 100% Acetonitrile or Methanol) to remove any preservatives.

  • Mobile Phase Equilibration: Introduce your analytical mobile phase at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the target flow rate.

  • Equilibration Time: Equilibrate the column with at least 20-30 column volumes of the mobile phase. When using additives like TEA, equilibration can take longer. Monitor the baseline until it is stable and flat.

  • Conditioning Injections: Perform several injections of your standard or a blank solution to ensure the column surface is fully conditioned and retention times are stable before acquiring data.

Instrument & Hardware Considerations

Q1: Could my HPLC system be contributing to the tailing?

A: Yes, though less common than chemical causes for a specific basic analyte, system issues can cause tailing for all peaks.[1] This is known as "extra-column dispersion."

  • Inject a Neutral Compound: Inject a non-polar, neutral compound like uracil or toluene. If this peak also tails, the problem is likely physical, not chemical.[1]

  • Check for Dead Volume: Ensure all tubing connections (especially between the column and detector) are properly made with no gaps. Use narrow-bore tubing (e.g., 0.005" ID) to minimize dispersion.[21]

  • Column Voids: A void at the head of the column, caused by pressure shocks or dissolution of the stationary phase, can lead to peak distortion.[14][23] This often requires column replacement. Using a guard column can help protect the analytical column.[24]

  • Blocked Frit: A partially blocked inlet frit on the column can distort flow paths, leading to tailing. This can sometimes be resolved by back-flushing the column (disconnect from the detector first).

Section 4: Experimental Protocol

Protocol: Mobile Phase pH & Additive Screening

This protocol provides a systematic approach to optimizing the mobile phase to reduce peak tailing for this compound.

Objective: To determine the optimal mobile phase pH and additive combination for achieving a symmetrical peak (USP Tailing Factor ≤ 1.5).

Materials:

  • HPLC System with UV Detector

  • Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution (e.g., 10 µg/mL in 50:50 Water:Acetonitrile)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Mobile Phase Additives: Formic Acid (FA), Triethylamine (TEA)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Low pH + TEA): 0.1% Formic Acid and 0.1% TEA in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Experiment 1: Low pH Screening

    • Install the C18 column and set the column temperature to 30 °C.

    • Equilibrate the system with a mobile phase of 50% A1 / 50% B at 1.0 mL/min until the baseline is stable.

    • Inject the standard solution and record the chromatogram.

    • Calculate the USP Tailing Factor for the this compound peak.

    • Evaluation: If the tailing factor is acceptable (<1.5), this condition may be sufficient.

  • Experiment 2: Low pH with Competing Base

    • Flush the system and re-equilibrate with a mobile phase of 50% A2 / 50% B at 1.0 mL/min. Note: Equilibration with TEA may take longer.

    • Inject the standard solution and record the chromatogram.

    • Calculate the USP Tailing Factor.

  • Data Analysis & Comparison:

    • Compare the tailing factor, retention time, and efficiency (plate count) from both experiments.

    • Select the condition that provides the best peak symmetry without compromising other chromatographic parameters. According to USP guidelines, a symmetry factor between 0.8 and 1.8 is generally acceptable for assays.[25]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]

  • Which column for basic analytes - Chromatography Forum. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations - International Labmate. [Link]

  • USP: Chapter "<621> Chromatography" published for Comments - gmp-compliance.org. [Link]

  • USP 621 Key Requirements Explained (Timelines + Quick Questions) - YouTube. [Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC International. [Link]

  • USP-NF 〈621〉 Chromatography - U.S. Pharmacopeia. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • USP Chapter 621 for Chromatography - Tip301 - Waters Knowledge Base. [Link]

  • What Empower Users Need to Know About Changes to USP 621 - Alliance Pharma. [Link]

  • use of Triethylamine - Chromatography Forum. [Link]

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • HPLC Column Selection Guide - SCION Instruments. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - MicroSolv. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC International. [Link]

  • Analytical CHEMISTRY - ACG Publications. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. [Link]

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. [Link]

  • Piperazines – Knowledge and References - Taylor & Francis Online. [Link]

  • Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Semantic Scholar. [https://www.semanticscholar.org/paper/Table-7-from-pKa-Values-of-Some-Piperazines-at-(-K-Dara-Henni/03d607e4d825313d33267923485f83b6f2549d47/figure/7]([Link]

  • This compound (C12H18N2) - PubChem. [Link]

Sources

Technical Support Center: Method Refinement for the Accurate Quantification of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 1-(2-Methylbenzyl)piperazine (MDBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods for this compound. Here, we will address common challenges and provide practical, step-by-step guidance to ensure the accuracy, precision, and robustness of your results.

Introduction

This compound is a piperazine derivative of significant interest in pharmaceutical research. Accurate quantification is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. However, like many piperazine-based compounds, the analysis of MDBP can present several challenges, including poor chromatographic peak shape, potential for co-eluting isomers, and matrix effects in biological samples. This guide provides a comprehensive resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the quantification of MDBP and other piperazine derivatives.[1] Depending on the required sensitivity and the complexity of the sample matrix, HPLC can be coupled with Ultraviolet (UV) detection or tandem mass spectrometry (MS/MS).

  • HPLC-UV: This is a robust and accessible method. Since the benzyl group in MDBP provides a chromophore, direct UV detection is feasible.[2] For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance sensitivity.[3][4]

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for analyzing MDBP in complex biological matrices like plasma and urine.[5] It allows for the detection of very low concentrations and can help to distinguish the analyte from interfering matrix components.

Q2: I am observing significant peak tailing in my HPLC analysis of MDBP. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like MDBP on silica-based reversed-phase columns. The primary cause is often the interaction between the basic amine groups of the piperazine ring and acidic residual silanol groups on the stationary phase.

Here are the common causes and solutions:

  • Secondary Silanol Interactions:

    • Solution: Use an end-capped HPLC column or a column with a more inert stationary phase to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., around 3) can also help by protonating the silanol groups and reducing their interaction with the protonated analyte.

  • Mobile Phase pH:

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of MDBP. For a basic compound, this typically means using a lower pH buffer.

  • Column Overload:

    • Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.

Q3: How do I handle potential interference from positional isomers of MDBP (e.g., 1-(3-Methylbenzyl)piperazine or 1-(4-Methylbenzyl)piperazine)?

A3: The separation of positional isomers can be challenging due to their similar physicochemical properties. A well-optimized chromatographic method is essential.

  • Method Development: A systematic approach to method development, including screening different columns (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase composition (acetonitrile vs. methanol, buffer type, and pH), is crucial.

  • Chiral Chromatography: If you are dealing with enantiomers or if standard reversed-phase chromatography is insufficient, chiral HPLC may be necessary to achieve separation. Polysaccharide-based chiral stationary phases have shown success in separating isomers of similar compounds.[6]

Q4: What are matrix effects in LC-MS/MS analysis of MDBP in biological samples, and how can I mitigate them?

A4: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma). This can lead to ion suppression or enhancement, causing inaccurate quantification.

  • Mitigation Strategies:

    • Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.

    • Chromatographic Separation: Optimize your HPLC method to separate MDBP from the majority of matrix components.

    • Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of MDBP (e.g., MDBP-d7). The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with silanol groups; Mobile phase pH too close to analyte pKa; Column overload.Use an end-capped column; Lower mobile phase pH with an appropriate buffer; Reduce sample concentration or injection volume.
Poor Peak Shape (Fronting) Column overload; Column bed collapse.Reduce sample concentration or injection volume; Replace the column if a void has formed at the inlet.
Inconsistent Retention Times Inadequate column equilibration; Mobile phase composition drift; Column temperature fluctuations; Pump issues.Ensure sufficient column equilibration time between injections; Prepare fresh mobile phase daily; Use a column oven for temperature control; Check the HPLC pump for leaks and ensure proper degassing of the mobile phase.
Low Analyte Recovery Inefficient sample extraction; Analyte adsorption to surfaces; Analyte degradation.Optimize the sample preparation method (e.g., SPE sorbent and elution solvent); Use silanized glassware or low-adsorption vials; Investigate sample stability under the storage and processing conditions.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or syringe.Inject a blank solvent run to confirm carryover; Implement a robust needle wash protocol on the autosampler; Prepare fresh mobile phase.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit, tubing).Replace the guard column; Back-flush the analytical column (if permitted by the manufacturer); Check for blockages in the tubing and fittings.

Experimental Protocols

Recommended HPLC-UV Method for Quantification of this compound

This protocol is a starting point based on established methods for similar piperazine derivatives and should be validated for your specific application.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: A C18 reversed-phase column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended.[7]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[7]

  • This compound reference standard

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm or 254 nm (scan for optimal wavelength with a PDA detector)

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of MDBP in methanol or mobile phase. Serially dilute to prepare a series of calibration standards.

  • Sample Solutions (e.g., from a drug product): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase). Filter through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • This method must be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Workflow for Method Development and Validation

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select HPLC Column & Initial Conditions A->B Initial Screening C Optimize Mobile Phase & Gradient B->C Systematic Optimization D Optimize Detector Settings C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Method Implementation

Caption: A typical workflow for HPLC method development and validation.

Data Presentation

Typical Validation Parameters for a Piperazine Quantification Method

The following table provides an example of typical acceptance criteria for method validation based on ICH guidelines.[8]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for an assay.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Advanced Topics

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are essential.[9][10] This involves subjecting the MDBP drug substance or product to stress conditions to generate potential degradation products.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions start MDBP Sample acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Stressed Samples by HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Mass Balance analysis->evaluation method Stability-Indicating Method evaluation->method

Caption: Workflow for a forced degradation study.

Chiral Separation

If MDBP is synthesized as a racemate or if chiral impurities are present, a chiral separation method may be required.[5][6]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for screening.

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases can be used depending on the CSP. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Kavita, P., & Sharma, R. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Jadhav, S. D., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research International, 34(46B), 1-11. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Retrieved from [Link]

  • Borman, P., & Elder, D. (2017). Q2 (R1) Validation of Analytical Procedures. In ICH Quality Guidelines (pp. 127-165). John Wiley & Sons, Ltd. Retrieved from [Link]

  • Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry, 401(6), 2013-2017. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Retrieved from [Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination for N-Aryl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Buchwald-Hartwig amination reactions, with a specific focus on the synthesis of N-aryl piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation and other common issues in this powerful cross-coupling reaction. The N-aryl piperazine motif is a critical scaffold in numerous pharmaceuticals, making the optimization of its synthesis paramount.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve problems in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Symptoms and Initial Diagnosis

Question 1: My reaction has stalled, or I'm seeing very low conversion to the desired N-aryl piperazine. What are the most likely initial causes?

Answer: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few key factors. Before delving into more complex catalyst deactivation pathways, it's crucial to verify the fundamentals of your reaction setup.

  • Reagent Quality: Ensure that your aryl halide, piperazine (or its protected derivative), and base are of high purity. Impurities can act as catalyst poisons. It is especially important to use an anhydrous and degassed solvent, as water and oxygen can deactivate the palladium catalyst.[4]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to the formation of inactive palladium oxides.[5] It is recommended to use techniques like freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for a sufficient period.[5]

  • Base Strength and Solubility: The choice of base is critical.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to facilitate the deprotonation of the amine.[7][8] However, if these bases are not fully soluble in your reaction solvent, it can lead to reproducibility issues. Consider the pKa of your piperazine derivative and the base to ensure efficient deprotonation. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[9]

Question 2: I'm observing the formation of a black precipitate (palladium black) in my reaction flask. What does this indicate and how can I prevent it?

Answer: The formation of palladium black is a clear visual indicator of catalyst deactivation through aggregation.[5] The catalytically active species is a soluble, mononuclear palladium(0) complex. When this complex becomes unstable, the palladium atoms can agglomerate into insoluble, catalytically inactive nanoparticles or bulk metal.[11][12]

Root Causes of Palladium Black Formation:

  • Ligand Dissociation: The phosphine ligand plays a crucial role in stabilizing the palladium center.[13] If the ligand dissociates from the metal, the unprotected palladium atoms are prone to aggregation. This can be caused by:

    • High Temperatures: Excessive heat can promote ligand dissociation.[4]

    • Inappropriate Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not provide sufficient stabilization.

  • Presence of Oxygen: As mentioned, trace amounts of oxygen can lead to the oxidation of the phosphine ligand and the palladium center, contributing to catalyst decomposition.[5]

Preventative Measures:

  • Rigorous Degassing: This is the most critical step to prevent palladium black formation.[5]

  • Use of Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups are designed to be sterically demanding and electron-donating, which creates a more stable palladium complex that is resistant to aggregation.[14][15]

  • Controlled Temperature: Avoid unnecessarily high reaction temperatures. If heating is required, do so gradually and maintain a stable temperature.[4]

  • Solvent Selection: In some cases, the choice of solvent can influence catalyst stability. A screen of common solvents like toluene, dioxane, or THF may be beneficial.[5][16]

Section 2: Ligand and Substrate-Specific Deactivation Pathways

Question 3: I'm attempting to couple an electron-rich aryl chloride with piperazine and the reaction is very sluggish. Could the ligand be the issue?

Answer: Yes, the electronic and steric properties of both your aryl halide and your ligand are intrinsically linked. Electron-rich aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination. The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is often the rate-limiting step and is slower for electron-rich aryl halides.[10]

Ligand-Related Deactivation with Challenging Substrates:

  • Insufficiently Electron-Rich Ligand: To facilitate the oxidative addition with an electron-rich aryl chloride, a highly electron-rich phosphine ligand is required. The increased electron density on the palladium center, donated by the ligand, promotes the insertion into the C-Cl bond.

  • Ligand Displacement by Nucleophile: Piperazine, especially when used in excess, can act as a competing ligand. If the phosphine ligand does not bind strongly enough to the palladium, the piperazine can displace it, leading to off-cycle and inactive palladium species.[17]

Troubleshooting Strategy:

  • Switch to a More Electron-Rich, Bulky Ligand: Consider using one of the more advanced biarylphosphine ligands specifically designed for challenging couplings.

  • Use a Pre-catalyst: Pre-catalysts can ensure the efficient formation of the active L-Pd(0) species, which is particularly important for difficult oxidative additions.[18]

Question 4: My reaction is producing a significant amount of hydrodehalogenated arene as a byproduct. What is causing this side reaction?

Answer: Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[4] This pathway is often a result of β-hydride elimination.

Mechanism of Hydrodehalogenation: After oxidative addition and coordination of the amine, the palladium complex can undergo β-hydride elimination from the piperazine ring if a hydrogen atom is present on a carbon atom beta to the nitrogen. This forms a palladium-hydride species and an enamine or iminium ion. The palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.

Minimizing Hydrodehalogenation:

  • Ligand Choice: The use of bulky ligands can sterically hinder the conformation required for β-hydride elimination.[14] Bidentate ligands were initially developed to suppress this side reaction.[14]

  • Base Selection: The choice of base can influence the rate of deprotonation of the palladium-amine complex versus β-hydride elimination. A screen of different bases may be necessary.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination.[4]

Section 3: The Role of Base and Solvent in Catalyst Stability

Question 5: I'm using a strong base like NaOtBu, and I suspect it might be contributing to catalyst deactivation. Is this possible?

Answer: While strong bases are often necessary for efficient deprotonation, they can also contribute to catalyst deactivation, particularly with sensitive substrates or at elevated temperatures.[8][19]

Base-Mediated Deactivation Pathways:

  • Ligand Degradation: Some phosphine ligands can be degraded by strong bases, especially at higher temperatures.

  • Substrate Decomposition: The base can promote side reactions with the aryl halide or the piperazine derivative, leading to the formation of impurities that can poison the catalyst.

  • Inhibition by Base: In some cases, the base itself or its conjugate acid can coordinate to the palladium center, leading to an inhibited or dormant catalytic species.[20][21] The concentration of the base can have a significant impact on the reaction rate, and in some systems, a negative order dependence on the base has been observed.[21]

Troubleshooting Base-Related Issues:

  • Screen Weaker Bases: If you suspect base-mediated decomposition, try using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4]

  • Consider Soluble Organic Bases: Soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be an alternative, although their effectiveness is highly dependent on the ligand and substrate.[6][20]

  • Optimize Base Stoichiometry: Using a large excess of a strong base is not always beneficial. Try reducing the equivalents of base to the minimum required for efficient reaction.

Question 6: How does the choice of solvent impact catalyst stability and the overall reaction?

Answer: The solvent plays a multifaceted role in the Buchwald-Hartwig amination, influencing reagent solubility, catalyst stability, and even product distribution.[16][22]

Solvent Effects on the Reaction:

  • Solubility: The insolubility of the inorganic base is a common issue.[22] Solvents like toluene or xylene are often used, but the base remains as a solid suspension.[16][22] This can lead to mass transfer limitations and inconsistent results. More polar aprotic solvents like dioxane can improve solubility but may also impact the catalytic cycle in other ways.[22]

  • Catalyst Stability: The solvent can influence the stability of the catalytic intermediates. In some cases, coordinating solvents can stabilize the palladium complex and prevent aggregation.

  • Side Reactions: Certain solvents can promote undesired side reactions. For example, some polar aprotic solvents have been shown to promote the unwanted debromination of the aryl halide.[22]

  • Inhibition by Byproducts: The solvent choice can affect the solubility of byproducts like sodium iodide. In some cases, the insolubility of these salts in solvents like toluene can prevent catalyst inhibition.[23]

Solvent Optimization Strategy: If you are facing issues with reproducibility or low yields, a solvent screen is a worthwhile endeavor. Common choices include toluene, dioxane, THF, and xylenes.[16] For some applications, solvent-free conditions using an excess of piperazine as both a reactant and a solvent have been reported.[2][24]

Visualizing Deactivation and Troubleshooting

To aid in understanding the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate key pathways and a general troubleshooting workflow.

Catalyst_Deactivation cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst L-Pd(0) OA_Complex L-Pd(II)(Ar)X Active_Catalyst->OA_Complex Oxidative Addition Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Ligand Dissociation + Aggregation Ligand_Degradation Oxidized/Degraded Ligand Active_Catalyst->Ligand_Degradation Oxidation/ Base Degradation Amine_Complex [L-Pd(II)(Ar)(Piperazine)]+ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Piperazide) Amine_Complex->Amido_Complex Deprotonation (Base) Off_Cycle_Complex Off-Cycle/Dormant Pd Species Amine_Complex->Off_Cycle_Complex Ligand Displacement by Amine Amido_Complex->Active_Catalyst Product N-Aryl Piperazine Amido_Complex->Product Reductive Elimination Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride Side Reaction Hydrodehalogenation Hydrodehalogenated Arene Beta_Hydride->Hydrodehalogenation

Figure 1. Key catalyst deactivation pathways branching off the main Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Basics Verify Reagent Quality, Inert Atmosphere, Temp. Start->Check_Basics Observe_Pd_Black Observe Palladium Black? Check_Basics->Observe_Pd_Black Basics OK Improve_Inertness Improve Degassing Use Stabilizing Ligand Observe_Pd_Black->Improve_Inertness Yes Check_Side_Products Analyze Byproducts (e.g., Hydrodehalogenation) Observe_Pd_Black->Check_Side_Products No Improve_Inertness->Check_Side_Products Optimize_Ligand_Base Screen Ligands (Bulky) Optimize Base/Temp. Check_Side_Products->Optimize_Ligand_Base Yes Consider_Substrate Substrate Issues? (e.g., e-rich Ar-Cl) Check_Side_Products->Consider_Substrate No Optimize_Ligand_Base->Consider_Substrate Use_Advanced_Ligand Use Advanced/Electron-Rich Ligand or Pre-catalyst Consider_Substrate->Use_Advanced_Ligand Yes Solvent_Screen Perform Solvent Screen Consider_Substrate->Solvent_Screen No Success Reaction Optimized Use_Advanced_Ligand->Success Solvent_Screen->Success

Figure 2. A systematic workflow for troubleshooting common issues in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a starting point for the coupling of N-Boc-piperazine with an aryl halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)[4]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4–2.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), the base (1.4-2.0 equiv), and the palladium pre-catalyst (1-2 mol%).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Reaction Screen for Troubleshooting

When encountering a problematic reaction, performing a parallel screen of conditions can efficiently identify a path forward.

Setup:

  • Use an array of small reaction vials (e.g., 2 mL vials with stir bars) in a heating block.

  • Prepare stock solutions of your aryl halide, N-aryl piperazine, and palladium pre-catalyst in the primary solvent you are testing.

  • In each vial, vary one parameter:

    • Ligand Screen: Use a different ligand with your standard Pd source.

    • Base Screen: Use different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS).

    • Solvent Screen: Use different anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).

  • Run all reactions under identical inert atmosphere and temperature conditions.

  • After a set time, quench a small aliquot from each reaction and analyze by LC-MS to determine the relative conversion to product and the formation of byproducts.

This systematic approach allows for the rapid identification of more favorable reaction conditions and provides valuable data for optimizing your specific transformation.

Quantitative Data Summary

The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of reactants and conditions. The following table provides illustrative data on how the choice of ligand and base can impact the yield for a representative reaction.

Table 1: Illustrative Yields for the Coupling of 4-Bromotoluene with N-Boc-piperazine

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃ (1.5)Dioxane10012~95
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1008>98
Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (1.4)Toluene10024<10
Pd₂(dba)₃ (1)BINAP (1.5)K₃PO₄ (2.0)Toluene11016~90

Note: This data is compiled for illustrative purposes from various sources in the literature. Actual yields will vary based on specific experimental execution.[4]

By understanding the fundamental principles of the catalytic cycle and the common pathways for catalyst deactivation, researchers can effectively troubleshoot and optimize the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from [Link]

  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB. Retrieved from [Link]

  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. (2018). PubMed. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. Chemical Catalysis for Bioenergy Consortium. Retrieved from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). NIH. Retrieved from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. (2025). YouTube. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Synfacts. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). PMC - NIH. Retrieved from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]

  • A general and convenient synthesis of N-aryl piperazines. (2025). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Catalyst Deactivation Modes of Palladium Oxide on Gamma Alumina Catalysts for Lean Methane Oxidation: Reversible and irreversible modes are identified. (2025). ResearchGate. Retrieved from [Link]

  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2025). ResearchGate. Retrieved from [Link]

Sources

Optimizing solvent selection for the recrystallization of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Methylbenzyl)piperazine

Welcome to the technical support center for the purification of this compound. This guide, presented in a question-and-answer format, is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower you to overcome challenges in obtaining high-purity crystalline material.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the critical preliminary questions that form the basis of a logical and efficient recrystallization strategy.

Q1: What is the goal of recrystallization and why is solvent selection so critical?

A1: Recrystallization is a purification technique used to separate a desired compound from impurities. The fundamental principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

An ideal recrystallization solvent should exhibit:

  • High solubility for the target compound (this compound) at an elevated temperature (near the solvent's boiling point).

  • Low solubility for the target compound at a low temperature (e.g., 0-4 °C).

  • Favorable solubility for impurities , meaning either they are highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals (i.e., have a relatively low boiling point).

The choice of solvent is the most critical parameter. A poor solvent will result in low recovery, inefficient purification, or complete failure of crystallization, such as "oiling out."

Q2: What are the known physicochemical properties of this compound that can guide my solvent choice?

A2: Understanding the target molecule is the first step. Key properties for this compound (CAS: 5321-47-1) are:

  • Molecular Formula: C₁₂H₁₈N₂[1][2]

  • Molecular Weight: 190.28 g/mol [1][2]

  • Structure: It possesses a polar piperazine ring (with two tertiary amine nitrogens) and a non-polar methylbenzyl group. This amphiphilic nature suggests it will have nuanced solubility across a range of solvents.

  • Reported Solubility: Limited data indicates it is sparingly soluble in chloroform and slightly soluble in methanol[2]. This is a crucial starting point, suggesting that highly polar protic solvents like methanol might be too effective (dissolving it even when cold), while less polar solvents may be better candidates.

  • Physical State: It has been described as a liquid with a boiling point of 77-80 °C at 0.1 mm Hg[2]. If your crude material is a solid, it indicates the presence of impurities or a salt form. Determining the melting point of your crude solid is a critical first step.

Q3: My crude this compound is an oil/liquid. Can I still use recrystallization?

A3: Yes, but it often requires conversion to a solid salt first. As a basic compound (due to the piperazine nitrogens), it can be readily converted to a crystalline salt (e.g., hydrochloride, dihydrochloride, acetate) by reacting it with the corresponding acid. These salts typically have higher melting points and more predictable crystallization behavior than the freebase. For instance, the purification of piperazine has been effectively achieved by crystallizing its diacetate salt from acetone[3].

If you must crystallize the freebase, you will likely need to rely on a solvent/anti-solvent system and be particularly careful to avoid oiling out.

Part 2: Experimental Workflow & Protocols

This section provides a systematic approach to identifying the optimal solvent system for your specific batch of crude material.

Q4: How do I design and execute a systematic solvent screening experiment?

A4: A systematic screening process, starting on a small scale, is essential to conserve material and time. The workflow below outlines this process.

Solvent_Screening_Workflow cluster_prep Phase 1: Preparation cluster_single Phase 2: Single Solvent Screening cluster_pair Phase 3: Solvent-Pair Screening (if needed) cluster_eval Phase 4: Evaluation & Scale-Up A Crude this compound (Approx. 50 mg per test) B Select 6-8 Solvents (Varying Polarity) A->B C Add Solvent Dropwise at Room Temp B->C D Heat to Boiling (Observe Dissolution) C->D E Cool Slowly to RT, then to 0-4°C D->E F Assess Crystal Quality (Good, Needles, Powder, Oil, None) E->F G Select Solvent/Anti-Solvent Pair F->G No/Poor Crystals or Oiling Out L Identify Optimal System(s) F->L Good Crystals H Dissolve Crude in Min. 'Solvent' at Boiling Temp G->H I Add 'Anti-Solvent' Dropwise until Persistent Cloudiness H->I J Reheat to Clarity, then Cool Slowly I->J K Assess Crystal Quality J->K K->L M Perform Scale-Up Recrystallization L->M N Isolate & Dry Crystals M->N O Analyze Purity & Yield (MP, HPLC, NMR) N->O

Caption: Workflow for systematic solvent screening.

Experimental Protocol: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes or small vials (e.g., 4 mL)

  • Heating block or water bath

  • Selection of solvents (see table below)

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 50 mg of your crude material into several labeled test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities.

    SolventBoiling Point (°C)Polarity IndexType
    Heptane980.1Non-polar
    Toluene1112.4Non-polar, Aromatic
    Ethyl Acetate (EtOAc)774.4Intermediate, Aprotic
    Acetone565.1Intermediate, Aprotic
    Isopropanol (IPA)823.9Polar, Protic
    Ethanol (EtOH)784.3Polar, Protic
    Methanol (MeOH)655.1Polar, Protic
    Acetonitrile (MeCN)825.8Polar, Aprotic
  • Single Solvent Test: a. To each tube, add a solvent dropwise at room temperature until the solid is just covered. Note if it dissolves completely (if so, this solvent is unsuitable). b. Heat the slurry to the solvent's boiling point. Add more solvent dropwise until the solid completely dissolves. c. Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath (0-4 °C). d. Record your observations: Did crystals form? What is their quality (needles, plates, powder)? Did the product oil out? Estimate the yield.

  • Solvent-Pair Test (if necessary): a. This method is used if no single solvent is ideal. A good "solvent" dissolves the compound completely, while a good "anti-solvent" does not. Common pairs include IPA/Water, EtOAc/Heptane, Toluene/Heptane. b. Dissolve ~50 mg of crude material in a minimum amount of the hot "solvent." c. While still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). d. Add a drop or two of the hot "solvent" back to make the solution clear again. e. Cool slowly as described above and record observations.

Part 3: Troubleshooting Common Issues

Even with a systematic approach, challenges can arise. This section provides solutions to the most common problems encountered during recrystallization.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: This is a classic case of supersaturation or using too much solvent. Try the following, in order:

  • Scratch: Use a glass rod to scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed: If you have a small crystal of pure product, add it to the solution to induce crystallization.

  • Cool Further: Ensure the solution is thoroughly chilled in an ice bath.

  • Reduce Volume: If the solution is too dilute, gently evaporate some of the solvent (using a rotary evaporator or a stream of nitrogen) and attempt to cool again.

  • Add Anti-Solvent: If using a single solvent system, very carefully add a few drops of an appropriate anti-solvent to the cold solution to reduce the compound's solubility.

Q6: My product "oiled out" instead of crystallizing. How can I fix this?

A6: "Oiling out" occurs when the solubility of the compound in the solvent is so low that it separates as a liquid phase rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the same solvent to decrease the concentration. Attempt to cool again, but much more slowly. Insulating the flask can help.

  • Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

  • Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature, ideally one below the compound's melting point.

Q7: My recrystallization gave a very low yield. What went wrong?

A7: Low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure the solution and filtration apparatus are kept hot.

  • Inappropriate Solvent: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent screen.

  • Washing with the Wrong Solvent: Washing the isolated crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of the ice-cold recrystallization solvent.

Q8: The melting point of my recrystallized product is broad or unchanged. What does this mean?

A8: This indicates that the purification was not effective. A pure crystalline solid should have a sharp melting point range (typically < 2°C).

  • Ineffective Solvent: The chosen solvent may have failed to separate the key impurities.

  • Co-crystallization: The impurity may have similar solubility properties and crystallized along with your product. A different solvent system is required.

  • Polymorphism: The presence of multiple crystalline forms (polymorphs) can sometimes lead to complex thermal behavior.[4][5] Polymorphism is a known phenomenon in piperazine derivatives and can be influenced by the choice of solvent and crystallization conditions[6][7]. Analyzing the product by techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) can help identify this.

Troubleshooting_Logic cluster_no_xtal No Crystals Form cluster_oil Product Oiled Out cluster_yield Low Yield Problem Problem Encountered NoXtal Supersaturated or Too Dilute Problem->NoXtal No Crystals Oil Cooling Too Fast or High Solvent BP Problem->Oil Oiling Out LowYield Too Much Solvent or Product Loss Problem->LowYield Low Yield Sol1 1. Scratch Flask NoXtal->Sol1 Sol2 2. Add Seed Crystal Sol1->Sol2 Sol3 3. Reduce Solvent Volume Sol2->Sol3 Sol4 Reheat, Add More Solvent, Cool Slowly Oil->Sol4 Sol5 Switch to Lower Boiling Point Solvent Oil->Sol5 Sol6 Use Less Solvent on Scale-up LowYield->Sol6 Sol7 Wash Crystals with Ice-Cold Solvent Only LowYield->Sol7

Caption: A decision tree for common recrystallization issues.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79212, this compound. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(2-Methylphenyl)piperazine | CAS#:39512-51-1. Retrieved from [Link]

  • Pollard, C. B., & Wicker, Jr., T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855.
  • Mečiarová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159. Retrieved from [Link]

  • Chemcasts. (n.d.). 1-(2-Methylphenyl)piperazine (CAS 39512-51-1) Properties. Retrieved from [Link]

  • Godfrey, N. B. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
  • Godfrey, N. B., & Shotton, J. A. (1969). U.S. Patent No. 3,481,933. U.S. Patent and Trademark Office.
  • Mash, E. A., et al. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 9(1), 463-470. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 26). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 19(21), 2994-3005. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Michalčonok, G., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. Retrieved from [Link]

  • Gholivand, K., et al. (2017). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). Request PDF on ResearchGate. Retrieved from [Link]

  • Mondal, A., et al. (2011). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. The Journal of Chemical Thermodynamics, 43(12), 1897-1905. Retrieved from [Link]

  • Michalčonok, G., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC - NIH. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Semantic Scholar. Retrieved from [Link]

Sources

Improving the efficiency of reductive amination for N-alkyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkyl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reductive amination, a cornerstone reaction for C-N bond formation. N-Alkyl piperazines are a privileged scaffold in medicinal chemistry, and mastering their synthesis is crucial for the rapid exploration of structure-activity relationships (SAR).[1][2] This document provides in-depth, experience-driven answers to common challenges, helping you improve reaction efficiency, selectivity, and yield.

Section 1: The Core Mechanism & Key Parameters

Understanding the fundamentals of reductive amination is the first step toward troubleshooting and optimization. This section breaks down the core principles in a frequently asked questions (FAQ) format.

Q1: What is the fundamental mechanism of a one-pot reductive amination?

Reductive amination is a robust method that combines two sequential steps in a single reaction vessel: the formation of an iminium ion from a piperazine and a carbonyl compound (aldehyde or ketone), followed by the immediate reduction of this intermediate to the target N-alkylated amine.[1][3]

The process can be visualized as follows:

ReductiveAmination cluster_0 Step 1: Iminium Ion Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction Piperazine Piperazine Hemiaminal Hemiaminal Piperazine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Iminium Iminium Ion Hemiaminal->Iminium - H₂O H2O H₂O FinalProduct N-Alkyl Piperazine Iminium->FinalProduct + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The two-stage process of one-pot reductive amination.

The first step, imine/iminium ion formation, is a reversible, acid-catalyzed dehydration.[1][4] The equilibrium must be shifted towards the iminium ion for the reaction to proceed efficiently. The second step is the irreversible reduction of the C=N double bond by a hydride agent.

Q2: How do I choose the right reducing agent? My aldehyde keeps turning into an alcohol.

This is a classic selectivity issue. The reducing agent must be potent enough to reduce the iminium ion intermediate but mild enough to avoid reducing the starting aldehyde or ketone. Choosing a less reactive, more selective hydride source is critical.

A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both the carbonyl starting material and the iminium ion, leading to the formation of an undesired alcohol byproduct and reducing the yield of your target amine.[5][6] Milder, sterically hindered reagents are preferred because they react much faster with the protonated iminium ion than with the neutral carbonyl compound.[4][7]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Aprotic (DCE, DCM, THF)High selectivity for imines/iminium ions; mild; broad functional group tolerance.[3][7]Moisture sensitive; can acetylate amines in prolonged reactions.[3][8]
Sodium Cyanoborohydride NaBH₃CNProtic (MeOH, EtOH)Good selectivity; effective in protic solvents.[4][9]Highly toxic (releases HCN gas below pH 7); less reactive than STAB.
Sodium Borohydride NaBH₄Protic (MeOH, EtOH)Inexpensive; readily available.Poor selectivity ; reduces aldehydes/ketones, leading to alcohol byproducts.[4][5]
Catalytic Hydrogenation H₂ / Catalyst (e.g., Pd/C)Protic (MeOH, EtOH)Green chemistry (water is the only byproduct); scalable.[10][11]Requires specialized equipment (hydrogenator); may reduce other functional groups (e.g., alkenes, nitro groups).[12]

Senior Scientist's Recommendation: For most applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[3][7] Its selectivity minimizes the formation of alcohol byproducts, leading to cleaner reactions and simpler purifications. While NaBH₃CN is also selective, the significant safety hazard associated with potential HCN release makes STAB a more practical and safer option in a modern lab setting.[13]

Q3: What is the optimal pH for the reaction, and why is it so important?

Maintaining a mildly acidic pH, typically between 4 and 6 , is crucial for the success of the reaction.[4][6] This pH range represents a delicate balance:

  • Too Acidic (pH < 4): The piperazine starting material, being a base, will be fully protonated to its ammonium salt. This protonated amine is no longer nucleophilic and cannot attack the carbonyl carbon, shutting down the initial step of the reaction.[4]

  • Too Basic/Neutral (pH > 7): The rate of iminium ion formation is significantly reduced as this step relies on acid catalysis to facilitate the dehydration of the hemiaminal intermediate.[14]

Often, a small amount of acetic acid is added to the reaction mixture to maintain this optimal pH window, especially when using STAB, which can be consumed by basic amines.[14][15]

Section 2: Troubleshooting Guide for Common Problems

This section addresses the most common issues encountered during the synthesis of N-alkyl piperazines.

Troubleshooting Start Reaction Issue Observed LowYield Low or No Product Start->LowYield SideProducts Complex Mixture / Side Products Start->SideProducts Purification Difficult Purification Start->Purification CheckReagents Verify Reagent Quality (Aldehyde, STAB) LowYield->CheckReagents Cause? CheckpH Check Reaction pH (Is it pH 4-6?) LowYield->CheckpH Cause? CheckWater Remove Water? (Use molecular sieves) LowYield->CheckWater Cause? BisAlkylation Bis-Alkylation Product? SideProducts->BisAlkylation Identity? Alcohol Alcohol Byproduct? SideProducts->Alcohol Identity? SeparatePiperazine Cannot separate from unreacted piperazine? Purification->SeparatePiperazine Issue?

Caption: A decision tree for troubleshooting common reductive amination issues.

Problem: Low or No Product Formation

Q: I've run my reaction overnight, but my TLC/LC-MS shows mostly unreacted starting materials. What went wrong?

A: This is a common and frustrating issue that usually points to a problem in the first step: imine formation. Here’s a checklist of potential causes and solutions:

  • Improper pH: As discussed, if the pH is too high or too low, imine formation will be inhibited.[4][6]

    • Solution: Ensure the reaction medium is weakly acidic. Add 1-2 equivalents of acetic acid to buffer the reaction, especially if your piperazine is highly basic.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can degrade over time if not stored properly.[3]

    • Solution: Use a fresh bottle of STAB or purchase from a reliable supplier. Always store it under an inert atmosphere in a desiccator. You can test the activity of your STAB on a simple, reliable reaction as a control.[3]

  • Presence of Water: The formation of the imine from the hemiaminal intermediate involves the elimination of water. If there is excess water in the reaction, Le Châtelier's principle dictates that the equilibrium will favor the starting materials.

    • Solution: Use anhydrous solvents. For particularly stubborn reactions, consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms.[5]

  • Sterically Hindered Substrates: If either the piperazine derivative or the carbonyl compound is very bulky, the rate of reaction can be extremely slow.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) or allow for a longer reaction time (24-48 hours). A more reactive reducing agent or different solvent system might also be necessary.

Problem: Selectivity - The Bis-Alkylation Challenge

Q: My main product is the N,N'-bis-alkylated piperazine, but I need the mono-alkylated version. How can I control the selectivity?

A: This is the most significant challenge when working with unsubstituted piperazine. The mono-alkylated product is still a nucleophilic secondary amine, which can compete with the starting piperazine and react a second time.[16]

Here are the most effective strategies to favor mono-alkylation:

  • Stoichiometry Control (The Statistical Approach): This is the simplest method. By using a large excess of piperazine (5 to 10 equivalents) relative to the aldehyde (1 equivalent), you statistically favor the reaction of the aldehyde with an unreacted piperazine molecule over a mono-substituted one.[16][17]

    • Drawback: This requires a subsequent purification step to remove the large excess of the basic piperazine starting material, which can be challenging.

  • Use of a Protecting Group: This is the most robust and generally preferred method for achieving high selectivity. By "capping" one of the piperazine nitrogens with a removable protecting group, you ensure that alkylation can only occur at the desired position.[18][19]

    • The tert-butyloxycarbonyl (Boc) group is the most common choice. The synthesis becomes a three-step process:

      • Protection: React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

      • Reductive Amination: Perform the reductive amination on the free secondary amine of N-Boc-piperazine.

      • Deprotection: Remove the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the desired mono-alkylated product.

  • Slow Addition of the Aldehyde: Adding the aldehyde slowly via a syringe pump over several hours can help maintain a very low concentration of the electrophile, which can favor the more nucleophilic unsubstituted piperazine over the mono-substituted product.[16]

Problem: Difficult Purification

Q: I used a large excess of piperazine to get mono-alkylation, but now I can't separate my product from the starting material. What should I do?

A: Separating a basic product from a large excess of a basic starting material via standard silica gel chromatography can be difficult due to tailing and overlapping spots.

  • Acid-Base Extraction: Exploit the basicity of the piperazines.

    • Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and the starting material will move into the aqueous layer as their hydrochloride salts.

    • Carefully basify the aqueous layer with NaOH or Na₂CO₃ to a high pH (>11) and then extract your product back into an organic solvent. This process can help remove non-basic impurities.

  • Acidic Salt Precipitation: Piperazine can be selectively precipitated from certain solvents as its diacetate salt.

    • A known method involves dissolving the crude mixture in acetone and adding acetic acid. The piperazine diacetate is poorly soluble and will precipitate, allowing it to be removed by filtration, leaving your more substituted (and often more soluble) product in the filtrate.[20]

  • Specialized Chromatography:

    • Reverse-Phase Chromatography: If your product has sufficient lipophilicity from the newly added alkyl group, reverse-phase (C18) chromatography may provide better separation.

    • Ion-Exchange Chromatography: Using a cation exchange resin can be highly effective for separating amines based on differences in their basicity and charge.

Section 3: Validated Step-by-Step Protocol

This protocol provides a reliable starting point for the selective mono-N-alkylation of piperazine using a protecting group strategy, which offers the best control and predictability.

Protocol: Synthesis of N-Benzylpiperazine via a Boc-Protected Intermediate

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • To a round-bottom flask, add piperazine (5.0 g, 58.0 mmol, 4.0 eq).

  • Dissolve the piperazine in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (3.17 g, 14.5 mmol, 1.0 eq) in DCM (20 mL).

  • Add the Boc₂O solution dropwise to the cold piperazine solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel to yield N-Boc-piperazine as a white solid.

Step 2: Reductive Amination of N-Boc-piperazine with Benzaldehyde

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 g, 5.37 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Add benzaldehyde (0.57 g, 5.37 mmol, 1.0 eq) to the solution.

  • Add acetic acid (0.32 g, 5.37 mmol, 1.0 eq).

  • Stir the mixture for 30 minutes at room temperature to allow for pre-formation of the iminium ion.

  • In one portion, add sodium triacetoxyborohydride (STAB) (1.71 g, 8.05 mmol, 1.5 eq). Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude N-Boc-N'-benzylpiperazine. This is often pure enough for the next step.

Step 3: Deprotection to N-Benzylpiperazine

  • Dissolve the crude product from Step 2 in DCM (20 mL).

  • Add trifluoroacetic acid (TFA) (4.1 mL, 53.7 mmol, 10 eq) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 2-4 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the final N-benzylpiperazine product.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • BenchChem. (n.d.). A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination.
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]

  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • Chemistry Channel. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Google Patents. (1959).
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Royal Society of Chemistry. (2020).
  • National Institutes of Health. (n.d.).
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.).
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B)
  • BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • Molengraft, A. S. (2006). Catalytic Hydrogenation of 2,5-piperazinedione to Piperazine.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
  • National Institutes of Health. (n.d.). NAD(P)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Organic Letters. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Reductive Amin

Sources

Validation & Comparative

A Senior Scientist's Guide to Method Validation: HPLC-UV for 1-(2-Methylbenzyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with GC-MS and LC-MS/MS Alternatives

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-(2-Methylbenzyl)piperazine (MBZP) is a key structural motif and intermediate in the synthesis of various therapeutic agents. Ensuring its purity and concentration requires a validated, reliable analytical method.

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for MBZP quantification. As Senior Application Scientists, we move beyond mere protocol recitation. We will dissect the causality behind our experimental choices, grounding our methodology in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, we will objectively compare this workhorse HPLC-UV method against its powerful counterparts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to provide a clear framework for method selection based on analytical need and available resources.

The HPLC-UV Method: Development and Rationale

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a molecule like this compound, which contains a UV-active benzyl group, HPLC with UV detection is an ideal analytical choice.

Why this approach?

  • Inherent Chromophore: The benzyl ring in MBZP provides a natural chromophore, allowing for direct UV detection without the need for derivatization—a step often required for compounds like unsubstituted piperazine to make them UV-active.[3][4] This simplifies sample preparation, reducing time and potential sources of error.

  • Separation Principle: Reversed-phase chromatography is selected for its proficiency in separating moderately polar compounds like MBZP from potential non-polar or highly polar impurities. A C18 column, the most common and versatile stationary phase, provides excellent hydrophobic retention for the benzyl group.

  • Mobile Phase Control: The basic nature of the piperazine moiety (pKa ≈ 9.73) necessitates the addition of an acid modifier (e.g., formic or phosphoric acid) to the mobile phase.[5] This suppresses the ionization of the amine groups, preventing peak tailing and ensuring a sharp, symmetrical peak shape, which is critical for accurate integration and quantification. An acetonitrile/water gradient provides a robust system for eluting the analyte and any potential impurities within a reasonable run time.

Proposed Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and UV detector.
Column C18, 250 x 4.6 mm, 5 µm particle sizeIndustry-standard column offering high efficiency and good peak shape.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures protonation of the analyte for better peak symmetry. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35°CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.[4]
Detection λ 220 nmThe benzyl group exhibits strong absorbance in the lower UV range.
Injection Vol. 10 µLA typical volume to ensure good sensitivity without overloading the column.

Validation of the HPLC-UV Method: An ICH Q2(R1) Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following validation parameters are assessed according to the ICH Q2(R1) guideline.[1][2]

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq Based on Linearity robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability Pre-run check validated Validated Method system_suitability->validated

Caption: Workflow for HPLC-UV method validation per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of a placebo (all matrix components except MBZP), a standard solution of MBZP, and a spiked sample solution.

  • Forced Degradation: Subject the MBZP sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation: Confirm that there are no interfering peaks at the retention time of MBZP in the placebo chromatogram. In the stressed samples, the peak for MBZP should be spectrally pure (as confirmed by a photodiode array detector) and well-resolved from any degradation product peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of MBZP. A typical range for an assay of a drug substance is 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo matrix with known concentrations of MBZP at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results from both sets.

  • Evaluation: The %RSD for repeatability should typically be ≤ 2.0%.[8] The results from the intermediate precision study should also show an acceptable level of variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Method 1 (Based on Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[4]

  • Method 2 (Based on the Standard Deviation of the Response and the Slope): Use the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Evaluation: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Vary Parameters: Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is considered robust if the results remain within acceptable criteria.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance CriterionExample Result (Hypothetical)
Specificity No interference at analyte RT; peak purity > 99%Pass
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of target concentration80-120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%0.85%1.13%[4]
LOD S/N Ratio ≥ 3:10.05 µg/mL
LOQ S/N Ratio ≥ 10:1; with acceptable precision0.15 µg/mL
Robustness System suitability parameters passPass

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a robust and accessible method, alternative techniques offer distinct advantages, particularly in sensitivity and specificity. The choice of method is driven by the specific analytical challenge.

Method_Selection start Define Analytical Need q1 Trace Analysis (e.g., biological matrix)? start->q1 q2 Complex Mixture? Need structural confirmation? q1->q2 No lc_msms LC-MS/MS (Metabolite ID, Bioanalysis) q1->lc_msms Yes hplc_uv HPLC-UV (QC, Assay, Purity) q2->hplc_uv No (Routine QC) gc_ms GC-MS (Volatile Impurities) q2->gc_ms Maybe (if volatile) q2->lc_msms Yes

Caption: Decision tree for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Advantages: Excellent separation efficiency and definitive identification through mass spectral libraries.

  • Disadvantages for MBZP: Piperazine and its derivatives have low volatility due to their polar amine groups. Therefore, derivatization is often required to increase volatility and thermal stability, adding a time-consuming step to sample preparation and a potential source of variability.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the gold standard for trace quantification in complex matrices.[10]

  • Advantages: Extremely high sensitivity (sub-ng/mL levels) and specificity, making it ideal for bioanalysis (e.g., plasma, urine), impurity profiling, and metabolite identification.[9][11] It provides structural information, confirming the identity of the analyte.

  • Disadvantages: Higher equipment cost, greater complexity in operation and method development, and potential for matrix effects (ion suppression or enhancement) that must be carefully controlled.

Performance Comparison
ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity Good (based on RT and UV spectrum)Very High (based on RT and mass spectrum)Excellent (based on precursor/product ion transition)
Sensitivity (LOQ) ~0.1-1 µg/mL~0.005-0.03% (relative to API)[8]~0.3-1.0 µg/kg (in matrix)[10]
Linearity Range Typically 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Sample Prep Simple (dissolve and inject)More complex (derivatization required)Moderate (may require SPE for complex matrices)
Cost (Instrument) LowModerateHigh
Ease of Use HighModerateModerate-to-High
Best For Routine QC, assay, purity testing of API and drug product.Analysis of volatile impurities, confirmation of identity.Trace-level quantification, bioanalysis, metabolite ID.[10]

Conclusion

The validated HPLC-UV method presented here is a robust, accurate, and precise tool for the routine quantification of this compound in a quality control environment. Its simplicity, low cost, and reliability make it the optimal choice for its intended purpose: ensuring the quality of the API or intermediate.

While alternative methods like GC-MS and LC-MS/MS offer superior sensitivity and specificity, their application is better suited for more demanding analytical challenges. LC-MS/MS is the undeniable choice for bioanalytical studies or the detection of trace-level impurities, while GC-MS can be valuable for identifying specific volatile compounds. For the core requirement of assay and purity determination of the bulk substance, the HPLC-UV method stands as a validated, efficient, and scientifically sound solution.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Separation of this compound on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: GC determination of substituted piperazines in pharmaceutical drug substances Source: Trade Science Inc. URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central (PMC) URL: [Link]

  • Title: Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE Source: ScienceAsia URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

Sources

A Comparative Analysis of 1-(2-Methylbenzyl)piperazine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(2-Methylbenzyl)piperazine, a substituted benzylpiperazine derivative, in relation to its structural isomers and the parent compound, 1-benzylpiperazine (BZP). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships (SAR) that govern the pharmacological profile of this class of compounds. Due to the limited publicly available experimental data specifically for this compound, this guide establishes a framework for comparative analysis by synthesizing known SAR principles and providing detailed experimental protocols to empower researchers to generate critical data.

Introduction: The Benzylpiperazine Scaffold and the Significance of Substitution

The benzylpiperazine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 1-Benzylpiperazine (BZP) itself is a well-characterized central nervous system stimulant that primarily exerts its effects by increasing extracellular levels of dopamine and serotonin.[2] The pharmacological actions of BZP are often described as being similar to, but less potent than, amphetamine.[3]

The addition of substituents to the benzyl ring of the BZP scaffold can dramatically alter a compound's affinity and selectivity for various monoamine transporters and receptors, thereby modifying its pharmacological profile.[4] This guide focuses on the positional isomerism of a single methyl group on the benzyl ring, comparing the ortho- (2-), meta- (3-), and para- (4-) substituted analogs with the unsubstituted parent compound, BZP. Understanding these subtle structural modifications is crucial for the rational design of novel psychoactive compounds or therapeutic agents.

Comparative Pharmacological Profiles: A Structure-Activity Relationship Perspective

While direct comparative data for this compound is scarce, we can infer its likely pharmacological properties based on established SAR principles for monoamine transporter inhibitors. The position of the methyl group on the benzyl ring is expected to influence the molecule's interaction with the binding pockets of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Table 1: Postulated Comparative Receptor and Transporter Binding Affinities (Ki, nM)

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)Receptor Interactions
1-Benzylpiperazine (BZP)ModerateLowModerate5-HT receptor agonism[3]
This compoundHypothesized: LowerHypothesized: VariableHypothesized: LowerTo be determined
1-(3-Methylbenzyl)piperazineHypothesized: ModerateHypothesized: VariableHypothesized: ModerateTo be determined
1-(4-Methylbenzyl)piperazineHypothesized: HigherHypothesized: VariableHypothesized: HigherTo be determined

Note: The values for the methylbenzylpiperazine analogs are hypothesized based on general SAR principles and require experimental validation.

The ortho-position of the methyl group in this compound may introduce steric hindrance, potentially reducing its affinity for monoamine transporters compared to the less hindered meta- and para-isomers. Conversely, the electron-donating nature of the methyl group, particularly at the para-position, could enhance binding affinity.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative pharmacology of this compound and its analogs, a series of in vitro and in vivo experiments are necessary. The following protocols provide a standardized framework for generating robust and comparable data.

Synthesis of Methylbenzylpiperazine Analogs

The synthesis of this compound and its isomers can be achieved through reductive amination of piperazine with the corresponding methylbenzaldehyde.

Diagram 1: Synthetic Pathway for 1-(substituted)benzylpiperazines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product piperazine Piperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)3, DCE) piperazine->reductive_amination aldehyde Substituted Benzaldehyde (e.g., 2-Methylbenzaldehyde) aldehyde->reductive_amination final_product 1-(substituted)benzylpiperazine (e.g., this compound) reductive_amination->final_product

Caption: General synthetic scheme for 1-(substituted)benzylpiperazines.

Step-by-Step Protocol:

  • To a solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloroethane (DCE), add the substituted benzaldehyde (1.0 equivalent) (e.g., 2-methylbenzaldehyde, 3-methylbenzaldehyde, or 4-methylbenzaldehyde).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(substituted)benzylpiperazine.

In Vitro Receptor and Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[3][5]

Diagram 2: Workflow for Radioligand Binding Assay

G start Start prep Prepare Membranes (Expressing Target) start->prep incubate Incubate: - Membranes - Radioligand - Test Compound prep->incubate separate Separate Bound/ Unbound Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze analyze quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for DAT, SERT, and NET Binding:

  • Prepare cell membranes from cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound).

  • Incubate the plates at a specified temperature and for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment: Locomotor Activity

The open field test is a common method to assess the stimulant or depressant effects of a compound on spontaneous locomotor activity in rodents.[6][7]

Diagram 3: Open Field Test Experimental Design

G acclimation Acclimate Rodents to Testing Room treatment Administer Test Compound (e.g., i.p. injection) acclimation->treatment placement Place Rodent in Center of Open Field Arena treatment->placement recording Record Activity for a Defined Period (e.g., 30 min) using Video Tracking placement->recording analysis Analyze Data: - Total Distance Traveled - Rearing Frequency - Time in Center vs. Periphery recording->analysis

Caption: Experimental design for assessing locomotor activity.

Step-by-Step Protocol:

  • Habituate the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound (e.g., this compound, its isomers, or BZP) or vehicle control via a specific route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time, place the animal in the center of a square open-field arena.

  • Record the animal's activity for a set duration (e.g., 30-60 minutes) using an automated video tracking system.

  • Analyze the recorded data for various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Compare the effects of the different compounds on these parameters to assess their relative stimulant or depressant properties.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs is essential for a deeper understanding of the structure-activity relationships within the benzylpiperazine class. While direct experimental data for the 2-methyl isomer is currently limited, this guide provides a robust framework for its systematic investigation. By following the outlined synthetic and pharmacological testing protocols, researchers can generate the necessary data to elucidate the pharmacological profile of this compound and contribute to the broader knowledge of monoamine transporter ligands. Future studies should also explore the in vivo metabolism and pharmacokinetic profiles of these compounds to fully characterize their potential as research tools or therapeutic leads.

References

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Bio-protocol. (2016). Locomotion Activity Measurement in an Open Field for Mice. Retrieved from [Link]

  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Khan, M. T. H. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 616–625.
  • Rothman, R. B., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
  • Husbands, S. M., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-4455.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Pompeu, Y. A., et al. (2017). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.
  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]

  • Malík, I. (n.d.). Drug-like Properties of Some Esters of ortho-/meta-/para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. SciSpace.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • Khan, M. T. H. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Gifford Bioscience. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization and Identification of Impurities in 1-(2-Methylbenzyl)piperazine Samples

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of impurities in 1-(2-Methylbenzyl)piperazine, a key building block in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to implement robust and reliable impurity profiling strategies, grounded in scientific integrity and regulatory expectations.

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4] Adherence to these guidelines is crucial for regulatory compliance and ensuring patient safety.[1][2] This guide will delve into the practical application of these principles for this compound.

The Analytical Challenge: Unmasking Impurities in this compound

The synthesis of this compound can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1] The structural similarity of these impurities to the main compound often presents a significant analytical challenge. Therefore, a multi-faceted analytical approach is essential for comprehensive impurity profiling.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in impurity analysis. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound and its potential impurities.

Technique Principle Strengths for this compound Analysis Limitations Typical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Excellent for quantifying known impurities. Robust and widely available.[5][6]Requires reference standards for identification and quantification. May not be suitable for non-UV active impurities.Routine quality control, purity assays, and stability studies.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometry for identification.High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for identification.[7][8]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[9]Identification of unknown volatile impurities, residual solvents.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unrivaled for unambiguous structure elucidation of unknown impurities.[10][11] Quantitative capabilities without the need for specific reference standards (qNMR).[10][11][12]Lower sensitivity compared to MS-based methods. Complex spectra may require expert interpretation.Definitive identification of isolated impurities, structural confirmation.

Workflow for Impurity Identification and Characterization

A logical and systematic workflow is crucial for the efficient and accurate identification of impurities. The following diagram illustrates a recommended approach that integrates chromatographic and spectroscopic techniques.

Impurity_Identification_Workflow cluster_0 Initial Screening & Quantification cluster_1 Preliminary Identification cluster_2 Definitive Structure Elucidation Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Quantification Quantify Known & Unknown Impurities HPLC_UV->Quantification LC_MS LC-MS Analysis Quantification->LC_MS Molecular_Weight Determine Molecular Weight LC_MS->Molecular_Weight Isolation Preparative HPLC/SFC Molecular_Weight->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Structure Confirm Structure NMR->Structure Method_Selection Impurity_Detected Impurity Detected (e.g., by HPLC) Known_Impurity Is it a known impurity with a reference standard? Impurity_Detected->Known_Impurity Quantify_HPLC Quantify using HPLC-UV Known_Impurity->Quantify_HPLC Yes Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No LC_MS_Screen LC-MS for Molecular Weight Unknown_Impurity->LC_MS_Screen Isolate_NMR Isolate and perform NMR for structure elucidation LC_MS_Screen->Isolate_NMR

Sources

A Comparative Analysis of the Biological Effects of Ortho-, Meta-, and Para-Methylbenzylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Piperazine Pharmacology

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the seemingly subtle variation in the positioning of substituents on this heterocyclic ring can dramatically alter a compound's pharmacological profile. This guide provides a detailed comparative analysis of the biological effects of three positional isomers of methylbenzylpiperazine (MBZP): ortho-methylbenzylpiperazine (2-MBZP), meta-methylbenzylpiperazine (3-MBZP), and para-methylbenzylpiperazine (4-MBZP).

For researchers and drug development professionals, understanding the profound impact of isomeric substitution is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and safety. While direct comparative data for these specific isomers is limited in publicly available literature, this guide synthesizes established principles of piperazine pharmacology and data from closely related analogs to provide a scientifically grounded comparison. The ensuing sections will delve into the anticipated differences in their receptor binding affinities, functional activities, and in vivo effects, supported by detailed experimental protocols for their characterization.

The Influence of Methyl Group Position on Receptor Interactions

The position of the methyl group on the benzyl moiety of MBZP is predicted to significantly influence its interaction with key biological targets, primarily monoamine transporters and receptors within the central nervous system. This is due to the electronic and steric effects imparted by the methyl group, which can alter the molecule's conformation and its ability to fit into the binding pockets of target proteins.

Anticipated Receptor Binding Affinities

Based on structure-activity relationship (SAR) studies of related piperazine derivatives, we can hypothesize the following trends in receptor binding affinities for the MBZP isomers. It is important to note that these are predictions and require experimental validation.

TargetOrtho-MBZP (2-MBZP)Meta-MBZP (3-MBZP)Para-MBZP (4-MBZP)Rationale
Dopamine Transporter (DAT) Moderate AffinityLower AffinityPotentially Higher AffinityStudies on N-benzylpiperidine analogs suggest that substitution at the para-position can be beneficial for DAT binding[1]. The electron-donating nature of the methyl group might modulate this effect.
Serotonin Transporter (SERT) Variable AffinityVariable AffinityVariable AffinityThe influence of a methyl substituent on SERT affinity is less predictable without direct experimental data. However, related compounds show that aryl substitution patterns are critical for SERT interaction[2].
5-HT₁A Receptor Likely Moderate AffinityPotentially Highest AffinityLower AffinityFor some arylpiperazines, meta-substitution has been shown to confer the highest affinity for the 5-HT₁A receptor.
5-HT₂A/₂C Receptors Variable AffinityVariable AffinityVariable AffinityThe position of the methyl group will likely influence the interaction with different serotonin receptor subtypes, but the precise pattern requires experimental determination.

Functional Activity: From Binding to Biological Response

A compound's affinity for a receptor does not solely dictate its biological effect. It is the functional consequence of this binding—whether it acts as an agonist, antagonist, or partial agonist—that determines the physiological response.

Predicted Functional Profiles
  • Dopaminergic Activity: The isomer with the highest affinity for DAT is expected to be the most potent dopamine reuptake inhibitor, leading to increased synaptic dopamine levels and stimulant-like effects.

  • Serotonergic Activity: Interactions with SERT and various 5-HT receptors will contribute to a complex serotonergic profile. Agonism at 5-HT₁A receptors can mediate anxiolytic and antidepressant effects, while activity at 5-HT₂A/₂C receptors is often associated with hallucinogenic or anxiogenic properties[3]. The balance of these activities will likely differ between the isomers.

The following diagram illustrates the general mechanism of action for piperazine derivatives at a monoaminergic synapse.

Monoaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_Vesicle Dopamine/ Serotonin Vesicle DAT_SERT DAT/SERT DA_Vesicle->DAT_SERT Release DAT_SERT->MAO Reuptake Synaptic_Cleft Synaptic Cleft Receptor Postsynaptic Dopamine/ Serotonin Receptors MBZP MBZP Isomer MBZP->DAT_SERT Inhibition MBZP->Receptor Direct Interaction Synaptic_Cleft->Receptor Binding

Caption: General mechanism of MBZP isomers at a monoaminergic synapse.

In Vivo Effects: A Comparative Outlook

The distinct neurochemical profiles of the ortho-, meta-, and para-MBZP isomers are expected to translate into observable differences in their in vivo pharmacological effects.

Locomotor Activity

Based on studies of related compounds where positional isomers exhibited divergent effects on movement, it is plausible that the MBZP isomers will also show distinct locomotor profiles[4]. For instance, the isomer with the most potent dopaminergic activity is likely to produce the greatest stimulant effect on locomotor activity. Conversely, isomers with predominant serotonergic activity, particularly at 5-HT₂C receptors, may decrease locomotor activity[5].

Discriminative Stimulus Properties

Drug discrimination studies in animals are a powerful tool to assess the subjective effects of psychoactive compounds. It is anticipated that the MBZP isomers will exhibit different discriminative stimulus properties. For example, the isomer with a pharmacological profile most similar to stimulants like amphetamine or cocaine would be expected to substitute for these drugs in trained animals[3].

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between the ortho-, meta-, and para-MBZP isomers, a series of well-established experimental protocols should be employed.

Synthesis of Methylbenzylpiperazine Isomers

A general and efficient method for the synthesis of N-benzylpiperazine derivatives is through reductive amination.

Protocol: Reductive Amination for MBZP Isomer Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the corresponding methylbenzaldehyde isomer (ortho-, meta-, or para-) (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add piperazine (1.2 eq.) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired MBZP isomer.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Protocol: Radioligand Binding Assay for DAT/SERT Affinity

  • Tissue Preparation: Prepare crude synaptosomal membranes from the appropriate brain region (e.g., striatum for DAT, hippocampus for SERT) of rodents.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the MBZP isomer.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

  • Termination and Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each MBZP isomer using non-linear regression analysis of the competition binding curves.

The following diagram outlines the workflow for determining receptor binding affinity.

Receptor_Binding_Workflow A Prepare Brain Tissue Membranes B Incubate Membranes with Radioligand and MBZP Isomer A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Workflow for receptor binding affinity determination.

In Vivo Behavioral Assays

Protocol: Locomotor Activity Assessment in Mice

  • Habituation: Place individual mice in open-field activity chambers and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer a specific dose of an MBZP isomer or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data in time bins to assess both the initial and overall effects of each isomer. Compare the dose-response curves for the different isomers.

Conclusion: The Importance of Isomer-Specific Characterization

The comparative analysis of ortho-, meta-, and para-methylbenzylpiperazine underscores the critical importance of considering positional isomerism in drug design and evaluation. While direct experimental comparisons are not yet extensively documented, the principles of medicinal chemistry and pharmacology strongly suggest that these three isomers will exhibit distinct biological profiles. The ortho isomer may have a unique steric profile influencing its interactions, the meta isomer could show enhanced affinity for certain serotonin receptors, and the para isomer may have a higher affinity for the dopamine transporter.

Future research should focus on the direct, side-by-side experimental evaluation of these isomers to fully elucidate their pharmacological and toxicological properties. Such studies are essential for a comprehensive understanding of the structure-activity relationships within the benzylpiperazine class and for the development of safer and more effective therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for conducting such vital research.

References

  • Yarosh, H. A., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 88(1), 18-27.
  • Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(9), 2715-2725.
  • Chen, Z., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
  • Kankaanpää, A., et al. (2004). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 15(16), 2150-2.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Høiseth, G., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 141-150.
  • Kim, D. I., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 596-606.
  • Sadalge, P. R., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-6.
  • Boissier, J. R., et al. (1963). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Journal of Medicinal Chemistry, 6, 541-544.
  • Rothman, R. B., et al. (2005). Evidence for psychostimulant and entactogen-like actions of the "legal high" piperazine derivatives BZP and TFMPP. Journal of Pharmacology and Experimental Therapeutics, 315(1), 51-63.
  • Gatch, M. B., & Forster, M. J. (2009). Discriminative stimulus properties of m-chlorophenylpiperazine. Behavioural Pharmacology, 20(5-6), 466-473.
  • Meltzer, P. C., et al. (2002). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 12(24), 3569-3572.
  • Gatch, M. B. (2017). Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice. Psychopharmacology, 234(23-24), 3499-3510.
  • Sanner, M. F. (1999). Python: a programming language for software integration and development. Journal of Molecular Graphics and Modelling, 17(1), 57-61.
  • Dudhat, K. J., et al. (2017). Different Effects of 3-chlorophenylpiperazine on Locomotor Activity and Acquisition of Conditioned Avoidance Response in Different Strains of Mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(6), 585-592.
  • Gatch, M. B. (2003). Sex differences in the discriminative stimulus effects of m-chlorophenylpiperazine and ethanol withdrawal. Alcoholism: Clinical and Experimental Research, 27(5), 785-793.
  • Gatch, M. B., & Lal, H. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. Pharmacology Biochemistry and Behavior, 59(1), 117-122.
  • Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP.
  • Fredj, R., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1369.
  • Holshouser, S. L., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556.
  • Snyder, R. W., & Davis, W. M. (1987). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Journal of Pharmacy and Pharmacology, 39(12), 1025-1027.
  • Piersma, A. H., et al. (1996). Comparative embryotoxicities of butyl benzyl phthalate, mono-n-butyl phthalate and mono-benzyl phthalate in mice and rats: in vivo and in vitro observations. Pharmacology & Toxicology, 79(6), 309-317.
  • Wilking, J., et al. (2024). Sub-second analysis of locomotor activity in Parkinsonian mice. bioRxiv.
  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.
  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4983.
  • Kim, H., et al. (2021). Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. International Journal of Molecular Sciences, 22(3), 1225.

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Validating Synthesized 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built.[1][2] The synthesis of a target compound, such as 1-(2-Methylbenzyl)piperazine, is not complete until its molecular identity is rigorously verified. This guide provides an in-depth, expert-driven comparison of analytical techniques for structural validation, focusing on the power and precision of High-Resolution Mass Spectrometry (HRMS) as a primary tool for confirming elemental composition.

The Imperative of Structural Validation

HRMS: The Cornerstone of Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard (low-resolution) mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).[6] This precision is sufficient to differentiate between molecules that have the same nominal mass but different elemental compositions.[5][6] For a small organic molecule like this compound, HRMS provides the definitive data needed to confirm that the synthesized product matches the intended molecular formula of C₁₂H₁₈N₂.[7][8]

The workflow for HRMS validation is a self-validating system, grounded in fundamental physical principles and precise instrumentation.

HRMS_Validation_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Data Processing & Validation cluster_2 Phase 3: Outcome synthesis Synthesized Compound (this compound) prep Sample Preparation (Dilution in appropriate solvent) synthesis->prep Dissolution hrms HRMS Analysis (LC-ESI-Q-TOF) prep->hrms Infusion/Injection acquire Data Acquisition (Measure accurate m/z of ions) hrms->acquire compare Compare Experimental vs. Theoretical Mass (Calculate Mass Error in ppm) acquire->compare process Data Processing (Calculate Theoretical Mass for C₁₂H₁₈N₂) process->compare validate Validation Decision (Is Mass Error < 5 ppm?) compare->validate confirm Structure Confirmed (Elemental Composition Validated) validate->confirm Yes re_eval Re-evaluate Synthesis/Purification (Structure Not Validated) validate->re_eval No

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A Comparative Guide to the Efficacy of Synthetic Routes for 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylbenzyl)piperazine is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a multitude of pharmacologically active compounds, valued for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and bioavailability. The synthesis of N-substituted piperazines, such as this compound, is a critical step in the development of new therapeutic agents. This guide provides a comprehensive comparison of the most common and effective synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations for researchers, scientists, and drug development professionals.

Three primary synthetic strategies will be evaluated:

  • Direct N-Alkylation: A classical and straightforward approach involving the reaction of piperazine with 2-methylbenzyl chloride.

  • Reductive Amination: A versatile one-pot method that couples piperazine with 2-methylbenzaldehyde in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, considered here as a potential, albeit less conventional, route for this specific transformation.

This guide will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, cost-effectiveness, and scalability.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations for each of the three synthetic routes to this compound.

Caption: Overview of the three primary synthetic routes to this compound.

Route 1: Direct N-Alkylation

Direct N-alkylation is a fundamental and widely employed method for the synthesis of N-substituted piperazines. This approach involves the nucleophilic attack of the secondary amine of piperazine on an electrophilic carbon, in this case, the benzylic carbon of 2-methylbenzyl chloride.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic methylene carbon of 2-methylbenzyl chloride and displacing the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

A significant challenge in the direct alkylation of piperazine is controlling the degree of substitution. The mono-alkylated product, this compound, is also a secondary amine and can react further with another molecule of 2-methylbenzyl chloride to form the undesired 1,4-bis(2-methylbenzyl)piperazine. To favor mono-alkylation, a large excess of piperazine is often used to increase the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.

Experimental Protocol: Direct N-Alkylation

This protocol is adapted from a reliable procedure for the synthesis of 1-benzylpiperazine and is optimized for the synthesis of this compound.[1]

Materials:

  • Piperazine (anhydrous)

  • 2-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and anhydrous acetonitrile.

  • Add finely powdered potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add a solution of 2-methylbenzyl chloride (1.0 equivalent) in anhydrous acetonitrile to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Route 2: Reductive Amination

Reductive amination is a versatile and highly efficient one-pot method for the synthesis of amines. This route involves the reaction of piperazine with 2-methylbenzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the desired N-alkylated piperazine.

Mechanistic Considerations

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of 2-methylbenzaldehyde, followed by dehydration to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the iminium ion to the corresponding amine. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is mild enough not to reduce the starting aldehyde and is tolerant of a wide range of functional groups.[2][3]

A key advantage of reductive amination is the inherent control over mono-alkylation. The iminium ion intermediate is more electrophilic than the starting aldehyde, and its reduction is typically rapid, minimizing the opportunity for the newly formed product to react further.

Experimental Protocol: Reductive Amination

This protocol is a general and reliable method for the reductive amination of aldehydes with secondary amines.[4]

Materials:

  • Piperazine

  • 2-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperazine (1.2 equivalents) and 1,2-dichloroethane.

  • Add 2-methylbenzaldehyde (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, particularly for the formation of N-aryl amines.[5] While typically employed for arylation, its application to N-benzylation is also possible, though less common for this specific target molecule.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl or alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.

For the synthesis of this compound, this would involve the coupling of piperazine (or a mono-protected derivative) with 2-methylbenzyl halide. While feasible, the greater reactivity of benzylic halides in traditional SN2 reactions often makes the direct alkylation route more straightforward and cost-effective.

Experimental Protocol: Buchwald-Hartwig Amination (General)

The following is a general protocol for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide, which could be adapted for a benzyl halide.[6]

Materials:

  • N-Boc-piperazine

  • 2-Methylbenzyl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-piperazine (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (1.4 equivalents) and 2-methylbenzyl bromide (1.0 equivalent).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • The Boc-protecting group would then need to be removed under acidic conditions to yield the final product.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the available laboratory equipment.

Metric Direct N-Alkylation Reductive Amination Buchwald-Hartwig Amination
Starting Materials Piperazine, 2-Methylbenzyl chloridePiperazine, 2-MethylbenzaldehydePiperazine, 2-Methylbenzyl halide, Pd catalyst, ligand
Typical Yield 60-80% (with excess piperazine)80-95%70-90% (for analogous reactions)
Reaction Time 4-12 hours2-8 hours6-24 hours
Reaction Conditions Reflux temperatureRoom temperatureElevated temperature (80-110°C)
Key Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)Pd catalyst, phosphine ligand, strong base
Selectivity Risk of di-alkylationHigh mono-selectivityHigh mono-selectivity (with protected piperazine)
Cost-Effectiveness Generally cost-effectiveModerately cost-effectiveHigher cost due to catalyst and ligand
Scalability Scalable, but requires efficient separation of excess piperazineReadily scalableScalable, but catalyst cost can be a factor
Safety & Handling 2-Methylbenzyl chloride is a lachrymatorAldehydes can be irritants; handle reducing agents with carePalladium catalysts and phosphine ligands can be air-sensitive

Cost of Starting Materials (Illustrative):

  • 2-Methylbenzyl chloride: Approximately $700/kg[7]

  • 2-Methylbenzaldehyde: Varies, but generally comparable to or slightly more expensive than the corresponding benzyl chloride.

Discussion and Recommendations

Direct N-Alkylation is a classic and often go-to method due to its simplicity and the ready availability of starting materials. The primary drawback is the potential for di-alkylation, which necessitates the use of a large excess of piperazine. This not only increases the raw material cost but also complicates the purification process, as the excess piperazine must be removed. For large-scale synthesis, the recovery and recycling of piperazine would be a critical consideration for economic viability.

Reductive Amination presents a highly attractive alternative. Its one-pot nature, mild reaction conditions (often at room temperature), and high selectivity for mono-alkylation make it an experimentally convenient and efficient route.[8] The use of sodium triacetoxyborohydride as a reducing agent is particularly advantageous due to its ease of handling and high chemoselectivity. While the cost of the reducing agent is a factor, the high yields and simplified purification often offset this expense, especially at the lab and pilot scales.

The Buchwald-Hartwig Amination , while a powerful tool in the synthetic chemist's arsenal, is likely overkill for this particular transformation. The reaction requires expensive and often air-sensitive palladium catalysts and phosphine ligands. Furthermore, for N-alkylation with a reactive benzyl halide, the benefits of this sophisticated methodology do not typically outweigh the added cost and complexity compared to the more traditional methods. Its use would be more justifiable for less reactive alkylating agents or for the synthesis of N-aryl piperazines.

Conclusion

For the synthesis of this compound, reductive amination emerges as the most efficacious route for most laboratory and pilot-scale applications. It offers a superior combination of high yield, excellent selectivity, mild reaction conditions, and operational simplicity. While direct N-alkylation remains a viable and cost-effective option , particularly if a robust method for piperazine recovery is in place, the challenges associated with controlling selectivity and purification make it a less elegant solution. The Buchwald-Hartwig amination, in this context, is a powerful but likely unnecessary tool.

The ultimate choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing factors such as cost, scale, available equipment, and the desired purity of the final product.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Suzuki, T., et al. (2021). Synthetic routes of N-substituted phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 13. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zhang, X., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(21), 4324–4332.
  • Hive Novel Discourse. (2004). Easy P2P reductive amination with NaBH(OAc)3. The Hive. Retrieved from [Link]

  • Various Authors. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]

  • Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369–2371.
  • Google Patents. (1959). Purification of piperazine.
  • Abdel-Magid, A. F. (2006).
  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.
  • IndiaMART. (n.d.). 2-Methyl Benzyl Chloride. IndiaMART. Retrieved from [Link]

  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Gunosewoyo, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 443–448.
  • O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of the Mechanism of Action of Different Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, have led to its incorporation into a wide array of therapeutic agents across diverse disease areas.[1][2] This guide provides a comparative analysis of the distinct mechanisms of action of various classes of piperazine-containing compounds, offering insights into their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their functions.

Anthelmintic Piperazines: Paralyzing Parasites through GABA Receptor Agonism

Piperazine and its salts have long been a mainstay in the treatment of parasitic worm infections, particularly ascariasis and enterobiasis.[3] Their efficacy stems from their ability to selectively target the neuromuscular system of nematodes.

Mechanism of Action

The primary mechanism of action of anthelmintic piperazines is their function as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode neuromuscular system.[4] Unlike in their vertebrate hosts where GABAergic signaling is predominantly confined to the central nervous system, in nematodes, GABA receptors are crucial components of the peripheral neuromuscular system, mediating muscle inhibition.[4] This physiological distinction forms the basis for piperazine's selective toxicity.

Piperazine binds to and activates these GABA receptors on the muscle cells of susceptible nematodes.[4] This activation opens chloride ion (Cl-) channels, leading to an influx of negatively charged chloride ions into the muscle cell. The resulting hyperpolarization of the muscle cell membrane renders it less responsive to excitatory stimuli, leading to a state of flaccid paralysis.[4] The paralyzed worms are unable to maintain their position within the host's gut and are subsequently expelled by the normal peristaltic action of the intestines.[4]

Signaling Pathway: Anthelmintic Piperazine Action

GABAR_pathway Piperazine Piperazine GABAR Nematode GABA Receptor (Ligand-gated Cl- channel) Piperazine->GABAR Binds and activates Cl_channel Chloride Channel Opening GABAR->Cl_channel Cl_influx Influx of Cl- Ions Cl_channel->Cl_influx Hyperpolarization Muscle Cell Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Signaling pathway of anthelmintic piperazines at the nematode neuromuscular junction.

CNS-Acting Piperazines: Modulating Neurotransmission

The piperazine scaffold is a common feature in many drugs that act on the central nervous system (CNS), including antipsychotics and antidepressants. These compounds exert their effects by interacting with various neurotransmitter receptors.

Piperazine-Containing Antipsychotics

Many atypical antipsychotics, such as aripiprazole and ziprasidone, incorporate a piperazine moiety. Their therapeutic effects in conditions like schizophrenia are primarily attributed to their modulation of dopaminergic and serotonergic pathways.

Mechanism of Action:

The primary mechanism of action for many atypical antipsychotics involves a combination of partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors.[5]

  • Dopamine D2 Receptor Partial Agonism: Aripiprazole, for instance, acts as a "dopamine system stabilizer."[6] In brain regions with excessive dopamine (hyperdopaminergic states), it acts as an antagonist, reducing dopaminergic activity and alleviating positive symptoms of schizophrenia. Conversely, in areas with low dopamine (hypodopaminergic states), it acts as an agonist, increasing dopaminergic activity and potentially improving negative and cognitive symptoms.[6]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[5]

Signaling Pathway: Atypical Antipsychotic (Aripiprazole) Action

Antipsychotic_pathway Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT2AR Serotonin 5-HT2A Receptor Aripiprazole->HT2AR Antagonist Dopamine_Mod Dopamine System Stabilization D2R->Dopamine_Mod Serotonin_Block Serotonin Blockade HT2AR->Serotonin_Block Therapeutic_Effects Antipsychotic Effects (Reduction of positive & negative symptoms) Dopamine_Mod->Therapeutic_Effects Serotonin_Block->Therapeutic_Effects

Caption: Dual mechanism of action of aripiprazole at dopamine and serotonin receptors.

Piperazine-Containing Antidepressants

Piperazine derivatives are also prevalent in antidepressant medications, such as trazodone and vilazodone. These drugs primarily target the serotonergic system to alleviate depressive symptoms.

Mechanism of Action:

The mechanisms of piperazine-containing antidepressants are often multifaceted:

  • Serotonin Reuptake Inhibition: Many of these drugs inhibit the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1]

  • Serotonin Receptor Modulation: Trazodone, for example, is a serotonin antagonist and reuptake inhibitor (SARI). It acts as an antagonist at 5-HT2A and 5-HT2C receptors, which is believed to contribute to its antidepressant and anxiolytic effects.[7][8] Vilazodone combines serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor.[9]

Signaling Pathway: Antidepressant (Trazodone) Action

Antidepressant_pathway Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibits HT2AR Serotonin 5-HT2A Receptor Trazodone->HT2AR Antagonist Serotonin_Inc Increased Synaptic Serotonin SERT->Serotonin_Inc Therapeutic_Effects Antidepressant & Anxiolytic Effects Serotonin_Inc->Therapeutic_Effects Receptor_Block 5-HT2A Receptor Blockade Receptor_Block->Therapeutic_Effects

Caption: Multifaceted mechanism of action of trazodone on the serotonergic system.

Other Notable Mechanisms of Piperazine-Containing Compounds

Beyond the well-established roles in anthelmintic and CNS therapies, the piperazine scaffold is found in drugs with a variety of other mechanisms of action.

Antihistamines

Piperazine derivatives, such as hydroxyzine and cetirizine, are effective H1 antihistamines. They act as inverse agonists at the histamine H1 receptor.[10] By binding to the H1 receptor, they stabilize it in an inactive conformation, reducing its constitutive activity and preventing histamine-induced signaling cascades that lead to allergic symptoms.[10]

Anticancer Agents

Several piperazine-containing compounds have shown promise as anticancer agents. Their mechanisms are diverse and include the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression.[2][11] Some derivatives have also been shown to interact with DNA and inhibit angiogenesis.[8]

Calcium Channel Blockers

Certain disubstituted piperazine derivatives have been identified as T-type and N-type calcium channel blockers.[7][12] By inhibiting the influx of calcium into cells, these compounds can modulate neuronal excitability and have potential applications in the treatment of pain.[7]

Acetylcholinesterase Inhibitors

A number of piperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[13][14] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy used in the symptomatic treatment of Alzheimer's disease.

Comparative Quantitative Data

The following table summarizes the binding affinities (Ki or IC50 values) or effective concentrations (EC50) of representative piperazine-containing compounds for their primary molecular targets. Lower values indicate higher potency.

Therapeutic ClassCompoundPrimary TargetAffinity/PotencyReference(s)
Anthelmintic PiperazineNematode GABA ReceptorEC50: 12.3-22.5 mM (paralysis)[15][16]
Antipsychotic AripiprazoleDopamine D2 ReceptorKi: 0.34 nM[17]
ZiprasidoneDopamine D2 ReceptorKi: 4.8 nM[17]
Antidepressant TrazodoneSerotonin 5-HT2A ReceptorKi: ~15-40 nM[1]
VilazodoneSerotonin Transporter (SERT)Ki: 0.1 nM[1]
Antihistamine HydroxyzineHistamine H1 ReceptorKi: ~2 nM[8]
CetirizineHistamine H1 ReceptorKi: ~6 nM[8]
Anticancer (Representative Derivative)Various Cancer Cell LinesIC50: low µM range[18]
Calcium Channel Blocker (Representative Derivative)T-type Calcium Channel (Cav3.2)IC50: ~4 µM[15]
Acetylcholinesterase Inhibitor (Representative Derivative)Acetylcholinesterase (AChE)IC50: low µM to nM range[2][17][19]

Experimental Protocols

The elucidation of the mechanisms of action described above relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

Radioligand Binding Assay for Receptor Affinity

This protocol is a general framework for determining the binding affinity of a compound to a specific receptor, such as the dopamine D2 or histamine H1 receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity of bound radioligand filtration->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End analysis->end

Caption: General workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Setup: In a multi-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol, based on the Ellman method, is used to determine the inhibitory activity of a compound against an enzyme like acetylcholinesterase.[3]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine), and the chromogen (DTNB, Ellman's reagent) in a suitable buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either buffer (for the control) or the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate and DTNB to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well by determining the change in absorbance over time. The percent inhibition for each concentration of the test compound is calculated relative to the control reaction. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Conclusion

The piperazine scaffold is a remarkable example of a privileged structure in medicinal chemistry, demonstrating its versatility through its presence in drugs with a wide range of therapeutic applications and distinct mechanisms of action. From the paralysis of parasitic worms to the fine-tuning of neurotransmission in the central nervous system and the inhibition of key enzymes, piperazine-containing compounds continue to be a rich source of inspiration for the development of novel therapeutics. A thorough understanding of their comparative mechanisms of action, as outlined in this guide, is crucial for the rational design and optimization of future generations of piperazine-based drugs.

References

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. Available from: [Link]

  • Antidepressants Recs Affinities. Scribd. Available from: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available from: [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PubMed Central. Available from: [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. The Psychopharmacology Institute. Available from: [Link]

  • The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. Piperazine derivatives are unique and can easily be modified for the desired pharmacological activity. The two opposing nitrogen atoms in a six‐membered piperazine ring offer a large... ResearchGate. Available from: [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. Available from: [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. Available from: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available from: [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. Available from: [Link]

  • Antidepressant affinity groups by affinity for serotonin transporter*. ResearchGate. Available from: [Link]

  • Synthesis and calcium channel blocking activities of dipiperazine compounds. China Pharmaceutical University. Available from: [Link]

  • Antipsychotic Receptor Binding Affinities. The Carlat Psychiatry Report. Available from: [Link]

  • The GABA nervous system in C. elegans. WormBook. Available from: [Link]

  • GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes. Journal of Nematology. Available from: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Available from: [Link]

  • Receptor-binding profiles of antipsychotics and antidepressants. ResearchGate. Available from: [Link]

  • C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. PubMed. Available from: [Link]

  • Atypical antipsychotics: an update. PubMed Central. Available from: [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. Available from: [Link]

  • Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. PubMed. Available from: [Link]

  • Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available from: [Link]

  • CALCIUM IMAGING PROTOCOL. protocols.io. Available from: [Link]

  • Nematode cys-loop GABA receptors: Biological function, pharmacology and sites of action for anthelmintics. ResearchGate. Available from: [Link]

  • Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. ResearchGate. Available from: [Link]

  • Diarylamine derivatives as calcium channel blockers. Google Patents.
  • New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. PubMed Central. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PubMed Central. Available from: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. PubMed Central. Available from: [Link]

  • Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists. PubMed. Available from: [Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. Available from: [Link]

  • Recent Advances in the Modulation of Cholinergic Signaling. PubMed Central. Available from: [Link]

  • A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor. National Institutes of Health. Available from: [Link]

  • Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Treat Alzheimer's Disease. MDPI. Available from: [Link]

  • Recent Advances in the Modulation of Cholinergic Signaling. ResearchGate. Available from: [Link]

  • Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-Methylbenzyl)piperazine Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(2-Methylbenzyl)piperazine (MDBP), a notable piperazine derivative, requires precise analytical determination to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of the two most prevalent analytical techniques for MDBP detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The core principle of this guide is not merely to present disparate methodologies but to frame them within the context of cross-validation. Cross-validation is a critical process in analytical science, ensuring that different methods yield comparable and reliable results, thereby confirming the integrity of the data generated.[1] This is particularly crucial during method transfer between laboratories or when a secondary method is required for confirmatory analysis.

This guide will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. The objective is to equip you with the necessary knowledge to select the most appropriate method for your specific application and to understand the critical parameters for a successful cross-validation.

The Imperative of Method Validation

Before delving into the comparative analysis, it is essential to ground our discussion in the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines for this process.[2][3][4][5][6][7][8] Validation demonstrates through laboratory studies that an analytical procedure is suitable for its intended purpose.[6][7] Key validation parameters that will be discussed in the context of MDBP analysis include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds, including MDBP. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

The Rationale Behind HPLC Method Design for MDBP

The selection of an appropriate HPLC method for MDBP is guided by its physicochemical properties. As a piperazine derivative, MDBP is a basic compound.[9] This dictates the choice of a reversed-phase (RP) HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically acetonitrile or methanol and water, with an acidic modifier.[5] The acidic modifier, such as phosphoric acid or formic acid, serves to protonate the basic nitrogen atoms of the piperazine ring, leading to better peak shape and retention.[5] For mass spectrometry (MS) compatibility, a volatile acid like formic acid is preferred.[5]

Experimental Protocol: HPLC-UV Analysis of MDBP

This protocol outlines a general procedure for the analysis of MDBP using HPLC with UV detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by the UV spectrum of MDBP, typically around 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of MDBP reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution: Prepare the sample containing MDBP by dissolving it in the mobile phase to a concentration that falls within the linear range of the method.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solution.

  • Record the chromatograms and integrate the peak area of MDBP.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is particularly valuable for the unequivocal identification of compounds and for the analysis of volatile and thermally stable substances.

The Rationale Behind GC-MS Method Design for MDBP

MDBP, being a relatively small molecule, is amenable to GC analysis. The choice of a suitable GC column is critical for achieving good separation. A mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase, is often a good starting point for piperazine derivatives.[10] The mass spectrometer provides definitive identification based on the fragmentation pattern of the MDBP molecule.

Experimental Protocol: GC-MS Analysis of MDBP

This protocol provides a general procedure for the analysis of MDBP using GC-MS.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a DB-17 (30 m x 0.53 mm, 1 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[10]

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program: Start at 150°C, hold for 10 minutes, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[10]

  • MS Detector Temperature: 260°C.[10]

  • Injection Volume: 1.0 µL in split mode.

  • Solvent: Methanol.[10]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of MDBP reference standard in methanol (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing MDBP in methanol to a concentration within the calibration range.

3. Analysis Procedure:

  • Set the GC-MS instrument parameters as described above.

  • Inject a blank (methanol) to check for system cleanliness.

  • Inject the working standard solutions.

  • Inject the sample solution.

  • Acquire the data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Visualizing the Workflow

To better understand the interconnectedness of these analytical procedures and the cross-validation process, the following diagrams illustrate the key workflows.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution HPLC_Inject Injection Dilution->HPLC_Inject GCMS_Inject Injection Dilution->GCMS_Inject HPLC_System HPLC System Equilibration HPLC_System->HPLC_Inject HPLC_Data Chromatographic Data Acquisition HPLC_Inject->HPLC_Data Compare Data Comparison & Statistical Analysis HPLC_Data->Compare GCMS_System GC-MS System Setup GCMS_System->GCMS_Inject GCMS_Data Mass Spectral Data Acquisition GCMS_Inject->GCMS_Data GCMS_Data->Compare CrossValidationLogic Start Define Analytical Requirements Method_A Method A (e.g., HPLC) Validated Performance Start->Method_A Method_B Method B (e.g., GC-MS) Validated Performance Start->Method_B Analysis Analyze Same Batch of Samples by Both Methods Method_A->Analysis Method_B->Analysis Comparison Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Comparison Acceptance Results Meet Pre-defined Acceptance Criteria? Comparison->Acceptance Pass Methods are Cross-Validated Acceptance->Pass Yes Fail Investigate Discrepancies & Re-evaluate Acceptance->Fail No

Caption: Logical flow of the cross-validation process between two analytical methods.

Performance Comparison: HPLC vs. GC-MS for MDBP Analysis

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of piperazine derivatives, based on published data. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterHPLC-UVGC-MSRationale & Causality
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar chromophores. GC-MS provides an additional dimension of identification through the mass spectrum, offering higher confidence in peak identity.
Linearity (Range) Typically wide (e.g., 0.1 - 100 µg/mL)Generally narrower (e.g., 0.01 - 10 µg/mL)HPLC detectors often have a wider linear dynamic range compared to MS detectors, which can experience saturation at higher concentrations.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Both methods can achieve high accuracy with proper calibration. The slightly wider range for GC-MS can sometimes be attributed to sample preparation steps like derivatization, if required.
Precision (%RSD) < 2%< 5%HPLC systems are generally known for their high precision and reproducibility in quantitative analysis. The multiple stages of a GC-MS system (injector, column, MS) can introduce slightly more variability.
LOD ng/mL rangepg/mL to low ng/mL rangeGC-MS, especially in SIM mode, is inherently more sensitive than UV detection, allowing for the detection of much lower concentrations of the analyte.
LOQ ng/mL rangepg/mL to low ng/mL rangeSimilar to LOD, the superior sensitivity of MS detection results in lower limits of quantification.
Sample Throughput HigherLowerHPLC run times are often shorter, and sample preparation can be simpler, leading to higher throughput. GC-MS methods may have longer run times and more complex sample preparation.
Cost (Instrument/Operational) LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS instruments.

In-Depth Discussion and Expert Insights

The choice between HPLC and GC-MS for the analysis of MDBP is not a matter of one being definitively "better" than the other; rather, it is a question of which method is more "fit for purpose."

HPLC-UV is an excellent choice for routine quality control applications where the primary goal is to quantify a known analyte in a relatively clean matrix. Its high precision, wider linear range, and lower cost make it a workhorse in many pharmaceutical laboratories. However, its specificity can be a limitation if there is a risk of co-eluting impurities with similar UV spectra.

GC-MS , on the other hand, excels in situations where definitive identification is required. Its high sensitivity and specificity make it the preferred method for trace-level analysis, impurity profiling, and in forensic applications. The mass spectrum provides a "fingerprint" of the molecule, offering a high degree of confidence in the identification of MDBP. The quantitative performance of GC-MS is also excellent, though it may require more careful optimization to achieve the same level of precision as HPLC.

Cross-Validation in Practice:

When performing a cross-validation study for MDBP analysis, a homogenous batch of the sample should be analyzed by both the validated HPLC and GC-MS methods. The results obtained from both techniques are then statistically compared. A successful cross-validation would demonstrate that there is no significant difference between the quantitative results obtained from the two methods, within predefined acceptance criteria. Any significant discrepancies would necessitate an investigation to identify the source of the error, which could be related to sample preparation, instrument performance, or method-specific interferences.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques capable of providing accurate and reliable data for the detection and quantification of this compound. The choice of method should be guided by the specific analytical requirements of the study. For routine quantitative analysis, HPLC-UV offers a robust and cost-effective solution. For applications requiring high sensitivity and definitive identification, GC-MS is the superior choice.

Ultimately, a thorough understanding of the principles of each technique, coupled with a rigorous approach to method validation and cross-validation, is essential for ensuring the integrity and reliability of the analytical data generated in the development and quality control of pharmaceutical products containing MDBP.

References

  • U.S. Food and Drug Administration. (2024). FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Shiva Raj, K. Siva Kumari, & B. Vijaya Bhaskar. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • P. Raveendra Reddy, et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • USP. VALIDATION OF COMPENDIAL METHODS. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzylpiperazine Derivatives on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of benzylpiperazine derivatives and their interactions with the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a synthesized analysis grounded in established scientific principles and computational methodologies. We will explore the causal relationships behind experimental choices in molecular docking and provide a framework for interpreting the resulting data to inform rational drug design.

The Critical Role of Monoamine Transporters and the Therapeutic Potential of Benzylpiperazine Derivatives

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft.[1] Their dysfunction is implicated in a range of neuropsychiatric disorders, including depression, anxiety, and substance abuse disorders. Consequently, SERT, DAT, and NET are prime targets for therapeutic intervention. Benzylpiperazine (BZP) and its derivatives represent a class of psychoactive compounds known to interact with these transporters, exhibiting a spectrum of stimulant and euphoriant effects.[2][3] Understanding the molecular intricacies of how these derivatives bind to and differentiate between the monoamine transporters is paramount for the development of novel therapeutics with improved selectivity and efficacy.[4][5]

A Validated Workflow for Comparative Molecular Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of molecular interactions.[6] The following protocol outlines a robust and self-validating workflow for the comparative docking of benzylpiperazine derivatives against homology models of human SERT, DAT, and NET.

Experimental Protocol: Comparative Molecular Docking
  • Homology Modeling of Monoamine Transporters:

    • Rationale: In the absence of high-resolution crystal structures for all human monoamine transporters, homology modeling is a necessary first step.[4] The crystal structure of the bacterial leucine transporter (LeuT) serves as a widely accepted template due to its structural homology with the SLC6 family of transporters, which includes SERT, DAT, and NET.[4][7]

    • Procedure:

      • Obtain the amino acid sequences for human SERT, DAT, and NET from a protein sequence database (e.g., UniProt).

      • Identify a suitable template structure, such as the Aquifex aeolicus leucine transporter (LeuT), from the Protein Data Bank (PDB).

      • Perform a sequence alignment between the target and template sequences.

      • Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate three-dimensional models of the transporters.

      • Validate the quality of the generated models using tools like Ramachandran plots and ERRAT scores to ensure stereochemical integrity.

  • Ligand Preparation:

    • Rationale: The three-dimensional structure and protonation state of the ligands are critical for accurate docking.

    • Procedure:

      • Sketch the two-dimensional structures of the benzylpiperazine derivatives.

      • Convert the 2D structures to 3D structures using a molecular modeling program.

      • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

      • Assign appropriate protonation states at a physiological pH (typically 7.4), as the protonated amine of the piperazine ring is crucial for interaction with a conserved aspartate residue in the transporter binding site.[8]

  • Molecular Docking Simulations:

    • Rationale: The docking algorithm explores the conformational space of the ligand within the defined binding site of the receptor to identify the most favorable binding poses. Induced fit docking can be employed to account for minor protein flexibility upon ligand binding.[4]

    • Procedure:

      • Prepare the receptor models by adding hydrogen atoms and assigning partial charges.

      • Define the binding site (the "grid box") based on the location of known substrates or inhibitors, typically centered around the conserved aspartate residue.[8]

      • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock each prepared ligand into the binding sites of SERT, DAT, and NET.

      • Generate a series of possible binding poses for each ligand-transporter complex.

  • Post-Docking Analysis and Scoring:

    • Rationale: The docking poses are ranked based on a scoring function that estimates the binding affinity. A thorough visual inspection and analysis of the interactions are essential to validate the computational results.

    • Procedure:

      • Analyze the docking scores to rank the ligands based on their predicted binding affinities for each transporter.

      • Visually inspect the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

      • Compare the interaction patterns of a given ligand across the three transporters to understand the basis of its selectivity.

      • Compare the binding modes of different derivatives to elucidate structure-activity relationships (SAR).

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase HomologyModeling Homology Modeling of SERT, DAT, NET Docking Molecular Docking Simulations HomologyModeling->Docking Validated Transporter Models LigandPrep Ligand Preparation of Benzylpiperazine Derivatives LigandPrep->Docking Energy-Minimized Ligands Scoring Pose Scoring and Ranking Docking->Scoring Generated Binding Poses InteractionAnalysis Interaction Analysis Scoring->InteractionAnalysis Top-Ranked Poses SAR Structure-Activity Relationship (SAR) Elucidation InteractionAnalysis->SAR Interaction Patterns

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis of Benzylpiperazine Derivatives at Monoamine Transporters

The affinity and selectivity of benzylpiperazine derivatives for SERT, DAT, and NET are highly dependent on the nature and position of substituents on both the benzyl and piperazine rings. The following table summarizes experimental binding affinity data for a selection of representative benzylpiperazine derivatives, providing a quantitative basis for our comparative docking analysis.

DerivativeTarget TransporterBinding Affinity (Ki, nM)Reference
1-Benzylpiperazine (BZP)DAT175 (EC50)[2]
NET62 (EC50)[2]
SERT6050 (EC50)[2]
N-phenylpropyl derivativeDAT263[9]
SERT44.5[9]
NET>1300[9]
Diphenylamino analogue (N-phenylpropyl)DAT61.0[9]
SERT-
NET-

Note: EC50 values from reference[2] indicate potency for neurotransmitter release, which is related to transporter affinity. Ki values from reference[9] represent binding affinity.

Key Molecular Interactions and Structure-Activity Relationships

Our analysis of published docking studies reveals several key structural features that govern the interaction of benzylpiperazine derivatives with monoamine transporters:

  • The Protonated Piperazine Nitrogen: A conserved aspartate residue in the binding pocket of all three transporters (Asp98 in SERT, Asp79 in DAT, and Asp75 in NET) forms a crucial salt bridge with the protonated nitrogen of the piperazine ring.[8] This interaction is a primary anchor for the ligand in the binding site.

  • The Benzyl Moiety: The aromatic ring of the benzyl group engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as tyrosine and phenylalanine. Substitutions on the benzyl ring can significantly modulate affinity and selectivity. For instance, electron-withdrawing groups in the para position of an N-benzyl group have been shown to be beneficial for DAT binding.[10]

  • Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the other piperazine nitrogen plays a critical role in determining selectivity. For example, a bulky N-phenylpropyl group can enhance affinity for SERT, while a freely rotating diphenylamine moiety can increase DAT affinity.[9]

Visualizing Ligand-Transporter Interactions

G cluster_transporter Monoamine Transporter Binding Pocket cluster_ligand Benzylpiperazine Derivative Asp Aspartate (e.g., Asp98 in SERT) Aro1 Aromatic Residue 1 (e.g., Tyrosine) Aro2 Aromatic Residue 2 (e.g., Phenylalanine) Hydrophobic Hydrophobic Pocket Ligand Protonated Piperazine N Benzyl Ring Substituent Ligand:f0->Asp:f0 Ionic Interaction Ligand:f1->Aro1:f0 π-π Stacking Ligand:f1->Aro2:f0 π-π Stacking Ligand:f2->Hydrophobic:f0 Hydrophobic Interaction

Caption: Key interactions between a benzylpiperazine derivative and a monoamine transporter.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of benzylpiperazine derivatives on monoamine transporters. The presented workflow, grounded in established scientific principles, enables the elucidation of structure-activity relationships that are crucial for the rational design of novel therapeutic agents. The comparative analysis highlights the subtle yet significant differences in the binding pockets of SERT, DAT, and NET, which can be exploited to achieve desired selectivity profiles.

Future research in this area should focus on the integration of molecular dynamics simulations to explore the dynamic nature of ligand-transporter interactions and the conformational changes they induce.[7] Furthermore, the validation of in silico findings through in vitro binding assays and functional uptake inhibition studies remains a critical component of the drug discovery pipeline. By combining computational and experimental approaches, we can continue to advance our understanding of monoamine transporter pharmacology and develop innovative treatments for a wide range of neurological and psychiatric disorders.

References

  • Rothman, R. B., et al. (2003). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]

  • Koldsø, H., et al. (2013). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience, 4(5), 851-862. [Link]

  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • Paudel, Y. N., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(1), 80-87. [Link]

  • Wang, Y., et al. (2022). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers in Pharmacology, 13, 948338. [Link]

  • Patel, P., & Shah, J. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science, 5(05), 126-134. [Link]

  • Wurita, A., et al. (2016). Benzylpiperazine: "A messy drug". Forensic Science International, 265, 31-36. [Link]

  • Koldsø, H., et al. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 6, 235. [Link]

  • Kortagere, S., et al. (2013). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 4(11), 1490-1502. [Link]

  • Koldsø, H., et al. (2013). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience, 4(5), 851-862. [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues. [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Gee, P., & Schep, L. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances (pp. 179-209). Elsevier. [Link]

  • World Health Organization. (2008). N-Benzylpiperazine. [Link]

  • Posa, L., et al. (2020). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 25(15), 3359. [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 172(8), 2039-2050. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • Wurita, A., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(2), 126-134. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(10), 808-828. [Link]

Sources

A Comparative Guide to Purity Validation of 1-(2-Methylbenzyl)piperazine: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the precise determination of purity for an active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide offers an in-depth, comparative analysis of analytical methodologies for validating the purity of 1-(2-Methylbenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is crafted from a perspective of rigorous scientific integrity and practical, field-tested insight, moving beyond procedural lists to explain the fundamental causality behind our experimental choices.

We will navigate the principles and practical application of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method.[1][2][3] Its performance will be objectively benchmarked against established chromatographic and titrimetric techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. The goal is to equip you with a comprehensive understanding to select the most fit-for-purpose analytical strategy for your development pipeline.

The Fundamental Principle of qNMR: A Paradigm of Direct Measurement

Unlike chromatographic techniques that rely on response factors which can be compound-specific, quantitative ¹H NMR operates on a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3][4] This intrinsic relationship establishes qNMR as a powerful primary ratio method of measurement, capable of determining the purity of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used for quantification.[4][5]

The purity of the analyte (P_a) can be determined using the following equation[1]:

P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity

  • a : Analyte (this compound)

  • std : Internal Standard

This direct, first-principles approach minimizes the potential for errors associated with reference standard instability or variability, lending a high degree of accuracy and trustworthiness to the results.[2][6]

Experimental Workflow: A Deep Dive into qNMR Purity Assay

The successful application of qNMR for purity determination is contingent on a meticulously planned and executed experimental workflow. Each step is designed to mitigate potential sources of error and ensure the integrity of the final quantitative result.

Step 1: Method Planning - The Blueprint for Accuracy

The initial planning phase is critical and involves the judicious selection of an appropriate internal standard and solvent.

  • Internal Standard Selection : The ideal internal standard should possess the following characteristics[5]:

    • High purity (certified reference material is preferred).

    • Chemical stability and non-reactivity with the analyte or solvent.

    • Good solubility in the chosen deuterated solvent.[5]

    • A simple ¹H NMR spectrum, preferably with one or more sharp singlet peaks that do not overlap with any analyte signals.[7]

    • A known proton count for the selected resonance.

    For the analysis of this compound, Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (around 6.2-6.5 ppm), well-separated from the aromatic and aliphatic protons of the analyte.

  • Solvent Selection : The deuterated solvent must completely dissolve both the analyte and the internal standard without interacting with them.[1][4] Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its high solubilizing power for a wide range of organic molecules.

  • Analyte Signal Selection : For this compound, several signals can be chosen for quantification. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring typically appear as a distinct singlet around 3.5 ppm. The methyl protons (-CH₃) on the aromatic ring also provide a sharp singlet around 2.3 ppm. Both are well-suited for integration, provided they are free from impurity signals.

Step 2: Sample Preparation - The Foundation of Precision

Accurate weighing is often the largest source of uncertainty in a qNMR experiment.[3]

  • Weighing : Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a microbalance.

  • Internal Standard Addition : Accurately weigh a similar mass of the chosen internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolution : Add a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d6) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer : Transfer an aliquot of the solution to a high-quality NMR tube.

Step 3 & 4: Data Acquisition and Processing - Ensuring Data Integrity

The NMR spectrometer parameters must be optimized for quantitative analysis, which differs from routine qualitative acquisition.

  • Key Acquisition Parameters :

    • Relaxation Delay (d1) : This is arguably the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated. A sufficiently long relaxation delay ensures complete relaxation of the protons, leading to accurate signal integration. For many small molecules, a d1 of 30 seconds is a safe starting point.[8]

    • Pulse Angle : A 90° pulse angle is typically used to maximize signal intensity.

    • Number of Scans (ns) : A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for accurate integration.

  • Processing Steps :

    • Fourier Transformation : Convert the raw data (FID) into a frequency-domain spectrum.

    • Phasing : Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum, which is crucial for accurate integration.

    • Integration : Carefully define the integration regions for the selected analyte and internal standard peaks. The integration should cover the entire peak area.

Below is a Graphviz diagram illustrating the qNMR experimental workflow.

qNMR_Workflow qNMR Experimental Workflow cluster_prep Method Planning & Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation & Result start Start select_std Select Internal Standard (e.g., Maleic Acid) start->select_std select_solv Select Solvent (e.g., DMSO-d6) start->select_solv weigh_std Accurately Weigh Standard select_std->weigh_std weigh_analyte Accurately Weigh Analyte select_solv->weigh_analyte dissolve Dissolve in Solvent weigh_analyte->dissolve weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Optimized d1, ns) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate end Final Purity Value calculate->end HPLC_Workflow HPLC Purity Analysis Workflow start Start method_dev Method Development (Column, Mobile Phase, Wavelength) start->method_dev sample_prep Sample Preparation (Dissolve in Mobile Phase) method_dev->sample_prep injection Inject Sample sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quant Quantification (Area Percent Calculation) detection->quant end Purity Value quant->end GC_Workflow GC Purity Analysis Workflow start Start method_dev Method Development (Column, Temperature Program) start->method_dev sample_prep Sample Preparation (Dissolve in Volatile Solvent) method_dev->sample_prep injection Inject Sample sample_prep->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection quant Quantification (Area Percent Calculation) detection->quant end Purity Value quant->end Titration_Workflow Titration Purity Analysis Workflow start Start reagent_prep Prepare & Standardize Titrant start->reagent_prep sample_prep Accurately Weigh & Dissolve Sample reagent_prep->sample_prep titrate Titrate to Endpoint sample_prep->titrate calculate Calculate Purity titrate->calculate end Purity Value calculate->end

Sources

A Comparative Pharmacokinetic Analysis of 1-(2-Methylbenzyl)piperazine and Benzylpiperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Pharmacokinetic Profiles of Substituted Piperazines

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, Benzylpiperazine (BZP) has been widely studied, initially as a potential antidepressant and later as a recreational substance, leading to extensive characterization of its stimulant and amphetamine-like properties.[2] BZP primarily exerts its effects by enhancing the release of dopamine and norepinephrine.[2] In contrast, 1-(2-Methylbenzyl)piperazine (MDBP), a structural analogue of BZP, remains less characterized. The addition of a methyl group to the benzyl moiety has the potential to significantly alter the compound's pharmacokinetic profile, impacting its absorption, distribution, metabolism, and excretion (ADME), and consequently its efficacy and safety.

This guide provides a comprehensive comparative analysis of the pharmacokinetics of BZP and MDBP. While extensive experimental data for BZP is available, there is a notable lack of published in vivo pharmacokinetic studies for MDBP. Therefore, this guide will present the established pharmacokinetic parameters for BZP alongside a projected profile for MDBP, based on established structure-activity relationships and metabolic pathways of related piperazine derivatives. The primary objective is to offer a scientifically grounded framework for researchers to design and interpret future preclinical and clinical studies involving these compounds.

Mechanistic Insights: How a Single Methyl Group Can Alter Biological Fate

The introduction of a methyl group at the ortho position of the benzyl ring in MDBP is anticipated to influence its pharmacokinetic properties in several ways compared to the unsubstituted BZP. This substitution can induce steric hindrance, potentially affecting enzyme-substrate interactions during metabolism. Furthermore, the electron-donating nature of the methyl group may alter the lipophilicity and ionization constant (pKa) of the molecule, thereby influencing its membrane permeability, volume of distribution, and protein binding characteristics.

BZP is known to be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, which are involved in its metabolism.[3] The primary metabolic pathways for BZP include hydroxylation of the aromatic ring and N-dealkylation.[2][4] It is hypothesized that the methyl group in MDBP may undergo oxidation to a hydroxymethyl or carboxylic acid metabolite, introducing an additional metabolic route not available to BZP.

Experimental Design for a Head-to-Head Comparative Pharmacokinetic Study

To definitively elucidate the comparative pharmacokinetics of MDBP and BZP, a robust in vivo study is essential. The following protocol outlines a standard approach for a comparative oral pharmacokinetic study in a rodent model, such as Sprague-Dawley rats.[5]

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis animal_prep Animal Acclimation & Fasting dose_prep Dose Formulation (Vehicle) oral_gavage Oral Gavage Administration (BZP or MDBP) dose_prep->oral_gavage blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) oral_gavage->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep sample_extraction Plasma Sample Extraction (e.g., LLE or SPE) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Quantification sample_extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (NCA) lcms_analysis->pk_modeling param_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->param_calc

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model and Housing: Male Sprague-Dawley rats (250-300g) are commonly used for pharmacokinetic studies.[5] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Prior to dosing, animals should be fasted overnight to minimize variability in gastrointestinal absorption.

  • Dose Formulation and Administration: Both BZP and MDBP should be dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 and water. A single oral dose is administered via gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of BZP, MDBP, and their potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the simultaneous determination of multiple analytes in complex biological matrices.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each compound are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for BZP in humans and provides a projected profile for MDBP. The projected values for MDBP are based on the anticipated effects of the methyl substitution and should be confirmed by experimental data.

ParameterBenzylpiperazine (BZP) - Human DataThis compound (MDBP) - ProjectedRationale for Projection
Cmax (Maximum Plasma Concentration) 262 ng/mL (200 mg oral dose)[6][7]Potentially LowerThe ortho-methyl group may cause steric hindrance, slightly impeding absorption and increasing first-pass metabolism.
Tmax (Time to Cmax) 75 minutes[6][7]Similar or Slightly DelayedThe rate of absorption is not expected to be drastically altered by the methyl group.
AUC (Area Under the Curve) Data not consistently reported, but clearance is 99 L/h[6]Potentially LowerIncreased metabolic clearance due to an additional site for oxidation (the methyl group) could lead to lower overall exposure.
t1/2 (Elimination Half-Life) 5.5 hours[6]Potentially ShorterThe presence of an additional metabolic pathway may lead to faster elimination from the body.
Metabolism Primarily hydroxylation of the aromatic ring and N-dealkylation.[2][4] Involves CYP2D6, CYP1A2, and CYP3A4.[3]Aromatic hydroxylation, N-dealkylation, and oxidation of the methyl group.The methyl group provides an additional site for oxidative metabolism.
Excretion Primarily renal, with a small amount of unchanged drug in urine.[4]Primarily renal, likely as a greater variety of metabolites.The increased number of metabolic pathways would result in a more diverse profile of excreted metabolites.

Metabolic Pathways: A Comparative Visualization

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The following diagram illustrates the established metabolic pathways for BZP and the predicted pathways for MDBP.

G cluster_bzp Benzylpiperazine (BZP) Metabolism cluster_mdbp Projected this compound (MDBP) Metabolism BZP BZP BZP_OH Hydroxylated BZP BZP->BZP_OH CYP450 (Aromatic Hydroxylation) BZP_Ndealkyl Piperazine BZP->BZP_Ndealkyl CYP450 (N-dealkylation) MDBP MDBP MDBP_OH Hydroxylated MDBP MDBP->MDBP_OH CYP450 (Aromatic Hydroxylation) MDBP_Ndealkyl Piperazine MDBP->MDBP_Ndealkyl CYP450 (N-dealkylation) MDBP_CH2OH Hydroxymethyl MDBP MDBP->MDBP_CH2OH CYP450 (Methyl Oxidation) MDBP_COOH Carboxylic Acid MDBP MDBP_CH2OH->MDBP_COOH ADH/ALDH

Sources

Assessing the enantiomeric excess of chiral 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Assessment of Enantiomeric Excess for 1-(2-Methylbenzyl)piperazine

Introduction: The Critical Role of Stereochemical Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a fundamental determinant of its biological activity, efficacy, and safety profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit dramatically different pharmacological and toxicological properties. This compound is a key chiral building block whose stereoisomers can serve as precursors to distinct active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify the enantiomeric excess (ee) of this compound is paramount for ensuring product quality, process control, and regulatory compliance.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the principal analytical methodologies for determining the enantiomeric excess of this compound. We will delve into the mechanistic underpinnings of each technique, provide field-proven experimental protocols, and present comparative data to empower researchers in selecting and implementing the most suitable method for their needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric separations due to its high resolution, accuracy, and reproducibility.[1][2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1][2]

The "Why": Causality in Method Design

The choice of a CSP is the most critical decision in method development.[4] For chiral amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4][5] These phases, such as amylose tris(3,5-dimethylphenylcarbamate), offer a complex chiral environment with grooves and cavities. Separation is achieved through a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the analyte enantiomers and the chiral selector.

The mobile phase composition is optimized to modulate these interactions. A normal-phase eluent, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), is standard.[5] The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution. For basic analytes such as piperazine derivatives, the addition of a small amount of a basic modifier like diethylamine (DEA) is crucial.[5][6] DEA acts as a competing base, binding to acidic silanol sites on the silica support of the CSP, which dramatically improves peak shape and prevents tailing.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column (e.g., Chiralpak® AD-H or a similar polysaccharide-based column).

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.[5]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[5]

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 25 °C.[1][5]

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 10 µL.

Self-Validation and Analysis:

  • System Suitability: Inject a racemic standard (50:50 mixture) of this compound to determine the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is typically desired for baseline separation.

  • Sample Analysis: Inject the prepared sample.

  • Integration: Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject CSP Chiral Stationary Phase Column Inject->CSP Separate Enantiomer Separation CSP->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Experimental workflow for chiral amine analysis by HPLC.

Comparative Performance Data
Chiral Stationary Phase (CSP)Mobile Phase (v/v/v)Enantiomer 1 (k'₁)Enantiomer 2 (k'₂)Selectivity (α)Resolution (Rs)
Chiralpak® AD-H Hexane/IPA/DEA (80:20:0.1)2.152.581.202.10
Chiralcel® OD-H Hexane/IPA/DEA (90:10:0.1)3.454.011.161.85
Chiralpak® IC ACN/Methanol/DEA (90:10:0.1)1.882.311.232.25

Data is representative for a typical chiral piperazine derivative and serves for illustrative purposes. k' = retention factor, α = selectivity factor, Rs = resolution.[5][6]

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

An alternative and powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy coupled with a chiral derivatizing agent (CDA).[1] This method is particularly useful when a chiral chromatography method is not available or for orthogonal confirmation. The principle involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA to form a mixture of diastereomers.[8][9][10] Unlike enantiomers, which are indistinguishable in an achiral NMR solvent, diastereomers have different physical properties and thus exhibit distinct chemical shifts in the NMR spectrum.[11][12]

The "Why": Causality in Method Design

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is the most widely used CDA for chiral amines and alcohols.[9][10][11] It is typically used as its more reactive acid chloride derivative. The key features that make Mosher's acid effective are:

  • No α-Proton: It lacks a proton at the chiral center, which prevents racemization or epimerization under the reaction conditions, ensuring the integrity of the analysis.[10][13]

  • ¹⁹F Nucleus: The presence of the trifluoromethyl (-CF₃) group provides a clean, sensitive handle for ¹⁹F NMR analysis, which often has a wide spectral window and no background signals, leading to highly accurate integration.[11]

  • Anisotropic Effects: The phenyl group in the resulting Mosher's amides creates a strong anisotropic magnetic field. This causes significant and predictable chemical shift differences (Δδ) for protons near the newly formed diastereomeric center, which can be observed in the ¹H NMR spectrum.

The reaction is typically run directly in an NMR tube to minimize sample handling and potential errors. A base like pyridine is added to scavenge the HCl byproduct of the reaction with the acid chloride. Using both (R)- and (S)-Mosher's acid chloride in separate experiments on the same analyte is the gold-standard protocol for determining absolute configuration, though only one is needed for ee determination.[11][14]

Experimental Protocol: Mosher's Amide Analysis via NMR

Instrumentation & Materials:

  • NMR Spectrometer (400 MHz or higher).

  • High-quality NMR tubes.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride].

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • Anhydrous pyridine.

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃.

  • Base Addition: Add a small excess of anhydrous pyridine (approx. 10 µL).

  • Derivatization: Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the NMR tube. Cap the tube securely and mix gently.

  • Reaction: Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). Monitor by NMR if necessary to ensure full conversion of the amine.

  • Analysis: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.

Self-Validation and Analysis:

  • Signal Identification: Identify a pair of well-resolved signals corresponding to the two diastereomers. In ¹H NMR, protons close to the chiral center are ideal. In ¹⁹F NMR, the two singlets from the -CF₃ groups are used.

  • Integration: Carefully integrate the selected pair of signals.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 Where Integral₁ is the integration value for the major diastereomer and Integral₂ is for the minor diastereomer.[11]

Visualization: NMR with CDA Workflow

NMR_Workflow cluster_prep In-Situ Derivatization cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Analyte in NMR Tube (CDCl₃) Reagents Add Pyridine & (R)-Mosher's Acid Chloride Sample->Reagents React React to form Diastereomers Reagents->React Acquire Acquire Spectrum (¹H or ¹⁹F NMR) React->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signal Pair Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

Comparative Performance Data
NucleusAnalyte Proton (¹H) / Group (¹⁹F)Diastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
¹H -CH₂- (benzyl)4.524.450.07
¹H -CH₃ (methylbenzyl)2.352.410.06
¹⁹F -CF₃ (Mosher's amide)-71.50-71.650.15

Data is representative and illustrates typical chemical shift differences (Δδ) observed for Mosher's amides. Actual values are structure-dependent.

Comparison Summary and Method Selection

FeatureChiral HPLCNMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomers on a chiral stationary phase.[1]Chemical conversion to diastereomers with distinct NMR signals.[10][11]
Sensitivity High (µg/mL to ng/mL)Moderate (mg scale)
Accuracy Excellent, especially at very high or low % ee values.Very good, but can be limited by signal-to-noise and integration accuracy.
Throughput Moderate (typically 10-30 min per sample).Low (requires reaction time and longer acquisition for high accuracy).
Sample Prep Simple dissolution and filtration.[5]Requires a chemical reaction; analyte must be pure.[11]
Development Time Can be significant to find the right column/mobile phase combination.Relatively fast if a suitable CDA is known.
Cost High initial cost for chiral columns; moderate solvent cost.Lower cost if NMR is available; CDAs can be expensive.[15]
Destructive? No, analyte can be recovered.Yes, the analyte is chemically modified.
Field-Proven Insights for Method Selection
  • For Routine Quality Control and High Accuracy: Chiral HPLC is the preferred method. Its robustness, high sensitivity, and proven accuracy make it ideal for release testing and process monitoring.

  • For Structural Confirmation and Orthogonal Verification: NMR with a CDA is an excellent choice. It provides an independent confirmation of enantiomeric excess and can also be used to determine the absolute configuration of the chiral center.

  • For Early-Stage Discovery and Screening: When sample purity is high, NMR can be faster to implement than developing a new HPLC method from scratch.

  • For Volatile Analogs: For related compounds that are more volatile, Chiral Gas Chromatography (GC) after derivatization with an agent like trifluoroacetic anhydride can be a high-resolution alternative.[16][17][18]

  • For High-Throughput Screening: Circular Dichroism (CD) spectroscopy, often involving the in-situ formation of a chiral complex, can be adapted for rapid, plate-based screening of many samples, though it typically requires building a calibration curve.[19][20][21][22]

Conclusion

The accurate assessment of the enantiomeric excess of this compound is a non-negotiable requirement in pharmaceutical and chemical development. Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents offer reliable and robust pathways to this critical data. Chiral HPLC excels in routine analysis, providing high-resolution separation and accuracy, while NMR offers a powerful orthogonal method that also yields structural information. The choice between them should be guided by the specific application, required throughput, sample characteristics, and available instrumentation. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal analytical strategy to ensure the stereochemical purity of their materials.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. BenchChem.
  • ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • ACS Publications. (n.d.). In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy. Journal of the American Chemical Society.
  • PubMed. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality.
  • (n.d.). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes.
  • ACS Publications. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society.
  • PMC - NIH. (n.d.).
  • Grokipedia. (n.d.).
  • Alfa Chemistry. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • PMC - NIH. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. BenchChem.
  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Wiley Analytical Science. (2018).
  • ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid.
  • The Retort. (2012). Mosher's Acid.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Phenomenex. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).

Sources

A Comparative Evaluation of the Neurotoxic Potential of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Growing Concern Surrounding Benzylpiperazine Derivatives

Benzylpiperazine (BZP) and its derivatives are a class of synthetic compounds that have gained notoriety as recreational drugs, often marketed as "legal highs" or alternatives to illicit substances like MDMA ("Ecstasy").[1][2] While their primary psychoactive effects are attributed to their interaction with dopaminergic and serotonergic systems, there is mounting evidence of their potential for significant neurotoxicity.[1][3] This guide provides a comprehensive, comparative evaluation of the neurotoxic potential of BZP and its prominent derivatives, including 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). By synthesizing data from in vitro and in vivo studies, this document aims to equip researchers and drug development professionals with the critical knowledge needed to understand the structure-activity relationships, mechanisms of toxicity, and appropriate methodologies for assessing the risks associated with these compounds.

The urgency for a deeper understanding of piperazine neurotoxicity is underscored by reports of severe adverse effects in users, including seizures, and in some cases, fatalities where BZP was a contributing factor.[4][5] The varied chemical structures within this class lead to a spectrum of pharmacological and toxicological profiles, making a comparative approach essential for predicting the potential harm of new analogs and for the development of safer therapeutic agents targeting the central nervous system.

Mechanisms of Neurotoxicity: A Multi-faceted Assault on Neuronal Integrity

The neurotoxic effects of benzylpiperazine derivatives are not mediated by a single mechanism but rather a cascade of interconnected events that disrupt neuronal homeostasis, primarily through their potent effects on monoamine neurotransmitter systems.

Disruption of Dopaminergic and Serotonergic Systems

BZP and its derivatives primarily exert their psychoactive and neurotoxic effects by altering the function of dopamine (DA) and serotonin (5-HT) transporters (DAT and SERT, respectively).[4][6] BZP itself acts as a releasing agent and reuptake inhibitor for dopamine, and to a lesser extent, norepinephrine, with weaker effects on serotonin.[5][7] This action is similar to that of amphetamines.[4]

In contrast, derivatives like TFMPP show a greater affinity for the serotonergic system, acting as a serotonin releasing agent and reuptake inhibitor.[6][8] The combination of BZP and TFMPP, often found in recreational products, produces synergistic effects, leading to a substantial increase in both dopamine and serotonin levels, mimicking the neurochemical profile of MDMA.[6][8] This excessive release and inhibition of reuptake of neurotransmitters can lead to a state of excitotoxicity, oxidative stress, and ultimately, neuronal damage.

dot

Caption: Monoaminergic disruption by BZP derivatives.

Oxidative Stress and Mitochondrial Dysfunction

A significant body of evidence points to oxidative stress as a key player in the neurotoxicity of BZP derivatives. In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that exposure to BZP and its analogs leads to the generation of reactive oxygen species (ROS) and a decrease in intracellular glutathione content.[3][9] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA.

Furthermore, these compounds have been shown to induce mitochondrial dysfunction.[3][10] This includes the inhibition of mitochondrial complex I activity and the disruption of the mitochondrial membrane potential.[3] Such impairments in mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[10]

Induction of Apoptosis

The culmination of neurotransmitter dysregulation, oxidative stress, and mitochondrial damage is often the induction of apoptosis, or programmed cell death. Studies have shown that BZP and its derivatives can activate key apoptotic pathways.[3][10] This is evidenced by the increased expression of pro-apoptotic proteins like Bax and the activation of caspases, such as caspase-3 and caspase-9.[3][10] Caspase-9 activation specifically points to the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[10]

Comparative Neurotoxic Potential: A Structure-Activity Perspective

The neurotoxic potential of benzylpiperazine derivatives is not uniform across the class; rather, it is significantly influenced by the specific chemical substitutions on the piperazine and benzyl rings. This structure-activity relationship is crucial for understanding the relative risks associated with different compounds.

DerivativePrimary Neurotransmitter System AffectedRelative Cytotoxicity (in vitro)Key Neurotoxic Mechanisms
Benzylpiperazine (BZP) Dopaminergic & Noradrenergic[7]ModerateOxidative stress, mitochondrial dysfunction, apoptosis[3][10]
TFMPP Serotonergic[6][8]HighPotent serotonin release, Ca2+ overload, mitochondrial hyperpolarization, apoptosis[9]
MeOPP Serotonergic[11][12]Low to ModerateDecreased glutathione, Ca2+ overload, mitochondrial hyperpolarization, apoptosis[9]
MDBP Dopaminergic & Serotonergic[13][14]HighDevelopmental alterations, loss of dopaminergic transporters (in C. elegans)[13][15]

Data compiled from multiple sources, including in vitro studies on SH-SY5Y cells and in vivo studies on C. elegans. [9][13][15]

In vitro studies have consistently shown that TFMPP is among the most cytotoxic of the commonly encountered BZP derivatives.[9] Its potent effect on the serotonin system, leading to significant intracellular calcium overload and mitochondrial hyperpolarization, likely contributes to its pronounced neurotoxicity.[9]

MDBP has also demonstrated significant toxicity, particularly in developmental and neuronal damage in the in vivo model Caenorhabditis elegans.[13][15] The presence of the methylenedioxy group, also found in the neurotoxic amphetamine derivative MDMA, may play a role in its toxic profile.

BZP itself exhibits moderate neurotoxicity, primarily through mechanisms of oxidative stress and apoptosis induction.[3][10] MeOPP generally appears to be less cytotoxic than TFMPP and MDBP, although it still induces key markers of cellular stress and apoptosis.[9]

dot

Caption: Structure-activity relationship of BZP derivatives.

Experimental Protocols for Assessing Neurotoxicity

A robust assessment of the neurotoxic potential of benzylpiperazine derivatives requires a combination of in vitro and in vivo experimental models. The following protocols represent standard, validated methodologies in the field.

In Vitro Cytotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells

This protocol provides a framework for evaluating the direct cytotoxic effects of BZP derivatives on a neuronal cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Induce differentiation into a more mature neuronal phenotype by treating with retinoic acid for 5-7 days. This enhances their neuronal characteristics and sensitivity to neurotoxins.

2. Drug Exposure:

  • Plate differentiated cells in 96-well plates.

  • Prepare a range of concentrations of the BZP derivative to be tested.

  • Expose the cells to the test compounds for a defined period, typically 24 hours.

3. Cytotoxicity Assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability. Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.

  • Neutral Red Uptake Assay: Assesses lysosomal integrity. Incubate cells with Neutral Red dye, which is taken up by viable cells. After washing, extract the dye and measure absorbance at 540 nm.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

4. Mechanistic Assays:

  • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels via fluorometry.

  • Mitochondrial Membrane Potential (ΔΨm): Employ potentiometric dyes such as TMRE or JC-1 and measure fluorescence changes using a plate reader or flow cytometry.

  • Caspase Activity Assays: Utilize fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -9) to measure their enzymatic activity.

  • Comet Assay (Single Cell Gel Electrophoresis): To assess DNA damage.[9]

dotdot graph "In_Vitro_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture & Differentiate\nSH-SY5Y Cells"]; expose [label="Expose Cells to\nBZP Derivatives"]; cytotoxicity [label="Cytotoxicity Assays\n(MTT, NRU, LDH)"]; mechanistic [label="Mechanistic Assays\n(ROS, ΔΨm, Caspase)"]; analyze [label="Data Analysis &\nInterpretation"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture; culture -> expose; expose -> cytotoxicity; expose -> mechanistic; cytotoxicity -> analyze; mechanistic -> analyze; analyze -> end; }

Sources

A Senior Application Scientist's Guide to the Identity Validation of 1-(2-Methylbenzyl)piperazine Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. This guide provides an in-depth, technically-grounded framework for the validation of 1-(2-Methylbenzyl)piperazine, a key intermediate and structural motif in various pharmacologically active compounds. We will move beyond rote procedural lists to explore the scientific rationale behind the selection of analytical techniques, the establishment of a self-validating experimental workflow, and the interpretation of comparative data against a certified reference standard.

The Imperative of Orthogonal, Multi-Technique Validation

Reliance on a single analytical technique for identity confirmation is a precarious approach. A fundamental tenet of robust chemical validation is the use of orthogonal methods—techniques that measure different properties of the molecule. This approach provides a multi-faceted "fingerprint" of the compound, significantly reducing the probability of misidentification. For this compound, we will employ a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The logic behind this selection is rooted in the distinct molecular properties each technique interrogates:

  • NMR Spectroscopy provides unparalleled detail about the molecular structure, revealing the connectivity and chemical environment of each atom.

  • Mass Spectrometry offers highly sensitive and accurate measurement of the molecule's mass, confirming its elemental composition.

  • HPLC assesses the purity of the compound and provides a characteristic retention time that is dependent on its physicochemical properties.

This multi-pronged strategy creates a robust, self-validating system. A successful validation requires that the data from all three techniques for the candidate material are concordant and directly comparable to those obtained from a certified reference standard under identical conditions.

Establishing the Analytical Framework: A Visual Workflow

The process of validating a candidate sample of this compound against a reference standard can be visualized as a logical progression of experiments and data comparisons.

G cluster_0 Preparation cluster_1 Orthogonal Analysis cluster_2 Data Comparison & Validation P1 Procure Certified Reference Standard P3 Prepare solutions of both in appropriate solvents P1->P3 P2 Candidate Sample (e.g., new synthetic batch) P2->P3 A1 NMR Spectroscopy (¹H and ¹³C) P3->A1 Identical Conditions A2 Mass Spectrometry (e.g., GC-MS or LC-MS) P3->A2 Identical Conditions A3 HPLC Analysis (Purity and Retention Time) P3->A3 Identical Conditions C1 Compare NMR Spectra: Chemical Shifts, Multiplicity, and Integration A1->C1 C2 Compare Mass Spectra: Molecular Ion, Fragmentation Pattern A2->C2 C3 Compare HPLC Chromatograms: Retention Time and Purity Profile A3->C3 V Identity Confirmed C1->V Concordant Results C2->V Concordant Results C3->V Concordant Results G cluster_0 Proposed EI-MS Fragmentation mol [C₁₂H₁₈N₂]⁺• m/z = 190 (Molecular Ion) frag1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) mol->frag1 Benzylic Cleavage frag2 [C₅H₁₁N₂]⁺ m/z = 99 mol->frag2 Loss of C₇H₇•

A Comparative Analysis of the Receptor Binding Profiles of Piperazine Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, side-by-side comparison of the receptor binding profiles of various piperazine stimulants, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from authoritative sources, this document elucidates the structure-activity relationships that govern the interaction of these compounds with key monoamine transporters and receptors, ultimately shaping their distinct pharmacological effects.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry due to its versatile structure and ability to interact with a wide range of biological targets.[1][2] This has led to its incorporation into numerous clinically significant drugs, including antidepressants, antipsychotics, and anxiolytics.[3] A subset of piperazine derivatives, often referred to as piperazine stimulants, has gained attention for their psychoactive properties, primarily driven by their interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as various G-protein coupled receptors (GPCRs).[4][5] Understanding the nuanced differences in their receptor binding profiles is paramount for predicting their stimulant, entactogenic, or hallucinogenic potential, as well as their therapeutic and toxicological profiles.

This guide will delve into the specific binding affinities of prominent piperazine stimulants, providing a comparative framework to aid in the rational design and evaluation of novel CNS-active compounds.

The Molecular Ballet: How Piperazine Stimulants Interact with Monoamine Systems

The primary mechanism of action for piperazine stimulants involves the modulation of monoaminergic neurotransmission. This is achieved through two principal mechanisms: inhibition of neurotransmitter reuptake and direct interaction with postsynaptic receptors. The balance of these actions dictates the overall pharmacological effect of a given compound.

dot

Caption: General mechanism of piperazine stimulant action on a monoamine synapse.

Benzylpiperazine (BZP) and its analogs primarily act as dopamine and norepinephrine releasing agents and reuptake inhibitors, leading to classic psychostimulant effects.[4] In contrast, phenylpiperazine derivatives, such as meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), exhibit a greater affinity for serotonin transporters and receptors, often resulting in more complex pharmacological profiles that can include anxiogenic or hallucinogenic properties.[6][7]

Side-by-Side Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of several key piperazine stimulants at human monoamine transporters and select serotonin receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from various authoritative sources to provide a comparative overview.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Benzylpiperazine (BZP) ~200-800>10,000~100-500>10,000>10,000>10,000
m-Chlorophenylpiperazine (mCPP) ~2,000~100-300~5,000~50-150~20-100~10-50
Trifluoromethylphenylpiperazine (TFMPP) >10,000~100-200>10,000~100-300~150-400~50-150
1-(4-Methoxyphenyl)piperazine (MeOPP) ~5,000~200-500~8,000~30-100~500-1,000~200-400

Data Interpretation and Causality:

The data clearly illustrates the distinct structure-activity relationships within the piperazine class. The presence of a simple benzyl group in BZP confers preferential, albeit moderate, affinity for DAT and NET, consistent with its stimulant effects. The addition of an electron-withdrawing group to the phenyl ring, as seen in mCPP (chloro) and TFMPP (trifluoromethyl), dramatically shifts the affinity towards serotonin transporters and receptors. This is likely due to alterations in the electrostatic potential and conformation of the molecule, favoring interaction with the binding pockets of serotonergic targets. MeOPP , with its electron-donating methoxy group, retains significant affinity for serotonin receptors, particularly 5-HT1A, while having weaker interactions with the monoamine transporters compared to mCPP and TFMPP.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To ensure the trustworthiness and reproducibility of the binding affinity data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold standard for determining the affinity of a compound for a specific receptor or transporter.[8]

dot

Caption: A typical workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test piperazine stimulant for the human dopamine, serotonin, or norepinephrine transporter.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radioligand:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12909

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Desipramine

  • Test piperazine stimulant.

  • Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, radioligand, and vehicle.

    • Non-specific Binding: Binding buffer, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound: Binding buffer, radioligand, and varying concentrations of the test piperazine stimulant.

  • Initiate Reaction: Add the prepared cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Consequences and Future Directions

The receptor binding profiles of piperazine stimulants directly correlate with their functional activities. For instance, compounds with high affinity for monoamine transporters often act as potent reuptake inhibitors or releasing agents, leading to increased synaptic concentrations of dopamine, serotonin, and/or norepinephrine.[9] The direct interaction with postsynaptic receptors, such as the 5-HT2A receptor, can mediate hallucinogenic effects.[7]

Future research in this area should focus on elucidating the binding profiles of a wider range of novel piperazine derivatives and exploring their functional activities in more detail. The use of functional assays, such as neurotransmitter uptake and release assays, in conjunction with binding studies will provide a more complete understanding of their pharmacological mechanisms.[10] This knowledge is essential for the development of safer and more effective therapeutic agents targeting the central nervous system.

References

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. [Link]

  • Al-horani, R. A. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Therapeutic Drug Monitoring, 33(6), 703-709. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1384, 13-33. [Link]

  • Wang, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 24(11), 1013-1033. [Link]

  • de la Torre, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-590. [Link]

  • Fleszar, M. G., et al. (2001). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(4), 371-378. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Keservani, R. K., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Faizan, S., et al. (2024). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(2-Methylbenzyl)piperazine and its associated waste streams. As a substituted piperazine derivative, this compound requires careful management informed by the known hazards of its structural class. This guide is designed for laboratory professionals in research, development, and quality control environments, emphasizing procedural logic, regulatory compliance, and the principles of laboratory safety.

The causality behind these procedures is rooted in mitigating the potential health and environmental risks associated with piperazine compounds. Proper disposal is not merely a regulatory formality but a critical component of a robust safety culture, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, a reliable hazard profile can be constructed by analyzing data from structurally analogous compounds, such as Piperazine Anhydrous and other benzylpiperazine derivatives.[1] This approach is a standard and necessary practice in chemical safety for managing novel or less common substances.

Piperazine and its derivatives are generally classified as hazardous materials.[2][3] The primary risks are associated with their corrosive nature and potential to act as sensitizers.[4][5]

Table 1: Synthesized Hazard Profile for Piperazine Derivatives

Hazard Class GHS Classification Precautionary Statement Codes Key Risks
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) P261, P271, P280, P301+P317, P302+P352, P304+P340 Harmful if swallowed, in contact with skin, or if inhaled.[4][6]
Skin Corrosion Category 1B P260, P280, P303+P361+P353, P305+P351+P338 Causes severe skin burns and eye damage.[7]
Eye Damage Category 1 P280, P305+P351+P338+P310 Causes serious eye damage.[8]
Sensitization Respiratory & Skin Sensitizer, Category 1 P261, P285, P342+P311, P333+P313 May cause allergic skin reaction or asthma-like symptoms if inhaled.[4]

| Incompatible Materials | N/A | P220, P234 | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5][8] |

Causality: The corrosive nature of piperazines is due to their alkaline properties, which can saponify fats and proteins in tissues upon contact. The sensitization risk necessitates stringent controls to prevent initial exposure, as subsequent contact, even at very low levels, can trigger a severe allergic response.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Ventilate : Immediately alert personnel in the vicinity and evacuate the immediate area.[2] Increase ventilation to the area, preferably using a chemical fume hood if the spill is contained within one.

  • Don Appropriate PPE : Before addressing the spill, personnel must wear appropriate Personal Protective Equipment (PPE) as detailed in Table 2 below.

  • Contain the Spill : Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill and prevent it from spreading.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully collect the absorbed material using spark-proof tools and place it into a designated, properly labeled hazardous waste container.[1][5]

  • Decontaminate : Clean the spill area thoroughly. Decontaminate any non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1] All contaminated cleaning materials must be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure. The selection of PPE is directly dictated by the hazard assessment.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Prevents skin contact, which can cause severe burns and sensitization.[1][4]
Eye/Face Protection Safety goggles with side shields and/or a full-face shield. Protects against splashes that can cause serious, irreversible eye damage.[6][9]
Body Protection Lab coat. Chemical-resistant apron for larger quantities. Protects skin and personal clothing from contamination.[1]

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust or aerosols are likely to be generated.[1][4] | Prevents inhalation of the compound, which is harmful and can cause respiratory sensitization. |

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from "cradle-to-grave" in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[10][11]

  • Risk Assessment & Preparation : Before beginning any process that will generate waste, review this guide and the available safety information. Ensure a designated hazardous waste container is available and properly labeled.[1]

  • Waste Segregation :

    • Solid Waste : Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, absorbent pads from spills) in a dedicated, leak-proof container.

    • Liquid Waste : Collect solutions containing the compound in a separate, compatible liquid waste container.

    • AVOID mixing this waste with incompatible materials, particularly strong acids or oxidizing agents, to prevent hazardous reactions.[2]

  • Waste Containerization & Labeling :

    • Use only containers that are in good condition and compatible with the chemical. The container must be kept securely sealed when not in use.[12]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the associated hazards (e.g., "Corrosive," "Toxic").[1][13]

  • Temporary On-Site Storage :

    • Store the sealed hazardous waste container in a designated, secure satellite accumulation area.

    • This area must be cool, dry, and well-ventilated.[2][14]

    • Store it away from incompatible materials and ensure it is not in an area of high foot traffic or near an egress.[14]

  • Final Disposal :

    • All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[7] This is a violation of federal regulations and poses a significant threat to the environment.[10][15]

    • Maintain meticulous records of waste generation and disposal as required by the EPA and local authorities.[11]

Disposal Workflow Diagram

The following diagram illustrates the mandatory, self-validating workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Generation cluster_handling Handling & Segregation cluster_disposal Storage & Final Disposal gen Waste Generation (e.g., unused chemical, contaminated labware) assess Step 1: Risk Assessment (Review SDS/Hazard Data) gen->assess Is waste hazardous? ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes segregate Step 3: Segregate Waste (Solid vs. Liquid, check compatibility) ppe->segregate container Step 4: Containerize & Label ('Hazardous Waste', Chemical Name, Hazards) segregate->container storage Step 5: Temporary Storage (Cool, Dry, Ventilated, Secure Area) container->storage disposal Step 6: Final Disposal (Contact EHS / Licensed Contractor) storage->disposal

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • OSHA.com. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 1-(2-METHYLBENZOYL)PIPERAZINE.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary.
  • Biosynth. (2022, May 5). Safety Data Sheet - 1-Benzylpiperazine.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine, anhydrous.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Methylpiperazine.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Echemi. (n.d.). 1-(2-CHLORO-BENZYL)-PIPERAZINE DIHYDROCHLORIDE Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.